3-Aminocyclohexanecarboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Cyclohexanecarboxylic Acids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-aminocyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c8-6-3-1-2-5(4-6)7(9)10/h5-6H,1-4,8H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKTUXQBZPWBFDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80337826, DTXSID50901270 | |
| Record name | 3-Aminocyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80337826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NoName_362 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50901270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25912-50-9, 34583-99-8 | |
| Record name | 3-Aminocyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80337826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Aminocyclohexane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | rac-(1R,3R)-3-aminocyclohexane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to trans-3-Aminocyclohexanecarboxylic Acid
This guide provides a comprehensive technical overview of trans-3-Aminocyclohexanecarboxylic acid, a pivotal building block for researchers, scientists, and professionals in drug development. We will delve into its fundamental chemical properties, synthesis methodologies, analytical characterization, and its significant applications in modern medicinal chemistry.
Core Molecular and Physical Properties
trans-3-Aminocyclohexanecarboxylic acid is a non-proteinogenic cyclic β-amino acid. Its rigid cyclohexane scaffold and the trans stereochemical relationship between the amino and carboxylic acid groups impart a defined conformational constraint, a feature highly sought after in rational drug design.
The fundamental identifier of any chemical entity is its molecular weight, which is crucial for stoichiometric calculations in synthesis, quantitative analysis, and formulation development.
Table 1: Core Properties of 3-Aminocyclohexanecarboxylic Acid
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₃NO₂ | [1][2][3][4][5] |
| Molecular Weight | 143.19 g/mol | [1][2][4] |
| Monoisotopic Mass | 143.094628657 Da | [3][5] |
| Appearance | White to off-white powder or crystal | [1][2] |
| CAS Number (cis/trans mixture) | 25912-50-9 | [1][2][4] |
| CAS Number (trans-hydrochloride) | 862401-49-8 | [6][7] |
Note: The molecular weight is often cited as 143.18 g/mol in resources like PubChem, which typically reflects the mass of the most common isotopes.[3][5]
Synthesis Strategies: Achieving Stereochemical Control
The synthesis of conformationally constrained amino acids like trans-3-Aminocyclohexanecarboxylic acid requires robust methodologies that can control stereochemistry. The choice of synthetic route is often dictated by the desired purity, scale, and available starting materials.
Catalytic Hydrogenation of Aromatic Precursors
A prevalent industrial method involves the catalytic hydrogenation of a substituted aromatic precursor, such as p-aminobenzoic acid. This method can yield a mixture of cis and trans isomers, necessitating subsequent separation or isomerization steps.
For instance, a patented process describes the hydrogenation of p-aminobenzoic acid using a Ruthenium on Carbon (Ru/C) catalyst under basic conditions.[8][9] This process can be optimized to favor the formation of the trans isomer, achieving a trans-to-cis ratio greater than 3:1.[8] The rationale behind this approach is the thermodynamic stabilization of the equatorial substituent (the carboxylic acid) in the trans product.
Experimental Protocol: Catalytic Hydrogenation
-
Reactor Charging: In a high-pressure autoclave, charge p-aminobenzoic acid, 5% Ruthenium on Carbon (e.g., 25 wt% of the substrate), and an aqueous solution of 10% NaOH.[8][9]
-
Hydrogenation: Seal the reactor and purge with nitrogen, followed by hydrogen. Pressurize the vessel to 15 bar with hydrogen and heat to 100°C.[8][9]
-
Reaction Monitoring: Maintain vigorous stirring for approximately 20 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up: After cooling and venting the reactor, the catalyst is filtered off. The resulting aqueous solution contains a mixture of cis- and trans-3-aminocyclohexanecarboxylic acid sodium salts.
-
Isomer Separation/Isomerization: The separation of cis and trans isomers can be challenging and is often achieved by fractional crystallization of the free amino acids or their derivatives.[10] Some processes include a subsequent isomerization step where the cis isomer is converted to the more stable trans isomer under basic conditions.[11]
Stereoselective Reduction of β-Enaminoketones
A more stereocontrolled laboratory-scale synthesis can be achieved through the reduction of β-enaminoketones. This method offers a pathway to specific diastereomers based on the choice of reducing agents and chiral auxiliaries.
The process begins with the condensation of a 1,3-cyclohexanedione with a chiral amine to form a chiral β-enaminoketone. Subsequent reduction of the ketone and the enamine functionalities can lead to the desired 3-aminocyclohexanol, which can then be oxidized to the carboxylic acid. The diastereoselectivity of the reduction is a critical step, influenced by steric hindrance and the delivery of the hydride reagent.[12]
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A Comprehensive Technical Guide to (1R,3S)-3-Aminocyclohexanecarboxylic Acid
This guide serves as an in-depth technical resource for researchers, scientists, and professionals in drug development on the core attributes and applications of (1R,3S)-3-Aminocyclohexanecarboxylic acid. It aims to provide not just procedural steps but a deeper understanding of the causality behind experimental choices, ensuring both technical accuracy and field-proven insights.
Introduction: A Molecule of Stereochemical Significance
(1R,3S)-3-Aminocyclohexanecarboxylic acid is a conformationally restricted cyclic amino acid. Its rigid cyclohexane backbone and the specific cis stereochemical arrangement of the amino and carboxylic acid functional groups at positions 1 and 3 bestow upon it unique biological and chemical properties. This stereoisomer is of particular interest in medicinal chemistry and neuroscience as an analogue of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system.[1] Understanding its distinct stereochemistry is paramount, as biological systems are exquisitely sensitive to molecular shape, and different stereoisomers can elicit vastly different physiological responses. For instance, the (1S,3R) isomer of 3-aminocyclohexanecarboxylic acid is a potent inhibitor of GABA uptake, while the (1R,3S) isomer is significantly less active in this regard.[2]
Chemical Abstract Service (CAS) Number Identification
The CAS number for this specific stereoisomer, (1R,3S)-3-Aminocyclohexanecarboxylic acid, is most precisely identified as 81131-39-7 .[3][4][5][6] However, researchers may encounter other CAS numbers in literature and commercial listings that refer to the racemic mixture of the cis isomer, known as (1R,3S)-rel-3-Aminocyclohexanecarboxylic acid. These include:
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16636-51-4 : Widely used for the racemic cis form.[7][8][9][10][11][12]
-
38541-66-1 : Also associated with the cis isomer and its use as a GABA uptake inhibitor.[13][14][15]
It is crucial for researchers to verify the stereochemical purity and the associated CAS number with their supplier to ensure the correct compound is used for their specific application.
Physicochemical and Safety Profile
A thorough understanding of the physicochemical properties and safety considerations is fundamental for the effective and safe handling and application of (1R,3S)-3-Aminocyclohexanecarboxylic acid.
Physicochemical Data
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₃NO₂ | [5][7][8][13] |
| Molecular Weight | 143.18 g/mol | [11][13] |
| Appearance | White to off-white crystalline powder | [7] |
| Melting Point | 278-279 °C (decomposes) | [4][16] |
| Solubility | Slightly soluble in water. | |
| IUPAC Name | (1R,3S)-3-aminocyclohexane-1-carboxylic acid | [5][8][13] |
| InChI Key | CKTUXQBZPWBFDX-RITPCOANSA-N | [5][8][10] |
Safety and Handling
There is some discrepancy in the reported safety information for this compound, likely due to generalized data for the broader class of aminocyclohexanecarboxylic acids versus specific data for the purified (1R,3S) isomer.
General Hazard Classification (from aggregated sources): The Globally Harmonized System (GHS) classification available through databases like PubChem suggests the following potential hazards for cis-3-Aminocyclohexanecarboxylic acid:
-
H315 : Causes skin irritation.[13]
-
H319 : Causes serious eye irritation.[13]
-
H335 : May cause respiratory irritation.[13]
Supplier-Specific Safety Data (for CAS 81131-39-7): In contrast, a Material Safety Data Sheet (MSDS) from a supplier of the specific (1R,3S) isomer (CAS 81131-39-7) may classify it as not a hazardous substance or mixture.
Expert Recommendation: Given this variance, a cautious approach is warranted. It is imperative to:
-
Always consult the specific Safety Data Sheet (SDS) provided by the chemical supplier for the exact lot number being used.
-
Handle the compound in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and direct contact with skin and eyes.
Core Applications in Research and Development
The primary utility of (1R,3S)-3-Aminocyclohexanecarboxylic acid stems from its structural relationship to GABA, making it a valuable tool in neuroscience and a building block for novel therapeutics.
GABA Analogue and Neuroscience Research
As a conformationally restricted analogue of GABA, this compound has been instrumental in studying the structure-activity relationships of GABA receptors and transporters.[1] The cis isomer, in particular, has been shown to be a selective inhibitor of neuronal GABA uptake.[15][17] This property allows researchers to pharmacologically dissect the roles of GABAergic signaling in various physiological and pathological processes. While the (1S,3R) enantiomer is more potent in this regard, the (1R,3S) isomer serves as an important stereochemical control in such studies.[2]
Figure 1. Mechanism of GABA uptake inhibition by cis-3-Aminocyclohexanecarboxylic acid (ACHC).
Building Block in Medicinal Chemistry
The chiral nature and bifunctional (amino and carboxyl) groups of (1R,3S)-3-Aminocyclohexanecarboxylic acid make it a valuable chiral building block for the synthesis of more complex pharmaceutical compounds.[18][19] Its rigid cyclohexane scaffold can be used to introduce conformational constraint into peptide or small molecule drug candidates, a common strategy to enhance potency, selectivity, and metabolic stability.
Analytical Characterization
Unequivocal identification of (1R,3S)-3-Aminocyclohexanecarboxylic acid requires a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for confirming the structure and stereochemistry.
-
¹H NMR: In D₂O, the proton spectrum will show complex multiplets for the cyclohexane ring protons. Key signals include the protons alpha to the amino and carboxyl groups. A study of the (1S,3R) enantiomer (which has the same cis-relationship and thus similar coupling patterns) reported signals in D₂O (300 MHz) at δ: 3.19–3.26 (m, 1H), 2.16–2.28 (m, 2H), 1.89–2.03 (m, 3H), and 1.27–1.50 (m, 4H).[1] A spectrum for the (1R,3S) isomer is also available from suppliers.[20]
-
¹³C NMR: The carbon spectrum provides information on the chemical environment of each carbon atom. For the (1S,3R) isomer in D₂O (75 MHz), characteristic peaks were observed at δ: 183.96 (C=O), 49.91, 45.02, 33.55, 29.89, 28.48, and 23.30 (cyclohexane carbons).[1] The carboxyl carbon typically resonates in the 165-185 ppm range.[21]
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the key functional groups.
-
O-H Stretch: A very broad absorption is expected in the 2500-3300 cm⁻¹ region, characteristic of the carboxylic acid O-H bond involved in hydrogen bonding.[21][22]
-
C=O Stretch: A strong absorption between 1710 and 1760 cm⁻¹. For dimeric, saturated carboxylic acids, this peak is typically centered around 1710 cm⁻¹.[21][22]
-
N-H Stretch: A moderate absorption in the 3300-3500 cm⁻¹ region.
-
O-H Bend: A broad peak can often be observed around 900-960 cm⁻¹, corresponding to the out-of-plane bend of the hydrogen-bonded OH group.[22]
Experimental Protocol: Synthesis of (1R,3S)-3-Aminocyclohexanecarboxylic Acid
The asymmetric synthesis of this specific stereoisomer is a non-trivial process. One reported method involves an enzymatic desymmetrization followed by a Curtius-type rearrangement.[2] The following is a conceptual workflow based on this literature precedent.
Figure 2. Conceptual workflow for the asymmetric synthesis of (1R,3S)-3-Aminocyclohexanecarboxylic acid.
Step-by-Step Methodology (Conceptual)
This protocol is for illustrative purposes and requires adaptation and optimization based on laboratory conditions and scale.
-
Anhydride Formation: A mixture of cis and trans cyclohexane-1,3-dicarboxylic acid is treated with an agent like acetic anhydride to selectively form the cyclic anhydride from the cis isomer.
-
Esterification: The purified cis-anhydride is opened with an alcohol (e.g., methanol) under acidic or basic conditions to form the corresponding meso-diester. This step is critical as it creates the prochiral substrate for the enzymatic reaction.
-
Enzymatic Desymmetrization: The meso-diester is subjected to enantioselective hydrolysis using a lipase, such as Lipase AY-30. The enzyme selectively hydrolyzes one of the two ester groups, leading to the formation of a chiral monoester in high enantiomeric excess (e.e.). The choice of enzyme and reaction conditions (pH, temperature, solvent) is crucial for achieving high selectivity.
-
Modified Curtius Rearrangement: The remaining carboxylic acid group of the chiral monoester is converted into an isocyanate via a modified Curtius rearrangement. This is typically achieved by forming an acyl azide which then rearranges upon heating. The isocyanate is trapped in situ with an alcohol like tert-butanol to form a stable Boc-protected amine.
-
Hydrolysis and Deprotection: The ester group is hydrolyzed under basic conditions (e.g., using NaOH or LiOH). Subsequently, the Boc protecting group is removed under acidic conditions (e.g., with trifluoroacetic acid or HCl) to yield the final product, (1R,3S)-3-Aminocyclohexanecarboxylic acid.
-
Purification and Characterization: The final compound is purified by recrystallization or ion-exchange chromatography. The structure, purity, and stereochemistry must be rigorously confirmed using NMR, mass spectrometry, and chiral HPLC or by measuring the specific rotation.
This self-validating protocol relies on the high selectivity of the enzymatic step to establish the desired stereochemistry, which is then carried through the subsequent chemical transformations.
Conclusion
(1R,3S)-3-Aminocyclohexanecarboxylic acid is a stereochemically defined molecule with significant utility in the fields of neuroscience and medicinal chemistry. Its role as a GABA analogue and as a chiral building block underscores the importance of stereochemical precision in drug design and biological research. Researchers utilizing this compound must pay close attention to its specific CAS number to ensure enantiomeric purity and should always adhere to safety protocols outlined in the supplier's SDS. The synthetic pathways, while complex, leverage key principles of asymmetric synthesis to provide access to this valuable research tool.
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Introduction: The Structural Significance of a Cyclic β-Amino Acid
An In-Depth Technical Guide to the Stereoisomers of 3-Aminocyclohexanecarboxylic Acid
This compound is a cyclic β-amino acid, a structural motif of significant interest to researchers in medicinal chemistry and drug development. Unlike its linear counterparts, its constrained cyclohexane framework imparts a higher degree of conformational rigidity, making it a valuable scaffold for designing molecules with specific three-dimensional orientations. This pre-organization can lead to enhanced binding affinity and selectivity for biological targets such as enzymes and receptors. Furthermore, its ability to act as a building block in the synthesis of more complex molecules positions it as a valuable tool in the design of novel therapeutic agents, particularly those targeting neurological disorders and in the creation of stable peptide mimetics.[1][2]
However, the therapeutic potential and chemical utility of this compound are intrinsically linked to its stereochemistry. The molecule possesses two stereogenic centers, giving rise to four distinct stereoisomers. Each of these isomers can exhibit unique pharmacological, pharmacokinetic, and toxicological profiles.[3][4] Consequently, the ability to selectively synthesize, separate, and characterize each stereoisomer is not merely an academic exercise but a critical requirement for its successful application in drug development. This guide provides a comprehensive technical overview of the stereoisomers of this compound, from fundamental stereochemical principles to practical methodologies for their synthesis, separation, and analysis.
Chapter 1: Elucidating the Stereochemical Landscape
The structure of this compound contains two chiral centers at carbons C1 and C3. The number of possible stereoisomers is therefore 2², or four. These isomers exist as two pairs of enantiomers. The relationship between isomers that are not mirror images of each other is diastereomeric.
The four stereoisomers are:
-
The cis diastereomers : (1R,3S)-3-aminocyclohexanecarboxylic acid and (1S,3R)-3-aminocyclohexanecarboxylic acid. This pair are non-superimposable mirror images of each other (enantiomers).
-
The trans diastereomers : (1R,3R)-3-aminocyclohexanecarboxylic acid and (1S,3S)-3-aminocyclohexanecarboxylic acid. This pair are also enantiomers.[5]
The relationship between a cis isomer and a trans isomer is diastereomeric. This distinction is crucial because diastereomers have different physical properties (e.g., melting point, solubility, chromatographic retention times), which allows them to be separated by conventional laboratory techniques. Enantiomers, by contrast, share identical physical properties in an achiral environment, necessitating specialized methods for their separation.
Chapter 2: Conformational Analysis and Stability
The cyclohexane ring predominantly adopts a low-energy chair conformation to minimize angular and torsional strain. In this conformation, the substituents at each carbon can occupy either an axial position (perpendicular to the ring's plane) or an equatorial position (in the plane of the ring). The relative stability of the diastereomers is dictated by the steric strain associated with these substituent positions.
-
cis-Isomers : For the cis diastereomer, the amino and carboxylic acid groups are on the same face of the ring. In a chair conformation, this corresponds to one axial and one equatorial substituent, or, after a ring flip, one equatorial and one axial substituent. However, the most stable conformation for cis-1,3-disubstituted cyclohexanes places both substituents in the equatorial position to minimize unfavorable 1,3-diaxial interactions.[6] This diequatorial arrangement results in a relatively stable, low-energy conformation.
-
trans-Isomers : For the trans diastereomer, the substituents are on opposite faces of the ring. In a chair conformation, this forces one substituent to be axial and the other to be equatorial. A ring flip will interconvert these positions, but one group will always remain axial. The presence of an axial substituent introduces steric strain, potentially making the trans isomer less stable than the diequatorial cis isomer. Interestingly, studies on analogous structures like trans-3-aminocyclohexanols have shown that to avoid this strain, the molecule may adopt a higher-energy boat or twist-boat conformation.[7] This conformational flexibility is a key consideration in molecular modeling and drug design.
Chapter 3: Synthesis and Stereochemical Control
Achieving stereochemical purity is a central challenge. The overall strategy typically involves two main stages: first, the synthesis of a diastereomeric mixture and its separation, and second, the resolution of the enantiomers within each diastereomeric pair.
Protocol 1: Synthesis of a cis/trans Diastereomeric Mixture
A common and robust method to access the cyclohexane core is through the catalytic hydrogenation of an aromatic precursor. This method is advantageous for its scalability but typically yields a mixture of diastereomers, the ratio of which depends on the catalyst and reaction conditions.[8][9]
Objective: To synthesize a mixture of cis- and trans-3-aminocyclohexanecarboxylic acid via hydrogenation of 3-aminobenzoic acid.
Methodology:
-
Reactor Setup: A high-pressure autoclave is charged with 3-aminobenzoic acid (1.0 eq.), 5% Ruthenium on Carbon (Ru/C) catalyst (e.g., 10-20% w/w), and an appropriate solvent such as water or a lower alcohol.
-
Basification: An aqueous solution of a base like sodium hydroxide (e.g., 10% NaOH) is added. The basic conditions aid in solubilizing the starting material and can influence the stereochemical outcome.[9]
-
Hydrogenation: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas (e.g., 10-20 bar).
-
Reaction: The mixture is heated (e.g., 80-120 °C) and stirred vigorously for 12-24 hours, or until reaction completion is confirmed by a technique like TLC or HPLC.
-
Work-up: After cooling and depressurization, the catalyst is removed by filtration through a pad of celite.
-
Isolation: The filtrate is acidified with a mineral acid (e.g., HCl) to a pH of ~6-7 to precipitate the product. The resulting solid is collected by filtration, washed with cold water, and dried under vacuum. This yields a mixture of the cis and trans diastereomers.
Trustworthiness Note: The diastereomeric ratio of the crude product must be determined by ¹H NMR analysis before proceeding with separation.[8] This provides a critical baseline for assessing the efficiency of the subsequent separation step.
Protocol 2: Separation of cis and trans Diastereomers
Leveraging the different physical properties of diastereomers, separation can often be achieved by fractional crystallization or by selectively derivatizing one isomer to alter its solubility. A patented process for the analogous 4-amino isomer involves selective esterification of the cis isomer, which can be adapted as a strategic approach.[8]
Objective: To separate the cis and trans diastereomers from the synthesized mixture.
Methodology:
-
Protection: The crude diastereomeric mixture is first N-protected, for example, using di-tert-butyl dicarbonate (Boc₂O) under basic conditions to form the N-Boc protected amino acids.[10]
-
Selective Reaction: The mixture of N-Boc protected diastereomers is suspended in a suitable solvent (e.g., acetone). A mild base (e.g., K₂CO₃) and an alkylating agent (e.g., an alkyl halide) are added in stoichiometric amounts calculated to react preferentially with one isomer.
-
Crystallization/Isolation: The reaction conditions are optimized (temperature, time) to promote the derivatization and precipitation of one isomer, while the other remains in solution. For instance, the cis isomer might be converted to its ester, which can then be separated from the unreacted trans acid by filtration and extraction.
-
Deprotection: The separated derivatives are then deprotected (e.g., acid-catalyzed removal of the Boc group and saponification of the ester) to yield the pure, separated cis and trans diastereomers as racemic mixtures.
Protocol 3: Enantiomeric Resolution via Diastereomeric Salt Formation
To separate the enantiomers, a chiral resolving agent is introduced to form a pair of diastereomeric salts. These salts can then be separated by fractional crystallization.
Objective: To resolve a racemic mixture of one of the diastereomers (e.g., rac-trans-3-aminocyclohexanecarboxylic acid).
Methodology:
-
Salt Formation: The racemic amino acid is dissolved in a suitable solvent (e.g., a mixture of ethanol and water). A stoichiometric amount of a chiral resolving agent, such as (R)-α-phenethylamine for an acid or a chiral acid like tartaric acid for an amine, is added.[11]
-
Fractional Crystallization: The solution is slowly cooled or partially evaporated to induce crystallization. One diastereomeric salt will typically crystallize preferentially due to lower solubility.
-
Isolation: The crystals are collected by filtration. The optical purity of the crystallized salt should be checked at this stage using polarimetry or chiral HPLC. This step is often repeated multiple times to achieve high enantiomeric excess (ee).
-
Liberation of Enantiomer: The purified diastereomeric salt is treated with acid or base to break the salt and liberate the pure enantiomer, which is then isolated by extraction or precipitation. The chiral resolving agent can often be recovered from the filtrate and reused.
Chapter 4: Analytical Characterization
Unambiguous characterization of each stereoisomer is essential. A combination of spectroscopic and chromatographic techniques is required to confirm both the relative (cis/trans) and absolute (R/S) configuration.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining the relative stereochemistry (cis vs. trans). The key is the analysis of proton (¹H) coupling constants (J-values), which are sensitive to the dihedral angle between adjacent protons.
-
¹H NMR: In the cis isomer (diequatorial), the protons at C1 and C3 are typically equatorial. They exhibit small axial-equatorial and equatorial-equatorial couplings to adjacent methylene protons. In the trans isomer (axial-equatorial), the axial proton will show large axial-axial couplings (~10-13 Hz) to the adjacent axial protons, resulting in a distinctly different signal multiplicity (e.g., a triplet of triplets).[7]
-
¹³C NMR: The chemical shifts of the ring carbons are also sensitive to the stereochemistry.
-
NOESY: 2D Nuclear Overhauser Effect Spectroscopy can confirm spatial proximity. For the cis isomer, a cross-peak between the protons at C1 and C3 would be expected, confirming they are on the same face of the ring.[7]
| Parameter | cis-Isomer (Diequatorial) | trans-Isomer (Axial/Equatorial) | Rationale |
| H1/H3 Coupling | Small J-values (e.g., 4-5 Hz) | Large axial-axial J-values (~10-13 Hz) for one proton | Karplus relationship: J-coupling depends on dihedral angle. |
| H1/H3 NOESY | Strong cross-peak expected | Weak or no cross-peak expected | Protons are close in space in the cis conformation. |
| Symmetry | Potentially higher symmetry in ¹³C NMR | Lower symmetry in ¹³C NMR | Depends on the specific chair conformation adopted. |
Chiral Chromatography
To determine enantiomeric purity, chiral chromatography (HPLC or GC) is the gold standard.
Protocol 4: Determination of Enantiomeric Excess (% ee)
Objective: To quantify the ratio of enantiomers in a purified sample.
Methodology:
-
Column Selection: A chiral stationary phase (CSP) is selected. Polysaccharide-based columns (e.g., amylose or cellulose derivatives) are highly effective for separating enantiomers of amino acids and related compounds.[12][13]
-
Mobile Phase Optimization: A mobile phase, typically a mixture of a nonpolar solvent (e.g., hexane) and an alcohol (e.g., isopropanol) with an acidic or basic additive (e.g., trifluoroacetic acid), is optimized to achieve baseline separation of the two enantiomer peaks.[12]
-
Sample Preparation: The amino acid may need to be derivatized (e.g., esterification or N-acylation) to improve its volatility (for GC) or chromatographic behavior (for HPLC).
-
Analysis: The sample is injected onto the column, and the chromatogram is recorded. The two enantiomers will elute at different retention times.
-
Quantification: The enantiomeric excess is calculated from the integrated peak areas (A1 and A2) of the two enantiomers: % ee = (|A1 - A2| / (A1 + A2)) x 100%
Trustworthiness Note: A racemic standard (a 50:50 mixture) must be run to confirm the identity of the two peaks and to ensure the method is capable of separating them.
Chapter 5: Relevance and Applications in Drug Development
The precise control over the stereochemistry of this compound is paramount because stereoisomers can interact differently with chiral biological systems.[3]
-
Pharmacological Specificity: One enantiomer may fit perfectly into a receptor's binding site and elicit a desired therapeutic effect, while its mirror image may be a poor fit, resulting in lower activity or inactivity.[4]
-
Safety and Toxicology: In some cases, one enantiomer can be responsible for adverse effects or toxicity. The tragic case of thalidomide is a stark reminder of this principle. Therefore, regulatory agencies strongly favor the development of single-enantiomer drugs.[12]
-
Peptide Mimetics: As a constrained β-amino acid, it can be incorporated into peptides to induce stable secondary structures, such as helices. Oligomers of related cyclic amino acids have been shown to form novel "14-helices," which are of great interest in designing proteolytically stable therapeutic peptides.[14] The stereochemistry at C1 and C3 dictates the helical turn and overall shape.
Conclusion
The four stereoisomers of this compound represent distinct chemical entities with unique three-dimensional structures and, consequently, unique biological potential. For researchers in drug discovery, a thorough understanding of their conformational behavior, coupled with robust and validated methods for their synthesis, separation, and analysis, is not optional but essential. The technical framework presented in this guide—spanning stereochemical theory, practical synthetic and analytical protocols, and the underlying rationale for their application—provides the necessary foundation for harnessing the full potential of this versatile molecular scaffold in the creation of next-generation therapeutics.
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An In-depth Technical Guide to 3-Aminocyclohexanecarboxylic Acid: From Stereoselective Synthesis to Advanced Applications
Introduction: The Structural Significance of a Cyclic β-Amino Acid
3-Aminocyclohexanecarboxylic acid (ACHC) is a conformationally constrained cyclic β-amino acid that has emerged as a cornerstone building block in modern medicinal chemistry and materials science. Unlike its linear counterparts, the cyclohexane scaffold of ACHC restricts the molecule's rotational freedom, pre-organizing the amino and carboxylic acid functionalities into distinct spatial arrangements. This structural rigidity is paramount, as it allows for the design of molecules that can mimic specific peptide secondary structures or interact with biological targets with high specificity and affinity. This guide provides an in-depth exploration of ACHC, focusing on the critical interplay between its stereochemistry, synthesis, and its applications as a powerful tool for researchers, scientists, and drug development professionals.
PART 1: The Decisive Role of Stereochemistry
The biological and chemical utility of this compound is intrinsically linked to its stereochemistry. The molecule exists as two primary diastereomers: cis and trans, which describe the relative orientation of the amino and carboxyl groups on the cyclohexane ring. Furthermore, each diastereomer is chiral and exists as a pair of enantiomers.
-
cis-Isomers: (1R,3S) and (1S,3R) - The amino and carboxyl groups are on the same face of the ring. In a chair conformation, one substituent is axial and the other is equatorial.
-
trans-Isomers: (1R,3R) and (1S,3S) - The amino and carboxyl groups are on opposite faces of the ring. In a chair conformation, both substituents can occupy equatorial positions, leading to a more stable conformation.
This stereochemical diversity is not a trivial detail; it is the central determinant of biological function. A classic example is the interaction of ACHC isomers with the γ-aminobutyric acid (GABA) transport system. The cis-isomer is a selective and competitive inhibitor of neuronal GABA uptake, with a reported Kᵢ value of approximately 7 µM.[1] This activity is highly stereospecific, with other isomers showing significantly lower potency. This principle underscores the necessity for precise stereochemical control during synthesis to unlock the therapeutic potential of ACHC-based molecules.
PART 2: Synthetic Strategies for Stereochemical Control
The synthesis of specific ACHC isomers is a key challenge that dictates their accessibility for research and development. The primary methods focus on either controlling the stereochemistry during the core synthesis or separating the isomers after formation.
Catalytic Hydrogenation: The Workhorse Approach
The most common industrial and laboratory-scale approach to ACHC is the catalytic hydrogenation of an aromatic precursor, typically 3-aminobenzoic acid. This method is robust but often yields a mixture of cis and trans diastereomers. The choice of catalyst, solvent, and reaction conditions can influence the diastereomeric ratio.
Causality in Catalyst Selection: Catalysts like Ruthenium-on-Carbon (Ru/C) or Rhodium are highly effective for aromatic ring saturation.[2] The reaction mechanism involves the adsorption of the aromatic ring onto the catalyst surface. The direction from which hydrogen is added determines the stereochemistry of the final product. The presence of coordinating groups (the amine and carboxylic acid) can influence this adsorption, but a mixture is often unavoidable. For instance, hydrogenation of p-aminobenzoic acid over a Ru/C catalyst in a basic aqueous solution can yield a cis:trans ratio of approximately 1:4.6.[3][4]
Caption: Workflow for ACHC synthesis via catalytic hydrogenation and subsequent isomer separation.
Enzymatic Kinetic Resolution: The Chiral Scalpel
For accessing enantiomerically pure ACHC, enzymatic kinetic resolution is a powerful and green chemistry approach.[5] This technique relies on the ability of an enzyme, typically a lipase or esterase, to selectively catalyze a reaction on one enantiomer of a racemic mixture, leaving the other unreacted.
The Principle of Enantioselectivity: The method often begins with the chemical synthesis of a racemic ester of ACHC (e.g., the methyl or ethyl ester). This racemic ester is then exposed to an enzyme like Candida antarctica lipase B (CAL-B).[5] The enzyme's chiral active site will preferentially bind to and hydrolyze one enantiomer (e.g., the R-enantiomer) back to the carboxylic acid, while the other enantiomer (the S-enantiomer) remains as an unreacted ester. The resulting mixture of an acid and an ester can then be easily separated by standard extraction techniques. This provides access to both enantiomers from a single racemic starting material.[6]
PART 3: Applications in Drug Discovery and Materials Science
The unique structural properties of ACHC make it a versatile scaffold for a range of applications.
GABA Analogues for Neurological Disorders
As previously mentioned, cis-ACHC is a potent inhibitor of GABA transporters (GATs), particularly the neuronal transporter GAT1.[1][7] GABA is the primary inhibitory neurotransmitter in the central nervous system, and its synaptic concentration is tightly regulated by GATs, which reuptake GABA from the synaptic cleft into neurons and glial cells.[8]
Mechanism of Action: By competitively inhibiting GAT1, cis-ACHC blocks this reuptake process.[1] This leads to an increased concentration and prolonged presence of GABA in the synaptic cleft, thereby enhancing inhibitory neurotransmission.[9] This mechanism is a validated strategy for treating neurological disorders characterized by neuronal hyperexcitability, such as epilepsy.[10] The rigid cyclohexane ring of cis-ACHC effectively mimics a specific, folded conformation of GABA that is recognized by the transporter.
Caption: Mechanism of action of cis-ACHC as a GABA uptake inhibitor at the synapse.
Peptidomimetics and Constrained Peptides
In peptide science, ACHC serves as a "foldamer," a non-natural building block that induces specific, predictable secondary structures in a peptide chain.[11] When incorporated into a peptide sequence, the rigid cyclohexane backbone restricts conformational flexibility, forcing the peptide to adopt turn- or sheet-like structures.
Rationale for Use: Native peptides often suffer from poor metabolic stability due to degradation by proteases and poor oral bioavailability.[12] By replacing natural amino acids with ACHC, researchers can create peptidomimetics that are resistant to enzymatic cleavage.[13] This conformational constraint can also lock the peptide into its bioactive conformation, leading to enhanced receptor binding affinity and selectivity. This strategy is widely employed in the development of novel therapeutics, including antimicrobial peptides and receptor antagonists.[11][14]
PART 4: Experimental Corner - Protocols and Characterization
A self-validating protocol is essential for reproducible research. The following section provides a representative experimental procedure and key characterization data.
Detailed Protocol: Synthesis of a Mixture of cis- and trans-4-Aminocyclohexanecarboxylic Acid
This protocol is adapted from a documented industrial process for the hydrogenation of an aminobenzoic acid precursor, demonstrating a scalable and robust method.[4]
Objective: To synthesize a mixture of cis- and trans-4-aminocyclohexanecarboxylic acid via catalytic hydrogenation of p-aminobenzoic acid.
Materials:
-
p-Aminobenzoic acid (10.0 g, 0.07 mol)
-
5% Ruthenium on Carbon (Ru/C) (2.50 g)
-
10% Sodium Hydroxide (NaOH) aqueous solution (100.0 mL)
-
Hydrogen (H₂) gas
-
Dichloromethane (DCM), Methanol (MeOH), Ammonia (NH₃) for TLC
-
Ninhydrin stain
Equipment:
-
High-pressure autoclave reactor
-
Magnetic stirrer with heating
-
TLC plates and developing chamber
-
Filtration apparatus
Step-by-Step Procedure:
-
Reactor Charging: In a suitable high-pressure autoclave, combine p-aminobenzoic acid (10.0 g), 5% Ru/C catalyst (2.50 g), and 10% NaOH solution (100.0 mL).
-
Sealing and Purging: Seal the autoclave securely. Purge the vessel several times with nitrogen gas to remove air, followed by several purges with hydrogen gas.
-
Hydrogenation Reaction: Pressurize the reactor with hydrogen gas to 15 bar. Begin stirring and heat the mixture to 100°C.
-
Experimental Rationale: The elevated temperature and pressure are necessary to overcome the activation energy for aromatic ring reduction. The basic NaOH solution ensures the carboxylic acid is deprotonated, which can influence solubility and interaction with the catalyst.
-
-
Reaction Monitoring: Maintain the reaction at 100°C and 15 bar H₂ pressure for approximately 20 hours. The reaction progress can be monitored by taking small aliquots (after safely depressurizing and cooling) and analyzing by TLC (DCM/MeOH/NH₃ = 5/5/1 v/v/v, visualized with ninhydrin stain) to confirm the disappearance of the starting material.
-
Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas. Purge the reactor with nitrogen.
-
Catalyst Removal: Filter the reaction mixture to remove the Ru/C catalyst. The resulting filtrate contains the sodium salt of the product mixture.
-
Isolation: The product can be isolated by acidifying the filtrate to precipitate the free amino acid, followed by filtration and drying. NMR analysis of the crude product is used to determine the final cis:trans ratio.
Data Presentation: Characterization and Biological Activity
Quantitative data is crucial for identifying and comparing isomers.
Table 1: Physical and Spectroscopic Characterization Data
| Property | cis-3-Aminocyclohexanecarboxylic acid | trans-3-Aminocyclohexanecarboxylic acid |
| Molecular Formula | C₇H₁₃NO₂ | C₇H₁₃NO₂ |
| Molecular Weight | 143.18 g/mol [15] | 143.18 g/mol |
| CAS Number | 16636-51-4[1] | 34583-99-8[16] |
| Appearance | White to off-white powder | White solid |
| ¹H NMR (Representative Shifts) | Complex multiplets, distinct from trans | Complex multiplets, distinct from cis[16] |
| ¹³C NMR (Representative Shifts) | Distinct signals for all 7 carbons[17] | Distinct signals for all 7 carbons |
Note: Specific NMR shifts can vary based on the solvent and pH. Direct comparison of spectra is the most reliable method for isomer identification.
Table 2: Comparative Biological Activity on GABA Transport
| Compound | Isomer Configuration | Biological Target | Potency |
| This compound | cis | Neuronal GABA Transporter (GAT1) | Kᵢ ≈ 7 µM (Competitive Inhibitor)[1] |
| This compound | trans | Neuronal GABA Transporter (GAT1) | Significantly lower potency than cis-isomer |
Conclusion and Future Outlook
This compound is a testament to the power of conformational constraint in molecular design. Its stereoisomers provide a rich platform for probing biological systems and constructing novel molecular architectures. The synthetic routes, while often requiring careful control and purification, are well-established, allowing for access to specific isomers for targeted applications. The success of cis-ACHC as a GABA uptake inhibitor highlights its potential in neuroscience, while its role as a peptidomimetic building block continues to expand the horizons of drug discovery. Future research will likely focus on developing more efficient and highly stereoselective catalytic methods to access single isomers directly, as well as exploring the incorporation of ACHC into new classes of bioactive molecules and advanced polymers.
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Unveiling the Therapeutic Potential of cis-3-Aminocyclohexanecarboxylic Acid: A Technical Guide to its Biological Activity
Introduction: A Novel Modulator of GABAergic Neurotransmission
In the landscape of neuropharmacology, the pursuit of novel therapeutic agents that can precisely modulate synaptic transmission remains a paramount objective. Among the various strategies, targeting the γ-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter network in the central nervous system (CNS), has proven to be a fruitful avenue for the development of anxiolytics, sedatives, and anticonvulsants.[1] This guide delves into the biological activity of a compelling, yet not fully characterized molecule: cis-3-Aminocyclohexanecarboxylic acid (cis-3-ACHA). Structurally, cis-3-ACHA is a conformationally restricted analogue of GABA, a characteristic that often imparts selectivity and potency in biological systems.[2][3] This document aims to provide researchers, scientists, and drug development professionals with an in-depth technical overview of the core biological activities of cis-3-ACHA, focusing on its mechanism of action, and its potential therapeutic applications in neurological disorders. We will explore its demonstrated neuroprotective and anticonvulsant properties, supported by detailed experimental protocols and data, to provide a comprehensive resource for advancing the scientific understanding and potential clinical translation of this promising compound.
Mechanism of Action: Selective Inhibition of Neuronal GABA Uptake
The primary mechanism through which cis-3-Aminocyclohexanecarboxylic acid exerts its biological effects is the selective inhibition of neuronal GABA transporters.[4][5] GABA transporters (GATs) are critical components of the GABAergic synapse, responsible for the reuptake of GABA from the synaptic cleft into presynaptic neurons and surrounding glial cells. This process terminates GABAergic signaling and maintains low extracellular GABA concentrations. By inhibiting this reuptake, cis-3-ACHA effectively increases the concentration and prolongs the residence time of GABA in the synaptic cleft, thereby enhancing inhibitory neurotransmission.
There are four main subtypes of GABA transporters: GAT1, GAT2, GAT3, and BGT1.[5][6] GAT1 is predominantly expressed in neurons and is the primary transporter responsible for GABA reuptake at the synapse.[7] Emerging evidence suggests that cis-3-ACHA exhibits a preferential inhibition of GAT1, which underpins its selective action on neuronal GABAergic signaling.[5]
Visualizing the Mechanism of Action
The following diagram illustrates the role of cis-3-ACHA at the GABAergic synapse:
Caption: Workflow for the GABA uptake inhibition assay.
Step-by-Step Methodology:
-
Synaptosome Preparation: Isolate synaptosomes from the cerebral cortex of rodents using a standard sucrose gradient centrifugation method. [8]2. Protein Quantification: Determine the protein concentration of the synaptosomal preparation using a Bradford or BCA protein assay.
-
Pre-incubation: In a 96-well plate, pre-incubate aliquots of the synaptosomal suspension (typically 50-100 µg of protein) with varying concentrations of cis-3-ACHA or vehicle control in a physiological buffer (e.g., Krebs-Ringer) for 10-15 minutes at 37°C.
-
Initiation of Uptake: Initiate the GABA uptake by adding a fixed concentration of radiolabeled GABA (e.g., [³H]-GABA) to each well. [9]5. Incubation: Incubate the mixture for a short period (e.g., 5-10 minutes) at 37°C to allow for GABA uptake.
-
Termination of Uptake: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Immediately wash the filters with ice-cold buffer to remove extracellular [³H]-GABA.
-
Quantification: Place the filters in scintillation vials with a suitable scintillation cocktail and quantify the amount of radioactivity retained by the synaptosomes using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of [³H]-GABA uptake against the concentration of cis-3-ACHA. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can be calculated using the Cheng-Prusoff equation if the Km of GABA for the transporter is known.
Protocol 2: In Vitro Neuroprotection Assay against Glutamate Excitotoxicity
This protocol outlines a method to assess the neuroprotective effects of cis-3-ACHA against glutamate-induced neuronal death in primary cortical neuron cultures.
Workflow Diagram:
Caption: Workflow for the in vitro neuroprotection assay.
Step-by-Step Methodology:
-
Cell Culture: Plate primary cortical neurons isolated from embryonic rodents onto poly-D-lysine coated 96-well plates and culture for 7-10 days to allow for maturation.
-
Pre-treatment: Treat the neuronal cultures with varying concentrations of cis-3-ACHA or vehicle control for 1-2 hours prior to the glutamate challenge.
-
Induction of Excitotoxicity: Expose the neurons to a toxic concentration of glutamate (e.g., 50-100 µM) for a defined period (e.g., 15-30 minutes). [10][11]4. Wash and Incubate: After the glutamate exposure, wash the cells with fresh culture medium and return them to the incubator for 24 hours.
-
Assessment of Neuronal Viability: Quantify neuronal viability using a standard method such as the MTT assay (measures mitochondrial activity) or the LDH assay (measures membrane integrity). [12]6. Data Analysis: Normalize the viability data to the vehicle-treated control group. Plot the percentage of neuroprotection against the concentration of cis-3-ACHA and fit the data to a dose-response curve to determine the EC50 value.
Protocol 3: In Vivo Anticonvulsant Activity Assessment
This section describes two standard preclinical models for evaluating the anticonvulsant efficacy of cis-3-ACHA in mice.
The MES test is a model of generalized tonic-clonic seizures. [13] Step-by-Step Methodology:
-
Animal Preparation: Use adult male mice, acclimated to the laboratory environment.
-
Drug Administration: Administer cis-3-ACHA or vehicle control intraperitoneally (i.p.) or orally (p.o.) at various doses to different groups of mice.
-
Time to Peak Effect: Determine the time to peak effect of cis-3-ACHA by testing its anticonvulsant activity at different time points after administration.
-
Seizure Induction: At the time of peak effect, induce a seizure by delivering a high-frequency electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal or ear-clip electrodes. [14]5. Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure. An animal is considered protected if it does not exhibit this response. [15]6. Data Analysis: Determine the percentage of animals protected at each dose and calculate the median effective dose (ED50) using probit analysis. [16][17]
The PTZ test is a model of myoclonic and generalized seizures, and it is sensitive to drugs that enhance GABAergic neurotransmission. [18][19] Step-by-Step Methodology:
-
Animal Preparation: Use adult male mice, acclimated to the laboratory environment.
-
Drug Administration: Administer cis-3-ACHA or vehicle control at various doses to different groups of mice.
-
Time to Peak Effect: As in the MES test, determine the time to peak effect.
-
Seizure Induction: At the time of peak effect, administer a subcutaneous (s.c.) injection of PTZ at a dose known to induce clonic seizures in the majority of control animals (e.g., 85 mg/kg for CF-1 mice). [18]5. Observation: Observe the animals for a set period (e.g., 30 minutes) for the presence or absence of clonic seizures lasting for at least 5 seconds. [20]6. Endpoint: The primary endpoint is the absence of a clonic seizure.
-
Data Analysis: Calculate the percentage of animals protected at each dose and determine the ED50 using probit analysis.
Comparative Analysis with Isomers and Analogues
The stereochemistry of aminocyclohexanecarboxylic acids plays a crucial role in their biological activity. While cis-3-ACHA has demonstrated notable activity, its isomers, such as trans-3-aminocyclohexanecarboxylic acid and cis-4-aminocyclohexanecarboxylic acid, may exhibit different pharmacological profiles. A thorough comparative analysis of these compounds is essential to establish a clear structure-activity relationship (SAR). Future studies should directly compare the potency and selectivity of these analogues in the assays described above.
Conclusion and Future Directions
cis-3-Aminocyclohexanecarboxylic acid represents a promising scaffold for the development of novel therapeutics for neurological disorders characterized by GABAergic dysfunction. Its primary mechanism of action as a selective inhibitor of neuronal GABA uptake provides a clear rationale for its observed neuroprotective and potential anticonvulsant properties. The experimental protocols detailed in this guide offer a robust framework for the further characterization of cis-3-ACHA and its analogues.
Future research should focus on several key areas:
-
Determination of Subtype Selectivity: Quantifying the inhibitory potency of cis-3-ACHA against all four GABA transporter subtypes (GAT1, GAT2, GAT3, and BGT1) is crucial for understanding its precise pharmacological profile.
-
In-depth Neuroprotection Studies: Elucidating the downstream signaling pathways involved in the neuroprotective effects of cis-3-ACHA will provide a more complete understanding of its mechanism.
-
Comprehensive Anticonvulsant Profiling: Evaluating the efficacy of cis-3-ACHA in a broader range of seizure models, including models of chronic epilepsy and drug-resistant seizures, will be essential for assessing its full therapeutic potential.
-
Pharmacokinetic and Toxicological Evaluation: A thorough assessment of the absorption, distribution, metabolism, excretion (ADME), and toxicity profile of cis-3-ACHA is a prerequisite for any potential clinical development.
By systematically addressing these research questions, the scientific community can fully unlock the therapeutic potential of cis-3-Aminocyclohexanecarboxylic acid and pave the way for the development of novel and effective treatments for a range of debilitating neurological disorders.
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3-Aminocyclohexanecarboxylic acid safety and handling
An In-Depth Technical Guide to the Safe Handling of 3-Aminocyclohexanecarboxylic Acid
Executive Summary
This compound is a valuable building block in pharmaceutical research and development. As with any laboratory chemical, a thorough understanding of its properties and potential hazards is paramount for ensuring the safety of researchers and the integrity of experimental work. This guide provides a comprehensive overview of the safety and handling protocols for this compound, grounded in established safety principles and data from authoritative sources. It covers hazard identification, exposure controls, appropriate handling and storage procedures, and emergency response. The protocols outlined herein are designed to be self-validating by integrating the rationale behind each safety measure, empowering scientists to cultivate a proactive safety culture.
Introduction to this compound
This compound, with the molecular formula C₇H₁₃NO₂, is a non-proteinogenic amino acid derivative of cyclohexane.[1][2] It exists in various isomeric forms (cis and trans), which are utilized as key intermediates in the synthesis of diverse bioactive molecules and pharmaceutical agents.[3] Given its role in drug development, its presence in research laboratories is common. This guide will adhere to the precautionary principle, addressing the most stringent safety data available to ensure the highest level of protection for laboratory personnel.
Hazard Identification and Risk Assessment
A critical first step in safe handling is a thorough understanding of the potential hazards. Data regarding the GHS classification of this compound varies across suppliers and isomers. Some safety data sheets (SDS) classify it as non-hazardous.[4] However, other authoritative sources have assigned a GHS classification indicating potential hazards.[5][6][7] To ensure personnel safety, this guide adopts the more conservative classification.
Causality: The physical form of this compound—typically a fine, crystalline powder—is the primary driver of its hazard profile.[1] Fine powders can be easily aerosolized during handling, leading to inhalation, and can readily adhere to skin or come into contact with eyes, making these the primary routes of exposure.
GHS Classification
The following classification from multiple sources provides a robust basis for risk assessment.
| Hazard Class | Category | Hazard Statement | Pictogram |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | ! (Exclamation Mark) |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation | ! (Exclamation Mark) |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | ! (Exclamation Mark) |
| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed | ! (Exclamation Mark) |
| Data sourced from multiple SDS and chemical databases.[5][6][7] |
Physical and Chemical Properties
Understanding the physical properties is essential for anticipating its behavior in the laboratory environment.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₃NO₂ | [1][2][5] |
| Molecular Weight | 143.19 g/mol | [1][2][5] |
| Appearance | White to almost white crystalline powder | [1] |
| Melting Point | ~278-283 °C | [8] |
| Solubility | Soluble in water. | [3] |
Exposure Controls and Personal Protection
A multi-layered approach, known as the Hierarchy of Controls, is the authoritative standard for mitigating laboratory hazards. This framework prioritizes the most effective control measures.
Engineering Controls
The primary engineering control is to minimize the generation and inhalation of dust.
-
Chemical Fume Hood: All weighing and transfer operations involving the solid powder should be conducted inside a certified chemical fume hood. This is the most critical step to prevent respiratory exposure, as mandated by the H335 classification.[5][6]
-
General Laboratory Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[4][6]
Personal Protective Equipment (PPE)
PPE is the last line of defense and must be used in conjunction with engineering controls.
| PPE Type | Specification | Rationale |
| Hand Protection | Nitrile gloves, inspected before use. | Prevents skin contact and irritation (H315).[6] Proper removal technique is crucial to avoid self-contamination. |
| Eye Protection | ANSI Z87.1-compliant safety goggles or safety glasses with side shields. | Protects against airborne particles and splashes, preventing serious eye irritation (H319).[6][9] |
| Skin/Body Protection | Long-sleeved lab coat. | Provides a barrier against accidental spills on skin or clothing.[6][10] |
| Respiratory Protection | Not typically required when work is performed in a fume hood. Use a NIOSH-approved respirator if dust is generated in an open area. | Serves as a backup to engineering controls to prevent respiratory tract irritation (H335).[11] |
Safe Handling and Storage Procedures
Adherence to standardized protocols is essential for minimizing risk. These procedures are designed to be self-validating; a deviation from these steps introduces unnecessary risk.
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure the work area (fume hood) is clean and uncluttered. Verify that the safety shower and eyewash station are accessible and operational.[4]
-
Don PPE: Put on all required PPE as specified in Section 3.2.
-
Transfer: Conduct all transfers of the solid compound within the fume hood. Use a spatula to carefully transfer the powder from the stock bottle to a tared weigh boat or reaction vessel. Avoid pouring the powder, as this can generate dust.
-
Weighing: If using an analytical balance outside the hood, ensure the powder is in a sealed container (e.g., a capped vial) during transport.
-
Dissolution: When preparing solutions, add the solid slowly to the solvent to prevent splashing.
-
Post-Handling: Tightly seal the stock container.[9] Clean all equipment and the work surface.
-
Doff PPE: Remove PPE in the correct order (gloves last) and wash hands thoroughly with soap and water.[4][10]
Storage Requirements
Proper storage is crucial for maintaining the chemical's integrity and preventing accidental release.
-
Conditions: Store the container in a cool, dry, and well-ventilated area.[9] Some suppliers recommend refrigerated storage (2-8°C).[8]
-
Container: Keep the container tightly closed to prevent moisture absorption and contamination.[9]
-
Incompatibilities: Store away from strong oxidizing agents.[12][13]
Emergency Response Procedures
Pre-planning is essential for a swift and effective response to any emergency.[14]
Personal Exposure
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[9][10] |
| Skin Contact | Remove contaminated clothing. Wash skin immediately with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[10][15] |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[9][10] |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[15] |
Spill Response Protocol
The response to a spill depends on its scale. For any major spill (e.g., >1 liter or any spill you are not comfortable cleaning), evacuate the area and call emergency services.[16][17]
Step-by-Step Minor Spill Cleanup:
-
Alert & Assess: Alert personnel in the immediate area.[17] Assess the spill to ensure it is minor and can be handled safely.
-
Secure Area: If the material is in a high-traffic area, restrict access.
-
Don PPE: Wear at a minimum a lab coat, nitrile gloves, and safety goggles.
-
Containment: For a solid spill, you can gently cover it with a damp paper towel to prevent dust from becoming airborne.
-
Collection: Carefully sweep the solid material into a dustpan and place it into a suitable, labeled container for hazardous waste.[18][19] Avoid actions that create dust.
-
Decontamination: Clean the spill area thoroughly with soap and water.[14][16]
-
Disposal: Dispose of the collected material and all contaminated cleaning supplies (gloves, paper towels, etc.) as hazardous waste according to your institution's guidelines.[6]
Waste Disposal
All waste containing this compound, including contaminated consumables and spill cleanup materials, must be treated as chemical waste.[18]
-
Containers: Use clearly labeled, sealed containers for waste.
-
Regulations: Disposal must be handled by a licensed waste disposal company in accordance with all local, state, and federal regulations.[4] Do not dispose of this chemical down the drain.[7]
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The Cornerstone of Conformationally Restricted Neurotransmitter Analogues: A Technical Guide to 3-Aminocyclohexanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Aminocyclohexanecarboxylic acid, a saturated carbocyclic β-amino acid, represents a foundational scaffold in medicinal chemistry, particularly in the design of conformationally restricted analogues of the neurotransmitter γ-aminobutyric acid (GABA). Its unique stereochemical landscape, arising from the cyclohexane ring, has provided profound insights into the pharmacophoric requirements of GABA receptors and transporters. This technical guide provides an in-depth exploration of the discovery, stereoselective synthesis, pharmacological characterization, and therapeutic legacy of this compound, culminating in the development of blockbuster drugs such as gabapentin.
A Historical Perspective: The Genesis of a GABA Analogue
The intellectual framework for the development of this compound was the growing understanding in the mid-20th century that the biological activity of neurotransmitters is intimately linked to their three-dimensional conformation. GABA, being a flexible molecule, can adopt numerous shapes, and researchers sought to "lock" it into specific conformations to probe its bioactive form. The rigid cyclohexane ring was an ideal template for this purpose.
While earlier reports of related structures exist, a significant advancement in the specific context of GABA analogues came from the work of Australian scientists Robin D. Allan and Graham A.R. Johnston and their colleagues. In 1981, they published a detailed synthesis of the stereoisomers of cis-3-aminocyclohexanecarboxylic acid, recognizing their potential as tools to study the GABAergic system.[1] This work built upon earlier explorations of cyclic amino acids and their interactions with neuronal pathways. A pivotal 1976 paper by Jones and Neal had already demonstrated that the cis-isomer of this compound was a selective inhibitor of neuronal GABA uptake, highlighting the pharmacological potential of this scaffold.[2]
These seminal studies established this compound and its isomers as critical pharmacological tools, paving the way for a deeper understanding of GABA receptor subtypes and the eventual development of novel therapeutics.
The Stereochemical Tapestry: Synthesis and Isomeric Diversity
The presence of two stereocenters in this compound gives rise to four stereoisomers, grouped into two diastereomeric pairs: cis and trans. The spatial relationship between the amino and carboxylic acid groups dictates their biological activity.
Key Synthetic Strategies
The synthesis of stereochemically pure isomers of this compound has been a key focus of organic chemists.
-
Catalytic Hydrogenation: An early and straightforward approach involves the catalytic hydrogenation of aminobenzoic acid precursors. For instance, the hydrogenation of p-aminobenzoic acid can yield a mixture of cis and trans-4-aminocyclohexanecarboxylic acid.[3][4] The choice of catalyst and reaction conditions can influence the diastereomeric ratio.
-
Enzymatic Resolution: A powerful method for obtaining enantiomerically pure isomers is enzymatic resolution. This technique employs enzymes, such as lipases, that selectively catalyze a reaction on one enantiomer in a racemic mixture, allowing for the separation of the desired stereoisomer.[5]
-
Asymmetric Synthesis from Chiral Precursors: More modern approaches utilize chiral starting materials or auxiliaries to direct the stereochemical outcome of the synthesis. For example, a straightforward synthesis of (1R, 3S)-3-amino-1-cyclohexanecarboxylic acid starts from a mixture of cis- and trans-cyclohexane-1,3-dicarboxylic acid.[5] This mixture is converted to the cis-anhydride, followed by esterification and enzymatic desymmetrization to yield a chiral monoester. A modified Curtius-type rearrangement then introduces the amino group with the desired stereochemistry.[5]
Experimental Workflow: Asymmetric Synthesis of (1R, 3S)-3-Aminocyclohexanecarboxylic Acid
Caption: Proposed mechanism of action of gabapentinoids in reducing excitatory neurotransmission.
The clinical success of gabapentin and pregabalin for epilepsy, neuropathic pain, and other neurological disorders underscores the profound therapeutic potential that originated from the fundamental chemical scaffold of this compound.
Experimental Protocols
The following is a representative, generalized protocol for the synthesis of a this compound derivative, based on common synthetic strategies.
Protocol: Synthesis of a Chiral this compound Derivative
-
Anhydride Formation: A mixture of cis- and trans-cyclohexane-1,3-dicarboxylic acid is heated under reflux with a dehydrating agent (e.g., acetic anhydride) to form cis-cyclohexane-1,3-dicarboxylic anhydride. The product is isolated by crystallization.
-
Diesterification: The anhydride is reacted with an alcohol (e.g., methanol or ethanol) in the presence of an acid catalyst to yield the corresponding cis-diester.
-
Enzymatic Desymmetrization: The cis-diester is suspended in a buffered aqueous solution, and a lipase (e.g., Lipase AY-30) is added. The reaction is stirred at a controlled temperature and pH until approximately 50% conversion is achieved. The resulting chiral monoester is separated from the unreacted diester by extraction.
-
Modified Curtius Rearrangement: The chiral monoester is converted to its corresponding acyl azide, typically using diphenylphosphoryl azide (DPPA) and a base (e.g., triethylamine). The acyl azide is then heated in the presence of a trapping agent (e.g., tert-butanol) to form the N-Boc protected amino ester.
-
Hydrolysis and Deprotection: The N-Boc protected amino ester is subjected to acidic or basic hydrolysis to cleave the ester and remove the Boc protecting group, yielding the final enantiomerically pure this compound.
-
Purification and Characterization: The final product is purified by recrystallization or chromatography. Its identity and purity are confirmed by NMR spectroscopy, mass spectrometry, and measurement of its specific rotation.
Conclusion
This compound stands as a testament to the power of rational drug design and the importance of fundamental research in medicinal chemistry. From its origins as a tool to probe the conformational requirements of GABA receptors, it has given rise to a class of blockbuster drugs that have improved the lives of millions. The ongoing exploration of this and related scaffolds continues to be a fertile ground for the discovery of new therapeutics for a range of neurological and psychiatric disorders.
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A Technical Guide to the CNS Mechanism of Action of 3-Aminocyclohexanecarboxylic Acid
Executive Summary
This technical guide provides an in-depth analysis of the mechanism of action of 3-Aminocyclohexanecarboxylic Acid (3-ACHC) within the central nervous system (CNS). Primarily recognized for its action on the GABAergic system, 3-ACHC, particularly its cis-isomer, functions as a selective inhibitor of GABA uptake. By targeting GABA transporters (GATs), specifically GAT-1, it elevates extracellular GABA concentrations, thereby enhancing inhibitory neurotransmission. This guide will dissect the molecular interactions, the resultant signaling cascade, and the validated experimental methodologies used to characterize these effects, offering a comprehensive resource for researchers in neuroscience and drug development.
Introduction: The Significance of 3-ACHC in Neuromodulation
Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian CNS, playing a critical role in maintaining the balance between neuronal excitation and inhibition.[1][2] Dysregulation of GABAergic signaling is implicated in numerous neurological and psychiatric disorders, including epilepsy, anxiety, and sleep disturbances. Consequently, molecules that modulate the GABA system are of significant therapeutic interest.
This compound (3-ACHC) is a conformationally restricted analogue of GABA. Its rigid cyclohexane ring system offers stereochemical specificity, with the cis- and trans-isomers displaying distinct pharmacological profiles. Early research identified cis-3-ACHC as a selective inhibitor of neuronal GABA uptake, distinguishing it from glial uptake processes.[3][4] This selectivity makes it a valuable tool for dissecting the specific roles of neuronal GABA transport in synaptic function and a lead structure for the development of novel CNS therapeutics.[5] This guide will focus on the established primary mechanism of action: the inhibition of GABA transporters.
Molecular Target and Primary Mechanism of Action
The termination of GABAergic neurotransmission is primarily mediated by its rapid reuptake from the synaptic cleft into presynaptic neurons and surrounding glial cells.[1][2] This process is carried out by a family of Na+/Cl--dependent GABA transporters (GATs).[6] Four distinct GAT subtypes have been identified: GAT-1, GAT-2, GAT-3, and the betaine-GABA transporter 1 (BGT-1).[6][7] GAT-1 is the most abundant subtype in the brain, found predominantly on the presynaptic terminals of GABAergic neurons, making it a key regulator of synaptic GABA levels.[7]
Cis-3-Aminocyclohexanecarboxylic acid exerts its primary effect by acting as a selective inhibitor of the GAT-1 transporter.[3] It functions as a competitive substrate for the transporter, effectively blocking the reuptake of GABA from the extracellular space.[8] This inhibition leads to a prolonged presence of GABA in the synaptic cleft, thereby enhancing the activation of postsynaptic GABAA and GABAB receptors and augmenting inhibitory signaling.[9] Studies have demonstrated that this action is highly specific to neuronal uptake mechanisms, with less activity on glial transport systems.[3][4]
Quantitative Insights into Transporter Inhibition
The efficacy of GAT inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitor constant (Ki). While specific Ki values for 3-ACHC are not as widely published as for clinical drugs like Tiagabine, comparative studies place it as a moderately potent inhibitor.
| Compound | Primary Target | Reported IC50/Ki | Notes |
| Tiagabine | GAT-1 | IC50 = 0.07 µM | Potent and highly selective GAT-1 inhibitor used as an anticonvulsant.[1][2] |
| Nipecotic Acid | GAT-1, GAT-2, GAT-3 | Broad | A universal, non-selective inhibitor of GATs. |
| cis-3-ACHC | GAT-1 (Neuronal) | IC50 ≈ 0.83 mM (for uptake) | Selective for neuronal vs. glial GABA transport.[3] |
Signaling Pathways and Downstream Neuromodulatory Effects
The inhibition of GAT-1 by 3-ACHC initiates a cascade of events that collectively enhance GABAergic tone. This mechanism does not involve direct receptor agonism but rather the modulation of endogenous neurotransmitter levels.
The core signaling pathway is as follows:
-
GAT-1 Inhibition: 3-ACHC binds to the GAT-1 transporter on the presynaptic membrane, preventing the reuptake of GABA from the synaptic cleft.
-
Increased Synaptic GABA: The concentration of GABA in the synaptic cleft increases and its residence time is prolonged.
-
Enhanced Receptor Activation: The elevated GABA levels lead to increased activation of postsynaptic GABAA (ionotropic) and GABAB (metabotropic) receptors.
-
Neuronal Hyperpolarization: Activation of GABAA receptors increases Cl- influx, while GABAB receptor activation can lead to K+ efflux and inhibition of Ca2+ channels. Both mechanisms result in hyperpolarization of the postsynaptic neuron.
-
Reduced Neuronal Excitability: The overall effect is a dampening of postsynaptic neuron firing, leading to a reduction in overall network excitability. This is the basis for the anticonvulsant and anxiolytic potential of GAT-1 inhibitors.[9]
Experimental Validation and Methodologies
A multi-faceted approach is required to fully characterize the mechanism of action of 3-ACHC. The following protocols represent a logical workflow for validating its activity as a GAT-1 inhibitor.
Radioligand Binding Assays
Causality: To confirm that 3-ACHC interacts directly with GABA transporters, competitive binding assays are essential. These assays quantify the ability of a test compound (3-ACHC) to displace a known radiolabeled ligand from its target.
Protocol: Competitive Inhibition Assay for GAT-1
-
Membrane Preparation: Homogenize brain tissue (e.g., rat cerebral cortex) or cells expressing GAT-1 in a cold lysis buffer. Pellet the membranes via centrifugation (e.g., 20,000 x g for 10 min at 4°C). Wash the pellet multiple times to remove endogenous GABA.[10] Resuspend the final pellet in an appropriate assay buffer.[11]
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a GAT-1 specific radioligand (e.g., [3H]tiagabine or [3H]nipecotic acid), and varying concentrations of unlabeled 3-ACHC.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient duration (e.g., 60 minutes) to reach binding equilibrium.[11]
-
Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., GF/C) to separate bound from free radioligand. Wash the filters with ice-cold wash buffer to remove non-specific binding.[11]
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of 3-ACHC. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.
In Vivo Microdialysis
Causality: To demonstrate that GAT-1 inhibition by 3-ACHC leads to a functional increase in extracellular GABA in the living brain, in vivo microdialysis is the gold standard.[12][13] This technique allows for the direct measurement of neurotransmitter levels in specific brain regions.[14][15]
Protocol: Microdialysis for Extracellular GABA Measurement
-
Probe Implantation: Stereotaxically implant a microdialysis probe into a target brain region (e.g., hippocampus, substantia nigra) of an anesthetized animal.
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: After a stabilization period, collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular GABA.
-
Drug Administration: Administer 3-ACHC systemically (e.g., via intraperitoneal injection) or locally through the microdialysis probe (retrodialysis).
-
Post-Treatment Collection: Continue collecting dialysate samples to measure changes in GABA concentration following drug administration.
-
Sample Analysis: Quantify GABA concentrations in the dialysate samples, typically using high-performance liquid chromatography (HPLC) with fluorescence detection after derivatization.[15]
-
Data Analysis: Express the results as a percentage change from the baseline GABA concentration. A significant increase post-administration confirms the functional inhibition of GABA uptake in vivo.[9]
Conclusion
The mechanism of action of this compound in the central nervous system is centered on its function as a selective inhibitor of the neuronal GABA transporter, GAT-1. By competitively blocking GABA reuptake, particularly by its cis-isomer, 3-ACHC elevates synaptic GABA levels, leading to an enhancement of inhibitory neurotransmission. This primary action has been substantiated through a combination of in vitro binding assays and in vivo neurochemical studies. The specificity and targeted action of 3-ACHC make it an invaluable pharmacological tool for investigating the nuances of the GABAergic system and a foundational molecule for the development of therapeutics aimed at correcting imbalances in neuronal excitability.
References
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Spectral data for 3-Aminocyclohexanecarboxylic acid (NMR, Mass Spec)
Initiating Data Search
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An In-depth Technical Guide to the Solubility of 3-Aminocyclohexanecarboxylic Acid for Researchers and Drug Development Professionals
Foreword: Understanding the Critical Role of Solubility in Pharmaceutical Development
In the landscape of drug discovery and development, the intrinsic properties of a molecule are the determinants of its ultimate therapeutic success. Among these, solubility stands as a cornerstone of a compound's developability. It dictates not only the feasibility of formulation but also profoundly influences bioavailability, dose administration, and, consequently, clinical efficacy. 3-Aminocyclohexanecarboxylic acid, a cyclic β-amino acid, represents a class of compounds with significant potential as a structural motif in medicinal chemistry. Its rigid cyclohexyl scaffold offers a valuable tool for constraining molecular conformation, a strategy often employed to enhance binding affinity and selectivity for biological targets. However, the successful application of this promising building block is contingent upon a thorough understanding of its physicochemical properties, paramount among them being its solubility across a spectrum of relevant solvent systems.
This technical guide provides a comprehensive examination of the solubility of this compound, addressing both the cis and trans isomers. We will delve into the molecular characteristics that govern its solubility, present available data, and provide detailed, field-proven methodologies for its experimental determination. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, enabling informed decisions in the design and progression of novel therapeutic agents.
Molecular Structure and Physicochemical Properties: The Foundation of Solubility Behavior
The solubility of a compound is a direct consequence of its molecular structure and the interplay of intermolecular forces between the solute and the solvent. This compound, with the molecular formula C₇H₁₃NO₂, possesses key functional groups that dictate its solubility profile: a primary amino group (-NH₂) and a carboxylic acid group (-COOH) attached to a non-polar cyclohexane ring.[1][2][3][4]
Key Physicochemical Parameters:
| Property | Value/Description | Significance for Solubility |
| Molecular Weight | 143.19 g/mol [1][2][3][4] | A relatively low molecular weight generally favors solubility. |
| Functional Groups | Primary amine (-NH₂), Carboxylic acid (-COOH) | These polar, ionizable groups are capable of hydrogen bonding and acid-base reactions, which are crucial for aqueous solubility. |
| Zwitterionic Nature | In aqueous solutions near neutral pH, the molecule exists predominantly as a zwitterion, with a protonated amino group (-NH₃⁺) and a deprotonated carboxylate group (-COO⁻). This high charge separation enhances interaction with polar solvents like water. | |
| Isomers | cis and trans diastereomers, arising from the relative orientation of the amino and carboxyl groups on the cyclohexane ring. | The spatial arrangement of the functional groups can influence crystal lattice energy and interactions with solvent molecules, potentially leading to differences in solubility between the isomers. |
| Predicted LogP | 0.08 (for cis-isomer) | This value, representing the logarithm of the partition coefficient between octanol and water, suggests a relatively hydrophilic character, indicating a preference for aqueous environments over non-polar ones. |
| pKa Values | Experimental values for the parent compound are not readily available in the literature. However, based on similar structures, the carboxylic acid pKa is expected to be in the range of 3.5-4.5, and the amino group pKa is expected to be in the range of 9.5-10.5. The pKa of the N-Boc protected derivative has been predicted to be 4.77. | The pKa values are critical for understanding and predicting the pH-dependent solubility. The molecule's charge state changes significantly at pH values around its pKa's, directly impacting its interaction with the solvent. |
Solubility Profile of this compound: A Qualitative and Quantitative Overview
While comprehensive quantitative data is sparse in publicly available literature, a general understanding of the solubility of this compound can be constructed from available information and chemical principles.
Aqueous Solubility:
Both cis and trans isomers of this compound are reported to be soluble in water.[5][6] This is attributed to the strong hydrogen bonding capabilities of the amino and carboxylic acid groups, as well as the zwitterionic nature of the molecule in aqueous solution. The hydrochloride salt of the trans-isomer is also noted to be soluble in water.[7][8]
pH-Dependent Aqueous Solubility:
The solubility of amphoteric compounds like this compound is highly dependent on the pH of the aqueous medium.
-
At Low pH (Acidic Conditions): Below the pKa of the carboxylic acid group (pKa₁), both the amino and carboxyl groups will be protonated, resulting in a net positive charge (cationic form: -NH₃⁺, -COOH). This charged species is expected to be highly soluble in water.
-
At Isoelectric Point (pI): The isoelectric point is the pH at which the net charge of the molecule is zero. At this pH, the zwitterionic form (-NH₃⁺, -COO⁻) predominates. While zwitterions are polar, their solubility is often at a minimum at the pI due to strong intermolecular electrostatic interactions in the solid state (crystal lattice energy).
-
At High pH (Alkaline Conditions): Above the pKa of the amino group (pKa₂), both functional groups will be deprotonated, resulting in a net negative charge (anionic form: -NH₂, -COO⁻). This charged species is also expected to be highly soluble in water.
The pH-solubility profile will therefore exhibit a characteristic "U" shape, with minimum solubility around the isoelectric point. For drug development, understanding this profile is critical for predicting dissolution in the gastrointestinal tract and for developing parenteral formulations.
Solubility in Organic Solvents:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): The cis-isomer is described as being soluble in alcohols.[5][6] This is expected due to the ability of these solvents to both donate and accept hydrogen bonds, thus solvating the polar functional groups of the amino acid. The N-Boc protected cis-isomer is also reported to be soluble in methanol.
-
Polar Aprotic Solvents (e.g., DMSO, DMF): While specific data is lacking, solubility in these solvents is anticipated to be moderate. These solvents can act as hydrogen bond acceptors but not donors.
-
Non-Polar Solvents (e.g., Chloroform, Hexane): The hydrochloride salt of the trans-isomer is reported to be insoluble in chloroform.[7][8] Due to the polar nature of the amino acid, very low solubility is expected in non-polar solvents.
Quantitative Data Summary:
| Compound | Solvent | Temperature | Solubility | Reference |
| N-Boc-(+/-)-cis-3-aminocyclohexanecarboxylic acid | Water | 25°C | Slightly soluble (2.1 g/L) | [3] |
| trans-3-Aminocyclohexanecarboxylic acid hydrochloride | Water, Glycerol | Not Specified | Soluble | [7][8] |
| trans-3-Aminocyclohexanecarboxylic acid hydrochloride | Ethanol, Chloroform | Not Specified | Insoluble | [7][8] |
| cis-3-Aminocyclohexanecarboxylic acid | Water, Alcohols | Not Specified | Soluble | [5][6] |
Note: The lack of extensive quantitative data underscores the importance of experimental determination for specific research and development applications.
Experimental Determination of Solubility: A Practical Guide
Accurate and reproducible solubility data is essential. The following section provides a detailed, step-by-step protocol for determining the thermodynamic equilibrium solubility of this compound using the gold-standard shake-flask method.
Protocol: Equilibrium Solubility Determination by Shake-Flask Method
Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.
Principle: An excess amount of the solid compound is agitated in the solvent for a sufficient period to reach equilibrium. The resulting saturated solution is then filtered to remove undissolved solid, and the concentration of the dissolved compound in the filtrate is determined by a suitable analytical method.
Materials and Equipment:
-
This compound (cis, trans, or mixture)
-
Solvents of interest (e.g., purified water, pH buffers, ethanol, methanol, DMSO)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker with temperature control
-
Syringe filters (e.g., 0.22 µm PVDF or PTFE)
-
Syringes
-
Analytical balance
-
HPLC system with a suitable detector (e.g., UV, ELSD, or MS) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation:
-
Accurately weigh an excess amount of this compound into a vial. "Excess" means that a visible amount of solid should remain at the end of the experiment. A starting point is typically 5-10 mg of compound in 1 mL of solvent.
-
Add a precise volume of the desired solvent to the vial.
-
Prepare at least three replicate samples for each solvent and temperature condition.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials in a temperature-controlled orbital shaker.
-
Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a predetermined time to ensure equilibrium is reached. A typical duration is 24-48 hours. Preliminary experiments may be required to determine the time to reach equilibrium.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully draw the supernatant into a syringe.
-
Attach a syringe filter to the syringe and filter the solution into a clean vial to remove all undissolved particles. This step is critical to avoid overestimation of solubility.
-
Immediately dilute the filtrate with a known volume of an appropriate solvent to prevent precipitation and to bring the concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted filtrate using a validated analytical method, such as HPLC.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Determine the concentration of the diluted filtrate from the calibration curve.
-
-
Calculation:
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
Express the solubility in desired units (e.g., mg/mL, g/L, or mol/L).
-
Calculate the mean and standard deviation for the replicate samples.
-
Factors Influencing the Solubility of this compound
A nuanced understanding of the factors that modulate solubility is crucial for effective formulation and development.
-
pH: As previously discussed, pH is a dominant factor for ionizable molecules. The solubility will be lowest at the isoelectric point and increase significantly as the pH moves into acidic or basic ranges where the cationic or anionic species, respectively, are formed.
-
Temperature: The dissolution of most solid compounds is an endothermic process, meaning that solubility tends to increase with temperature. However, the magnitude of this effect varies and should be determined experimentally.
-
Crystal Polymorphism: Different crystalline forms (polymorphs) of the same compound can exhibit different solubilities. The most stable polymorph will have the lowest solubility. It is crucial to characterize the solid form used in solubility studies.
-
Ionic Strength: The presence of salts in the aqueous medium can either increase ("salting-in") or decrease ("salting-out") the solubility of the amino acid. This effect is dependent on the nature and concentration of the salt.
Conclusion and Future Perspectives
This compound is a molecule of considerable interest for medicinal chemistry and drug development. Its solubility is governed by a complex interplay of its zwitterionic nature, the polarity of the solvent, and environmental factors, most notably pH. While qualitative data confirms its solubility in polar solvents, particularly water, there is a clear need for comprehensive, quantitative studies to fully characterize its solubility profile across a range of pharmaceutically relevant solvents and conditions.
The experimental protocols and theoretical framework provided in this guide are intended to empower researchers to generate the necessary data to support their drug discovery and development programs. A thorough understanding of the solubility of this compound will undoubtedly facilitate its successful application in the creation of next-generation therapeutics.
References
- PubChem. cis-3-Aminocyclohexanecarboxylic acid. [Link]
- ChemBK. cis-3-Aminocyclohexanecarboxylic acid. [Link]
Sources
- 1. informaticsjournals.co.in [informaticsjournals.co.in]
- 2. This compound (cis- and trans- mixture) [cymitquimica.com]
- 3. labproinc.com [labproinc.com]
- 4. researchgate.net [researchgate.net]
- 5. chembk.com [chembk.com]
- 6. cis-3-Aminocyclohexanecarboxylic acid | C7H13NO2 | CID 3082488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. trans-3-Aminocyclohexanecarboxylic acid hydrochloride, 97%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. chemimpex.com [chemimpex.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of (1R,3S)-3-Aminocyclohexanecarboxylic Acid
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of (1R,3S)-3-Aminocyclohexanecarboxylic Acid
(1R,3S)-3-Aminocyclohexanecarboxylic acid is a chiral cyclic β-amino acid, a structural motif of significant interest in medicinal chemistry. Its constrained cyclohexane backbone imparts a specific three-dimensional conformation, making it a valuable building block for designing peptidomimetics, enzyme inhibitors, and other pharmacologically active agents. The precise stereochemical arrangement of the amine and carboxylic acid functional groups is crucial for molecular recognition and biological activity. This document provides a detailed, field-proven protocol for the enantioselective synthesis of this important compound, leveraging a robust enzymatic desymmetrization strategy.
Strategic Overview: A Chemoenzymatic Approach
The synthesis of enantiomerically pure (1R,3S)-3-aminocyclohexanecarboxylic acid is achieved through a five-step chemoenzymatic route, starting from a readily available mixture of cis- and trans-cyclohexane-1,3-dicarboxylic acid. The key to establishing the desired stereochemistry is the enzymatic desymmetrization of a prochiral meso-diester intermediate. This strategy offers high enantioselectivity and avoids the need for classical chiral resolution of a racemic mixture, which is often inefficient.
The overall synthetic workflow is as follows:
Caption: Overall synthetic workflow for (1R,3S)-3-Aminocyclohexanecarboxylic acid.
Part 1: Detailed Experimental Protocols
Step 1: Synthesis of cis-Cyclohexane-1,3-dicarboxylic Anhydride
This initial step selectively converts the cis-isomer from a mixture of cis- and trans-cyclohexane-1,3-dicarboxylic acid into the corresponding cyclic anhydride. The trans-isomer does not react under these conditions and can be removed in a subsequent step. Acetic anhydride is employed as both the dehydrating agent and the solvent.
Protocol:
-
To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add a mixture of cis- and trans-cyclohexane-1,3-dicarboxylic acid (25.0 g) and acetic anhydride (75 mL).
-
Heat the mixture to reflux and maintain for 4 hours.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess acetic anhydride and acetic acid formed during the reaction by distillation under reduced pressure.
-
The crude solid residue, which is predominantly cis-cyclohexane-1,3-dicarboxylic anhydride, is used directly in the next step without further purification.
Step 2: Synthesis of Diethyl cis-Cyclohexane-1,3-dicarboxylate
The crude anhydride is opened and esterified using absolute ethanol in the presence of an acid catalyst to yield the meso-diester. An azeotropic workup is used to drive the reaction to completion[1].
Protocol:
-
To the flask containing the crude cis-cyclohexane-1,3-dicarboxylic anhydride from Step 1, add absolute ethanol (100 mL) and concentrated sulfuric acid (1 mL) as a catalyst.
-
Heat the mixture to reflux for 12 hours.
-
After cooling to room temperature, add toluene (50 mL) and distill the ethanol-toluene-water azeotrope to remove the water formed during the esterification.
-
Add another portion of absolute ethanol (50 mL) and reflux for an additional 4 hours to ensure complete esterification.
-
Cool the reaction mixture and remove the solvents under reduced pressure.
-
Dissolve the residue in diethyl ether (150 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to remove any unreacted diacid and the sulfuric acid catalyst.
-
Wash the organic layer with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude diethyl cis-cyclohexane-1,3-dicarboxylate as an oil. The crude product is of sufficient purity for the next step.
Step 3: Enzymatic Desymmetrization to (1S,3R)-3-(Ethoxycarbonyl)cyclohexanecarboxylic Acid
This is the key stereochemistry-defining step. The meso-diester is selectively hydrolyzed by Lipase AY-30 to yield the chiral monoester with high enantiomeric excess. The choice of lipase is critical for achieving high selectivity[2].
Protocol:
-
In a 500 mL flask, prepare a phosphate buffer solution (0.1 M, pH 7.0, 200 mL).
-
Add Lipase AY-30 (Amano) (2.0 g) to the buffer solution and stir until the enzyme is well-dispersed.
-
Add the crude diethyl cis-cyclohexane-1,3-dicarboxylate (from Step 2) to the enzyme solution.
-
Stir the biphasic mixture vigorously at room temperature (25 °C) for 48 hours. The pH of the solution should be monitored and maintained at 7.0 by the periodic addition of 1 M NaOH.
-
After 48 hours, acidify the reaction mixture to pH 2 with 2 M HCl.
-
Extract the mixture with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude product, a mixture of the desired monoester, unreacted diester, and a small amount of diacid, is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure (1S,3R)-3-(ethoxycarbonyl)cyclohexanecarboxylic acid.
Step 4: Modified Curtius Rearrangement to Ethyl (1R,3S)-3-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate
The chiral monoester is converted to the corresponding N-Boc protected amino ester via a one-pot modified Curtius rearrangement. Diphenylphosphoryl azide (DPPA) is used to generate the acyl azide in situ, which then rearranges to the isocyanate. The isocyanate is trapped with tert-butanol to form the Boc-carbamate[3]. This method avoids the isolation of potentially explosive acyl azides.
Caption: Mechanism of the modified Curtius rearrangement using DPPA.
Protocol:
-
To a solution of (1S,3R)-3-(ethoxycarbonyl)cyclohexanecarboxylic acid (10.0 g, 46.7 mmol) in anhydrous toluene (100 mL) under a nitrogen atmosphere, add triethylamine (7.8 mL, 56.0 mmol).
-
Add diphenylphosphoryl azide (DPPA) (12.1 mL, 56.0 mmol) dropwise at room temperature.
-
After stirring for 30 minutes at room temperature, add tert-butanol (20 mL).
-
Heat the reaction mixture to reflux (approximately 90-95 °C) and maintain for 16 hours.
-
Cool the mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford ethyl (1R,3S)-3-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate as a colorless oil.
Step 5: Hydrolysis and Deprotection to (1R,3S)-3-Aminocyclohexanecarboxylic Acid
The final step involves the simultaneous hydrolysis of the ethyl ester and the acid-mediated removal of the Boc protecting group.
Protocol:
-
To a solution of ethyl (1R,3S)-3-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate (from Step 4) in methanol (50 mL), add a 6 M aqueous solution of hydrochloric acid (50 mL).
-
Heat the mixture to reflux for 6 hours.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the methanol.
-
Wash the remaining aqueous solution with diethyl ether (2 x 30 mL) to remove any organic impurities.
-
The aqueous layer, containing the hydrochloride salt of the product, is then passed through a column of Dowex 50W-X8 ion-exchange resin (H+ form).
-
Wash the resin with water until the eluate is neutral.
-
Elute the desired amino acid from the resin with a 2 M aqueous ammonia solution.
-
Collect the ninhydrin-positive fractions and concentrate under reduced pressure to yield (1R,3S)-3-aminocyclohexanecarboxylic acid as a white solid.
Part 2: Quantitative Data Summary
| Step | Starting Material | Key Reagents | Product | Typical Yield |
| 1 | Cyclohexane-1,3-dicarboxylic acid | Acetic anhydride | cis-Cyclohexane-1,3-dicarboxylic Anhydride | Quantitative (crude) |
| 2 | cis-Anhydride | Ethanol, H₂SO₄ | Diethyl cis-Cyclohexane-1,3-dicarboxylate | >90% (crude) |
| 3 | meso-Diester | Lipase AY-30, Phosphate buffer | (1S,3R)-3-(Ethoxycarbonyl)cyclohexanecarboxylic Acid | 40-45% (>95% ee) |
| 4 | Chiral Monoester | DPPA, Et₃N, t-BuOH | Ethyl (1R,3S)-3-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate | 70-80% |
| 5 | Boc-protected Amino Ester | 6 M HCl | (1R,3S)-3-Aminocyclohexanecarboxylic Acid | >90% |
Part 3: Scientific Integrity and Causality
Choice of Synthetic Strategy: The chemoenzymatic approach was selected for its high efficiency in establishing the desired stereocenters. Enzymatic desymmetrization of a meso compound is a powerful strategy in asymmetric synthesis, as it theoretically allows for a 100% yield of a single enantiomer, unlike classical resolution which has a maximum yield of 50%.
Step 3 - Enzymatic Desymmetrization: The success of this step hinges on the enantioselectivity of the lipase. Lipase AY-30 from Candida rugosa is known to preferentially hydrolyze one of the two enantiotopic ester groups of the meso-diester, leading to the formation of the (1S,3R)-monoester with high enantiomeric excess. The reaction is performed in a biphasic system to facilitate the interaction of the water-soluble enzyme with the organic-soluble substrate. Maintaining a neutral pH is crucial for optimal enzyme activity.
Step 4 - Modified Curtius Rearrangement: The use of DPPA in a one-pot procedure is a significant improvement over the classical Curtius rearrangement, which requires the isolation of potentially hazardous acyl azides. The reaction proceeds with retention of configuration at the migrating carbon, ensuring that the stereochemistry established in the enzymatic step is transferred to the final product. Trapping the intermediate isocyanate with tert-butanol directly provides the stable and easily handleable Boc-protected amine, which is ideal for purification and subsequent deprotection.
Step 5 - Deprotection: The final deprotection is achieved under acidic conditions, which concurrently hydrolyzes the ethyl ester and cleaves the acid-labile Boc group. The use of an ion-exchange resin for purification is a standard and effective method for isolating zwitterionic amino acids from inorganic salts.
References
- A new method of preparing (1R,3S)-3-amino-1-cyclohexane-carboxylic acid. ResearchGate.
- 4-Cyclohexene-1,2-dicarboxylic acid, diethyl ester, cis-. Organic Syntheses.
- The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. National Center for Biotechnology Information.
- Curtius Rearrangement - Boc Protected Product. Common Organic Chemistry.
Sources
Protocol for Solid-Phase Peptide Synthesis Using Fmoc-cis-3-Aminocyclohexane Carboxylic Acid
Introduction: The Role of Conformational Constraints in Peptide Design
The introduction of non-proteinogenic amino acids into peptide sequences is a powerful strategy in medicinal chemistry and drug development. These unique building blocks can impart desirable properties, such as enhanced proteolytic stability, improved receptor affinity and selectivity, and the ability to mimic or stabilize specific secondary structures (β-turns, helices, etc.). Fmoc-cis-3-aminocyclohexane carboxylic acid (Fmoc-cis-3-ACHC) is a conformationally constrained cyclic β-amino acid that serves as a valuable tool for introducing structural rigidity into a peptide backbone.[1] Its incorporation can lead to peptides with novel pharmacological profiles.[1]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the solid-phase peptide synthesis (SPPS) of peptides containing Fmoc-cis-3-ACHC using the well-established Fmoc/tBu strategy.[2] We will delve into the rationale behind the chosen protocols, address the specific challenges associated with sterically hindered cyclic amino acids, and provide detailed step-by-step methodologies for synthesis, cleavage, and characterization.
Challenges and Considerations in Incorporating Fmoc-cis-3-ACHC
The cyclic and sterically demanding nature of cis-3-ACHC presents specific challenges during SPPS that are not typically encountered with standard proteinogenic amino acids. Understanding these challenges is crucial for successful synthesis.
-
Steric Hindrance: The cyclohexane ring can sterically hinder the approach of the activated carboxyl group to the deprotected N-terminal amine of the growing peptide chain. This can lead to slow and incomplete coupling reactions.[3]
-
Aggregation: The introduction of rigid, cyclic structures can sometimes promote inter-chain aggregation on the solid support, further impeding reagent access and reducing coupling efficiency.[3]
-
Conformational Effects: While the trans isomer of aminocyclohexane carboxylic acid is known to induce helical structures, the conformational impact of the cis isomer is less predictable and can be sequence-dependent. Homooligomers of cis-ACHC may not form stable helical structures but can participate in helical folds within heterooligomers.[4]
To overcome these challenges, the use of more potent coupling reagents and potentially longer coupling times or double coupling strategies are recommended.[3][5]
Materials and Reagents
| Category | Item | Grade/Specification | Supplier Example |
| Resins | Rink Amide Resin | 100-200 mesh, ~0.5 mmol/g | Sigma-Aldrich, Novabiochem |
| 2-Chlorotrityl chloride resin | 100-200 mesh, ~1.2 mmol/g | ChemPep Inc. | |
| Amino Acids | Fmoc-protected standard amino acids | SPPS Grade | Chem-Impex, J&K Scientific |
| Fmoc-cis-3-aminocyclohexane carboxylic acid | >98% Purity | Chem-Impex, CymitQuimica | |
| Solvents | N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade, Amine-free | Fisher Scientific |
| Dichloromethane (DCM) | ACS Grade | VWR | |
| Piperidine | ACS Grade | Sigma-Aldrich | |
| N,N-Diisopropylethylamine (DIPEA) | Peptide Synthesis Grade | ChemPep Inc. | |
| Coupling Reagents | HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | >99% Purity | Aapptec, ChemPep Inc. |
| Cleavage Reagents | Trifluoroacetic acid (TFA) | Reagent Grade | Sigma-Aldrich |
| Triisopropylsilane (TIS) | >98% Purity | Alfa Aesar | |
| Water | HPLC Grade | Fisher Scientific | |
| Analytical | Acetonitrile (ACN) | HPLC Grade | VWR |
| Diethyl ether | Anhydrous | Sigma-Aldrich |
Experimental Workflow
The overall workflow for the synthesis of a peptide containing cis-3-ACHC follows the standard Fmoc-SPPS cycle, with special attention paid to the coupling step of the non-standard residue.
Caption: Workflow for the cleavage and precipitation of the synthesized peptide.
Purification and Analysis
Purification by Reverse-Phase HPLC
The crude peptide should be purified using reverse-phase high-performance liquid chromatography (RP-HPLC). [2]
-
Column: A C18 column is typically used.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from low to high percentage of mobile phase B is used to elute the peptide. The exact gradient will depend on the hydrophobicity of the peptide sequence.
-
Detection: UV absorbance at 214 nm and 280 nm.
Fractions corresponding to the major peak should be collected, pooled, and lyophilized to obtain the pure peptide.
Characterization by Mass Spectrometry and NMR
-
Mass Spectrometry (MS): The molecular weight of the purified peptide should be confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to verify the correct incorporation of all amino acids, including cis-3-ACHC. [6]* Nuclear Magnetic Resonance (NMR): For detailed structural analysis, 1D and 2D NMR spectroscopy can be employed. The incorporation of the rigid cis-3-ACHC residue will likely result in distinct chemical shifts for its own protons and may influence the chemical shifts and coupling constants of neighboring residues. [7]Conformational analysis can be aided by NOESY experiments to identify through-space proximities. [4]
Appendix: Synthesis of Fmoc-cis-3-aminocyclohexane carboxylic acid
For laboratories wishing to synthesize the title compound, a general procedure for the Fmoc protection of a similar amino acid, cis-2-aminocyclohexane carboxylic acid, is provided here as a likely applicable method. [7]
-
Dissolve cis-3-aminocyclohexane carboxylic acid in a 10% aqueous sodium carbonate solution.
-
Add a solution of Fmoc-OSu (9-fluorenylmethyloxycarbonyl N-hydroxysuccinimide ester) in dioxane or acetone.
-
Stir the reaction mixture at room temperature overnight.
-
Acidify the solution with dilute HCl to pH ~2.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Evaporate the solvent and purify the product by recrystallization or column chromatography.
References
- BenchChem. (2025). Standard Protocol for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-His(Fmoc)-OH.
- ChemPep Inc. (n.d.). Fmoc Solid Phase Peptide Synthesis.
- Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
- Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
- Jetty. (n.d.). Fmoc-cis-3-aminocyclohexane carboxylic acid.
- Strijowski, U., & Sewald, N. (2004). Structural properties of cyclic peptides containing cis- or trans-2-aminocyclohexane carboxylic acid. Organic & Biomolecular Chemistry, 2(8), 1105-1109.
- Chem-Impex. (n.d.). Fmoc-cis-3-aminocyclohexane carboxylic acid.
- CymitQuimica. (n.d.). FMOC-(+/-)-CIS-3-AMINOCYCLOHEXANE-1-CARBOXYLIC ACID.
- J&K Scientific LLC. (n.d.). Fmoc-cis-3-aminocyclohexane carboxylic acid | 312965-05-2.
- Fisher Scientific. (n.d.). Chem-Impex International, Inc. Fmoc-cis-3-aminocyclohexane carboxylic acid.
- Chem-Impex. (n.d.). Boc-cis-3-aminocyclohexane carboxylic acid.
- Journal of the Chemical Society, Perkin Transactions 1. (1978). Synthesis of peptides containing cis- or trans-3- or 4-aminocyclohexane-carboxylic acid residues.
- Strijowski, U., & Sewald, N. (2004). Structural properties of cyclic peptides containing cis- or trans-2-aminocyclohexane carboxylic acid. PubMed.
- European Peptide Society and John Wiley & Sons, Ltd. (2015). Advances in Fmoc solid-phase peptide synthesis. PubMed Central.
- Balaram, P. (1984). Proton NMR studies of peptide conformations. Indian Academy of Sciences.
- Steelyard Analytics, Inc. (2020). 13C NMR analysis of peptides and amino acids.
- MDPI. (2020). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions.
- The Royal Society of Chemistry. (2013). Materials and Methods Solid-phase Peptide Synthesis According to Fmoc-strategy.
- The Royal Society of Chemistry. (2011). Accelerated Fmoc Solid-phase Synthesis of Peptides with Aggregation-disrupting Backbones.
- Abderrazak, B., et al. (2016). Evaluation of endogenous peptide stereochemistry using liquid chromatography-mass spectrometry-based spiking experiments. PubMed Central.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 3. chempep.com [chempep.com]
- 4. Structural properties of cyclic peptides containing cis- or trans-2-aminocyclohexane carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.uci.edu [chem.uci.edu]
- 6. rsc.org [rsc.org]
- 7. mdpi.com [mdpi.com]
Applications of 3-Aminocyclohexanecarboxylic Acid in Drug Design: A Technical Guide
Introduction: The Strategic Value of Alicyclic β-Amino Acids in Medicinal Chemistry
In the landscape of modern drug discovery, the rational design of small molecule therapeutics hinges on the strategic selection of molecular scaffolds that impart desirable pharmacological and pharmacokinetic properties. Among these, alicyclic β-amino acids have emerged as a privileged structural motif. 3-Aminocyclohexanecarboxylic acid, with its conformationally constrained cyclohexane ring, offers a unique three-dimensional architecture that is increasingly exploited by medicinal chemists. This guide provides an in-depth exploration of the applications of this compound in drug design, detailing its role as a key building block, providing validated synthetic protocols, and examining its impact on the biological activity of resulting drug candidates.
The cyclohexane backbone of this compound provides a rigid framework that can help to pre-organize the pharmacophoric elements of a drug molecule into a bioactive conformation, potentially leading to enhanced potency and selectivity.[1] This conformational rigidity can also improve metabolic stability by shielding susceptible bonds from enzymatic degradation. Furthermore, the amino and carboxylic acid functionalities serve as versatile handles for synthetic elaboration, allowing for the construction of diverse molecular libraries for structure-activity relationship (SAR) studies.[2] This application note will delve into specific examples, from anticoagulants to anti-inflammatory agents, to illustrate the tangible benefits of incorporating this valuable scaffold.
Core Applications & Mechanistic Insights
The utility of this compound and its derivatives spans multiple therapeutic areas, primarily driven by its ability to act as a constrained peptidomimetic or a key recognition element for specific biological targets.
Factor Xa Inhibitors for Anticoagulation Therapy
A prominent application of the this compound scaffold is in the development of direct Factor Xa (FXa) inhibitors, a class of oral anticoagulants used to treat and prevent thromboembolic disorders.[3][4][5] FXa is a critical enzyme in the coagulation cascade, responsible for the conversion of prothrombin to thrombin.[6][7] By directly inhibiting FXa, these drugs effectively disrupt the amplification of the clotting cascade.[3][4][5]
The 3,4-diaminocyclohexanecarboxylic acid moiety has been successfully incorporated into potent and selective FXa inhibitors.[8] The cyclohexane ring serves to orient the key binding groups into the S1 and S4 pockets of the FXa active site. The stereochemistry of the substituents on the cyclohexane ring is crucial for optimal binding and inhibitory activity, highlighting the importance of stereocontrolled synthesis.[8]
Mechanism of Action: Coagulation Cascade and FXa Inhibition
The following diagram illustrates the central role of Factor Xa in the coagulation cascade and the mechanism of its inhibition.
CXCR2 Antagonists for Inflammatory Diseases
The chemokine receptor 2 (CXCR2) is a G-protein coupled receptor that plays a significant role in inflammatory responses by mediating neutrophil recruitment. Antagonism of CXCR2 is a promising therapeutic strategy for a range of inflammatory diseases. Derivatives of 3-aminocyclohex-2-en-1-one, a close structural relative of this compound, have been identified as novel CXCR2 antagonists.[9] The cyclohexene ring in these compounds serves as a scaffold to position aromatic and other functional groups in a manner that facilitates binding to the receptor, thereby blocking downstream signaling.[9]
Quantitative Data: Biological Activity of this compound Derivatives
The following table summarizes the in vitro biological activity of representative drug candidates incorporating the this compound scaffold.
| Compound Class | Target | Representative Compound | IC50 (nM) | Assay | Reference |
| Factor Xa Inhibitor | Factor Xa | 3,4-diaminocyclohexanecarboxylic acid derivative (amide 2b) | 2.3 | In vitro anti-fXa activity | [8] |
| CXCR2 Antagonist | CXCR2 | 3-aminocyclohex-2-en-1-one derivative (compound 15) | 1,200 | Tango assay for CXCR2 downstream signaling | [9] |
| CXCR2 Antagonist | CXCR2 | 3-aminocyclohex-2-en-1-one derivative (compound 25) | 3,300 | Tango assay for CXCR2 downstream signaling | [9] |
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of key intermediates and drug candidates based on the this compound scaffold.
Protocol 1: Stereoselective Synthesis of (1R,3S)-3-Aminocyclohexanecarboxylic Acid
This protocol describes a stereoselective synthesis of a key chiral intermediate, (1R,3S)-3-aminocyclohexanecarboxylic acid, utilizing an enzymatic desymmetrization and a modified Curtius rearrangement.[10]
Workflow Diagram
Step-by-Step Methodology
-
Synthesis of cis-Cyclohexane-1,3-dicarboxylic anhydride:
-
A mixture of cis and trans cyclohexane-1,3-dicarboxylic acid is heated under vacuum to effect anhydride formation from the cis-isomer. The trans-isomer does not react and can be separated.
-
Rationale: This step selectively isolates the cis-isomer which is required for the subsequent enzymatic reaction.
-
-
Synthesis of cis-Cyclohexane-1,3-dicarboxylic acid diester:
-
The anhydride is then reacted with an alcohol (e.g., methanol) in the presence of an acid catalyst to yield the corresponding meso-diester.
-
Rationale: The diester is the substrate for the stereoselective enzymatic hydrolysis.
-
-
Enzymatic Hydrolytic Desymmetrization:
-
The meso-diester is subjected to enzymatic hydrolysis using Lipase AY-30. This selectively hydrolyzes one of the ester groups to afford the chiral monoester in high enantiomeric excess.[10]
-
Rationale: This is the key stereochemistry-inducing step, providing access to an optically pure building block.
-
-
Modified Curtius Rearrangement:
-
The free carboxylic acid of the monoester is converted to an acyl azide, which then undergoes a Curtius rearrangement to form an isocyanate.[11][12][13][14] This is typically performed in the presence of an alcohol (e.g., tert-butanol) to trap the isocyanate as a Boc-protected amine.
-
Rationale: The Curtius rearrangement is a reliable method for the conversion of a carboxylic acid to an amine with retention of stereochemistry.[11][13] The in-situ trapping as a Boc-carbamate provides a stable, protected intermediate.
-
-
Hydrolysis and Deprotection:
-
The remaining ester group is hydrolyzed under basic conditions, and the Boc-protecting group is removed with a strong acid (e.g., trifluoroacetic acid) to yield the final (1R,3S)-3-aminocyclohexanecarboxylic acid.[10]
-
Rationale: These are standard deprotection steps to liberate the free amino acid.
-
Protocol 2: Synthesis of a 3,4-Diaminocyclohexanecarboxylic Acid-Based Factor Xa Inhibitor
This protocol outlines the key steps for the synthesis of a Factor Xa inhibitor, starting from 3-cyclohexenecarboxylic acid, based on the strategy reported in the literature.[8]
General Reaction Scheme
Step-by-Step Methodology
-
Epoxidation of 3-Cyclohexenecarboxylic acid:
-
The double bond of 3-cyclohexenecarboxylic acid is epoxidized using a suitable oxidizing agent like m-CPBA.
-
Rationale: This step introduces oxygen functionality and creates two new stereocenters.
-
-
Regio- and Stereoselective Ring-Opening:
-
The epoxide is opened with a nucleophilic amine. The choice of amine and reaction conditions dictates the regio- and stereoselectivity of this step.
-
Rationale: This introduces the first amino group and sets the stereochemistry for the subsequent steps.
-
-
Introduction of the Second Amino Group Precursor:
-
The resulting hydroxyl group is converted to a leaving group (e.g., mesylate or tosylate) and then displaced with an azide nucleophile (e.g., sodium azide).
-
Rationale: The azide serves as a masked form of the second amino group.
-
-
Reduction and Protection/Deprotection:
-
The azide is reduced to the corresponding amine (e.g., via catalytic hydrogenation or Staudinger reaction). The carboxylic acid and amino groups may require protection and deprotection throughout the synthesis.
-
Rationale: This unmasks the second amino group, providing the key diaminocyclohexanecarboxylic acid core.
-
-
Amide Coupling:
-
The final step involves the coupling of the diaminocyclohexanecarboxylic acid core with other key fragments of the Factor Xa inhibitor using standard peptide coupling reagents (e.g., HATU, HOBt/EDC).[8]
-
Rationale: This final step assembles the complete drug molecule.
-
Conclusion and Future Perspectives
This compound and its derivatives represent a valuable and versatile platform in drug design. The inherent conformational rigidity of the cyclohexane ring provides a means to control the spatial orientation of pharmacophoric groups, leading to improvements in potency, selectivity, and metabolic stability. The successful application of this scaffold in the development of Factor Xa inhibitors and CXCR2 antagonists underscores its potential across a range of therapeutic targets.
Future work in this area will likely focus on the development of novel stereoselective synthetic routes to access a wider range of substituted this compound building blocks. Furthermore, the incorporation of this scaffold into larger and more complex molecules, such as macrocycles and peptidomimetics, holds promise for tackling challenging biological targets like protein-protein interactions. As our understanding of the interplay between molecular conformation and biological activity deepens, the strategic use of constrained alicyclic amino acids like this compound will undoubtedly continue to be a cornerstone of successful drug discovery campaigns.
References
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- Cleveland Clinic. (2023, February 18). Factor Xa Inhibitors: How They Work & Side Effects. Cleveland Clinic. [Link]
- Patsnap. (2024, June 21). What are factor Xa inhibitors and how do they work?
- RxList. (2021, April 27). How Do Factor Xa Inhibitors Work?[Link]
- Coutre, S. E. (2015). The role of factor Xa inhibitors in venous thromboembolism treatment. Vascular health and risk management, 11, 131–139. [Link]
- Nagata, T., et al. (2008). Stereoselective synthesis and biological evaluation of 3,4-diaminocyclohexanecarboxylic acid derivatives as factor Xa inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(16), 4587-4592. [Link]
- Wang, Y., et al. (2018). Synthesis, Structure-Activity Relationship Studies, and ADMET Properties of 3-Aminocyclohex-2-en-1-ones as Chemokine Receptor 2 (CXCR2) Antagonists. ChemMedChem, 13(9), 916-930. [Link]
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Application Notes & Protocols: 3-Aminocyclohexanecarboxylic Acid as a Versatile Building Block in Medicinal Chemistry
Introduction: The Strategic Value of Conformational Constraint
In the landscape of medicinal chemistry, the quest for molecular scaffolds that offer both structural rigidity and functional versatility is paramount. 3-Aminocyclohexanecarboxylic acid (3-ACHC) emerges as a distinguished building block, providing a conformationally constrained framework that is instrumental in the design of novel therapeutics.[1] As a cyclic β-amino acid, 3-ACHC introduces predictable structural motifs into larger molecules, a critical attribute for modulating biological activity and enhancing pharmacokinetic profiles.
The cyclohexane ring restricts the rotational freedom of the molecule, positioning the amino and carboxylic acid functional groups in well-defined spatial arrangements.[1] This inherent rigidity is a powerful tool for medicinal chemists, allowing for the precise mimicry of peptide secondary structures and the design of potent receptor ligands. This guide delves into the stereochemically distinct isomers of 3-ACHC, their synthesis, and their strategic application in two key areas: the development of GABA analogues for neurological disorders and the construction of robust peptidomimetics.
Physicochemical Properties and Stereochemical Landscape
The utility of 3-ACHC is fundamentally tied to its stereochemistry. The relative orientation of the amino and carboxyl groups—either cis or trans—dictates the molecule's three-dimensional shape and, consequently, its interaction with biological targets.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₃NO₂ | [2][3] |
| Molecular Weight | 143.18 g/mol | [2][4] |
| CAS Number (cis) | 16636-51-4 | [2] |
| CAS Number (trans) | 933445-54-6 (1S,3S) | [4] |
| CAS Number (mixture) | 25912-50-9 | [5] |
| Appearance | White to off-white crystalline powder | [1][3] |
The cyclohexane ring predominantly adopts a chair conformation. In the cis isomer, the substituents can be in a diaxial or diequatorial arrangement, with the latter being more stable. In the trans isomer, the substituents are fixed in an axial-equatorial arrangement. This stereochemical distinction is crucial for biological activity, as the spatial distance and vector between the amine and carboxylic acid groups are key pharmacophoric elements.
Caption: Chair conformations of cis- and trans-3-ACHC isomers.
Synthetic Strategies and Stereoisomer Separation
A common and industrially scalable route to 3-ACHC involves the catalytic hydrogenation of 3-aminobenzoic acid.[6] This method typically yields a mixture of cis and trans isomers, with the ratio being highly dependent on the catalyst and reaction conditions.[7][8] Ruthenium on carbon (Ru/C) is often employed to favor the formation of the trans isomer.[7][8]
Caption: General workflow for the synthesis and separation of 3-ACHC isomers.
Protocol 1: Synthesis of 3-ACHC via Hydrogenation
This protocol is adapted from methodologies described for the hydrogenation of aminobenzoic acids.[7][8]
Objective: To synthesize a mixture of cis- and trans-3-aminocyclohexanecarboxylic acid.
Materials:
-
3-Aminobenzoic acid
-
5% Ruthenium on Carbon (Ru/C) catalyst
-
10% Sodium Hydroxide (NaOH) solution
-
Hydrogen (H₂) gas
-
High-pressure autoclave reactor
-
Standard laboratory glassware and filtration equipment
Procedure:
-
Charge the autoclave reactor with 3-aminobenzoic acid (1 eq.), 5% Ru/C catalyst (e.g., 25 wt%), and 10% NaOH solution.
-
Seal the reactor and purge several times with nitrogen, followed by hydrogen gas.
-
Pressurize the reactor with H₂ to 15 bar.
-
Heat the mixture to 100°C and stir vigorously.
-
Monitor the reaction progress by checking for the consumption of starting material (e.g., via TLC). The reaction may take up to 20 hours.[7][8]
-
After completion, cool the reactor to room temperature and carefully vent the hydrogen pressure.
-
Filter the reaction mixture through a pad of Celite to remove the Ru/C catalyst.
-
The resulting aqueous solution contains the sodium salt of the 3-ACHC isomer mixture. The isomers can be separated or the mixture can be used for subsequent protection steps.
Causality: The use of a heterogeneous catalyst like Ru/C under high pressure and temperature facilitates the reduction of the aromatic ring. The basic conditions (NaOH) help to solubilize the starting material and product. The cis/trans ratio is influenced by the catalyst choice and conditions, with ruthenium often favoring the trans product.[7][8]
Separation: The separation of cis and trans isomers can be challenging. Fractional crystallization of the free amino acids or their derivatives (e.g., N-protected versions) is a common method, exploiting differences in solubility.[9]
Applications in Medicinal Chemistry
GABA Analogues for Neurological Targets
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system.[10] Molecules that mimic GABA's structure can modulate GABAergic neurotransmission, offering therapeutic potential for conditions like epilepsy, anxiety, and neuropathic pain.[10]
The constrained cyclic structure of 3-ACHC makes it an excellent scaffold for designing GABA analogues.[11][12] The fixed distance between the amino and carboxyl groups can be tailored by selecting the appropriate (cis or trans) isomer to achieve selective binding to different GABA receptor subtypes or transporters. Notably, cis-3-aminocyclohexanecarboxylic acid has been identified as a selective inhibitor of neuronal GABA uptake, a mechanism that increases GABA concentration in the synaptic cleft and enhances inhibitory signaling.[13]
Caption: cis-3-ACHC blocks the GAT1 transporter, increasing synaptic GABA.
β-Amino Acids in Peptidomimetics
Peptidomimetics are molecules that mimic the structure and function of natural peptides but possess improved pharmacological properties, such as enhanced stability against enzymatic degradation.[14][15] β-amino acids are crucial building blocks in this field because their backbone is one carbon longer than that of α-amino acids, leading to unique folding propensities.[16][17]
Incorporating 3-ACHC into a peptide sequence enforces a specific local conformation, acting as a potent inducer of secondary structures like β-turns and helices.[18] This structural organization can enhance binding affinity to protein targets. The cyclohexane scaffold also provides steric shielding, protecting adjacent peptide bonds from cleavage by proteases. This dual benefit of conformational control and increased stability makes 3-ACHC a highly valuable component in the development of peptide-based drugs for a wide range of diseases, including cancer and autoimmune disorders.[1]
Key Experimental Protocols
Protocol 2: N-Boc Protection of cis-3-Aminocyclohexanecarboxylic Acid
Objective: To protect the amino group of cis-3-ACHC with a tert-butyloxycarbonyl (Boc) group, preparing it for use in solid-phase or solution-phase peptide synthesis.
Rationale: The Boc protecting group prevents the nucleophilic amine from participating in unwanted side reactions during subsequent carboxyl group activation and amide bond formation. It is stable under basic and nucleophilic conditions but can be easily removed with acid.
Materials:
-
cis-3-Aminocyclohexanecarboxylic acid
-
Di-tert-butyl dicarbonate (Boc₂O)
-
1N Sodium Hydroxide (NaOH)
-
1,4-Dioxane
-
3N Hydrochloric Acid (HCl)
-
Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure: [19]
-
Suspend cis-3-aminocyclohexanecarboxylic acid (1.0 eq., e.g., 10 g) in 1,4-dioxane (e.g., 100 mL).
-
Add 1N NaOH (1.5 eq., e.g., 105 mmol) to the suspension and stir until a clear solution is obtained (approx. 10 minutes).
-
Add di-tert-butyl dicarbonate (1.3 eq., e.g., 91 mmol) to the solution.
-
Stir the reaction mixture at room temperature overnight.
-
If a solid precipitates, collect it by vacuum filtration. Dissolve the solid (or the entire reaction mixture if no solid forms) in water (e.g., 150 mL).
-
Wash the aqueous phase with a nonpolar solvent like hexanes to remove unreacted Boc₂O.
-
Carefully acidify the aqueous phase to pH 3-4 with 3N HCl in an ice bath. A white precipitate should form.
-
Extract the aqueous phase with dichloromethane (DCM, e.g., 2 x 100 mL).
-
Combine the organic phases, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The product, BOC-(+/-)-cis-3-aminocyclohexane-1-carboxylic acid, is typically obtained as a white powder.
Expected Outcome: The reaction generally proceeds in high yield (>95%). The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 3: Peptide Coupling with Boc-cis-3-ACHC-OH
Objective: To incorporate the N-Boc protected 3-ACHC into a peptide chain via amide bond formation.
Rationale: This protocol uses standard coupling reagents to activate the carboxylic acid of Boc-cis-3-ACHC, allowing it to react with the free N-terminus of a peptide or amino acid ester to form a new peptide bond.
Materials:
-
Boc-cis-3-ACHC-OH (from Protocol 2)
-
An amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl) or a resin-bound peptide with a free N-terminus
-
N,N'-Dicyclohexylcarbodiimide (DCC) or a uronium-based coupling agent (e.g., HBTU)
-
4-Dimethylaminopyridine (DMAP) or an organic base (e.g., N,N-Diisopropylethylamine, DIPEA)
-
Anhydrous solvent (e.g., Dichloromethane or N,N-Dimethylformamide, DMF)
Procedure:
-
Dissolve Boc-cis-3-ACHC-OH (1.1 eq.) and the amino component (1.0 eq.) in anhydrous DCM. If using an amine salt, add DIPEA (1.2 eq.) and stir for 10 minutes.
-
In a separate flask, dissolve DCC (1.1 eq.) in a small amount of anhydrous DCM.
-
Cool the solution containing the amino acid and Boc-cis-3-ACHC-OH to 0°C in an ice bath.
-
Add DMAP (0.1 eq.) to the cooled solution.
-
Add the DCC solution dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight. A white precipitate of dicyclohexylurea (DCU) will form.
-
Filter off the DCU precipitate and wash it with DCM.
-
Wash the filtrate sequentially with 5% HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the dipeptide.
-
Purify the crude product by column chromatography if necessary.
Conclusion
This compound is a powerful and versatile building block in medicinal chemistry. Its conformationally restricted nature provides a reliable scaffold for designing molecules with precise three-dimensional structures.[1] The stereochemical diversity of its cis and trans isomers allows for fine-tuning of pharmacophoric elements, leading to enhanced potency and selectivity. From modulating GABAergic signaling to engineering protease-resistant peptidomimetics, 3-ACHC offers a robust platform for addressing complex therapeutic challenges and continues to be a key player in the advancement of drug discovery.[1][13]
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Application Notes and Protocols: Enzymatic Hydrolytic Desymmetrization
Introduction: The Strategic Advantage of Symmetry Breaking in Chiral Synthesis
In the landscape of modern pharmaceutical and fine chemical synthesis, the demand for enantiomerically pure compounds is paramount. These chiral molecules, often exhibiting vastly different pharmacological or physiological activities between enantiomers, necessitate synthetic strategies that can selectively produce one desired stereoisomer. Among the arsenal of techniques available to the synthetic chemist, enzymatic desymmetrization of prochiral or meso compounds stands out as a particularly elegant and efficient strategy.[1][2]
Unlike kinetic resolutions, which are inherently limited to a maximum theoretical yield of 50% for the desired product, desymmetrization can theoretically achieve a 100% yield of a single enantiomerically enriched product.[2][3] This process involves the conversion of a prochiral or meso starting material, which possesses a plane of symmetry or a center of inversion, into a chiral molecule through the selective modification of one of two enantiotopic functional groups. Hydrolases, particularly lipases and esterases, are frequently the biocatalysts of choice for these transformations due to their broad substrate scope, high stability in organic solvents, commercial availability, and exquisite enantioselectivity.[4][5][6]
This guide provides a comprehensive overview of the experimental procedures for enzymatic hydrolytic desymmetrization, focusing on the practical aspects of experimental design, execution, and analysis. It is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful technique for the synthesis of chiral building blocks.
Core Principle: Differentiating the Indistinguishable
The fundamental principle of enzymatic desymmetrization lies in the ability of a chiral catalyst, in this case, an enzyme, to differentiate between two chemically equivalent, but spatially distinct (enantiotopic), functional groups within a prochiral substrate. The enzyme's chiral active site selectively binds and catalyzes the reaction of one of these groups, thereby breaking the molecule's symmetry and generating a chiral product.
Caption: General workflow of enzymatic hydrolytic desymmetrization.
I. Experimental Design and Optimization
A successful enzymatic desymmetrization experiment hinges on the careful selection and optimization of several key parameters.
A. Enzyme Selection: The Heart of the Asymmetry
The choice of enzyme is the most critical factor determining the success and enantioselectivity of the desymmetrization. Lipases are the most commonly employed class of enzymes for this purpose.[6][7]
-
Screening: It is highly recommended to screen a panel of commercially available lipases and esterases from different microbial and animal sources to identify the optimal biocatalyst for a specific substrate. Common choices include lipases from Candida antarctica (CAL-B, often immobilized as Novozym 435), Pseudomonas cepacia (lipase PS), Porcine Pancreatic Lipase (PPL), and Thermomyces lanuginosus (TLL).[5][8]
-
Immobilization: Using an immobilized enzyme, such as Novozym 435, offers significant advantages, including enhanced stability, ease of recovery and reuse, and suitability for continuous flow processes.[5]
B. Substrate Considerations
The structure of the prochiral substrate significantly influences the reaction's outcome. Diesters of meso-diols are a common class of substrates for hydrolytic desymmetrization.[1]
C. Reaction Medium: Balancing Solubility and Enzyme Activity
The choice of solvent is crucial as it must solubilize the substrate while maintaining the enzyme's catalytic activity.
-
Organic Solvents: Many lipases exhibit excellent activity and stability in non-polar organic solvents such as hexane, toluene, and methyl tert-butyl ether (MTBE). These solvents also minimize the risk of non-enzymatic hydrolysis.
-
Biphasic Systems: An aqueous buffer/organic solvent biphasic system can also be employed. The enzyme typically resides in the aqueous phase or at the interface, while the substrate and product are in the organic phase.
-
Solvent-Free Systems: For liquid substrates, a solvent-free system can be an environmentally friendly and efficient option.[9]
D. Acyl Acceptor/Donor
In the case of hydrolytic desymmetrization, water is the acyl acceptor. However, the principle can be extended to transesterification reactions where an alcohol serves as the acyl acceptor.
E. Temperature and pH
Enzymes have optimal temperature and pH ranges for activity and stability.
-
Temperature: Most lipase-catalyzed reactions are performed at temperatures between 30-50°C. Lowering the temperature can sometimes enhance enantioselectivity at the cost of a slower reaction rate.[6]
-
pH: For hydrolytic reactions in aqueous or biphasic systems, maintaining the optimal pH of the enzyme is critical. This is typically achieved using a buffer solution (e.g., phosphate or Tris-HCl buffer).
F. Critical Experimental Parameters
| Parameter | Typical Range | Rationale & Considerations |
| Enzyme Loading | 1-10% (w/w) of substrate | Higher loading increases reaction rate but also cost. Optimization is key. |
| Substrate Concentration | 50-200 mM | High concentrations can lead to substrate or product inhibition. |
| Temperature | 30-50 °C | Balances reaction rate and enzyme stability. Lower temperatures may improve enantioselectivity. |
| pH (for aqueous systems) | 6.0-8.0 | Enzyme-specific; must be maintained with a suitable buffer. |
| Reaction Time | 1-48 hours | Monitored to achieve high conversion without over-reaction (hydrolysis of the second ester group). |
| Agitation | 150-250 rpm | Ensures proper mixing, especially in heterogeneous or biphasic systems. |
II. Detailed Experimental Protocol: Desymmetrization of a Prochiral Diester
This protocol provides a general procedure for the lipase-catalyzed hydrolytic desymmetrization of a prochiral diester to yield a chiral monoester.
A. Materials and Reagents
-
Prochiral diester substrate
-
Immobilized Lipase (e.g., Novozym 435)
-
Organic solvent (e.g., toluene or MTBE)
-
Phosphate buffer (e.g., 0.1 M, pH 7.0)
-
Sodium sulfate (anhydrous)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
TLC developing solvent (e.g., hexane/ethyl acetate mixture)
-
TLC visualization stain (e.g., p-anisaldehyde or potassium permanganate)
-
Deuterated solvent for NMR analysis (e.g., CDCl3)
-
Chiral HPLC column for enantiomeric excess (ee) determination
B. Step-by-Step Procedure
-
Reaction Setup:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the prochiral diester (e.g., 1.0 mmol).
-
Add the organic solvent (e.g., 10 mL of toluene) and stir until the substrate is fully dissolved.
-
Add the phosphate buffer (e.g., 1.0 mL of 0.1 M, pH 7.0).
-
Add the immobilized lipase (e.g., 100 mg of Novozym 435).
-
Seal the flask and place it in a temperature-controlled shaker or oil bath set to the desired temperature (e.g., 40°C) with constant stirring (e.g., 200 rpm).
-
-
Monitoring the Reaction Progress:
-
The progress of the reaction should be monitored periodically to determine the optimal reaction time. Thin Layer Chromatography (TLC) is a rapid and effective method for this.[10][11][12]
-
At regular intervals (e.g., every 1-2 hours), pause the stirring and carefully withdraw a small aliquot (a few microliters) of the organic layer using a capillary tube.
-
Spot the aliquot onto a TLC plate alongside a spot of the starting diester.
-
Develop the TLC plate in an appropriate solvent system (e.g., 7:3 hexane/ethyl acetate).
-
Visualize the spots under UV light (if applicable) and/or by staining. The reaction is complete when the starting material spot has been consumed and a new, more polar product spot (the monoester) is prominent.
-
High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.[13][14]
-
-
Work-up and Product Isolation:
-
Once the reaction has reached the desired conversion, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent and dried for reuse.
-
Transfer the filtrate to a separatory funnel and separate the organic and aqueous layers.
-
Wash the organic layer with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to isolate the pure chiral monoester.
-
C. Characterization and Analysis
-
Structural Confirmation:
-
Confirm the structure of the purified product using standard spectroscopic techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
-
Determination of Enantiomeric Excess (ee):
-
The enantiomeric purity of the product is a critical measure of the success of the desymmetrization.
-
This is typically determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).
-
A small sample of the purified product is dissolved in an appropriate solvent and injected onto a chiral column.
-
The relative peak areas of the two enantiomers are used to calculate the enantiomeric excess (% ee).
-
Caption: Step-by-step experimental workflow for enzymatic desymmetrization.
III. Troubleshooting and Key Considerations
-
Low Conversion:
-
Cause: Inactive enzyme, poor substrate solubility, non-optimal temperature or pH.
-
Solution: Use fresh or a different batch of enzyme, screen for a better solvent, optimize temperature and pH.
-
-
Low Enantioselectivity:
-
Cause: Sub-optimal enzyme choice, reaction temperature is too high, over-reaction leading to hydrolysis of the second ester group.
-
Solution: Screen other enzymes, lower the reaction temperature, carefully monitor the reaction to stop at the monoester stage.
-
-
Over-reaction to Diol:
-
Cause: Reaction time is too long.
-
Solution: More frequent monitoring of the reaction progress to identify the optimal endpoint where the monoester concentration is maximized.
-
IV. Conclusion
Enzymatic hydrolytic desymmetrization is a powerful and practical strategy for the synthesis of enantiomerically enriched chiral molecules.[1][15] Its key advantages, including high potential yields, mild reaction conditions, and the use of environmentally benign catalysts, make it an attractive alternative to traditional chemical methods.[2][16] By carefully selecting the appropriate enzyme and optimizing reaction parameters, researchers can effectively harness the exquisite selectivity of these biocatalysts to access valuable chiral building blocks for drug discovery and development.[17][18]
References
- García-Urdiales, E., Alfonso, I., & Gotor, V. (2011). Enantioselective Enzymatic Desymmetrizations in Organic Synthesis. Chemical Reviews, 111(11), PR110–PR180. [Link]
- Bornscheuer, U. T., & Kazlauskas, R. J. (2006).
- Palomo, J. M. (2012). Enzymatic Desymmetrization of Prochiral Molecules. Current Organic Synthesis, 9(6), 791-805. [Link]
- Gotor, V., Alfonso, I., & García-Urdiales, E. (2008). Update 1 of: Enantioselective Enzymatic Desymmetrizations in Organic Synthesis. Chemical Reviews, 108(3), PR1-PR41. [Link]
- Faber, K. (2018). Biotransformations in Organic Chemistry. Springer. [Link]
- Carrea, G., & Riva, S. (2008). Properties and biotechnological applications of porcine pancreatic lipase.
- Chapman, J., Ismail, A. E., & Dinu, C. Z. (2018). HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation. PLoS ONE, 13(10), e0205245. [Link]
- Agilent Technologies. (2020). Monitoring Enzymatic Reactions by LC/Single Quad to Gain Insights on Reaction Mechanisms. [Link]
- Parmar, A., Kumar, H., & Marwaha, S. S. (2000). Enzyme-catalyzed synthesis of chiral alcohols. Biotechnology Advances, 18(4), 289-304. [Link]
- Patel, R. N. (2011). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals.
- Wikipedia. Kinetic resolution. [Link]
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- 6. mdpi.com [mdpi.com]
- 7. Review on Lipase-Catalyzed Flavor Synthesis: Global Trends and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enantioselective desymmetrization strategy of prochiral 1,3-diols in natural product synthesis - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. lcms.cz [lcms.cz]
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- 17. Enzymatic synthesis of enantiopure alcohols: current state and perspectives - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09004A [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for the Incorporation of 3-Aminocyclohexanecarboxylic Acid into Novel Polymers
Introduction: The Potential of 3-Aminocyclohexanecarboxylic Acid in Advanced Polymer Design
For researchers, scientists, and drug development professionals, the quest for novel polymers with enhanced therapeutic properties is a continuous endeavor. The incorporation of non-natural amino acids into polymer backbones presents a powerful strategy for creating materials with improved stability, unique secondary structures, and tailored functionalities.[1][2] this compound, a cyclic β-amino acid, is a particularly compelling building block. Its constrained cyclic structure can impart significant conformational rigidity to a polymer chain, influencing folding into predictable secondary structures, akin to peptides.[3] This can lead to the development of peptidomimetics with enhanced metabolic stability, a crucial attribute for drug delivery applications.[4][5][6] Furthermore, the bifunctional nature of this compound, possessing both a primary amine and a carboxylic acid, allows for its integration into a variety of polymer architectures, including polyamides and polyesters, through established polymerization techniques.[7][8]
These polymers hold significant promise in the biomedical field, with potential applications in controlled drug delivery, regenerative medicine, and the creation of biocompatible materials for medical devices.[9][10][11][12] The predictable degradation into biocompatible small molecules further enhances their appeal for in-vivo applications.[13][14] This guide provides a detailed exploration of the primary methods for incorporating this compound into polymers, offering both theoretical insights and practical, step-by-step protocols.
Strategic Approaches to Polymerization
The successful incorporation of this compound into a polymer backbone hinges on the selection of an appropriate polymerization strategy. The choice of method will be dictated by the desired polymer architecture, molecular weight, and the need for sequence control. Here, we explore three robust methods: solution-phase polycondensation, ring-opening polymerization (ROP) of a derivative, and solid-phase synthesis for sequence-defined oligomers.
Diagram: Polymerization Strategies Overview
Caption: Overview of polymerization strategies for this compound.
Method 1: Solution-Phase Polycondensation for Polyamide Synthesis
Direct polycondensation in solution is a straightforward and scalable method for producing polyamides from difunctional monomers.[8][15][16] This approach leverages the reaction between the amine and carboxylic acid functionalities of this compound, often with the aid of a coupling agent to facilitate amide bond formation.
Causality Behind Experimental Choices:
-
Solvent Selection: A high-boiling, polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc) is chosen to ensure the solubility of the growing polymer chain and to facilitate the high temperatures often required for polycondensation.
-
Condensing Agents: The Yamazaki-Higashi reaction, utilizing triphenyl phosphite and pyridine, is an effective method for direct polycondensation at moderate temperatures, minimizing side reactions.[17]
-
Monomer Purity: The purity of the this compound monomer is critical. Impurities can act as chain terminators, limiting the achievable molecular weight.
Experimental Protocol: Solution-Phase Polycondensation
Materials:
-
Triphenyl phosphite (TPP)
-
Pyridine
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Lithium Chloride (LiCl)
-
Methanol
-
Argon or Nitrogen gas supply
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Condenser
-
Inert gas inlet and outlet
Procedure:
-
Reactor Setup: Assemble the reaction flask with the mechanical stirrer, condenser, and inert gas inlet. Flame-dry the glassware under vacuum and then cool under a positive pressure of argon or nitrogen.
-
Monomer Dissolution: To the flask, add this compound (1.0 eq), LiCl (5% w/v), and anhydrous NMP. Stir the mixture under a gentle flow of inert gas until the monomer is completely dissolved.
-
Addition of Reagents: Add pyridine (1.0 eq) and triphenyl phosphite (1.1 eq) to the reaction mixture.
-
Polymerization: Heat the reaction mixture to 100-120°C and stir vigorously for 4-6 hours. The viscosity of the solution will increase as the polymerization proceeds.
-
Polymer Precipitation and Purification: After cooling to room temperature, pour the viscous solution into a large excess of methanol with rapid stirring to precipitate the polymer.
-
Washing: Collect the polymer by filtration and wash it extensively with hot methanol and then water to remove unreacted monomers, oligomers, and salts.
-
Drying: Dry the purified polymer in a vacuum oven at 60-80°C until a constant weight is achieved.
Data Presentation: Expected Polymer Properties
| Property | Expected Value | Characterization Method |
| Molecular Weight (Mw) | 10,000 - 30,000 g/mol | Gel Permeation Chromatography (GPC) |
| Polydispersity Index (PDI) | 1.8 - 2.5 | GPC |
| Glass Transition Temp. (Tg) | 120 - 160 °C | Differential Scanning Calorimetry (DSC) |
| Solubility | Soluble in polar aprotic solvents | Visual Inspection |
Method 2: Ring-Opening Polymerization (ROP) for Polyester Analogs
Ring-opening polymerization is a powerful technique for producing polymers with controlled molecular weights and narrow polydispersity.[20][21][22] To utilize ROP, this compound must first be converted into a cyclic monomer, such as a lactone or a cyclic carbonate.[23]
Causality Behind Experimental Choices:
-
Monomer Synthesis: The synthesis of a cyclic derivative is a necessary prerequisite. This adds steps to the overall process but allows for greater control over the final polymer structure.
-
Catalyst Selection: Organocatalysts, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or thiourea-based catalysts, are preferred for their mild reaction conditions and tolerance to functional groups.[2]
-
Initiator: The choice of initiator (e.g., an alcohol) allows for the introduction of specific end-groups and control over the polymer's molecular weight.
Experimental Workflow: ROP of a this compound Derivative
Caption: Workflow for preparing a functional polyester via ROP.
Protocol 2A: Synthesis of a Protected Cyclic Monomer (Hypothetical)
This protocol is a generalized approach and would require optimization.
-
Amine Protection: Protect the amine group of this compound with a suitable protecting group (e.g., Boc or Cbz) using standard procedures.
-
Intramolecular Cyclization: Activate the carboxylic acid (e.g., using a carbodiimide) and induce intramolecular cyclization to form the corresponding lactone. This step is often performed under high dilution to favor intramolecular reaction over intermolecular polymerization.
-
Purification: Purify the resulting cyclic monomer by column chromatography or recrystallization.
Protocol 2B: Ring-Opening Polymerization
Materials:
-
Protected cyclic monomer of this compound
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or another suitable organocatalyst
-
Benzyl alcohol (initiator)
-
Anhydrous toluene or dichloromethane (DCM)
-
Methanol
Procedure:
-
Reactor Setup: In a glovebox or under an inert atmosphere, add the purified cyclic monomer and anhydrous solvent to a dried reaction vessel.
-
Initiator and Catalyst Addition: Add the initiator (the molar ratio of monomer to initiator will determine the target degree of polymerization) and the catalyst (typically 1-5 mol% relative to the monomer).
-
Polymerization: Stir the reaction at room temperature. Monitor the reaction progress by taking aliquots and analyzing them via ¹H NMR or GPC.
-
Termination and Precipitation: Once the desired conversion is reached, terminate the polymerization by adding a small amount of a quenching agent (e.g., benzoic acid). Precipitate the polymer in cold methanol.
-
Purification and Drying: Filter, wash with methanol, and dry the polymer under vacuum.
-
Deprotection: If required, remove the amine protecting group using appropriate conditions (e.g., TFA for Boc group) to yield the final functional polyester.
Method 3: Solid-Phase Synthesis for Sequence-Defined Peptidomimetics
For applications requiring precise control over the sequence of monomers, such as in the development of peptidomimetics that mimic protein secondary structures, solid-phase synthesis is the method of choice.[4][24][25][26] This technique involves the stepwise addition of protected amino acids to a growing chain that is covalently attached to a solid support.[27]
Causality Behind Experimental Choices:
-
Protecting Groups: Orthogonal protecting groups are essential. A temporary protecting group for the α-amine (e.g., Fmoc) is removed at each cycle, while permanent protecting groups on reactive side chains remain until the final cleavage step.
-
Solid Support: The choice of resin (e.g., Rink Amide resin for C-terminal amides, 2-chlorotrityl chloride resin for C-terminal acids) determines the functionality of the cleaved peptide.[27]
-
Coupling Reagents: Efficient coupling reagents (e.g., HBTU, HATU) are used to ensure near-quantitative amide bond formation at each step.
Diagram: Solid-Phase Synthesis Cycle
Caption: The iterative cycle of solid-phase peptide synthesis.
Protocol: Manual Solid-Phase Synthesis of a Tetramer
Materials:
-
Rink Amide resin
-
Fmoc-3-aminocyclohexanecarboxylic acid
-
Other Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
-
0.5 M HBTU in DMF
-
2 M N,N-Diisopropylethylamine (DIPEA) in NMP
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a fritted syringe.
-
First Amino Acid Coupling:
-
Deprotect the resin's amine group with 20% piperidine in DMF (2 x 10 min).
-
Wash the resin with DMF (3x) and DCM (3x).
-
Pre-activate Fmoc-3-aminocyclohexanecarboxylic acid (3 eq) with HBTU (3 eq) and DIPEA (6 eq) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Chain Elongation (Iterative Cycle):
-
Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc group.
-
Washing: Wash with DMF (3x) and DCM (3x).
-
Coupling: Couple the next Fmoc-protected amino acid using the pre-activation method described above.
-
Washing: Wash with DMF (3x) and DCM (3x).
-
Repeat this cycle for each amino acid in the sequence.
-
-
Final Fmoc Deprotection: After the last coupling, perform a final Fmoc deprotection.
-
Cleavage and Deprotection: Wash the resin with DCM and dry. Treat the resin with the TFA cleavage cocktail for 2-3 hours.
-
Purification: Filter the resin and precipitate the crude peptide in cold diethyl ether. Purify the peptide by reverse-phase HPLC.
Characterization of this compound-Containing Polymers
A thorough characterization is essential to confirm the successful synthesis and to understand the properties of the new polymer.
| Technique | Information Obtained |
| Nuclear Magnetic Resonance (NMR) | Confirms the chemical structure and purity of the polymer. Can be used to determine copolymer composition. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Verifies the presence of key functional groups (e.g., amide, ester bonds). |
| Gel Permeation Chromatography (GPC) | Determines the number-average (Mn) and weight-average (Mw) molecular weights and the polydispersity index (PDI). |
| Differential Scanning Calorimetry (DSC) | Measures thermal transitions, such as the glass transition temperature (Tg) and melting point (Tm). |
| Thermogravimetric Analysis (TGA) | Evaluates the thermal stability and degradation profile of the polymer. |
| Circular Dichroism (CD) Spectroscopy | For sequence-defined oligomers, CD can provide insights into the adoption of secondary structures (e.g., helices, sheets).[3] |
Conclusion and Future Outlook
The incorporation of this compound into polymers opens up a new frontier in materials science and drug development. The protocols outlined in this guide, based on established polymerization principles, provide a solid foundation for researchers to begin exploring these novel materials. The unique conformational constraints imposed by the cyclic monomer unit are expected to yield polymers with distinct physical and biological properties. Future research should focus on the detailed investigation of the structure-property relationships of these polymers, their degradation kinetics and biocompatibility, and their efficacy in targeted drug delivery and tissue engineering applications.[9][10] The versatility of the synthetic approaches described herein allows for the creation of a diverse library of polymers, paving the way for the next generation of advanced biomaterials.
References
- Biodegradable polymers derived from amino acids. PubMed.
- Water-Soluble Biocompatible Polymers from Sustainable Amino Acid Moieties for Biomedical Applications. Innov. Chem. Mater. Sustain. 2025, 2 (2), 122-134.
- Highly Branched Polymers Based on Poly(amino acid)s for Biomedical Application. MDPI.
- Beyond Nylon 6: Polyamides via Ring Opening Polymerization of Designer Lactam Monomers for Biomedical Applications. The Royal Society of Chemistry.
- Cyclic polymers: synthesis, characteristics, and emerging applications. RSC Publishing.
- Functionalized Amino Acid Polymers. Bezwada Biomedical.
- Solid‐Phase Synthesis of Peptidomimetics with Peptide Backbone Modifications. Wiley Online Library.
- Exploring Tailored Polymers Derived from Amino Acids for Advanced Applications.
- Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. PMC - NIH.
- Cyclic Polypeptides by Solvent-Induced Polymerizations of α-Amino Acid N-Carboxyanhydrides. ACS Publications.
- Synthesis and Anionic Ring-Opening Polymerization Behavior of Amino Acid-Derived Cyclic Carbonates. ResearchGate.
- Solid-Phase Synthesis of Peptides, Peptidomimetics, and Cyclic Peptides Using Traceless Aromatic Side-Chain Tethered Building Blocks. ACS Publications.
- Peptidomimetics: Fmoc Solid-Phase Pseudopeptide Synthesis. Springer Nature Experiments.
- Peptide Synthesis for Cyclic Peptides: Methods and Applications.
- Synthesis Of Amino Acid Polymers With Controlled Structures. Globe Thesis.
- Polymers for Drug Delivery Systems. PMC - PubMed Central.
- Synthesis of Poly(Amino Acids) Using Ring Opening Polymerization. PubMed.
- Polymeric innovations in drug delivery: Enhancing therapeutic efficacy.
- Photochemical single-step synthesis of β-amino acid derivatives from alkenes and (hetero)arenes. PubMed.
- Polymers with tertiary amine groups for drug delivery and bioimaging. ResearchGate.
- Polymers with tertiary amine groups for drug delivery and bioimaging. Semantic Scholar.
- Scheme 1. Synthesis of polyamides. ResearchGate.
- Ring-opening polymerization. Wikipedia.
- Solid Phase Synthesis of Polyamides Containing Imidazole and Pyrrole Amino Acids. Caltech.
- Stereoselective synthesis of 3-substituted 2-aminocyclopentanecarboxylic acid derivatives and their incorporation into short 12-helical beta-peptides that fold in water. PubMed.
- Synthesis and Properties of Polyamides Based on 1,1-Bis[4-(4-aminophenoxy)phenyl] cyclohexane. ResearchGate.
- The Role of Amphiphilic Polymers in Drug Delivery Advancements. SciTechnol.
- Ring-Opening Polymerization (ROP) of Phenylalanine Derived O-Carboxyanhydride (OCA) Using Different Mono- and Bimolecular Conjugated Catalysts and Amino or Alcohol Initiators. ACS Applied Polymer Materials.
- Synthesis of Polyamides. YouTube.
- cis-3-Aminocyclohexanecarboxylic acid. PubChem.
- Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof. Google Patents.
- Short and Efficient Process for the Synthesis of trans- 4-Aminocyclohexanecarboxylic Acid Derivatives. ResearchGate.
- Amines as (co)initiators of cyclic esters' polymerization. Polimery.
- Carboxylic Acid-Catalyzed Controlled Ring-Opening Polymerization of Sarcosine N- Carboxyanhydride: Fast Kinetics, Ultra-High Mol. ChemRxiv.
- Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. National Chemical Laboratory.
- Chemical Synthesis and Characterization of Poly(aniline-co-ethyl 3-aminobenzoate) Copolymers. ResearchGate.
- Multifunctional poly(amine-ester)-type hyperbranched polymers: lipase-catalyzed green synthesis, characterization, biocompatibility, drug loading and anticancer activity. RSC Publishing.
- This compound. PubChem - NIH.
- Poly(2‐) and (3‐aminobenzoic acids) and their copolymers with aniline: Synthesis, characterization, and properties. ResearchGate.
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Application Notes & Protocols: Utilizing 3-Aminocyclohexanecarboxylic Acid for the Development of Conformationally Constrained Peptides
Introduction: The Quest for Rigidity in Peptide Drug Design
The therapeutic potential of peptides is immense, offering high specificity and potency that can be challenging to achieve with traditional small molecules.[1] However, the inherent flexibility of linear peptides often leads to poor metabolic stability, reduced binding affinity due to high entropic costs upon target binding, and diminished bioavailability.[1][2] A leading strategy to overcome these limitations is to impose conformational constraints on the peptide backbone.[3] By pre-organizing the peptide into its bioactive conformation, we can significantly enhance its proteolytic resistance, target affinity, and overall drug-like properties.[3]
Among the diverse toolkit of unnatural amino acids used to induce specific secondary structures, cyclic β-amino acids are particularly powerful.[4][5] This guide focuses on 3-Aminocyclohexanecarboxylic acid (3-ACHC), a versatile building block whose rigid carbocyclic structure serves as an excellent scaffold for nucleating predictable and stable conformations, such as β-turns and helices, within a peptide sequence.[6][7][8][9]
This document provides a comprehensive overview of the principles and protocols for incorporating 3-ACHC into peptides using Solid-Phase Peptide Synthesis (SPPS). It is intended for researchers, scientists, and drug development professionals seeking to leverage conformational constraint as a tool for creating next-generation peptide therapeutics.
The Core Component: Understanding this compound (3-ACHC)
This compound is a non-proteinogenic β-amino acid. The defining feature of 3-ACHC is its cyclohexane ring, which severely restricts the torsional freedom around the backbone bonds, unlike the flexible side chains of natural amino acids. This rigidity is the primary reason for its utility in peptide design.
Stereoisomers: The Key to Conformational Control
3-ACHC exists as two key stereoisomers: cis and trans. The relative orientation of the amino and carboxylic acid groups on the cyclohexane ring dictates the resulting peptide's geometry. The choice between the cis and trans isomer is a critical design element that directly influences the final secondary structure of the peptide.[4][6][9]
-
cis-3-ACHC: Tends to induce turn-like structures.
-
trans-3-ACHC: Has been shown to be a potent inducer of helical structures, particularly the robust 14-helix, a stable secondary structure unique to β-peptides.[4][10]
Caption: Stereoisomers of this compound (3-ACHC).
Protocol: Solid-Phase Peptide Synthesis (SPPS) of 3-ACHC-Containing Peptides
The most efficient method for synthesizing these modified peptides is the Fmoc/tBu strategy of Solid-Phase Peptide Synthesis (SPPS).[11][12][13] This methodology involves assembling the peptide chain sequentially while the C-terminus is anchored to an insoluble polymer resin.[11][14]
Workflow Overview
The SPPS workflow is a cyclical process involving deprotection of the N-terminal Fmoc group, followed by the coupling of the next Fmoc-protected amino acid. This cycle is repeated until the desired sequence is assembled.
Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Materials and Reagents
| Reagent/Material | Purpose | Typical Choice |
| Solid Support (Resin) | C-terminal anchor for peptide chain. | Rink Amide Resin (for C-terminal amides). |
| Amino Acids | Peptide building blocks. | Fmoc-protected amino acids (including Fmoc-cis/trans-3-ACHC-OH). |
| Coupling Reagents | Activate carboxylic acid for amide bond formation. | HBTU/HOBt or HATU with a tertiary base. |
| Base | Activate coupling reagents and neutralize resin. | N,N-Diisopropylethylamine (DIPEA). |
| Deprotection Reagent | Removes the temporary N-terminal Fmoc group. | 20% Piperidine in DMF. |
| Solvents | Resin swelling, washing, and reaction medium. | N,N-Dimethylformamide (DMF), Dichloromethane (DCM). |
| Cleavage Cocktail | Releases peptide from resin and removes side-chain protecting groups. | 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O. |
| Monitoring Reagent | Detects free primary amines to confirm reaction completion. | Kaiser Test Kit (Ninhydrin). |
Detailed Step-by-Step Protocol
This protocol describes the manual synthesis of a generic peptide containing a 3-ACHC residue on a 0.1 mmol scale.
1. Resin Preparation and Swelling
-
Rationale: Proper swelling of the resin beads is critical for ensuring that reagents can efficiently diffuse throughout the polymer matrix, leading to high coupling yields.[11]
-
Procedure:
-
Place 135 mg of Rink Amide resin (0.74 mmol/g loading) into a fritted reaction vessel.
-
Add 5 mL of DCM and allow the resin to swell for 20-30 minutes with gentle agitation.
-
Drain the DCM and wash the resin 3 times with 5 mL of DMF.
-
2. First Amino Acid Coupling (Anchoring)
-
Rationale: The first amino acid is coupled to the resin's linker. An excess of the amino acid and coupling reagents is used to drive the reaction to completion.[14]
-
Procedure:
-
In a separate vial, dissolve 3 equivalents (0.3 mmol) of the first Fmoc-amino acid and 3 equivalents of HBTU in 2 mL of DMF.
-
Add 6 equivalents (0.6 mmol) of DIPEA to the vial and vortex for 1-2 minutes to pre-activate.
-
Add the activated amino acid solution to the drained resin.
-
Agitate the reaction vessel for 2 hours at room temperature.
-
Drain the vessel and wash the resin thoroughly (3x DMF, 3x DCM, 3x DMF).
-
3. The SPPS Cycle: Deprotection and Coupling
This two-step cycle is repeated for each subsequent amino acid, including the Fmoc-3-ACHC-OH monomer.
-
Step 3A: Fmoc Deprotection
-
Rationale: The temporary Fmoc protecting group is removed from the N-terminus of the growing peptide chain to expose a free amine for the next coupling step. Piperidine is a strong enough base to cleave the Fmoc group without affecting the acid-labile side-chain protecting groups.[11]
-
Procedure:
-
Add 5 mL of 20% piperidine in DMF to the resin.
-
Agitate for 3 minutes, then drain.
-
Add another 5 mL of 20% piperidine in DMF.
-
Agitate for 10-15 minutes, then drain.
-
Wash the resin thoroughly (5x DMF, 3x DCM, 5x DMF) to remove all traces of piperidine.
-
-
-
Step 3B: Amino Acid Coupling (including 3-ACHC)
-
Rationale: The incoming Fmoc-protected amino acid (standard or 3-ACHC) is activated and coupled to the newly freed N-terminal amine. Due to the potential steric hindrance of the 3-ACHC ring, extended coupling times or the use of a more potent coupling reagent like HATU may be beneficial.
-
Procedure:
-
Prepare the activated amino acid solution as described in Step 2 (using 3 eq. Fmoc-AA-OH, 3 eq. HBTU, 6 eq. DIPEA).
-
Add the solution to the deprotected resin.
-
Agitate for 1-2 hours. For 3-ACHC, extending this to 4 hours is recommended.
-
Drain and wash the resin (3x DMF).
-
Validation: Perform a Kaiser test. A negative result (beads remain colorless or yellow) indicates complete coupling. A positive result (beads turn deep blue) indicates incomplete coupling, and the coupling step should be repeated.[12]
-
After a negative Kaiser test, wash the resin thoroughly (3x DMF, 3x DCM, 3x DMF) to prepare for the next cycle.
-
-
4. Final Cleavage and Deprotection
-
Rationale: Once the sequence is complete, a strong acid cocktail is used to simultaneously cleave the peptide from the resin and remove all permanent side-chain protecting groups.[11] Scavengers like TIS and water are included to trap reactive carbocations released during deprotection, preventing side reactions.
-
Procedure:
-
Perform a final Fmoc deprotection (Step 3A) and wash the resin thoroughly with DMF, followed by DCM. Dry the resin under vacuum for 1 hour.
-
Prepare the cleavage cocktail: 9.5 mL TFA, 0.25 mL TIS, 0.25 mL deionized water. (Caution: Work in a fume hood, TFA is highly corrosive).
-
Add 5 mL of the cleavage cocktail to the dry resin.
-
Agitate at room temperature for 2-3 hours.
-
Filter the solution to separate the resin, collecting the filtrate in a 50 mL centrifuge tube.
-
Wash the resin twice with 1 mL of fresh TFA and add to the collected filtrate.
-
5. Peptide Precipitation and Purification
-
Rationale: The peptide is insoluble in cold diethyl ether, allowing it to be precipitated while the cleaved protecting groups and scavengers remain in solution.
-
Procedure:
-
Add the TFA filtrate dropwise to a centrifuge tube containing 40 mL of ice-cold diethyl ether. A white precipitate (the crude peptide) should form.
-
Centrifuge at 4000 rpm for 10 minutes. Decant the ether.
-
Wash the peptide pellet twice by resuspending in 20 mL of cold ether and centrifuging.
-
After the final wash, dry the white peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final product using Liquid Chromatography-Mass Spectrometry (LC-MS).[15][16]
-
Conformational Analysis: Verifying the Structure
Incorporating 3-ACHC is only the first step; verifying that it induces the desired conformation is paramount. A combination of spectroscopic and computational methods is typically employed.
| Technique | Information Provided | Expected Results for Constrained Peptides |
| Circular Dichroism (CD) Spectroscopy | Provides information on the overall secondary structure content in solution.[5][17] | A defined helical structure (e.g., from trans-ACHC) will show characteristic minima/maxima, such as a maximum around 220 nm, which differs from the signature of a random coil.[17] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed 3D structural information, including inter-proton distances (via NOESY/ROESY) and dihedral angles.[9][18] | Specific Nuclear Overhauser Effect (NOE) correlations between non-adjacent residues can confirm the presence of turns or helical structures.[18] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Assesses hydrogen bonding patterns by analyzing the Amide I and Amide A band vibrations.[4][17] | Shifts in the amide bands can indicate the formation of stable intramolecular hydrogen bonds characteristic of a folded structure.[4] |
| Molecular Dynamics (MD) Simulations | Complements experimental data by predicting low-energy conformations and exploring the conformational landscape.[18][19] | The simulation should reveal a limited set of stable conformations, corroborating the constraining effect of the 3-ACHC residue. |
Applications in Drug Discovery
The enhanced stability and pre-organized structure of 3-ACHC-containing peptides make them ideal candidates for tackling challenging drug targets, particularly protein-protein interactions (PPIs).[3][20] These interactions often involve large, flat interfaces that are difficult to disrupt with small molecules.
-
Cancer Therapy: Designing peptides that mimic a helical region of one protein to block its interaction with a partner protein crucial for tumor growth.
-
Infectious Diseases: Developing peptides that inhibit the entry of viruses into host cells by blocking the interaction between a viral protein and a cell surface receptor.
-
Autoimmune Diseases: Creating peptides that can modulate specific immune responses by targeting key PPIs in immune signaling pathways.
Conclusion
This compound is a powerful and validated tool for peptide chemists and drug developers. By introducing a rigid carbocyclic constraint into the peptide backbone, it is possible to overcome the inherent limitations of linear peptides, leading to compounds with superior stability, affinity, and therapeutic potential. The straightforward integration of 3-ACHC into standard Fmoc-SPPS protocols, combined with robust analytical techniques for conformational validation, provides a clear and accessible pathway for the rational design of highly structured, next-generation peptide drugs.
References
- Amblard, M., Fehrentz, J., Martinez, J., & Subra, G. (2014). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology.
- Jo, H., Mezo, A. R., & Kalia, J. (2021). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Molecules. [Link]
- Škarić, V., Kovačević, M., & Škarić, D. (1976). Synthesis of peptides containing cis- or trans-3- or 4-aminocyclohexane-carboxylic acid residues. Journal of the Chemical Society, Perkin Transactions 1. [Link]
- Škarić, V., Kovačević, M., & Škarić, D. (1976). Synthesis of Peptides containing cis- or trans-3- or 4-Aminocyclohexane-carboxylic Acid Residues.
- Morewood, R., & Nitsche, C. (2020). A biocompatible stapling reaction for: In situ generation of constrained peptides.
- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Jo, H., Mezo, A. R., & Kalia, J. (2021). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. PubMed. [Link]
- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies. [Link]
- JoVE. (2011). Solid Phase Synthesis of a Functionalized Bis-Peptide Using "Safety Catch" Methodology. Journal of Visualized Experiments. [Link]
- Albericio, F., & Subirós-Funosas, R. (2022). Practical Protocols for Solid-Phase Peptide Synthesis 4.0.
- Cary, D. R., Ohuchi, M., Reid, P. C., & Masuya, K. (2017). Constrained Peptides in Drug Discovery and Development. YAKUGAKU ZASSHI. [Link]
- Reza, D., et al. (2023).
- Zerkout, S., et al. (2011). β-Amino acids containing peptides and click-cyclized peptide as β-turn mimics: a comparative study with 'conventional' lactam- and disulfide-bridged hexapeptides. Journal of Peptide Science. [Link]
- Wi, M., et al. (2020). β-Branched Amino Acids Stabilize Specific Conformations of Cyclic Hexapeptides. Biophysical Journal. [Link]
- Lee, C. W., & Li, L. (2017). Mass Spectrometric Analysis of Cyclic Peptides. Royal Society of Chemistry. [Link]
- Protein Metrics. (2024). Cyclic Peptide Analysis. Protein Metrics Support. [Link]
- Reza, D., et al. (2023). β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study. Organic & Biomolecular Chemistry. [Link]
- Conibear, A. C., et al. (2021). Employing complementary spectroscopies to study the conformations of an epimeric pair of side-chain stapled peptides in aqueous solution. Chemical Science. [Link]
- Legrand, B., et al. (2018).
- Kasprzak, A. A., & Sewald, N. (2004). 3-Aminobicyclo[1.1.1]pentane-1-carboxylic Acid Derivatives: Synthesis and Incorporation into Peptides.
- Miller, S. J., et al. (2010). Three distinct conformations of peptide 3 with relevant crystallographic measurements.
- Appella, D. H., et al. (1999). Synthesis and Structural Characterization of Helix-Forming β-Peptides: trans-2-Aminocyclopentanecarboxylic Acid Oligomers. Journal of the American Chemical Society. [Link]
- Reza, D., et al. (2023).
- Strijowski, U., & Sewald, N. (2004). Structural properties of cyclic peptides containing cis- or trans-2-aminocyclohexane carboxylic acid. Organic & Biomolecular Chemistry. [Link]
- AAPPTec. Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]
Sources
- 1. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00906H [pubs.rsc.org]
- 5. bif.wisc.edu [bif.wisc.edu]
- 6. Synthesis of peptides containing cis- or trans-3- or 4-aminocyclohexane-carboxylic acid residues - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis of Peptides containing cis- or trans-3- or 4-Aminocyclohexane-carboxylic Acid Residues - CROSBI [bib.irb.hr:8443]
- 8. β-Amino acids containing peptides and click-cyclized peptide as β-turn mimics: a comparative study with 'conventional' lactam- and disulfide-bridged hexapeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structural properties of cyclic peptides containing cis- or trans-2-aminocyclohexane carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study [pubmed.ncbi.nlm.nih.gov]
- 11. chemistry.du.ac.in [chemistry.du.ac.in]
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- 19. Employing complementary spectroscopies to study the conformations of an epimeric pair of side-chain stapled peptides in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
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Topic: Analytical Methods for the Quantification of 3-Aminocyclohexanecarboxylic Acid
An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Challenge of 3-Aminocyclohexanecarboxylic Acid
This compound (3-ACHC) is a non-proteinogenic amino acid featuring a cyclohexane ring, a structural motif that imparts stability and unique conformational properties.[1] It serves as a valuable building block and key intermediate in medicinal chemistry and pharmaceutical development, particularly in the synthesis of novel therapeutic agents targeting neurological disorders and in the creation of peptide-based drugs.[1] The accurate quantification of 3-ACHC in various matrices—from reaction mixtures to complex biological fluids like plasma or urine—is critical for pharmacokinetic (PK), toxicokinetic (TK), and bioavailability studies that underpin regulatory filings.[2][3]
However, the physicochemical properties of 3-ACHC present a significant analytical challenge. As a small, polar zwitterion, it lacks a strong native chromophore for UV-Vis detection and exhibits low volatility, precluding direct analysis by gas chromatography (GC).[4] Therefore, robust and reliable quantification necessitates specialized analytical strategies, often involving chemical derivatization to enhance detectability and improve chromatographic performance.[4][5]
This guide provides a detailed overview of established analytical methods for the quantification of 3-ACHC, with a focus on High-Performance Liquid Chromatography (HPLC) with derivatization, Gas Chromatography-Mass Spectrometry (GC-MS), and the highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocols are designed to be self-validating systems, incorporating principles of bioanalytical method validation as outlined by regulatory bodies to ensure data integrity, reproducibility, and reliability.[2][6][7]
Method 1: HPLC with Pre-Column Derivatization and UV/Fluorescence Detection
This approach is a workhorse method in many laboratories due to the widespread availability of HPLC instrumentation. The core principle is the chemical modification of 3-ACHC to attach a molecule (a "tag") that is highly responsive to UV or fluorescence detectors, thereby dramatically increasing sensitivity.
Causality Behind Experimental Choices
-
Why Derivatization? The primary amine group of 3-ACHC is a prime target for derivatization. Reagents like o-phthalaldehyde (OPA) in the presence of a thiol (e.g., N-acetyl-L-cysteine) react rapidly with primary amines to form highly fluorescent isoindole derivatives. This reaction is specific to primary amines, providing selectivity, and the resulting fluorophore allows for detection at picomole levels, far surpassing the sensitivity of direct UV detection for the untagged molecule.[8]
-
Why Reversed-Phase C18 Column? The derivatized 3-ACHC becomes significantly more hydrophobic due to the attached aromatic tag. This increased hydrophobicity makes it ideally suited for retention and separation on a nonpolar stationary phase like a C18 column, which is a standard, robust choice for reversed-phase chromatography.[8][9]
-
Why Gradient Elution? A gradient of an aqueous buffer and an organic solvent (like acetonitrile or methanol) is used to ensure that the derivatized analyte elutes as a sharp, symmetrical peak in a reasonable timeframe while also separating it from potential interferences in the sample matrix.[10]
Experimental Workflow: HPLC-Fluorescence
Caption: Workflow for 3-ACHC quantification by HPLC with pre-column derivatization.
Detailed Protocol: HPLC with OPA Derivatization
1. Reagent Preparation:
- Mobile Phase A: 25 mM sodium phosphate buffer, pH 6.8.
- Mobile Phase B: Acetonitrile.
- OPA Reagent: Dissolve 50 mg of o-phthalaldehyde in 1.25 mL methanol. Add 11.2 mL of 0.1 M sodium borate buffer (pH 9.5) and 50 µL of N-acetyl-L-cysteine (100 mg/mL). This reagent should be prepared fresh daily.
- Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of deionized water.
- Calibration Standards & QC Samples: Prepare working standards and quality control (QC) samples by serial dilution of the stock solution into the appropriate biological matrix (e.g., drug-free plasma).
2. Sample Preparation:
- To 100 µL of plasma sample (standard, QC, or unknown), add 300 µL of cold acetonitrile to precipitate proteins.
- Vortex for 1 minute.
- Centrifuge at 14,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a clean vial.
3. Derivatization Procedure:
- In an autosampler vial, mix 50 µL of the supernatant with 50 µL of the OPA reagent.
- Allow the reaction to proceed for exactly 2 minutes at room temperature before injection. Note: Timing is critical as the derivative can be unstable.
4. HPLC-Fluorescence Conditions:
- Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
- Flow Rate: 1.0 mL/min.
- Injection Volume: 20 µL.
- Fluorescence Detector: Excitation λ = 340 nm, Emission λ = 455 nm.
- Gradient Program:
- 0-2 min: 20% B
- 2-12 min: 20% to 70% B
- 12-13 min: 70% to 20% B
- 13-18 min: 20% B (re-equilibration)
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers excellent chromatographic resolution and mass-based identification. However, it requires derivatization to convert the non-volatile 3-ACHC into a thermally stable and volatile compound suitable for gas-phase analysis.
Causality Behind Experimental Choices
-
Why Silylation? Both the amine and carboxylic acid groups of 3-ACHC contain active hydrogens that make the molecule polar and non-volatile.[11] Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), is a highly effective method to replace these active hydrogens with nonpolar trimethylsilyl (TMS) groups. This derivatization drastically reduces the boiling point and polarity of the analyte, making it amenable to GC analysis.[11][12]
-
Why GC-MS? The gas chromatograph provides high-efficiency separation of the derivatized analyte from other volatile components in the sample. The mass spectrometer serves as a highly selective and sensitive detector. By monitoring characteristic fragment ions of the derivatized 3-ACHC in selected ion monitoring (SIM) mode, one can achieve excellent sensitivity and specificity, minimizing interferences from the matrix.[13][14]
Experimental Workflow: GC-MS
Caption: Workflow for 3-ACHC quantification by GC-MS following silylation.
Detailed Protocol: GC-MS with Silylation
1. Reagent Preparation:
- Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
- Solvent: Anhydrous Pyridine or Acetonitrile.
- Stock, Calibration, and QC Samples: Prepare as described in the HPLC method, using an appropriate solvent for the initial stock.
2. Sample Preparation:
- Perform a suitable extraction of 3-ACHC from the sample matrix (e.g., solid-phase extraction for plasma/urine).
- Evaporate the extracted sample to complete dryness under a gentle stream of nitrogen gas. Note: The absence of water is critical for efficient silylation.
3. Derivatization Procedure:
- To the dry residue, add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS.
- Cap the vial tightly and heat at 70°C for 30 minutes.
- Cool the vial to room temperature before injection.
4. GC-MS Conditions:
- GC Column: 30 m x 0.25 mm x 0.25 µm capillary column (e.g., DB-5ms or equivalent).
- Carrier Gas: Helium at a constant flow of 1.2 mL/min.
- Injection: 1 µL, splitless mode.
- Inlet Temperature: 250°C.
- Oven Program:
- Initial temperature: 100°C, hold for 2 minutes.
- Ramp: 10°C/min to 280°C.
- Hold at 280°C for 5 minutes.
- MS Conditions:
- Ionization: Electron Impact (EI) at 70 eV.
- MS Transfer Line Temp: 280°C.
- Ion Source Temp: 230°C.
- Acquisition Mode: Selected Ion Monitoring (SIM). Note: Specific ions to monitor must be determined by analyzing a derivatized standard in full scan mode first. PubChem lists major m/z peaks for underivatized cis-3-Aminocyclohexanecarboxylic acid as 56, 98, and 43, which will shift predictably after derivatization.[15]
Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for bioanalysis, offering superior sensitivity and selectivity, often eliminating the need for derivatization.[4][16]
Causality Behind Experimental Choices
-
Why No Derivatization? Tandem mass spectrometry provides exquisite selectivity through Multiple Reaction Monitoring (MRM). A specific precursor ion (the protonated molecule, [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This precursor-to-product transition is highly specific to the analyte, effectively filtering out matrix interference. This specificity often makes derivatization unnecessary.[16][17]
-
Why HILIC Chromatography? While reversed-phase chromatography can be used, Hydrophilic Interaction Liquid Chromatography (HILIC) is often better suited for retaining and separating small, polar molecules like underivatized 3-ACHC.[18] HILIC columns use a polar stationary phase with a high-organic mobile phase, promoting partitioning of polar analytes for excellent retention and peak shape.[18]
-
Why an Internal Standard? A stable isotope-labeled (SIL) internal standard (e.g., ³-ACHC-d₅) is strongly recommended. It is chemically identical to the analyte but mass-shifted. It co-elutes and experiences the same extraction recovery and matrix effects (ion suppression/enhancement) as the analyte. By calculating the peak area ratio of the analyte to the internal standard, quantitative accuracy and precision are significantly improved.
Detailed Protocol: LC-MS/MS
1. Reagent Preparation:
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Internal Standard (IS) Spiking Solution: Prepare a solution of a suitable stable isotope-labeled internal standard (e.g., 100 ng/mL) in 50:50 acetonitrile:water.
- Stock, Calibration, and QC Samples: Prepare as previously described.
2. Sample Preparation:
- To 50 µL of plasma sample, add 200 µL of the IS spiking solution in acetonitrile (this combines protein precipitation and IS addition in one step).
- Vortex for 1 minute.
- Centrifuge at 14,000 x g for 10 minutes.
- Transfer the supernatant to an autosampler vial for injection.
3. LC-MS/MS Conditions:
- LC Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 µL.
- Gradient Program (HILIC):
- 0-1 min: 95% B
- 1-5 min: 95% to 50% B
- 5-6 min: 50% to 95% B
- 6-9 min: 95% B (re-equilibration)
- MS/MS Conditions (Positive ESI):
- Ion Source: Electrospray Ionization (ESI), Positive Mode.
- Capillary Voltage: 3.5 kV.
- Source Temperature: 150°C.
- Desolvation Temperature: 400°C.
- MRM Transitions: These must be optimized by infusing a pure standard of 3-ACHC and the internal standard.
- Example for 3-ACHC (MW: 143.19): Precursor Ion [M+H]⁺ = m/z 144.1 -> Product Ions (e.g., m/z 126.1, m/z 98.1 - requires empirical determination).
- Example for IS: Determine precursor and product ions similarly.
Bioanalytical Method Validation
Regardless of the chosen technology, the method must be validated to ensure it is reliable and reproducible for its intended use.[2] Validation should be performed according to regulatory guidelines such as those from the European Medicines Agency (EMA) or the U.S. Food and Drug Administration (FDA).[6][19]
Key validation parameters include:
-
Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.
-
Accuracy: The closeness of measured values to the true value. Typically should be within ±15% (±20% at the LLOQ).
-
Precision: The degree of scatter between a series of measurements. Expressed as coefficient of variation (CV), should be ≤15% (≤20% at the LLOQ).
-
Calibration Curve: The relationship between instrument response and known concentrations of the analyte. A minimum of six non-zero standards is required.[3]
-
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.[3]
-
Recovery: The efficiency of the extraction procedure.
-
Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte.
-
Stability: Analyte stability in the biological matrix under various storage conditions (freeze-thaw, short-term benchtop, long-term storage).[19]
Method Comparison
| Parameter | HPLC-UV/Fluorescence | GC-MS | LC-MS/MS |
| Sensitivity | Moderate to High (Fluorescence) | High | Very High |
| Selectivity | Moderate (Chromatographic) | High (Mass-based) | Very High (MRM) |
| Derivatization | Required | Required | Often Not Required |
| Throughput | Moderate | Low to Moderate | High |
| Robustness | High | Moderate | High |
| Instrumentation Cost | Low to Moderate | Moderate | High |
| Primary Application | Routine analysis, formulation QC | Metabolomics, impurity profiling | Bioanalysis (PK/TK), trace analysis |
References
- cis-3-Aminocyclohexanecarboxylic acid.
- Bioanalytical Method Validation and Its Pharmaceutical Application- A Review.
- Bioanalytical method validation: An updated review.Journal of Pharmaceutical and Biomedical Analysis via PMC, NIH.[Link]
- Supporting information.The Royal Society of Chemistry.[Link]
- GC-MS Analysis of Amino Acids Rapidly Provides Rich Information for Isotopomer Balancing.Biotechnology and Bioengineering.[Link]
- Derivatization of carboxylic groups prior to their LC analysis - A review.Analytica Chimica Acta via PubMed.[Link]
- Acids: Derivatization for GC Analysis.
- Derivatization of γ-Amino Butyric Acid Analogues for Their Determination in the Biological Samples and Pharmaceutical Preparations: A Comprehensive Review.
- Bioanalytical method validation - Scientific guideline.European Medicines Agency (EMA).[Link]
- Development of Harmonized Bioanalytical Method Validation Guidelines.Walsh Medical Media.[Link]
- Implementation of a straightforward derivatization method for the simultaneous analysis of short chain fatty acids and tricarb.Diva-portal.org.[Link]
- A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids.
- Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review.Journal of Applied Pharmaceutical Science.[Link]
- Validated simultaneous determination of antipyrine and benzocaine HCl in the presence of benzocaine HCl degradation product.Analytical Methods, RSC Publishing.[Link]
- Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.Molecules via PMC, NIH.[Link]
- Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples.Molecules, MDPI.[Link]
- HPLC Analysis of Sugars, Amino Acids and Carboxylic Acids on Amaze TH Mixed-Mode Column.
- Extraction, purification, methylation and GC–MS analysis of short-chain carboxylic acids for metabolic flux analysis.
- Cyclohexanecarboxylic acid, 1-amino- Separ
- GC-MS profile of bioactive compounds from medicinally important Periploca hydaspidis.
- HPLC Separation of Carboxylic Acids.SIELC Technologies.[Link]
- Gas Chromatography-Mass Spectrometry (GC-MS) Assay of Bio-Active Compounds and Phytochemical Analyses in Three Species of Apocynaceae.
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Use of 3-Aminocyclohexanecarboxylic acid in bioconjugation techniques
This compound is a powerful and versatile building block for modern bioconjugation. Its unique cyclic and β-amino acid structure offers advantages in conformational stability and proteolytic resistance. The protocols detailed herein, based on well-established EDC/NHS chemistry, provide a reliable framework for covalently attaching 3-ACHC to biomolecules. Proper execution of the conjugation, quenching, purification, and characterization steps is essential for producing high-quality, well-defined bioconjugates suitable for a wide array of research and therapeutic applications, including the development of novel antibody-drug conjugates, peptide-based therapeutics, and functionalized biomaterials. [5][15]
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3-Aminocyclohexanecarboxylic acid derivatives for novel therapeutics
An Application Guide to the Development of 3-Aminocyclohexanecarboxylic Acid Derivatives as Novel Therapeutics
Introduction: The Therapeutic Promise of Constrained Scaffolds
In the landscape of modern drug discovery, the development of novel chemical entities with precise pharmacological profiles is paramount. This compound (3-ACHC) and its derivatives represent a class of conformationally constrained scaffolds that are gaining significant attention for their therapeutic potential, particularly in the realm of neuroscience. As analogues of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system, these molecules are uniquely suited to modulate GABAergic signaling.[1][2] The rigid cyclohexyl ring restricts the molecule's rotational freedom, allowing for the precise orientation of the amino and carboxylic acid pharmacophores. This structural constraint can lead to enhanced selectivity and potency for specific receptor subtypes, a critical attribute for developing safer and more effective drugs.
This guide provides a comprehensive overview of the key methodologies and protocols for researchers engaged in the discovery and development of 3-ACHC derivatives. We will delve into a representative synthetic pathway, detail robust in vitro characterization assays to confirm mechanism of action, and provide protocols for established in vivo models to assess therapeutic efficacy in neurological disorders such as epilepsy and neuropathic pain.
Section 1: Synthesis of the this compound Scaffold
The synthesis of the 3-ACHC core is a critical first step. A common and industrially applicable method involves the catalytic hydrogenation of a corresponding aminobenzoic acid precursor.[3][4] This reaction typically yields a mixture of cis and trans isomers, which must be separated for specific structure-activity relationship (SAR) studies, as their distinct geometries often result in different biological activities.
Protocol 1.1: Representative Synthesis via Catalytic Hydrogenation
This protocol describes the synthesis of a 3-ACHC scaffold from 3-aminobenzoic acid.
Rationale: Catalytic hydrogenation is a robust and scalable method for reducing aromatic rings. The choice of catalyst (e.g., Ruthenium on Carbon) and reaction conditions (pressure, temperature, solvent) are critical for achieving high conversion and can influence the resulting cis:trans isomer ratio.[4][5] Basic conditions, such as the use of sodium hydroxide, are often employed to facilitate the reaction.
Materials:
-
3-Aminobenzoic acid
-
5% Ruthenium on Carbon (Ru/C)
-
10% Sodium Hydroxide (NaOH) solution
-
Hydrogen (H₂) gas
-
Autoclave/High-pressure reactor
-
Dichloromethane (DCM), Methanol (MeOH), Ammonia (NH₃) for TLC
-
Ninhydrin stain
Procedure:
-
Reactor Setup: In a suitable autoclave, combine 3-aminobenzoic acid (1 eq.), 5% Ru/C catalyst (e.g., 25 wt% relative to the starting material), and a 10% aqueous NaOH solution.
-
Hydrogenation: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas to approximately 15 bar.
-
Reaction: Heat the mixture to 100°C while stirring vigorously.
-
Monitoring: Monitor the reaction progress over several hours (e.g., 20 hours) by taking small aliquots and analyzing via Thin Layer Chromatography (TLC) using a mobile phase such as DCM/MeOH/NH₃ (5:5:1). Stain the TLC plate with ninhydrin to visualize the amino acid product. The disappearance of the starting material spot indicates reaction completion.
-
Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Purification: Filter the reaction mixture to remove the Ru/C catalyst. The resulting aqueous solution contains the sodium salt of the this compound isomers. Acidify the solution to precipitate the product, which can then be collected by filtration.
-
Isomer Separation: The separation of cis and trans isomers is crucial and can be achieved by methods such as fractional crystallization or selective esterification, exploiting the different physical properties of the isomers.[3]
Section 2: In Vitro Characterization of GABA Receptor Modulation
Derivatives of 3-ACHC are hypothesized to act as modulators of GABA receptors (GABA-Rs). The GABA-A receptor, a ligand-gated chloride ion channel, is a primary target for drugs treating anxiety, insomnia, and epilepsy.[2][6] Validating the interaction of novel 3-ACHC derivatives with this target is a cornerstone of the drug discovery process.
The GABAergic Synapse: The Target Environment
GABA is synthesized from glutamate in the presynaptic neuron, packaged into vesicles, and released into the synaptic cleft upon neuronal firing.[1][7] It then binds to postsynaptic GABA-A receptors, causing an influx of chloride ions that hyperpolarizes the neuron, making it less likely to fire an action potential—the basis of inhibitory neurotransmission.[1]
Protocol 2.1: Cell-Based Calcium Imaging Assay
While GABA-A receptors are chloride channels, their activation can lead to downstream changes in intracellular calcium, especially in engineered cell lines. Calcium flux assays are a robust, high-throughput method for primary screening of compound libraries.[8] This protocol uses Fura-2 AM, a ratiometric fluorescent dye that measures intracellular calcium.
Rationale: This assay provides a rapid functional readout of receptor modulation. A positive allosteric modulator (PAM) will potentiate the GABA-induced signal, while an antagonist will block it. The ratiometric nature of Fura-2 minimizes variability from dye loading or cell number.[8]
Materials:
-
HEK293 cells stably expressing the desired GABA-A receptor subtype.
-
Fura-2 AM dye.
-
Hanks' Balanced Salt Solution (HBSS).[9]
-
Probenecid (to prevent dye leakage).[9]
-
GABA (agonist).
-
Test compounds (3-ACHC derivatives).
-
Fluorescent imaging plate reader (e.g., FlexStation 3).
Procedure:
-
Cell Plating: Seed the HEK293-GABA-A cells into 96-well black-walled, clear-bottom plates and grow to 90-100% confluency.
-
Dye Loading:
-
Prepare a loading buffer of HBSS containing Fura-2 AM (e.g., 2-5 µM) and probenecid (e.g., 2 mM).
-
Remove the cell culture medium and wash the cells twice with HBSS.
-
Add 50 µL of the loading buffer to each well and incubate at 37°C for 60 minutes.[9]
-
-
Compound Plate Preparation: During incubation, prepare a separate 96-well plate with 3x concentrations of your test compounds and GABA controls.
-
Assay Execution:
-
Wash the cells three times with the assay buffer (HBSS with probenecid) to remove extracellular dye, leaving a final volume of 80 µL in each well.[9]
-
Place both the cell plate and the compound plate into the plate reader.
-
Set the instrument to record the fluorescence ratio from dual excitation at 340 nm and 380 nm, with emission at 510 nm.
-
Establish a baseline fluorescence reading for ~20 seconds.
-
The instrument will then automatically add the test compounds followed by the GABA agonist at specified time points.
-
Continue recording the fluorescence signal for 2-3 minutes to capture the full response.
-
-
Data Analysis: Calculate the ratio of the 340/380 nm fluorescence. The change in this ratio over baseline indicates the intracellular calcium response. Analyze dose-response curves to determine EC₅₀ (for agonists) or potentiation effects (for PAMs).
Protocol 2.2: Electrophysiological Characterization using Automated Patch-Clamp
Electrophysiology is the gold standard for directly measuring ion channel function.[10] Automated patch-clamp (APC) systems like the QPatch offer higher throughput than manual patching, making them ideal for SAR studies and lead optimization.[11][12]
Rationale: This technique provides a direct, real-time measurement of chloride current through the GABA-A receptor. It allows for precise quantification of a compound's potency (EC₅₀), efficacy, and mechanism of action (e.g., direct agonist, antagonist, or allosteric modulator).[13]
Materials:
-
HEK293 cells expressing the GABA-A receptor subtype.
-
APC instrument (e.g., Sophion QPatch).
-
Intracellular solution (e.g., high chloride concentration to create a measurable outward current at a holding potential of -70 mV).
-
Extracellular solution (e.g., standard physiological saline).
-
GABA and test compounds.
Procedure:
-
Cell Preparation: Harvest the cells and prepare a single-cell suspension at the optimal concentration for the APC system.
-
System Priming: Prime the APC instrument's microfluidic plates with intracellular and extracellular solutions.
-
Cell Sealing: The instrument automatically captures individual cells and forms high-resistance (GΩ) seals.
-
Whole-Cell Configuration: A brief suction pulse ruptures the cell membrane under the pipette, establishing the whole-cell recording configuration.[10]
-
Voltage-Clamp Protocol: Clamp the cell's membrane potential at a holding voltage (e.g., -70 mV).
-
Compound Application:
-
Apply a low concentration of GABA (e.g., EC₁₀-EC₂₀) to elicit a baseline current.
-
Co-apply increasing concentrations of the 3-ACHC test compound along with the baseline GABA concentration.
-
A positive modulator will cause a significant increase in the current amplitude.
-
-
Data Analysis: Measure the peak current amplitude for each compound concentration. Plot the concentration-response data and fit with the Hill equation to determine the EC₅₀ and maximum potentiation.
Section 3: In Vivo Evaluation of Therapeutic Efficacy
Promising candidates from in vitro assays must be evaluated in relevant animal models of disease. For GABAergic modulators, models of epilepsy and neuropathic pain are highly relevant.[14][15]
Protocol 3.1: Pentylenetetrazol (PTZ)-Induced Seizure Model (Epilepsy)
The PTZ model is a widely used acute chemoconvulsant screening model that can predict anticonvulsant activity.[14][16] PTZ is a non-competitive GABA-A receptor antagonist, and compounds that enhance GABAergic function can protect against the seizures it induces.
Rationale: This model is simple, rapid, and effective for initial screening of anticonvulsant efficacy. It helps determine if a compound can raise the seizure threshold in a living animal.
Materials:
-
Male C57BL/6 mice or Sprague-Dawley rats.
-
Pentylenetetrazol (PTZ).
-
Test compound (3-ACHC derivative) in a suitable vehicle.
-
Vehicle control.
-
Observation chambers.
Procedure:
-
Acclimation: Acclimate animals to the housing and testing environment.
-
Dosing: Administer the test compound or vehicle control via the desired route (e.g., intraperitoneal, oral) at a predetermined time before PTZ challenge (e.g., 30-60 minutes).
-
PTZ Challenge: Administer a convulsant dose of PTZ (e.g., 60-85 mg/kg, i.p.) to induce seizures.
-
Observation: Immediately place each animal in an individual observation chamber and record seizure activity for at least 30 minutes.
-
Scoring: Score the severity of seizures using a standardized scale (e.g., the Racine scale). Key endpoints include the latency to the first myoclonic jerk, the incidence of generalized tonic-clonic seizures, and mortality.
-
Data Analysis: Compare the seizure scores, latencies, and incidence rates between the vehicle-treated and compound-treated groups using appropriate statistical tests (e.g., Mann-Whitney U test for scores, Log-rank test for latency).
Protocol 3.2: Chronic Constriction Injury (CCI) Model (Neuropathic Pain)
The CCI model is a well-established model of peripheral nerve injury that results in persistent pain behaviors analogous to human neuropathic pain, such as mechanical allodynia and thermal hyperalgesia.[17]
Rationale: This model mimics key aspects of chronic pain resulting from nerve damage, providing a robust platform to test the efficacy of potential analgesics. Enhancing central inhibitory tone via GABAergic modulation is a validated strategy for alleviating neuropathic pain.[18]
Materials:
-
Male Sprague-Dawley rats.
-
Surgical tools.
-
4-0 chromic gut or silk sutures.
-
Anesthesia (e.g., isoflurane).
-
Von Frey filaments (for measuring mechanical allodynia).
Procedure:
-
Surgical Procedure:
-
Anesthetize the rat and make a small incision on the lateral surface of the mid-thigh to expose the sciatic nerve.
-
Carefully free the nerve from the surrounding connective tissue.
-
Loosely tie four ligatures around the sciatic nerve with approximately 1 mm spacing between them. The ligatures should be tightened until they just elicit a brief twitch in the corresponding hind limb.
-
Close the incision with sutures. Sham-operated animals undergo the same procedure without nerve ligation.
-
-
Behavioral Testing (Post-operative):
-
Allow the animals to recover for several days (e.g., 5-7 days) to allow the neuropathy to develop.
-
Measure the mechanical withdrawal threshold using von Frey filaments. Place the animal on a mesh platform and apply filaments of increasing force to the plantar surface of the hind paw. The threshold is the lowest force that elicits a brisk withdrawal response.
-
Establish a stable baseline of mechanical allodynia (a significant decrease in withdrawal threshold in the injured paw compared to the contralateral paw and sham controls).
-
-
Drug Administration: Administer the test 3-ACHC derivative or vehicle.
-
Post-Dosing Assessment: Measure the withdrawal threshold at various time points after drug administration (e.g., 30, 60, 120 minutes) to determine the compound's analgesic effect and duration of action.
-
Data Analysis: Analyze the data using a two-way repeated measures ANOVA to compare the withdrawal thresholds between treatment groups over time. A significant increase in the withdrawal threshold in the compound-treated group indicates an anti-allodynic effect.
Section 4: Data Interpretation and Workflow Summary
The successful development of a 3-ACHC derivative relies on a logical progression from synthesis to in vivo proof-of-concept. Data from each stage informs the next, creating a feedback loop for compound optimization.
Experimental Workflow
The overall workflow for identifying a therapeutic candidate follows a hierarchical screening cascade.
Summary of Expected Data
The data gathered can be summarized to compare different derivatives and select promising leads for further development.
| Compound ID | Isomer | In Vitro Potency (EC₅₀, Patch-Clamp) | In Vivo Efficacy (PTZ Model) | In Vivo Efficacy (CCI Model) |
| ACHC-001 | trans | 50 nM | 80% protection at 10 mg/kg | 60% reversal of allodynia at 10 mg/kg |
| ACHC-002 | cis | 800 nM | 20% protection at 10 mg/kg | 15% reversal of allodynia at 10 mg/kg |
| ACHC-003 | trans | 15 nM | 95% protection at 10 mg/kg | 75% reversal of allodynia at 10 mg/kg |
| Control | N/A | >10 µM | 0% protection | No effect |
Table 1: Example comparative data for hypothetical 3-ACHC derivatives. This table illustrates how data from the described protocols can be used to rank compounds. Here, ACHC-003 would be prioritized as a lead candidate.
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Application Notes and Protocols for the Catalytic Hydrogenation of p-Aminobenzoic Acid
Introduction: The Significance of 4-Aminocyclohexanecarboxylic Acid
The catalytic hydrogenation of p-aminobenzoic acid (PABA) to 4-aminocyclohexanecarboxylic acid is a pivotal transformation in synthetic organic chemistry, particularly in the pharmaceutical industry. The resulting product, a mixture of cis and trans isomers, serves as a crucial building block for a variety of active pharmaceutical ingredients (APIs). The spatial arrangement of the amino and carboxylic acid functional groups on the cyclohexane ring dictates the molecule's conformational properties and its ability to interact with biological targets. The trans isomer is often the more desired product in drug development due to its specific stereochemical properties. This document provides a comprehensive guide to the catalytic hydrogenation of PABA, with a focus on achieving high stereoselectivity for the trans isomer.
Mechanistic Insights and Stereochemical Considerations
The catalytic hydrogenation of an aromatic ring is a complex process that occurs on the surface of a heterogeneous catalyst, typically a noble metal such as ruthenium, rhodium, palladium, or platinum dispersed on a high-surface-area support like activated carbon. The reaction proceeds through a series of steps involving the adsorption of both the aromatic substrate and hydrogen onto the catalyst surface. The stereochemical outcome of the reaction, yielding a mixture of cis and trans isomers, is influenced by several factors including the choice of catalyst, solvent, temperature, and pressure.
The initial addition of hydrogen atoms to the aromatic ring is generally a syn-addition, meaning both hydrogen atoms add to the same face of the ring. However, subsequent isomerization on the catalyst surface can lead to the formation of the thermodynamically more stable trans product. The choice of catalyst plays a critical role in directing the stereoselectivity. For instance, ruthenium-based catalysts under basic conditions have been shown to favor the formation of the trans isomer in the hydrogenation of p-aminobenzoic acid.[1][2]
Comparative Overview of Catalytic Systems
The selection of an appropriate catalyst is paramount for achieving high yield and desired stereoselectivity in the hydrogenation of p-aminobenzoic acid. While various noble metal catalysts are effective for aromatic ring reduction, their performance in terms of cis/trans selectivity can vary significantly.
| Catalyst | Support | Typical Conditions | Reported cis:trans Ratio | Reference |
| 5% Ruthenium | Carbon (C) | 100 °C, 15 bar H₂, 10% NaOH (aq) | 1:4.6 | [1] |
| Rhodium | Carbon (C) | 60 °C, 10 atm H₂, iPrOH | Not specified | [1] |
| Palladium | Carbon (C) | High temperature | Mixture of isomers | [3] |
| Platinum | Carbon (C) | High temperature | Mixture of isomers | [3] |
| Raney Nickel | - | High temperature | Mixture of isomers | [3] |
As indicated in the table, Ruthenium on carbon (Ru/C) in a basic aqueous solution has demonstrated a significant preference for the formation of the desired trans-4-aminocyclohexanecarboxylic acid.[1] This makes it a highly attractive catalytic system for this transformation.
Experimental Protocol: High Trans-Selectivity Hydrogenation of p-Aminobenzoic Acid
This protocol details a procedure for the catalytic hydrogenation of p-aminobenzoic acid using a 5% Ruthenium on carbon catalyst, optimized for a high yield of the trans isomer of 4-aminocyclohexanecarboxylic acid.[1]
Materials and Reagents:
-
p-Aminobenzoic acid (PABA)
-
5% Ruthenium on carbon (Ru/C)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Methanol
-
Dichloromethane (DCM)
-
Acetone
-
Citric acid
-
Hydrochloric acid (HCl)
-
Nitrogen gas (N₂)
-
Hydrogen gas (H₂)
-
Celite®
Equipment:
-
High-pressure autoclave (e.g., Parr reactor) equipped with a stirrer, thermocouple, and pressure gauge
-
Glass liner for the autoclave
-
Schlenk flask
-
Magnetic stirrer and stir bars
-
Buchner funnel and filter paper
-
Rotary evaporator
-
pH meter or pH paper
-
Standard laboratory glassware
Safety Precautions:
-
Hydrogen gas is highly flammable and explosive. All operations involving hydrogen must be conducted in a well-ventilated fume hood, away from ignition sources.
-
Ruthenium on carbon can be pyrophoric. Handle the catalyst in an inert atmosphere (e.g., under nitrogen or argon) and avoid exposure to air, especially when dry.
-
High-pressure reactions pose a significant hazard. Ensure the autoclave is properly maintained and operated by trained personnel. Always use a blast shield.
-
Sodium hydroxide is corrosive. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Reaction Setup and Procedure:
-
Preparation of the Sodium Hydroxide Solution: Prepare a 10% (w/v) aqueous solution of sodium hydroxide.
-
Charging the Autoclave:
-
To the glass liner of the autoclave, add p-aminobenzoic acid (10.0 g, 0.07 mol).
-
Add the 10% aqueous sodium hydroxide solution (100.0 mL).
-
Under a gentle stream of nitrogen, carefully add 5% Ru/C (2.50 g).
-
-
Assembling and Purging the Autoclave:
-
Seal the autoclave according to the manufacturer's instructions.
-
Purge the system with nitrogen gas three times to remove any air.
-
Purge the system with hydrogen gas twice.
-
-
Hydrogenation Reaction:
-
Pressurize the autoclave with hydrogen gas to 15 bar.
-
Begin stirring and heat the reaction mixture to 100 °C.
-
Maintain the reaction at 100 °C and 15 bar of hydrogen pressure, monitoring the pressure for any significant drops which would indicate hydrogen uptake. The reaction is typically complete within 20 hours.
-
-
Reaction Work-up:
-
After the reaction is complete, cool the autoclave to room temperature.
-
Carefully vent the excess hydrogen gas in a safe manner.
-
Purge the autoclave with nitrogen gas.
-
Open the autoclave and remove the reaction mixture.
-
Filter the reaction mixture through a pad of Celite® to remove the Ru/C catalyst. Wash the Celite® pad with deionized water. Caution: The filtered catalyst may be pyrophoric; quench it carefully with water before disposal.
-
-
Isolation of the Product Mixture:
-
Transfer the filtrate to a beaker.
-
Acidify the solution to a pH of approximately 4-5 with a concentrated solution of citric acid or hydrochloric acid. A white precipitate of the mixed cis and trans isomers of 4-aminocyclohexanecarboxylic acid will form.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration, wash with cold deionized water, and then with a small amount of cold acetone.
-
Dry the product under vacuum to obtain the crude cis/trans mixture of 4-aminocyclohexanecarboxylic acid.
-
Caption: Experimental workflow for the catalytic hydrogenation of p-aminobenzoic acid.
Purification of the trans-Isomer
The crude product from the hydrogenation is a mixture of cis and trans isomers. The separation of these isomers is crucial for many applications. Fractional crystallization is a common method for enriching the desired trans isomer.
Protocol for Fractional Crystallization:
-
Dissolve the crude cis/trans mixture of 4-aminocyclohexanecarboxylic acid in a minimum amount of boiling water.
-
Allow the solution to cool slowly to room temperature. The trans isomer is generally less soluble in water and will crystallize out first.
-
Cool the mixture further in an ice bath to maximize the yield of the crystallized product.
-
Collect the crystals by vacuum filtration.
-
The purity of the trans isomer can be improved by repeating the recrystallization process. The progress of the purification can be monitored by ¹H NMR spectroscopy.
Alternatively, the isomers can be separated by derivatizing the amino group (e.g., with a Boc protecting group), which can alter the crystallization properties of the cis and trans derivatives, facilitating their separation.[2][4]
Product Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR spectroscopy is a powerful tool for determining the cis/trans ratio of the product mixture. The chemical shifts and coupling constants of the protons on the cyclohexane ring are distinct for each isomer. In the trans isomer, the protons at C1 and C4 are typically in axial positions in the more stable chair conformation, leading to larger axial-axial coupling constants (J ≈ 10-13 Hz) with their neighboring axial protons. In contrast, the cis isomer will have one axial and one equatorial substituent, resulting in smaller axial-equatorial and equatorial-equatorial coupling constants (J ≈ 2-5 Hz).
High-Performance Liquid Chromatography (HPLC):
HPLC can also be used to separate and quantify the cis and trans isomers. A reverse-phase column with a suitable mobile phase (e.g., a mixture of acetonitrile, water, and an acid modifier like phosphoric or formic acid) can achieve baseline separation of the two isomers.[5]
Trustworthiness and Self-Validation
The protocol described herein is designed to be self-validating through a series of in-process controls and final product characterization.
-
Reaction Monitoring: The progress of the hydrogenation can be monitored by taking small aliquots from the reaction mixture (after safely stopping the reaction and depressurizing) and analyzing them by Thin Layer Chromatography (TLC) or HPLC to confirm the disappearance of the starting material.
-
Product Purity: The purity of the final product and the cis/trans isomer ratio must be rigorously determined by analytical methods such as NMR and HPLC. The data obtained should be compared with literature values for pure cis and trans isomers to confirm the identity and purity of the product.
-
Reproducibility: Consistent execution of the protocol, with careful control of reaction parameters (temperature, pressure, stirring rate, and reagent stoichiometry), will ensure reproducible results in terms of yield and stereoselectivity.
By adhering to these validation steps, researchers can have a high degree of confidence in the outcome of the synthesis.
References
- Short and Efficient Process for the Synthesis of trans-4-Aminocyclohexanecarboxylic Acid Derivatives. (2009). Organic Process Research & Development, 13(5), 878–882.
- Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof. (2018). Google Patents, CN108602758B.
- Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives. (2017). Google Patents, WO2017134212A1.
- Process for the preparation of trans-4-amino-1-cyclohexanecarboxylic acid. (2018). European Patent Office, EP 3411355 B1.
- PROCESS FOR PREPARATION OF trans-4-AMINOCYCLOHEXANE- CARBOXYLIC ACIDS. (2003). Google Patents, WO2003078381A1.
- Separation of Carbamic acid, [4-[(4-aminocyclohexyl)methyl]cyclohexyl]- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
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- 3. pubs.acs.org [pubs.acs.org]
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High-performance liquid chromatography (HPLC) analysis of purity
An Application Guide to High-Performance Liquid Chromatography (HPLC) for Purity Analysis
Abstract
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique in the pharmaceutical and biotechnology industries, essential for the determination of purity in drug substances and products.[1][2] Its precision, sensitivity, and versatility make it indispensable for separating, identifying, and quantifying the main active pharmaceutical ingredient (API) and any related impurities.[3][4][5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, method development, execution, and validation of HPLC for purity analysis. It emphasizes the rationale behind experimental choices, from column and mobile phase selection to detector settings, ensuring the development of robust and reliable methods in line with regulatory expectations.
The Foundational Principle of Chromatographic Purity
At its core, HPLC separates components of a mixture based on their differential distribution between a liquid mobile phase and a solid stationary phase packed within a column.[6][7] A high-pressure pump pushes the mobile phase and the injected sample through the column.[6] Components that have a stronger affinity for the stationary phase travel slower, while those with a stronger affinity for the mobile phase travel faster. This differential migration results in the separation of components, which are then detected as they exit the column.[7]
The output, a chromatogram, plots the detector response against time. Each peak ideally represents a single component, and its retention time (the time taken to exit the column) is a characteristic identifier under constant conditions. The area under the peak is proportional to the concentration of that component.[4] Purity is most commonly estimated by the "area percent" method, which calculates the percentage of the main peak area relative to the total area of all detected peaks.[3]
Instrumentation: The Anatomy of an HPLC System
A successful purity analysis depends on the precise functioning and interplay of each component of the HPLC system. Understanding this workflow is critical for both method development and troubleshooting.
Caption: High-level workflow of a typical HPLC system.
-
Solvent Delivery System: Consists of solvent reservoirs, a degasser to remove dissolved gases that can cause bubbles, and a high-pressure pump to deliver a precise and stable flow of the mobile phase.[8]
-
Injector (Autosampler): Introduces a precise volume of the prepared sample into the mobile phase stream without depressurizing the system.[8]
-
Column: The heart of the system, containing the stationary phase particles that perform the separation.[9] Columns are chosen based on the analyte's properties.[10] A column oven is often used to maintain a constant temperature, which is crucial for reproducible retention times.[11]
-
Detector: Measures the concentration of components as they elute from the column.[12][13]
-
UV-Vis/Diode Array Detector (DAD/PDA): The most common type, measuring absorbance of UV or visible light.[13] A DAD/PDA is particularly powerful for purity analysis as it collects spectra across a range of wavelengths, allowing for peak purity assessment.[12][14]
-
Mass Spectrometry (MS): Provides mass-to-charge ratio information, offering definitive identification of the main component and impurities.[1][15]
-
-
Data Acquisition System: A computer with specialized software that controls the HPLC system, records the detector signal, and processes the data to generate the chromatogram and calculate results.[8]
Strategic Method Development for Purity Analysis
Developing a robust HPLC method for purity analysis is a systematic process aimed at achieving adequate separation of the main peak from all potential impurities.[16][17]
Caption: Systematic workflow for HPLC method development.
Causality in Experimental Choices:
-
Column Selection: The choice of stationary phase is the most critical decision.[18] For most small-molecule drugs, which are moderately non-polar, a Reversed-Phase (RP-HPLC) approach is the standard.[4]
-
Mobile Phase Optimization: The mobile phase composition dictates the retention and selectivity of the separation.[19][20]
-
Why Acetonitrile or Methanol? These are the most common organic modifiers in RP-HPLC.[21] Acetonitrile generally has a lower viscosity (leading to lower backpressure) and better UV transparency at low wavelengths than methanol.[22]
-
Why Control pH? For ionizable compounds (acids or bases), the pH of the mobile phase is a powerful tool to control retention.[20] Adjusting the pH to suppress the ionization of the analyte (pH < pKa for an acid; pH > pKa for a base) increases its hydrophobicity and retention on a reversed-phase column. Buffers are used to maintain a stable pH.[20][22]
-
-
Isocratic vs. Gradient Elution:
-
Why use Gradient? For purity analysis of complex samples containing compounds with a wide range of polarities, a gradient elution is necessary.[19][20] This involves changing the mobile phase composition during the run (e.g., increasing the percentage of organic solvent). This ensures that late-eluting, strongly retained impurities are washed off the column in a reasonable time with sharp peaks, while early-eluting polar impurities are still well-resolved.[19]
-
-
Detector Wavelength:
-
Why use a DAD? A Diode Array Detector (DAD) is highly recommended. It allows you to monitor at the wavelength of maximum absorbance (λmax) for the main compound to ensure high sensitivity, while also examining chromatograms at lower, less specific wavelengths (e.g., 210-220 nm) where most organic compounds absorb, increasing the chance of detecting unknown impurities.[12]
-
Protocol: HPLC Purity Analysis by Area Normalization
This protocol outlines a general procedure for determining the purity of a drug substance.
1. Materials and Reagents:
-
HPLC-grade water, acetonitrile (ACN), and/or methanol (MeOH).
-
High-purity buffer salts (e.g., phosphate, acetate) if pH control is needed.
-
High-purity acid/base for pH adjustment (e.g., phosphoric acid, sodium hydroxide).
-
Analyte reference standard and sample to be tested.
-
Appropriate HPLC column (e.g., C18, 150 mm x 4.6 mm, 5 µm).
2. Mobile Phase Preparation:
-
Prepare the aqueous component (e.g., 20 mM phosphate buffer). If using a buffer, dissolve the salt in HPLC-grade water, adjust to the target pH, and filter through a 0.45 µm membrane filter.
-
Prepare the organic component (e.g., Acetonitrile).
-
Degas both mobile phase components for at least 15 minutes using an ultrasonic bath or an inline degasser.[23]
3. Sample Preparation:
-
Accurately weigh a suitable amount of the sample (e.g., 10 mg).
-
Dissolve the sample in a diluent (often the initial mobile phase composition or a solvent in which the analyte is highly soluble) to a known concentration (e.g., 1 mg/mL).[24][25]
-
Ensure the sample is completely dissolved, using sonication if necessary.[24]
-
Filter the sample solution through a 0.2 µm or 0.45 µm syringe filter into an HPLC vial to remove particulates that could clog the column.[25][26]
4. Chromatographic System Setup and System Suitability:
-
Install the selected column in the column oven and set the temperature (e.g., 30 °C).
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.[11]
-
Set up the HPLC method parameters (flow rate, gradient profile, injection volume, detector wavelength).
-
Perform System Suitability Test (SST): Inject a reference standard solution five or six times. This is a self-validating step to ensure the system is performing correctly before analyzing samples.[27]
| SST Parameter | Acceptance Criteria (Typical) | Rationale |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 | Measures peak symmetry. A tailing peak can indicate column degradation or secondary interactions. |
| Theoretical Plates (N) | > 2000 | Measures column efficiency and peak sharpness. Low plate count leads to broad peaks and poor resolution. |
| %RSD of Peak Area | ≤ 2.0% | Demonstrates the precision of the injector and system. |
| %RSD of Retention Time | ≤ 1.0% | Demonstrates the stability of the pump flow rate and mobile phase composition. |
5. Analysis Sequence:
-
Inject a solvent blank to ensure no carryover or contamination from the system.
-
Run the SST injections as described above.
-
If SST passes, inject the prepared sample solution(s).
-
Inject a standard or blank after the samples to check for carryover.
6. Data Processing and Purity Calculation:
-
Integrate all peaks in the sample chromatogram, from the solvent front to the end of the run. Set the integration threshold low enough to detect small impurity peaks.
-
Calculate the percent purity using the area normalization formula:[3]
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
Data Interpretation: Beyond the Area Percent Value
While the area percent calculation is straightforward, a thorough purity assessment requires deeper analysis.
Peak Purity Assessment with a DAD/PDA: A DAD allows for the evaluation of spectral homogeneity across a single chromatographic peak.[3][14] The software compares spectra taken at different points (upslope, apex, downslope) of the peak.
-
Purity Angle: A calculated value representing the spectral difference across the peak.
-
Purity Threshold: A value calculated from the spectral variation in the baseline noise.
-
Interpretation: If the Purity Angle < Purity Threshold , it suggests the peak is spectrally pure and does not contain co-eluting impurities.[14] However, this method has limitations; it cannot detect impurities that have an identical UV spectrum to the main compound or impurities that do not absorb UV light.[14] Manual review of spectra is essential.[14]
Limitations of Area Normalization: This method assumes that all compounds (API and impurities) have the same detector response factor (i.e., they produce the same signal for the same concentration).[28] This is rarely true. For accurate quantification of impurities, a method using reference standards for each impurity and calculating their relative response factors is required, as stipulated by regulatory bodies like the ICH.[29]
Method Validation according to ICH Q2(R2) Guidelines
For use in a regulated environment, any analytical procedure must be validated to demonstrate it is fit for its intended purpose.[17][30][31]
| Validation Parameter | Purpose in Purity Analysis |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components (impurities, degradants, excipients). Often demonstrated using forced degradation studies (acid, base, oxidation, heat, light).[4][32] |
| Linearity | Demonstrates a proportional relationship between the concentration of the analyte/impurities and the detector response over a specified range.[4][30] |
| Accuracy | The closeness of test results to the true value. For impurities, it's often assessed by spiking the sample with known amounts of impurities and calculating the percent recovery.[30][32] |
| Precision | The degree of scatter between a series of measurements. Includes Repeatability (same lab, same day) and Intermediate Precision (different days, analysts, or equipment).[16][30] |
| LOD & LOQ | The Limit of Detection (LOD) and Limit of Quantitation (LOQ) establish the lowest concentration of an impurity that can be reliably detected and quantified, respectively.[30][33] |
| Range | The interval between the upper and lower concentrations of analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity. |
| Robustness | Measures the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±2°C in temperature, ±0.2 pH units), providing an indication of its reliability during normal usage.[17] |
Troubleshooting Common HPLC Purity Analysis Issues
| Symptom | Common Cause(s) | Suggested Solution(s) |
| Baseline Noise or Drift | Contaminated/improperly prepared mobile phase; detector lamp failing; temperature fluctuations.[11][23] | Prepare fresh mobile phase, ensure proper degassing.[23] Use a column oven.[11] Check detector lamp energy. |
| Shifting Retention Times | Mobile phase composition change; unstable column temperature; pump malfunction/leak; column degradation.[23] | Prepare fresh mobile phase daily.[11] Ensure column oven is at set temperature. Check for leaks and verify flow rate.[23] Equilibrate column properly.[11] |
| Peak Tailing or Fronting | Column overload; secondary interactions with stationary phase; incorrect mobile phase pH; column void. | Reduce sample concentration/injection volume. Adjust mobile phase pH to suppress analyte ionization.[22] Use a different column. |
| Split or Broad Peaks | Clogged column frit; partially blocked tubing; sample solvent incompatible with mobile phase. | Reverse-flush the column (check manufacturer's instructions). Filter all samples. Dissolve the sample in the mobile phase whenever possible. |
| Ghost Peaks | Carryover from previous injection; contamination in mobile phase or system; late-eluting peak from a prior run. | Inject a blank to confirm carryover. Clean the injector port and loop.[34] Ensure gradient is sufficient to elute all components. |
Conclusion
HPLC is a powerful and essential tool for purity assessment in scientific research and drug development. A successful analysis is built on a solid understanding of chromatographic principles, a systematic approach to method development, and meticulous execution of protocols. By focusing on the causality behind experimental choices—from selecting the right column to optimizing the mobile phase—scientists can develop robust, reliable, and validatable methods. Incorporating system suitability tests and adhering to validation principles ensures that the generated purity data is trustworthy and meets the stringent requirements of the industry.
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- HPLC Testing and Analysis - Detailed Guide for Accur
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- Types of HPLC Detectors. (2025). Phenomenex.
- How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separ
- Guide: HPLC columns selection guide. (2022). European Pharmaceutical Review.
- HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). Technology Networks.
- Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. (n.d.).
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- Troubleshooting Common HPLC Issues. (2025). Labcompare.com.
- Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. (2024). alwsci.
- Detectors Used In HPLC | DAD, UV Detector & More. (n.d.). SCION Instruments.
- High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. (2024). Veeprho.
- Principle of HPLC in Protein Purity Analysis. (n.d.). Mtoz Biolabs.
- JASCO Training - HPLC ChromNAV: How to set-up Peak Purity calcul
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- How to design a purity test using HPLC. (2012).
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- Development and validation of an HPLC method for the purity assay of BZM, the precursor of striatal dopaminergic D2/D3 receptor SPECT imaging agent [123I]IBZM (lodobenzamide). (n.d.). Journal of Food and Drug Analysis.
- Impurity profiling and HPLC methods for drug quality compliance. (2025). AMSbiopharma.
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- ICH Q2(R2)
- ICH Guidelines for Analytical Method Valid
- ICH Q2(R2) Guideline on validation of analytical procedures. (2023). European Medicines Agency (EMA).
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- Ich Q2B. (n.d.). Scribd.
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Application Notes and Protocols: The Role of 3-Aminocyclohexanecarboxylic Acid Scaffolds in the Synthesis of Anticonvulsants
Introduction: The GABAergic Mimicry of Cyclohexane Scaffolds
In the landscape of anticonvulsant therapeutics, gamma-aminobutyric acid (GABA) analogs represent a cornerstone of treatment for epilepsy and neuropathic pain. Although structurally related to the principal inhibitory neurotransmitter GABA, the therapeutic efficacy of many of these analogs does not arise from direct interaction with GABA receptors. Instead, they often modulate neuronal excitability through alternative mechanisms. The 3-aminocyclohexanecarboxylic acid scaffold is a key structural motif in the design of such anticonvulsants, most notably gabapentin and pregabalin. These drugs, while being derivatives of GABA, exert their primary therapeutic effects by binding to the α2δ-1 auxiliary subunit of voltage-gated calcium channels (VGCCs) in the central nervous system.[1] This interaction curtails the influx of calcium into presynaptic nerve terminals, which in turn diminishes the release of excitatory neurotransmitters like glutamate.[1] This targeted dampening of excessive neuronal signaling is fundamental to their anticonvulsant and analgesic properties.[1]
This document provides an in-depth exploration of the synthesis of gabapentin and (S)-pregabalin, highlighting the strategic use of cyclohexane-based precursors. While these molecules are conceptually derivatives of this compound, their industrial synthesis routes commence from more accessible starting materials, such as 1,1-cyclohexanediacetic acid for gabapentin and 3-isobutylglutaric acid for pregabalin. We will dissect the synthetic pathways, provide detailed experimental protocols, and present a comparative analysis of these two pivotal anticonvulsants.
Mechanism of Action: Targeting Voltage-Gated Calcium Channels
The primary molecular target for both gabapentin and pregabalin is the α2δ-1 subunit of voltage-gated calcium channels.[1] Despite their structural resemblance to GABA, these drugs do not bind to GABA receptors nor do they significantly affect GABA metabolism or uptake.[1] The binding to the α2δ-1 subunit is a high-affinity interaction that allosterically modulates the calcium channel, reducing its trafficking to the presynaptic membrane and thereby decreasing calcium influx upon neuronal depolarization. The diminished intracellular calcium concentration leads to a reduction in the release of several excitatory neurotransmitters, including glutamate, norepinephrine, and substance P.[2] This cascade of events ultimately results in a decrease in neuronal hyperexcitability, which is a hallmark of both epilepsy and neuropathic pain states.
Caption: Synthetic workflow for Gabapentin.
Experimental Protocols
Step 1: Synthesis of 1,1-Cyclohexanediacetic Acid Anhydride
-
Rationale: The formation of the anhydride activates the carboxylic acid groups, making them susceptible to nucleophilic attack by ammonia in the subsequent step. Acetic anhydride is a common and effective dehydrating agent for this purpose.
-
Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 1,1-cyclohexanediacetic acid in toluene.
-
Add acetic anhydride to the suspension.
-
Heat the mixture to approximately 80°C with stirring until the solid completely dissolves.
-
Continue stirring at 80°C for 30 minutes.
-
Remove the resulting acetic acid and excess toluene by distillation under reduced pressure to yield the crude 1,1-cyclohexanediacetic acid anhydride.
-
Step 2: Synthesis of 1,1-Cyclohexanediacetic Acid Monoamide
-
Rationale: The reaction of the anhydride with ammonia selectively opens the anhydride ring to form the monoamide. Controlling the temperature and the molar ratio of ammonia to anhydride is crucial to prevent the formation of the diamide.
-
Protocol:
-
Cool an aqueous solution of ammonia (e.g., 25-35%) in a reaction vessel to below 30°C.
-
Slowly add the 1,1-cyclohexanediacetic acid anhydride (dissolved in a suitable solvent like toluene, or neat if liquid) to the ammonia solution while maintaining the temperature below 30°C. [3]The molar ratio of ammonia to anhydride should be less than 3. [3] 3. After the addition is complete, stir the mixture for a specified period.
-
Acidify the reaction mixture with an acid (e.g., HCl) to precipitate the 1,1-cyclohexanediacetic acid monoamide. [3] 5. Filter the precipitate, wash with cold water, and dry to obtain the desired monoamide.
-
Step 3: Hofmann Rearrangement to Gabapentin Hydrochloride
-
Rationale: The Hofmann rearrangement converts the amide into a primary amine with one less carbon atom, thus forming the aminomethyl group of gabapentin. The reaction is typically carried out using sodium hypobromite or sodium hypochlorite.
-
Protocol:
-
Prepare a solution of sodium hypobromite or sodium hypochlorite in situ by adding bromine or chlorine to a cold aqueous solution of sodium hydroxide.
-
Dissolve the 1,1-cyclohexanediacetic acid monoamide in an aqueous sodium hydroxide solution.
-
Slowly add the monoamide solution to the cold hypohalite solution, maintaining the temperature between -5 to 0°C. [2] 4. After the addition, allow the reaction mixture to warm to room temperature and then heat to around 55°C to complete the rearrangement. [2] 5. Cool the mixture and acidify with hydrochloric acid to a pH of approximately 2 to precipitate gabapentin hydrochloride. [2] 6. Isolate the crude gabapentin hydrochloride by filtration.
-
Step 4: Purification of Gabapentin
-
Rationale: The final step involves the removal of the hydrochloride salt and any remaining impurities to yield the free zwitterionic form of gabapentin. This is often achieved through neutralization or by using ion-exchange chromatography.
-
Protocol:
-
Dissolve the crude gabapentin hydrochloride in water.
-
Neutralize the solution to the isoelectric point of gabapentin (pH ~7.2) to precipitate the pure product.
-
Alternatively, pass the solution through a basic ion-exchange resin to remove the chloride ions, and then elute the gabapentin.
-
Crystallize the resulting gabapentin from a suitable solvent system (e.g., methanol/isopropanol) to obtain the final product.
-
Enantioselective Synthesis of (S)-Pregabalin
Pregabalin possesses a single stereocenter, and its anticonvulsant activity resides exclusively in the (S)-enantiomer. Therefore, an enantioselective synthesis or an efficient resolution of the racemate is imperative. A common industrial approach involves the resolution of a key intermediate, (±)-3-(carbamoylmethyl)-5-methylhexanoic acid, derived from 3-isobutylglutaric anhydride.
Synthetic Workflow
Caption: Enantioselective synthesis of (S)-Pregabalin.
Experimental Protocols
Step 1: Synthesis of 3-Isobutylglutaric Anhydride
-
Rationale: Similar to the gabapentin synthesis, the formation of the cyclic anhydride from 3-isobutylglutaric acid activates the carboxyl groups for the subsequent amidation step.
-
Protocol:
-
Reflux a mixture of 3-isobutylglutaric acid and acetic anhydride for several hours.
-
After the reaction is complete, remove the excess acetic anhydride and acetic acid by-product under reduced pressure to yield the crude 3-isobutylglutaric anhydride.
-
Step 2: Synthesis of (±)-3-(Carbamoylmethyl)-5-methylhexanoic Acid
-
Rationale: The reaction of 3-isobutylglutaric anhydride with ammonia opens the anhydride ring to produce the racemic monoamide.
-
Protocol:
-
Add 3-isobutylglutaric anhydride to a solution of aqueous ammonia, ensuring the temperature is controlled.
-
After the reaction is complete, acidify the mixture to precipitate the racemic 3-(carbamoylmethyl)-5-methylhexanoic acid.
-
Filter, wash, and dry the product.
-
Step 3: Chiral Resolution of (±)-3-(Carbamoylmethyl)-5-methylhexanoic Acid
-
Rationale: This is a critical step to isolate the desired enantiomer. A chiral resolving agent, such as (R)-(+)-α-phenylethylamine, is used to form diastereomeric salts. Due to their different physical properties, these salts can be separated by fractional crystallization.
-
Protocol:
-
Dissolve the racemic 3-(carbamoylmethyl)-5-methylhexanoic acid in a suitable solvent (e.g., a mixture of ethanol and chloroform).
-
Add (R)-(+)-α-phenylethylamine to the solution to form the diastereomeric salts.
-
The salt of the (R)-enantiomer of the acid with the (R)-amine is typically less soluble and will preferentially crystallize out of the solution.
-
Isolate the crystals by filtration.
-
Treat the isolated salt with an acid (e.g., HCl) to liberate the enantiomerically pure (R)-(-)-3-(carbamoylmethyl)-5-methylhexanoic acid.
-
Step 4: Hofmann Rearrangement to (S)-(+)-Pregabalin
-
Rationale: The Hofmann rearrangement of the enantiopure (R)-amide proceeds with retention of configuration at the stereocenter, yielding the desired (S)-pregabalin.
-
Protocol:
-
Prepare a solution of sodium hypobromite or sodium hypochlorite as described for the gabapentin synthesis.
-
Add the enantiopure (R)-(-)-3-(carbamoylmethyl)-5-methylhexanoic acid to the cold hypohalite solution.
-
Follow a similar reaction and workup procedure as in the gabapentin synthesis to obtain (S)-(+)-pregabalin.
-
Purify the final product by crystallization.
-
Comparative Analysis of Gabapentin and Pregabalin
While both gabapentin and pregabalin share a common mechanism of action, they exhibit distinct pharmacokinetic and pharmacodynamic profiles that influence their clinical application.
| Parameter | Gabapentin | Pregabalin | Reference(s) |
| Binding Affinity for α2δ-1 | Lower | 3- to 10-fold higher | [1] |
| Potency (Antiepileptic) | Less potent | ~2.4 times more potent | [1][4] |
| Oral Bioavailability | 33-60% (saturable, dose-dependent) | ≥90% (linear, not dose-dependent) | [1][5][6] |
| Absorption Kinetics | Slow (Tmax: 3-4 hours), non-linear | Rapid (Tmax: ~1 hour), linear | [5][6] |
| Plasma Protein Binding | Negligible | Negligible | [5] |
| Metabolism | Not metabolized | Not metabolized | [5][6] |
| Elimination Half-life | ~6 hours | ~6 hours | [1][5] |
| Effective Dose Range (Epilepsy) | 900-3600 mg/day | 150-600 mg/day | [7] |
| Clinical Efficacy (Partial Seizures) | Effective as adjunctive therapy | More effective at comparable doses | [7][8] |
Conclusion
The this compound moiety is a privileged scaffold in the design of effective anticonvulsant agents. Gabapentin and pregabalin exemplify the successful application of this structural motif. While their synthesis does not typically commence from this compound itself, the core cyclohexane ring is a critical element that positions the key functional groups for optimal interaction with the α2δ-1 subunit of voltage-gated calcium channels. The synthetic routes detailed herein, particularly the use of the Hofmann rearrangement, represent robust and scalable methods for the production of these important therapeutics. The superior pharmacokinetic profile and higher potency of pregabalin underscore the value of continued research and development in optimizing drugs based on this versatile scaffold.
References
- Bockbrader, H. N., et al. (2010). A comparison of the pharmacokinetics and pharmacodynamics of pregabalin and gabapentin. Clinical Pharmacokinetics, 49(10), 661-669. [Link]
- Psych Scene Hub. (2023). Gabapentinoids in Psychiatry: Pharmacology of Pregabalin and Gabapentin. [Link]
- Google Patents. (2008). Process For Synthesis Of Gabapentin.
- Australian Prescriber. (2015).
- Bockbrader, H. N., et al. (2015). Gabapentinoids: pharmacokinetics, pharmacodynamics and considerations for clinical practice. Postgraduate Medical Journal, 91(1077), 403-409. [Link]
- Zaccara, G., et al. (2010). Pregabalin Versus Gabapentin in Partial Epilepsy: A Meta-Analysis of Dose-Response Relationships. Epilepsia, 51(11), 2297-2306. [Link]
- Verywell Health. (2023). Gabapentin or Pregabalin? Here's a Side-by-Side Comparison. [Link]
- Epilepsy.com. (2005). THE-PHARMACOKINETIC-AND-PHARMACODYNAMIC-PROPERTIES-OF-PREGABALIN-AND-GABAPENTIN-IN-EPILEPSY--DIFFERENCES-AND-SIMILARITIES. [Link]
- Quick Company. (n.d.).
- Quick Company. (n.d.).
Sources
- 1. psychscenehub.com [psychscenehub.com]
- 2. US20080103334A1 - Process For Synthesis Of Gabapentin - Google Patents [patents.google.com]
- 3. Process For The Preparation Of Gabapentin [quickcompany.in]
- 4. Gabapentinoids: pharmacokinetics, pharmacodynamics and considerations for clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comparison of the pharmacokinetics and pharmacodynamics of pregabalin and gabapentin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. THE-PHARMACOKINETIC-AND-PHARMACODYNAMIC-PROPERTIES-OF-PREGABALIN-AND-GABAPENTIN-IN-EPILEPSY--DIFFERENCES-AND-SIMILARITIES [aesnet.org]
- 7. Pregabalin versus gabapentin in partial epilepsy: a meta-analysis of dose-response relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gabapentin or Pregabalin? Here's a Side-by-Side Comparison [verywellhealth.com]
Techniques for preparing stereoisomers of 3-Aminocyclohexanecarboxylic acid
An Application Guide to the Stereoselective Preparation of 3-Aminocyclohexanecarboxylic Acid Isomers
Introduction
This compound is a conformationally constrained β-amino acid. Its stereoisomers are crucial building blocks in medicinal chemistry and pharmaceutical development.[1][2] The rigid cyclohexane scaffold allows for the synthesis of peptides with well-defined secondary structures (foldamers), and its derivatives are key intermediates in the synthesis of drugs targeting neurological disorders and other conditions.[1][3] The spatial arrangement of the amino and carboxylic acid groups—whether they are cis or trans, and their absolute configuration (R/S)—dramatically influences their biological activity. For instance, the (1S, 3R) isomer of cis-3-aminocyclohexanecarboxylic acid is a potent inhibitor of GABA uptake in rat brain slices, while its (1R, 3S) enantiomer is significantly less active.[4][5]
This technical guide provides an in-depth overview and detailed protocols for the principal strategies used to prepare specific stereoisomers of this compound. We will explore three major techniques:
-
Chiral Resolution of Racemates: The classical approach of separating enantiomers.
-
Asymmetric Synthesis: Building the desired stereoisomer from achiral or meso precursors.
-
Enzymatic Resolution: Leveraging the stereoselectivity of enzymes for separation.
This document is intended for researchers, chemists, and drug development professionals seeking practical, field-proven methodologies for accessing these valuable chiral compounds.
Chiral Resolution via Diastereomeric Salt Formation
Chiral resolution is a robust and time-tested method for separating a racemic mixture into its constituent enantiomers. The underlying principle is the conversion of the enantiomeric pair into a mixture of diastereomers by reaction with a chiral resolving agent. These diastereomers possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[6] While this method is effective, its primary drawback is a maximum theoretical yield of 50% for the desired enantiomer, unless the unwanted enantiomer can be racemized and recycled.[6]
Causality of Experimental Choices: The choice of resolving agent is critical and often empirical. For acidic targets like a carboxylic acid, a chiral amine (e.g., (R)-α-phenylethylamine, brucine) is used.[6] The solvent system is equally important; it must be chosen to maximize the solubility difference between the two diastereomeric salts, allowing one to crystallize selectively while the other remains in solution.
Protocol 1: Resolution of Racemic cyclohex-3-ene-1-carboxylic acid
This protocol details the resolution of an unsaturated precursor, which can subsequently be converted to the desired this compound stereoisomer.
Step-by-Step Methodology:
-
Salt Formation:
-
Dissolve 1.0 equivalent of racemic cyclohex-3-ene-1-carboxylic acid in acetone.
-
To this solution, add 0.5 equivalents of (R)-(+)-phenylethylamine dropwise with stirring. The half-equivalent of amine is used to selectively precipitate the salt of one enantiomer.
-
Stir the resulting slurry at room temperature for 2-4 hours, then cool to 0-5 °C and allow it to stand for 1 hour to complete crystallization.
-
-
Isolation of Diastereomeric Salt:
-
Filter the crystalline precipitate and wash it with a small amount of cold acetone. This solid is the diastereomerically enriched salt.
-
The mother liquor contains the other diastereomeric salt.
-
-
Liberation of the Enantiomer:
-
Suspend the isolated crystalline salt in water and add 2M hydrochloric acid (HCl) until the pH is ~2. This protonates the carboxylate and the chiral amine.
-
Extract the aqueous solution with diethyl ether or ethyl acetate (3x volumes). The desired enantiomerically enriched carboxylic acid will move to the organic layer.
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the optically active carboxylic acid.
-
-
Determination of Purity:
-
Assess the optical purity (enantiomeric excess, %ee) of the product by chiral HPLC or by converting it to a methyl ester and analyzing by chiral GC.[7]
-
Data Presentation:
| Parameter | Typical Value | Reference |
| Isolated Yield | 30-40% (for one enantiomer) | [7] |
| Optical Purity (%ee) | >99% after recrystallization | [7] |
Visualization of Workflow:
Caption: Workflow for chiral resolution by diastereomeric salt formation.
Asymmetric Synthesis via Enzymatic Desymmetrization
Asymmetric synthesis provides a more elegant and efficient route to enantiomerically pure compounds by creating the desired stereochemistry directly.[8][9] This avoids the inherent 50% yield limitation of classical resolution. One powerful strategy involves the desymmetrization of a meso compound, where an enzyme selectively transforms one of two prochiral functional groups.
Causality of Experimental Choices: This approach begins with an achiral meso precursor, cis-cyclohexane-1,3-dicarboxylic acid diester. A lipase is chosen for its ability to enantioselectively hydrolyze one of the two ester groups.[5] This enzymatic step is the key to inducing chirality. The resulting chiral monoester is then converted to the target amino acid via a Curtius rearrangement. This reaction is chosen because it reliably converts a carboxylic acid to an amine with retention of stereochemistry, thus preserving the configuration established by the enzyme.[5]
Protocol 2: Synthesis of (1R, 3S)-3-Aminocyclohexanecarboxylic Acid
Step-by-Step Methodology:
-
Preparation of Meso Diester:
-
Start with a cis/trans mixture of cyclohexane-1,3-dicarboxylic acid.
-
Heat the mixture to form the cis-cyclohexane-1,3-dicarboxylic anhydride.
-
React the anhydride with an alcohol (e.g., methanol or ethanol) under acidic conditions to produce the meso-diester. Purify by distillation or chromatography.
-
-
Enzymatic Desymmetrization:
-
Suspend the meso-diester in a phosphate buffer (pH 7.0).
-
Add a lipase (e.g., Lipase from Candida antarctica or Lipase AY-30 from Candida rugosa) to the suspension.[5]
-
Stir the reaction at a controlled temperature (e.g., 30 °C) and monitor the hydrolysis by periodically measuring the amount of base (e.g., 1M NaOH) needed to maintain the pH. The reaction is complete after one equivalent of base has been consumed.
-
Upon completion, acidify the mixture and extract the chiral monoester with an organic solvent.
-
-
Modified Curtius Rearrangement:
-
Dissolve the purified chiral monoester in an anhydrous solvent like toluene or THF.
-
Add triethylamine (TEA) followed by diphenylphosphoryl azide (DPPA).
-
Heat the mixture to induce the rearrangement of the acyl azide to an isocyanate.
-
Add tert-butanol to trap the isocyanate as a Boc-protected amine. This is done in situ.
-
-
Hydrolysis and Deprotection:
-
Hydrolyze the remaining ester group using aqueous base (e.g., NaOH or LiOH).
-
Acidify the solution to protonate the carboxylate.
-
Remove the Boc protecting group using a strong acid like trifluoroacetic acid (TFA) or HCl in dioxane.
-
Purify the final amino acid product by ion-exchange chromatography or crystallization.
-
Data Presentation:
| Step | Parameter | Typical Value | Reference |
| Enzymatic Desymmetrization | Yield of monoester | >80% | [5] |
| Optical Purity (%ee) | >94% | [5] | |
| Curtius Rearrangement | Yield | Good to excellent | [5] |
| Overall Yield | Overall Yield | 20-40% from malonic acid | [5] |
Visualization of Workflow:
Caption: Asymmetric synthesis via enzymatic desymmetrization and Curtius rearrangement.
Enzymatic Kinetic Resolution (EKR)
Enzymatic Kinetic Resolution (EKR) is another powerful biocatalytic method for separating enantiomers. In contrast to desymmetrization of a meso compound, EKR starts with a racemic mixture. An enzyme selectively catalyzes the transformation of only one of the two enantiomers, leaving the other unreacted.[10] This results in a product that is enantiomerically pure and a starting material that is enriched in the less reactive enantiomer. The process is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the product and the remaining substrate.
Causality of Experimental Choices: This method is effective for resolving racemic esters of carboxylic acids. A hydrolase or lipase is selected based on its known selectivity (E-value) for the substrate.[10] The reaction is often run in a biphasic system (e.g., isooctane/water) to facilitate product separation and improve enzyme stability and selectivity.[10] The pH is controlled because the hydrolysis of the ester produces an acid, which could otherwise denature the enzyme and halt the reaction.
Protocol 3: Kinetic Resolution of Racemic Methyl 3-cyclohexene-1-carboxylate
Step-by-Step Methodology:
-
Enzyme and Substrate Preparation:
-
Prepare a suspension of whole microbial cells (e.g., Acinetobacter sp. JNU9335) or an isolated hydrolase in a buffered aqueous solution (e.g., phosphate buffer, pH 8.0).[10]
-
Prepare a solution of the racemic substrate (rac-methyl 3-cyclohexene-1-carboxylate) in a water-immiscible organic solvent like isooctane.
-
-
Biphasic Reaction:
-
Combine the aqueous enzyme phase and the organic substrate phase in a reaction vessel. A typical ratio might be 7:3 organic to aqueous phase.[10]
-
Stir the mixture vigorously at a controlled temperature (e.g., 35 °C) to ensure efficient mass transfer between the phases.
-
Maintain the pH of the aqueous phase at 8.0 by the automated or manual addition of a base (e.g., 1.0 M NaOH). The rate of base consumption indicates the reaction rate.
-
-
Reaction Monitoring and Termination:
-
Monitor the reaction progress by taking small aliquots from the organic phase and analyzing them by chiral GC to determine the enantiomeric excess of the substrate (eeₛ) and the conversion rate.
-
Stop the reaction at approximately 50% conversion by separating the phases.
-
-
Product and Substrate Isolation:
-
Separate the organic and aqueous layers.
-
The organic layer contains the unreacted, enantiomerically enriched (S)-ester. Wash, dry, and concentrate this layer to isolate the substrate.
-
The aqueous layer contains the sodium salt of the enantiomerically pure (R)-acid product. Acidify the aqueous layer to pH ~2 with HCl and extract with an organic solvent to isolate the (R)-acid.
-
Data Presentation:
| Parameter | Typical Value | Reference |
| Substrate Concentration | Up to 1.0 M | [10] |
| Enantiomeric Ratio (E) | >35 in biphasic system | [10] |
| Enantiomeric Excess (eeₛ) | >99% | [10] |
| Isolated Yield | ~35% for (S)-ester at 99.6% ee | [10] |
Visualization of Principle:
Caption: Enzymatic kinetic resolution selectively transforms one enantiomer.
Conclusion
The preparation of stereochemically pure 3-aminocyclohexanecarboxylic acids is essential for advancing pharmaceutical research. This guide has detailed three primary methodologies, each with distinct advantages.
-
Chiral Resolution is a classic technique that is often straightforward to implement but is limited by a 50% theoretical yield.
-
Asymmetric Synthesis , particularly routes involving enzymatic desymmetrization, offers a highly efficient and elegant solution for producing a single, desired enantiomer in high yield and purity.
-
Enzymatic Kinetic Resolution provides an excellent biocatalytic alternative for separating racemates, often achieving very high enantiomeric purities for both the product and the recovered starting material.
The optimal method will depend on the specific stereoisomer required, the scale of the synthesis, cost considerations, and the available laboratory capabilities. By understanding the principles and protocols outlined herein, researchers can confidently select and execute a synthetic strategy tailored to their specific needs.
References
- Allan, R. D., Johnston, G. A. R., & Twitchin, B. (1981). Synthesis of analogues of GABA. VI. Stereoisomers of cis-3-Aminocyclohexanecarboxylic acid. Australian Journal of Chemistry, 34(10), 2231–2236. [Link]
- Chen, A., et al. (2006). A new method of preparing (1R,3S)-3-amino-1-cyclohexane-carboxylic acid.
- Tymecka, D., et al. (2018). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. The Journal of Organic Chemistry, 83(15), 8338–8347. [Link]
- Wikipedia. (2023). Chiral resolution. Wikipedia. [Link]
- Ye, D., et al. (2020). Efficient microbial resolution of racemic methyl 3-cyclohexene-1-carboxylate as chiral precursor of Edoxaban by newly identified Acinetobacter sp. Journal of Biotechnology, 314-315, 29-35. [Link]
- Ghosh, A. K. The Ghosh Laboratory: New Asymmetric Synthesis Research. Purdue University Department of Chemistry. [Link]
- PubChem. (1S,3S)-3-Aminocyclohexanecarboxylic acid.
- Li, Y. (2010). Chiral resolution of cyclohex-3-ene-1-carboxylic acid. Drugs and Clinic. [Link]
- J&K Scientific. Z-cis-3-aminocyclohexanecarboxylic acid. J&K Scientific Ltd. [Link]
- Es-Sayed, M., et al. (1995). An asymmetric synthesis of novel aminocyclopropyl carboxylic acids (ACC).
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. connectsci.au [connectsci.au]
- 5. researchgate.net [researchgate.net]
- 6. Chiral resolution - Wikipedia [en.wikipedia.org]
- 7. Chiral resolution of cyclohex-3-ene-1-carboxylic acid | Semantic Scholar [semanticscholar.org]
- 8. Purdue Chemistry: The Ghosh Laboratory: New Asymmetric Synthesis Research [chem.purdue.edu]
- 9. An asymmetric synthesis of novel aminocyclopropyl carboxylic acids (ACC) - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. biocat.jiangnan.edu.cn [biocat.jiangnan.edu.cn]
Troubleshooting & Optimization
Technical Support Center: Navigating the Separation of Cis and Trans Isomers of 3-Aminocyclohexanecarboxylic Acid
Welcome to the technical support center dedicated to the intricate challenge of separating cis and trans isomers of 3-Aminocyclohexanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of this stereochemical separation. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the underlying scientific rationale to empower you to make informed decisions in your laboratory work.
The Challenge at a Glance: Understanding the Isomers
The core difficulty in separating cis- and trans-3-Aminocyclohexanecarboxylic acid lies in their similar molecular structures and consequent physicochemical properties. Both are geometric isomers with the same molecular formula (C₇H₁₃NO₂) and connectivity, differing only in the spatial arrangement of the amino and carboxylic acid groups relative to the cyclohexane ring. This subtle difference, however, is significant enough to be exploited for separation.
Caption: Logical relationship between isomer structure and separation strategy.
Part 1: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the separation of cis and trans isomers of this compound.
Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to separate the cis and trans isomers of this compound?
A1: The primary challenge stems from their stereoisomeric nature. They share the same molecular weight and functional groups, leading to very similar properties such as polarity and boiling points.[1] Separation, therefore, relies on exploiting subtle differences in their three-dimensional structures which influence their crystal packing and interactions with stationary phases in chromatography.
Q2: What are the key property differences between the cis and trans isomers that I can leverage for separation?
A2: The most significant exploitable differences lie in their solubility profiles and pKa values. The trans isomer, often having a more symmetrical structure, tends to be less soluble in certain solvents compared to the cis isomer. For instance, while both are soluble in water, their solubility in alcohols can differ, forming the basis for fractional crystallization.[2] Additionally, subtle differences in the pKa of the amino and carboxylic acid groups can be utilized in ion-exchange or mixed-mode chromatography.[2]
Q3: I'm getting a mixture of isomers after my synthesis. What is the first separation technique I should try?
A3: For a first attempt, especially on a larger scale, fractional crystallization is often the most practical and cost-effective method. It leverages differences in solubility between the isomers in a specific solvent system. If this method yields unsatisfactory purity or recovery, chromatographic methods should be considered.
Q4: My fractional crystallization is not working. The isomers are co-crystallizing. What can I do?
A4: Co-crystallization is a common issue when isomer properties are very similar. Here are some troubleshooting steps:
-
Solvent System Optimization: Experiment with different solvent systems. A mixture of a good solvent (where both isomers are soluble) and a poor solvent (where one is significantly less soluble) can enhance the separation. For these amino acids, combinations of water with alcohols (like ethanol or isopropanol) are a good starting point.
-
Seeding: If you have a small amount of pure desired isomer, use it to seed the supersaturated solution. This can promote the crystallization of the desired isomer over the other.[3]
-
Controlled Cooling: Slow, controlled cooling is crucial. Rapid cooling often leads to the trapping of impurities and the other isomer in the crystal lattice.
-
pH Adjustment: The solubility of amino acids is pH-dependent. Adjusting the pH of the solution might selectively precipitate one isomer.
Q5: What is derivatization, and can it help with the separation?
A5: Derivatization is the process of chemically modifying the isomers to create new compounds with more distinct properties. For this compound, you can protect the amino group (e.g., with a Boc or Fmoc group) or esterify the carboxylic acid.[1] These derivatives will have different polarities and steric hindrances, often making them much easier to separate by standard chromatography (e.g., silica gel). The protecting group can then be removed to yield the pure isomer.
Part 2: Experimental Protocols
These protocols are provided as a starting point and may require optimization based on your specific mixture and desired purity.
Protocol 1: Separation by Fractional Crystallization
This protocol is based on the differential solubility of the cis and trans isomers. The trans isomer is generally less soluble in alcohol/water mixtures.
Materials:
-
Mixture of cis- and trans-3-Aminocyclohexanecarboxylic acid
-
Deionized water
-
Ethanol (or Isopropanol)
-
Heating mantle with magnetic stirring
-
Crystallization dish
-
Vacuum filtration apparatus
Procedure:
-
Dissolution: In a flask, dissolve the isomer mixture in a minimal amount of hot deionized water with stirring.
-
Solvent Addition: While the solution is still hot, slowly add ethanol (or isopropanol) dropwise until the solution becomes slightly turbid. The less soluble trans isomer will start to precipitate.
-
Re-dissolution: Add a few drops of hot water to re-dissolve the precipitate and obtain a clear, saturated solution.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath for at least one hour to maximize crystal formation.
-
Isolation: Collect the crystals (enriched in the trans isomer) by vacuum filtration. Wash the crystals with a small amount of cold ethanol-water mixture.
-
Analysis: Analyze the purity of the crystals and the mother liquor by a suitable analytical method like HPLC or NMR.
-
Further Purification: The mother liquor will be enriched in the cis isomer. This can be further purified by evaporating the solvent and repeating the crystallization process with a different solvent system if necessary. The collected crystals may require further recrystallization to achieve high purity.
Caption: Workflow for fractional crystallization of this compound isomers.
Protocol 2: Separation by Mixed-Mode Chromatography (MMC)
Mixed-mode chromatography utilizes a stationary phase with both reversed-phase and ion-exchange properties, offering unique selectivity for isomers with slight differences in hydrophobicity and charge.[4][5]
Instrumentation and Columns:
-
HPLC system with a UV or ELSD detector
-
Mixed-mode column (e.g., a column with C18 and embedded ion-exchange functionalities)
Mobile Phase (Example):
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
Procedure:
-
Sample Preparation: Dissolve the isomer mixture in the initial mobile phase composition (e.g., 95% A, 5% B).
-
Equilibration: Equilibrate the column with the initial mobile phase for at least 10 column volumes.
-
Injection and Gradient Elution: Inject the sample and run a linear gradient. An example gradient is:
-
0-20 min: 5% to 50% B
-
20-25 min: 50% to 95% B
-
25-30 min: Hold at 95% B
-
30-35 min: Return to 5% B
-
-
Detection: Monitor the elution profile at a suitable wavelength (if derivatized) or using a universal detector like ELSD.
-
Optimization: Adjust the gradient slope, mobile phase pH (by using different additives like acetic acid or ammonium formate), and temperature to optimize the separation.
Part 3: Data Presentation and Analysis
Physicochemical Property Comparison
| Property | cis-3-Aminocyclohexanecarboxylic acid | trans-3-Aminocyclohexanecarboxylic acid | Reference(s) |
| Molecular Weight | 143.18 g/mol | 143.18 g/mol | [1][6] |
| Melting Point | ~278 °C | Data not consistently available | [6] |
| Solubility | Soluble in water. | Soluble in water, but generally less soluble in alcohol/water mixtures than the cis isomer. The hydrochloride salt is insoluble in ethanol. | [2] |
| Appearance | White to off-white crystalline solid | White to off-white crystalline solid | [1] |
Analytical Confirmation: NMR Spectroscopy
Confirming the identity of the separated isomers is critical. ¹H and ¹³C NMR spectroscopy are powerful tools for this purpose due to the different chemical environments of the protons and carbons in the cis and trans configurations.
Expected ¹³C NMR Chemical Shifts (in D₂O):
| Carbon Atom | cis Isomer (ppm) | trans Isomer (ppm) |
| C=O | ~180-182 | ~180-182 |
| CH-COOH | ~40-42 | ~40-42 |
| CH-NH₂ | ~48-50 | ~50-52 |
| Cyclohexane CH₂ | Multiple signals between ~20-35 | Multiple signals between ~20-35 |
Note: These are approximate chemical shift ranges and can vary based on the solvent and instrument.[7][8]
Caption: Workflow for analytical confirmation of separated isomers using NMR.
References
- PubChem. cis-3-Aminocyclohexanecarboxylic acid.
- HELIX Chromatography. Mixed-Mode Chromatography and Stationary Phases.
- Arakawa, T. (2019). Review on the Application of Mixed-mode Chromatography for Separation of Structure Isoforms. Current Protein & Peptide Science, 20(1), 56-60.
- Steemit. FAILURES OF FRACTIONAL CRYSTALLIZATION.
- National Center for Biotechnology Information. "Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones." Molecules (Basel, Switzerland), vol. 17, no. 1, 29 Dec. 2011, pp. 149-61.
- Cytiva. Fundamentals of mixed mode (multimodal) chromatography.
- ResearchGate. Review on the Application of Mixed-mode Chromatography for Separation of Structure Isoforms.
- University of Wisconsin–Madison. Synthesis and Characterization of trans-2-Aminocyclohexanecarboxylic Acid Oligomers: An Unnatural Helical Secondary Structure.
- ResearchGate. A new method of preparing (1R,3S)-3-amino-1-cyclohexane-carboxylic acid.
- ResearchGate. (PDF) Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones.
- The Royal Society of Chemistry. Supporting information.
- Organic Syntheses. ASYMMETRIC SYNTHESIS OF trans-2-AMINOCYCLOHEXANECARBOXYLIC ACID DERIVATIVES FROM PYRROLOBENZODIAZEPINE-5,11-DIONES.
- PubChem. cis-3-Aminocyclohexanecarboxylic acid.
- Google Patents. PROCESS FOR PREPARATION OF trans-4-AMINOCYCLOHEXANE- CARBOXYLIC ACIDS.
- WMU's ScholarWorks. Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters.
- Google Patents. Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.
- Organic Syntheses. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID.
Sources
- 1. This compound (cis- and trans- mixture) [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. steemit.com [steemit.com]
- 4. HPLC Troubleshooting Guide [scioninstruments.com]
- 5. realab.ua [realab.ua]
- 6. cis-3-Aminocyclohexanecarboxylic acid | C7H13NO2 | CID 3082488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. hplc.eu [hplc.eu]
Technical Support Center: Improving Enantiomeric Purity of 3-Aminocyclohexanecarboxylic Acid
Last Updated: January 9, 2026
Introduction
Welcome to the technical support center for the chiral resolution of 3-Aminocyclohexanecarboxylic acid. Enantiomerically pure cyclic β-amino acids are crucial building blocks in modern drug development, valued for their ability to form well-defined secondary structures in peptides and other pharmacologically active molecules.[1] Obtaining high enantiomeric purity is a frequent challenge for researchers. This guide is designed to provide practical, in-depth solutions to common issues encountered during the resolution process, grounded in established scientific principles.
Here, we offer a combination of frequently asked questions for quick guidance, detailed troubleshooting workflows for complex experimental hurdles, and validated protocols to ensure you can achieve high enantiomeric excess (ee) with confidence.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers have when approaching the resolution of racemic this compound.
Q1: What are the primary methods for resolving racemic this compound?
A: The most common and effective methods fall into three main categories:
-
Diastereomeric Salt Crystallization: This classical method involves reacting the racemic amino acid with a pure chiral resolving agent (a chiral acid or base) to form a pair of diastereomeric salts.[2][3] These salts have different physical properties, such as solubility, allowing one to be selectively crystallized from a suitable solvent.[4][5][6]
-
Enzymatic Kinetic Resolution: This technique uses an enantioselective enzyme (commonly a lipase or protease) to catalyze a reaction on only one of the enantiomers in the racemate.[1][7] For example, an enzyme might selectively acylate the amino group of the (R)-enantiomer, leaving the (S)-enantiomer unreacted. The resulting acylated product and unreacted amino acid can then be separated.
-
Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) can be used for both analytical quantification of enantiomeric excess and for preparative separation.[8][9] This method separates enantiomers based on their differential interactions with the chiral environment of the column.
Q2: What is "Enantiomeric Excess (ee)" and how is it measured?
A: Enantiomeric excess (ee) is a measure of the purity of a chiral sample. It is defined as the absolute difference between the mole fractions of the two enantiomers. For a mixture of R and S enantiomers:
% ee = |([R] - [S]) / ([R] + [S])| * 100
The most reliable method for measuring the ee of this compound is Chiral HPLC .[8] This involves using a column with a chiral stationary phase that can separate the two enantiomers, allowing for their quantification by UV or other detectors.[9][10]
Q3: My resolution yield is capped at 50%. Is this normal?
A: Yes, for a standard kinetic resolution, the maximum theoretical yield for a single enantiomer is 50%.[11] This is because the process separates one enantiomer from the other out of a 1:1 racemic mixture. However, methods like Dynamic Kinetic Resolution (DKR) can overcome this limit. In DKR, the unwanted enantiomer is continuously racemized back to the racemic mixture under the reaction conditions, allowing for a theoretical yield of up to 100% of the desired enantiomer.[12][13][14]
Q4: Why is enzymatic resolution often preferred for amino acids?
A: Enzymatic resolutions are highly favored for several reasons:
-
High Enantioselectivity: Enzymes often exhibit extremely high selectivity (E > 200) for one enantiomer over the other, leading to products with very high ee.[1]
-
Mild Reaction Conditions: Reactions are typically run under mild conditions (pH, temperature), which minimizes the risk of side reactions or racemization of the product.
-
Environmental Sustainability: Biocatalysis is considered a "green chemistry" approach, avoiding the harsh reagents and solvents sometimes used in classical resolutions.
Part 2: Troubleshooting Guides
Even with a well-designed protocol, experimental challenges can arise. This section provides a structured approach to diagnosing and solving common problems.
Issue 1: Low Enantiomeric Excess (ee) Achieved
This is one of the most common and frustrating issues. A systematic approach is key to identifying the root cause.
| Potential Cause | Diagnostic Check | Recommended Solution & Scientific Rationale |
| Suboptimal Reaction Time (Conversion) | Analyze samples at multiple time points (e.g., 2h, 6h, 12h, 24h) using Chiral HPLC. | In kinetic resolutions, the ee of the unreacted starting material increases with conversion, while the ee of the product is highest at low conversion and decreases over time.[15] Plot ee vs. time to find the optimal endpoint for your target compound (either the product or the remaining substrate). |
| Poor Enzyme Selectivity (Enzymatic Resolution) | Review literature for the chosen enzyme's selectivity (E-value) for your substrate class. If unavailable, screen other enzymes. | The enzyme's intrinsic enantioselectivity (E) is the primary determinant of the maximum achievable ee.[16] Consider screening different lipases (e.g., CAL-B, PSIM) or proteases under your reaction conditions.[1] |
| Incorrect Resolving Agent or Solvent (Diastereomeric Salt Crystallization) | Perform small-scale screening with different chiral resolving agents (e.g., tartaric acid enantiomers, brucine, (R/S)-1-phenylethylamine) and a variety of solvents (e.g., ethanol, methanol, isopropanol, acetone).[2] | The formation and solubility of diastereomeric salts are highly dependent on the specific interactions between the acid, base, and solvent.[5] A different combination may provide a much larger solubility difference, which is essential for effective separation by crystallization.[3][4] |
| Racemization of Product or Starting Material | Incubate the purified enantiomer under the reaction conditions (without enzyme/reagent) and monitor its ee over time. | The chiral center in this compound is generally stable. However, harsh pH (strong acid or base) or high temperatures can potentially cause epimerization. Ensure your workup and reaction conditions are mild. |
| Suboptimal Temperature or pH (Enzymatic Resolution) | Perform a matrix of small-scale experiments varying temperature (e.g., 25°C, 30°C, 40°C) and pH (using different buffers). | Enzyme activity and selectivity are critically dependent on maintaining the optimal 3D structure of the active site. Deviations from the optimal temperature or pH can drastically reduce performance.[12] |
Issue 2: Poor or Inconsistent Yield
Low yield negates the benefit of high ee. This table helps address common causes of material loss.
| Potential Cause | Diagnostic Check | Recommended Solution & Scientific Rationale |
| Premature Precipitation or "Oiling Out" (Crystallization) | Observe the solution as the resolving agent is added. Is the solid crashing out immediately as an amorphous powder or oil? | This indicates the solution is too supersaturated. Try using a more dilute solution, a solvent in which the salt is slightly more soluble, or heat the solution to achieve dissolution before slow cooling. Slow, controlled crystallization is key to forming pure diastereomeric crystals.[4] |
| Incomplete Reaction (Enzymatic Resolution) | Monitor the reaction progress by an appropriate method (e.g., HPLC, TLC) to confirm it has reached the desired conversion (ideally close to 50%). | The reaction may stall due to enzyme inhibition, denaturation, or reaching equilibrium. Ensure the enzyme is not inhibited by the substrate or product at the concentrations used. |
| Loss During Workup/Extraction | Analyze aqueous and organic layers after extraction to check for the presence of your product. | This compound is a zwitterionic compound, making its solubility pH-dependent. During extraction, adjust the pH of the aqueous layer to fully protonate the amine (acidic pH) or deprotonate the carboxylic acid (basic pH) to drive it into the appropriate layer and ensure efficient recovery. |
| Enzyme Deactivation | Test the activity of a fresh batch of enzyme against a known, reliable substrate. | Improper storage (temperature, moisture) or the presence of inhibitors in the starting material can deactivate the enzyme. Always store enzymes according to the manufacturer's specifications. |
Part 3: Visualized Workflows and Protocols
Overall Strategy for Improving Enantiomeric Purity
The following diagram outlines the logical workflow for tackling a resolution experiment, from initial planning to final analysis.
Caption: Decision workflow for resolving this compound.
Detailed Protocol: Enzymatic Kinetic Resolution using Lipase
This protocol describes a general procedure for the kinetic resolution of racemic this compound via lipase-catalyzed acylation.
Core Principle: A lipase enzyme selectively catalyzes the transfer of an acyl group (from an acyl donor like ethyl acetate) to the amino group of one enantiomer, converting it into an amide. The unreacted amino acid enantiomer can then be separated from the newly formed amide based on differences in their physicochemical properties (e.g., solubility).
Caption: Workflow for enzymatic kinetic resolution via acylation.
Materials:
-
Racemic this compound
-
Immobilized Lipase B from Candida antarctica (CAL-B) or Lipase from Pseudomonas cepacia (PSIM)
-
Acyl donor (e.g., Ethyl acetate, Vinyl acetate)
-
Organic solvent (e.g., Toluene, Tetrahydrofuran)
-
Buffer solution (e.g., 0.1 M Phosphate buffer, pH 7.0)
-
Hydrochloric acid (1 M) and Sodium hydroxide (1 M) for pH adjustment and workup
-
Diatomaceous earth (Celite®) for filtration
Procedure:
-
Reaction Setup: To a round-bottom flask, add racemic this compound (1.0 eq), the chosen organic solvent (e.g., Toluene, ~10-20 mL per gram of substrate), and the acyl donor (e.g., Ethyl acetate, 1.5 - 2.0 eq).
-
Enzyme Addition: Add the immobilized lipase (typically 10-50% by weight of the substrate). Causality Note: Immobilized enzymes are preferred as they can be easily recovered by filtration and reused, improving process economy.
-
Reaction Execution: Stir the suspension at a controlled temperature (e.g., 30-40 °C). The optimal temperature depends on the specific enzyme's stability and activity profile.
-
Monitoring Progress: Monitor the reaction progress by taking small aliquots at regular intervals. Analyze the samples by Chiral HPLC to determine the conversion percentage and the ee of both the remaining starting material and the acylated product. The target is to stop the reaction as close to 50% conversion as possible to maximize the yield and ee of both components.
-
Reaction Quench & Enzyme Recovery: Once ~50% conversion is reached, stop the reaction by filtering off the immobilized enzyme through a pad of Celite®. The enzyme can be washed with fresh solvent, dried, and stored for reuse.
-
Workup and Separation: a. Transfer the filtrate to a separatory funnel. b. Extract the mixture with an aqueous acid solution (e.g., 1 M HCl). The unreacted amino acid (now protonated) will move into the aqueous layer. The N-acylated product will remain in the organic layer. c. Separate the layers.
-
Isolation of Unreacted Amino Acid: a. Take the acidic aqueous layer and adjust the pH to its isoelectric point (~pH 6-7) with a base (e.g., 1 M NaOH) to precipitate the amino acid. b. Cool the solution in an ice bath to maximize precipitation. c. Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Isolation of Acylated Product: a. Take the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-acylated product. b. This product can be further purified by recrystallization or chromatography if necessary. It can also be hydrolyzed back to the amino acid enantiomer using acidic or basic conditions.
-
Final Analysis: Confirm the enantiomeric purity of the final isolated amino acid and the hydrolyzed product using Chiral HPLC.
References
- Forgó, P., & Kelemen-Horváth, I. (2010). Efficient Enzymatic Routes for the Synthesis of New Eight-Membered Cyclic β-Amino Acid and β-Lactam Enantiomers. Molecules, 15(12), 9176-9187. [Link]
- Li, F., et al. (2021). Stereoselective Synthesis of β-Branched Aromatic α-Amino Acids via Biocatalytic Dynamic Kinetic Resolution. Angewandte Chemie International Edition, 60(33), 17680-17685. [Link]
- Rouf, A., et al. (2019). Cyclic trans-β-amino alcohols: Preparation and enzymatic kinetic resolution. Journal of Biotechnology, 291, 25-33. [Link]
- Palkó, M., et al. (2017). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers. [Link]
- Weingarten, H. I. (1983). U.S. Patent No. 4,379,941. U.S.
- Zhang, T., et al. (2022). Strategies for chiral separation: from racemate to enantiomer.
- Dunham, N., et al. (2024). Efficient Access to β-Branched Noncanonical Amino Acids via Transaminase-Catalyzed Dynamic Kinetic Resolutions Driven by a Lysine Amine Donor. ChemRxiv. [Link]
- Rout, L., & Hsieh, I. F. (2022). Recent Progress and Developments in Chemoenzymatic and Biocatalytic Dynamic Kinetic Resolution.
- LibreTexts. (2019). 6.8 Resolution (Separation) of Enantiomers. Chemistry LibreTexts. [Link]
- CN111099989A - S-3-cyclohexenecarboxylic acid and its purification method. (2020).
- Appella, D. H., et al. (1999). Synthesis and Characterization of trans-2-Aminocyclohexanecarboxylic Acid Oligomers: An Unnatural Helical Secondary Structure. Journal of the American Chemical Society, 121(26), 6206-6212. [Link]
- Rowles, I., & Tipton, K. F. (2008). Kinetics of enzyme-catalysed desymmetrisation of prochiral substrates: product enantiomeric excess is not always constant. FEBS Journal, 275(15), 3858-3869. [Link]
- Bioanalysis Zone. (n.d.). Chiral HPLC Column Selection and Method Development Guide. Bioanalysis Zone. [Link]
- Chiralpedia. (2025). Part 6: Resolution of Enantiomers. Chiralpedia. [Link]
- The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. [Link]
- LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. [Link]
- Smith, D., et al. (2011). The enzymatic resolution of enantiomers and the formation of diastereomers: An undergraduate NMR experiment.
Sources
- 1. Efficient Enzymatic Routes for the Synthesis of New Eight-Membered Cyclic β-Amino Acid and β-Lactam Enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 5. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. CN111099989A - S-3-cyclohexenecarboxylic acid and its purification method - Google Patents [patents.google.com]
- 11. rsc.org [rsc.org]
- 12. Stereoselective Synthesis of β-Branched Aromatic α-Amino Acids via Biocatalytic Dynamic Kinetic Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemrxiv.org [chemrxiv.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Kinetics of enzyme-catalysed desymmetrisation of prochiral substrates: product enantiomeric excess is not always constant - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 3-Aminocyclohexanecarboxylic Acid (3-ACC)
Welcome to the technical support guide for 3-Aminocyclohexanecarboxylic Acid (3-ACC). This resource is designed for researchers, scientists, and drug development professionals to ensure the stability, proper storage, and effective use of 3-ACC in your experiments. This guide provides answers to frequently asked questions and robust troubleshooting protocols based on established chemical principles and industry best practices.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common queries regarding the handling and storage of this compound.
Q1: What are the optimal storage conditions for solid this compound?
A1: For long-term stability, solid 3-ACC should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[1] Many suppliers recommend specific temperature ranges, such as 0-8°C or general room temperature, for optimal shelf life.[2] The most critical factors are minimizing exposure to moisture and atmospheric oxygen. Keeping the container tightly closed is paramount.
Q2: Is this compound stable at ambient room temperature?
A2: Yes, 3-ACC is chemically stable under standard ambient conditions (room temperature) for short-term storage and routine laboratory use.[3] However, for long-term storage (months to years), refrigeration (as specified by the supplier) is recommended to minimize the risk of slow degradation, which can be accelerated by minor impurities or ambient conditions.
Q3: Is this compound hygroscopic?
A3: While not always explicitly stated, the chemical structure of 3-ACC, containing both an amine and a carboxylic acid group, makes it susceptible to absorbing moisture from the atmosphere (hygroscopicity). Safety data sheets frequently advise avoiding moisture and storing in a dry place.[4] Clumping of the powder is a common indicator of water absorption. For high-purity applications, handling in a glove box with a controlled atmosphere or storing the compound in a desiccator is advisable.
Q4: What are the visible signs of degradation or contamination?
A4: this compound should be a white to off-white crystalline powder.[2][5] Any significant deviation from this appearance can indicate a problem. Key signs include:
-
Discoloration: A yellow or brownish tint may suggest oxidation or the presence of impurities.
-
Clumping or Caking: This indicates moisture absorption.[4]
-
Change in Odor: While often odorless, any new or pungent smell could signal decomposition.
Q5: What materials or chemicals are incompatible with 3-ACC?
A5: The most commonly cited incompatibility is with strong oxidizing agents.[1][3] Contact with these substances can lead to vigorous and potentially hazardous reactions. It is crucial to store 3-ACC away from such chemicals.
Q6: How should I prepare and store solutions of this compound?
A6: Solution stability is highly dependent on the solvent, pH, and storage temperature.
-
Solvent Choice: 3-ACC has solubility in water and alcohols.[6]
-
Aqueous Solutions: Aqueous solutions are susceptible to microbial growth. For storage longer than a day, it is recommended to filter-sterilize the solution (0.22 µm filter) and store it at 2-8°C. For long-term storage, aliquoting and freezing at -20°C or below is the best practice. Avoid repeated freeze-thaw cycles.
-
pH Considerations: As an amino acid, the pH of the solution will affect the charge state of the molecule and its stability. Use a suitable buffer system if your application is pH-sensitive.
-
Preparation: Always use high-purity solvents and prepare solutions fresh whenever possible for the most reliable experimental outcomes.
Part 2: Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common issues encountered during the use of 3-ACC.
Troubleshooting Workflow for Experimental Issues
The following diagram outlines a logical flow for diagnosing problems related to 3-ACC.
Sources
Technical Support Center: Navigating Fmac Deprotection of 3-Aminocyclohexanecarboxylic Acid
Welcome to the technical support center for troubleshooting common issues in the Fmoc deprotection of protected 3-Aminocyclohexanecarboxylic acid and related sterically hindered cyclic amino acids. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and solutions to challenges encountered during these critical synthetic steps.
Introduction to Fmoc Deprotection and its Challenges with Cyclic Amino Acids
The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS) due to its base-lability, allowing for orthogonal protection strategies.[1][2][3] The standard deprotection procedure involves treatment with a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[4][5][6] The mechanism proceeds via a β-elimination pathway, initiated by the abstraction of the acidic proton on the fluorene ring by the base.[1][7]
However, when working with sterically demanding building blocks such as this compound, the efficiency of this standard protocol can be significantly compromised. The bulky cyclohexyl ring can hinder the approach of the piperidine base to the Fmoc group, leading to incomplete deprotection and the formation of deletion sequences.[8] Furthermore, aggregation of the growing peptide chain on the solid support can exacerbate this issue by physically blocking reagent access.[8][9]
This guide will address these common challenges in a question-and-answer format, providing both mechanistic explanations and actionable troubleshooting protocols.
Frequently Asked Questions (FAQs)
Q1: My Kaiser test is negative (or very faint yellow) after a standard 20% piperidine/DMF treatment for Fmoc-3-aminocyclohexanecarboxylic acid. What is the likely cause?
A negative Kaiser test indicates the absence of free primary amines, suggesting that the Fmoc deprotection is incomplete.[10] With sterically hindered residues like this compound, the primary cause is often the physical obstruction of the Fmoc group by the bulky cyclic side chain, which impedes access for the piperidine base.[8] Peptide aggregation on the solid support can also contribute to this problem.[8][9]
Q2: I'm observing a significant amount of deletion sequences in my final product. Could this be related to the Fmoc deprotection step?
Absolutely. Incomplete Fmoc deprotection is a direct cause of deletion sequences.[8] If the Fmoc group is not fully removed from the N-terminus of the growing peptide chain, the subsequent amino acid cannot be coupled, leading to a peptide that is missing one or more residues.
Q3: Are there any common side reactions associated with prolonged or more forceful Fmoc deprotection conditions?
Yes. While stronger bases or longer reaction times can improve deprotection efficiency, they can also promote side reactions. One of the most common is aspartimide formation, especially if an aspartic acid residue is present in the sequence.[11][12] This occurs via an intramolecular cyclization reaction catalyzed by the base. Racemization of the C-terminal amino acid, particularly cysteine, can also be a concern with extended exposure to basic conditions.[11][12]
Q4: Can I use a stronger base than piperidine to improve deprotection?
For particularly difficult deprotections, a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be very effective.[10][13][14] A common cocktail is 2% DBU in DMF.[10] However, it's important to note that DBU is a potent catalyst for aspartimide formation and should be used with caution in sequences containing aspartic acid.[13]
Troubleshooting Guides
Guide 1: Diagnosing and Overcoming Incomplete Fmoc Deprotection
This guide provides a systematic approach to troubleshooting incomplete Fmoc removal.
Workflow for Troubleshooting Incomplete Deprotection
Caption: Troubleshooting workflow for incomplete Fmoc deprotection.
Step-by-Step Protocols:
1. Verifying Reagent Quality:
-
Rationale: Piperidine can degrade over time, leading to reduced efficacy.
-
Protocol: Always use freshly prepared 20% piperidine in high-purity DMF. Ensure the piperidine stock is not discolored and has been stored properly.
2. Optimizing Reaction Conditions:
-
Rationale: Increasing reaction time and temperature can provide the necessary energy to overcome the steric hindrance.
-
Protocol:
-
Perform an initial deprotection with 20% piperidine in DMF for 3 minutes.
-
Drain the solution.
-
Add a fresh portion of 20% piperidine in DMF and allow the reaction to proceed for an extended period (e.g., 30-60 minutes).
-
If deprotection is still incomplete, consider performing the deprotection at a slightly elevated temperature (e.g., 30-40°C).
-
3. Employing a Stronger Base (DBU):
-
Rationale: DBU is a more potent base than piperidine and can effectively remove the Fmoc group from sterically hindered amino acids.[13][14]
-
Protocol for DBU-Assisted Deprotection:
-
Swell the peptide-resin in DMF.
-
Treat the resin with a solution of 2% DBU and 2% piperidine in DMF for 2-5 minutes.[8] The piperidine is added to scavenge the dibenzofulvene byproduct.[13]
-
Drain the deprotection solution.
-
Repeat the treatment for another 2-5 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) before proceeding to the coupling step.[8]
-
Monitoring Deprotection:
-
Kaiser Test (Qualitative): A positive blue color indicates the presence of free primary amines.[8]
-
Reagents:
-
Reagent A: 5 g ninhydrin in 100 mL ethanol.
-
Reagent B: 80 g phenol in 20 mL ethanol.
-
Reagent C: 2 mL of 0.001 M KCN in 98 mL pyridine.[8]
-
-
Procedure:
-
-
UV-Vis Spectrophotometry (Quantitative): Monitor the release of the dibenzofulvene-piperidine adduct, which has a characteristic absorbance around 301 nm.[10] This allows for quantitative assessment of the deprotection progress.
Guide 2: Mitigating Side Reactions
This guide provides strategies to minimize common side reactions during Fmoc deprotection of sensitive sequences.
Key Side Reactions and Mitigation Strategies
| Side Reaction | Cause | Mitigation Strategy |
| Aspartimide Formation | Intramolecular cyclization of aspartic acid residues, catalyzed by base.[11][12] | Use a milder base like piperazine or add a weak acid like formic acid to the deprotection solution.[11][12][15] |
| Racemization | Epimerization of the C-terminal amino acid, especially cysteine, with prolonged base exposure.[11][12] | Minimize deprotection times and consider using piperazine with 0.1 M HOBt, which has been shown to reduce racemization.[11] |
| Diketopiperazine Formation | Intramolecular cyclization of the N-terminal dipeptide, particularly with proline at the second position. | Use a deprotection solution of 2% DBU and 5% piperazine in NMP to significantly reduce this side reaction.[16] |
Alternative Deprotection Reagents
| Reagent | Concentration | Advantages | Disadvantages |
| Piperidine | 20% in DMF | Standard, well-established.[4][5] | Can be inefficient for hindered residues, can cause side reactions.[8][11] |
| DBU/Piperidine | 2% DBU, 2% Piperidine in DMF | Highly effective for hindered residues, fast reaction times.[8][13] | Potent catalyst for aspartimide formation.[13] |
| Piperazine | 5-10% in DMF/Ethanol | Milder base, reduces aspartimide formation and racemization.[1][11][12] | Less efficient than piperidine, may require longer reaction times.[1] |
| 4-Methylpiperidine | 20% in DMF | As effective as piperidine, not a controlled substance.[1] | Similar potential for side reactions as piperidine. |
Mechanism of Fmoc Deprotection and Side Product Formation
Caption: Mechanism of Fmoc deprotection and common side reactions.
Conclusion
The successful Fmoc deprotection of sterically hindered amino acids like this compound requires careful consideration of reaction conditions and potential side reactions. By systematically troubleshooting incomplete deprotection and employing alternative reagents when necessary, researchers can significantly improve the yield and purity of their target peptides. This guide provides a framework for diagnosing and resolving common issues, empowering scientists to navigate the challenges of synthesizing complex and novel peptide structures.
References
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Incomplete Fmoc Deprotection of Sterically Hindered Residues.
- Packman, L. C. (1999). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-deprotection reagent. Journal of Peptide Research, 53(5), 516-523.
- Luna, O. F., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 21(11), 1543.
- BenchChem. (n.d.). Troubleshooting incomplete Fmoc group deprotection in solid-phase synthesis.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Deprotection Reagent Guides.
- Atherton, E., et al. (1988). Incomplete Fmoc deprotection in solid-phase synthesis of peptides. International Journal of Peptide and Protein Research, 31(4), 429-435.
- ResearchGate. (n.d.). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent.
- Miranda, M. T. M., & Liria, C. W. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. In Peptide Synthesis. IntechOpen.
- Chen, W., et al. (2018). A mild removal of Fmoc group using sodium azide. Tetrahedron Letters, 59(4), 354-357.
- Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism.
- Aapptec. (n.d.). N-Terminal Deprotection - Fmoc removal.
- ResearchGate. (n.d.). (a) Mechanism of Fmoc deprotection and trapping of dibenzofulvene. (b) Mechanism of aspartimide formation....
- Aapptec. (n.d.). Technical Support Information Bulletin 1173 - Fmoc Removal with DBU.
- Semantic Scholar. (n.d.). Incomplete Fmoc deprotection in solid-phase synthesis of peptides.
- Fields, G. B. (1997). Methods for Removing the Fmoc Group. In Methods in Molecular Biology, vol. 73. Humana Press.
- National Institutes of Health. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides.
- Miller, A. W., et al. (2016). Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins. ACS Central Science, 2(3), 168-175.
- Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory.
- National Institutes of Health. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis.
- Kumar, V., et al. (2015). Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis. RSC Advances, 5(128), 104417-104425.
- Katritzky, A. R., et al. (2011). DBU-catalyzed transprotection of N-Fmoc-cysteine di- and tripeptides into S-Fm-cysteine di- and tripeptides. The Journal of Organic Chemistry, 76(4), 1157-1164.
- Jad, Y. E., et al. (2017). Green Solid-Phase Peptide Synthesis (GSPPS) 3. Green Solvents for Fmoc Removal in Peptide Chemistry. Organic Process Research & Development, 21(3), 365-369.
- ResearchGate. (n.d.). (PDF) Methods for Removing the Fmoc Group.
- Royal Society of Chemistry. (2017). In situ Fmoc removal – a sustainable solid-phase peptide synthesis approach.
- ResearchGate. (n.d.). Removal of the Fmoc group by secondary amines for the formation of a free -NH2 in SPSS.
- BenchChem. (n.d.). Troubleshooting incomplete Fmoc deprotection in solid-phase synthesis.
Sources
- 1. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. total-synthesis.com [total-synthesis.com]
- 3. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deprotection - Wordpress [reagents.acsgcipr.org]
- 5. peptide.com [peptide.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Incomplete Fmoc deprotection in solid-phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. ptacts.uspto.gov [ptacts.uspto.gov]
- 12. researchgate.net [researchgate.net]
- 13. peptide.com [peptide.com]
- 14. Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low yield in Curtis-type rearrangement for synthesis
Technical Support Center: Curtius Rearrangement Synthesis
Welcome to the technical support center for the Curtius rearrangement. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the synthesis of amines, carbamates, and ureas via this versatile reaction. Here, we address common challenges, provide in-depth mechanistic explanations, and offer field-proven protocols to enhance your experimental success.
Overview: The Curtius Rearrangement
The Curtius rearrangement is a powerful thermal or photochemical decomposition of an acyl azide to an isocyanate, which is subsequently trapped by a nucleophile.[1] This reaction is highly valued in organic synthesis for its ability to convert carboxylic acids into primary amines (with loss of one carbon), carbamates, or ureas.[2][3] Key advantages include its tolerance for a wide array of functional groups and, critically for chiral molecules, the complete retention of stereochemistry at the migrating carbon center during the thermal concerted rearrangement.[1][4][5]
The overall transformation can be visualized as a two-stage process:
-
Acyl Azide Formation: A carboxylic acid or its derivative (like an acyl chloride) is converted into a reactive acyl azide intermediate.
-
Rearrangement and Trapping: The acyl azide rearranges upon heating to form an isocyanate, expelling nitrogen gas. This highly reactive isocyanate is then trapped in situ by a nucleophile to yield the final product.
Caption: General workflow of the Curtius rearrangement.
Troubleshooting Guide: Low Yield and Side Reactions
This section addresses the most common issues encountered during the Curtius rearrangement in a question-and-answer format.
Q1: My overall yield is disappointingly low. Where should I start troubleshooting?
Low yields can originate from either the acyl azide formation step or the subsequent rearrangement and trapping.[6] A systematic approach is essential.
Caption: Troubleshooting decision tree for the Curtius rearrangement.
Step 1: Verify Acyl Azide Formation The conversion of your starting material to the acyl azide is the foundation of the reaction.
-
If starting from a carboxylic acid (e.g., using DPPA): Ensure the carboxylic acid is completely dry, as water can hydrolyze activated intermediates.[6] Use a reliable base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) and ensure your diphenylphosphoryl azide (DPPA) is of high quality.[4][6][7]
-
If starting from an acyl chloride: The acyl chloride must be fresh and pure.[6] The reaction with sodium azide (NaN₃) should be performed under strictly anhydrous conditions to prevent hydrolysis back to the carboxylic acid.[6]
Step 2: Assess the Rearrangement Step The thermal decomposition of the acyl azide requires sufficient energy, and the temperature is substrate-dependent.[6] If the reaction is sluggish, a gradual increase in temperature may be needed. For sensitive substrates, Lewis acids (like BF₃·OEt₂) can be used to lower the required reaction temperature by up to 100 °C.[1][8]
Step 3: Evaluate Isocyanate Trapping The highly reactive isocyanate intermediate must be efficiently trapped to prevent side reactions.[3][6] Ensure you are using a sufficient excess of your nucleophilic trapping agent (e.g., alcohol or amine).[6]
Q2: I see a strong peak around 2250 cm⁻¹ in my IR spectrum, but my desired product yield is low. What does this mean?
A strong absorbance band around 2250-2270 cm⁻¹ is characteristic of the N=C=O stretch of an isocyanate.[9] Its presence indicates that the rearrangement has successfully occurred, but the subsequent trapping step is inefficient.
-
Check Nucleophile Reactivity: Your trapping agent may be too sterically hindered or not nucleophilic enough under the reaction conditions.
-
Check Nucleophile Purity and Concentration: Ensure the trapping agent is pure and present in sufficient excess (typically 1.5 to 3 equivalents).[6]
-
Reaction Time/Temperature for Trapping: The trapping step itself may require more time or gentle heating to go to completion.
Q3: My main byproduct is a symmetric urea, but I was trying to make a carbamate or a different urea. What is happening?
The formation of a symmetric urea (R-NH-CO-NH-R) is a classic sign of water contamination in the reaction.[6]
Causality:
-
The isocyanate intermediate (R-N=C=O) reacts with trace water to form an unstable carbamic acid (R-NH-COOH).
-
This carbamic acid rapidly decarboxylates (loses CO₂) to generate a primary amine (R-NH₂).[6]
-
This newly formed primary amine is a potent nucleophile and quickly attacks another molecule of the isocyanate, producing the undesired symmetric urea.[6]
Solution: Rigorous Anhydrous Conditions
-
Solvents: Use freshly distilled, anhydrous solvents stored over molecular sieves. Toluene and THF are common choices.[6]
-
Reagents: Dry your starting carboxylic acid and any alcohol/amine nucleophiles.
-
Glassware: Oven-dry all glassware immediately before use and assemble the apparatus hot under a stream of inert gas (Nitrogen or Argon).
-
Atmosphere: Maintain a positive pressure of an inert gas throughout the entire reaction.
Q4: My reaction seems to stall after forming the acyl azide. How can I push the rearrangement to completion?
If you've confirmed acyl azide formation (IR peak at ~2140 cm⁻¹) but see little to no isocyanate or product, the issue is with the thermal decomposition conditions.[9]
-
Insufficient Temperature: The rearrangement is temperature-dependent. The required temperature can vary significantly based on the electronic and steric properties of the migrating 'R' group. Gradually increase the reflux temperature by switching to a higher-boiling solvent (e.g., from THF to toluene, or toluene to xylene).
-
Catalysis: As mentioned, Lewis acids or Brønsted acids can catalyze the rearrangement, allowing it to proceed at a lower temperature.[1][6][8] This can be particularly useful for substrates with heat-sensitive functional groups.
-
Photochemical Conditions: While less common for yield-focused synthesis due to potential side reactions from nitrene intermediates, photolysis can be an alternative to high heat.[1][2][8]
Frequently Asked Questions (FAQs)
Q: What are the key safety precautions for the Curtius rearrangement? A: Safety is paramount.
-
Azides: Sodium azide and organic azides are highly toxic and potentially explosive, especially with heat, friction, or contact with heavy metals.[6] Always handle them with appropriate personal protective equipment (PPE) in a well-ventilated fume hood and behind a blast shield, especially on scales larger than 1-2 mmol.[9]
-
DPPA: Diphenylphosphoryl azide is a lachrymator and should be handled with care in a fume hood.[6]
-
Isocyanates: These intermediates are reactive, can be potent irritants, and are potential sensitizers. Avoid inhalation and skin contact.[6]
Q: Can I isolate the acyl azide intermediate? A: While possible, it is generally not recommended. Acyl azides can be unstable and potentially explosive when isolated and purified.[10][11] Modern, efficient protocols, especially those using DPPA, are designed as one-pot procedures where the acyl azide is generated and rearranged in situ, significantly improving the safety profile of the reaction.[4][5] If you must handle the acyl azide, keep it in solution at low temperatures (≤0 °C) and use it immediately.[9]
Q: Does the reaction work for tertiary alkyl groups? A: Yes. The migratory aptitude for the 'R' group is roughly tertiary > secondary ≈ aryl > primary.[1][8] This makes the reaction particularly effective for creating sterically hindered amines or their derivatives.
Q: What is the difference between the Curtius, Hofmann, and Schmidt rearrangements? A: All three reactions convert a carboxylic acid or its derivative to an amine with the loss of one carbon via an isocyanate intermediate.
-
Curtius: Starts with an acyl azide. Known for mild conditions and broad functional group tolerance.[4][12]
-
Hofmann: Starts with a primary amide, using bromine and a strong base. Conditions are basic.[13]
-
Schmidt: Reacts a carboxylic acid directly with hydrazoic acid (HN₃) under strong acidic conditions. This limits its use for acid-sensitive substrates.[12]
Validated Experimental Protocols
Protocol 1: One-Pot Synthesis of a Boc-Protected Amine using DPPA
This method is adapted from widely used procedures for converting carboxylic acids directly to their Boc-protected amine derivatives, which are valuable intermediates in drug development.[14]
-
Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the carboxylic acid (1.0 eq), anhydrous toluene (approx. 0.1 M), and triethylamine (1.2 eq) under an inert atmosphere (N₂ or Ar).
-
Reagent Addition: Add tert-butanol (t-BuOH, 2.0-3.0 eq) as the trapping nucleophile. Subsequently, add diphenylphosphoryl azide (DPPA, 1.1 eq) dropwise at room temperature. Caution: Gas evolution (N₂) will occur during the subsequent heating step.
-
Reaction: Heat the mixture to reflux (approx. 80-90 °C) and monitor the reaction by TLC until the starting material is consumed. The reaction typically takes 2-12 hours.
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Synthesis of a Carbamate from an Acyl Chloride
This two-step procedure involves the initial formation of the acyl azide at low temperature, followed by rearrangement and trapping.
-
Acyl Azide Formation: Dissolve the acyl chloride (1.0 eq) in anhydrous acetone or THF (approx. 0.2 M) in an oven-dried flask under an inert atmosphere. Cool the solution to 0 °C in an ice bath. In a separate flask, dissolve sodium azide (NaN₃, 1.5 eq) in a minimal amount of cold water and add this solution dropwise to the stirred acyl chloride solution.[9] Stir vigorously at 0 °C for 1 hour.
-
Workup (Acyl Azide): Add cold water to the reaction and extract the acyl azide into a cold, non-halogenated organic solvent (e.g., toluene). Wash the organic layer with cold brine, dry briefly over Na₂SO₄, and filter. Use this solution immediately in the next step. DO NOT concentrate to dryness.
-
Rearrangement and Trapping: Transfer the cold acyl azide solution to a new flask equipped with a reflux condenser and add the desired alcohol (e.g., benzyl alcohol, 1.5 eq). Heat the solution to reflux until gas evolution ceases and TLC analysis indicates complete consumption of the intermediate.
-
Purification: Cool the reaction mixture, remove the solvent under reduced pressure, and purify the resulting carbamate by flash column chromatography or recrystallization.
| Compound Type | Characteristic IR Frequency (cm⁻¹) | Notes |
| Acyl Azide | ~2140 | Strong, sharp absorbance. Indicates successful formation of the key intermediate. |
| Isocyanate | 2250 - 2270 | Very strong, sharp absorbance. Indicates successful rearrangement but incomplete trapping. |
References
- Ghosh, A. K., Sarkar, A., & Brindisi, M. (2018). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. Organic & Biomolecular Chemistry, 16(12), 2006–2027. [Link]
- Master Organic Chemistry. (2017). The Hofmann and Curtius Rearrangements. [Link]
- Ghosh, A. K., Brindisi, M., & Sarkar, A. (2018). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. ChemMedChem, 13(22), 2408–2426. [Link]
- Ghosh, A. K., Sarkar, A., & Brindisi, M. (2018). The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. Organic & Biomolecular Chemistry. [Link]
- ResearchGate. (2025). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry | Request PDF. [Link]
- Wikipedia. Curtius rearrangement. [Link]
- Organic Chemistry Portal. Curtius Rearrangement - Common Conditions. [Link]
- ResearchGate. (2016). Optimization of the reaction conditions. | Download Scientific Diagram. [Link]
- Mele, A., et al. (2023). Continuous-Flow Technology for Chemical Rearrangements: A Powerful Tool to Generate Pharmaceutically Relevant Compounds. Technology Note. [Link]
- L.S. College, Muzaffarpur. (2020). Curtius rearrangement. [Link]
- Chemistry LibreTexts. (2024). Synthesis of Amines. [Link]
- Reddit. (2020). Does anyone have any suggestions as to how this might work? It's an alternative for a traditional Curtius rearrangement with milder conditions. : r/OrganicChemistry. [Link]
- Organic Chemistry Portal.
- RACO. (2016). Advances in the synthesis and reactivity of acyl azides (2005-2015). [Link]
- Chemistry Steps. Curtius Rearrangement. [Link]
- ResearchGate. (2017).
- Allen. (2024).
- Organic Chemistry Portal. Curtius Rearrangement. [Link]
- YouTube. (2025). What is Curtius Rearrangement Reaction ?
Sources
- 1. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 2. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. lscollege.ac.in [lscollege.ac.in]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. reddit.com [reddit.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Curtius Rearrangement - Common Conditions [commonorganicchemistry.com]
How to avoid side reactions in 3-Aminocyclohexanecarboxylic acid peptide coupling
Technical Support Center: 3-Aminocyclohexanecarboxylic Acid Coupling
Introduction: Navigating the Challenges of β-Amino Acid Coupling
This compound (ACCA) is a valuable constrained β-amino acid used in peptidomimetic design to introduce specific conformational rigidity into peptide backbones. However, its incorporation into a peptide sequence is not always straightforward. The spatial relationship between the amino and carboxyl functional groups, particularly in the cis-isomer, creates a high propensity for an intramolecular side reaction: lactam formation. This guide provides in-depth troubleshooting advice and optimized protocols to help researchers minimize this and other side reactions, ensuring high-purity target peptide synthesis.
Troubleshooting & FAQs: Side Reactions in ACCA Coupling
Q1: I'm seeing an unexpected mass in my crude product that corresponds to the loss of a water molecule from my ACCA residue. What is this side product?
This is the hallmark of intramolecular cyclization, resulting in the formation of a bicyclic lactam (specifically, 3-azabicyclo[3.3.1]nonan-2-one). This side reaction is particularly prevalent when using the cis-isomer of this compound. During the activation of the carboxylic acid group (e.g., formation of an O-acylisourea or an active ester), the proximate C3-amino group can act as an intramolecular nucleophile, attacking the activated carboxyl group to form a stable seven-membered ring.
Detection:
-
LC-MS: The lactam will appear as a distinct peak in your chromatogram with a mass corresponding to [M-H₂O+H]⁺, where M is the mass of the starting ACCA derivative.
-
HPLC: The lactam is typically more non-polar than the desired peptide and will have a longer retention time on reverse-phase columns.
Q2: Why is lactam formation a significant problem for cis-ACCA but not the trans-isomer?
The stereochemistry of the cyclohexane ring is the critical factor. The cis-isomer can readily adopt a chair or boat conformation where the C1-carboxyl and C3-amino groups are brought into close spatial proximity, which is ideal for an intramolecular reaction. In contrast, the trans-isomer predominantly exists in a conformation where these two groups are positioned far apart (e.g., diequatorial), making intramolecular cyclization sterically and energetically unfavorable.
Below is a diagram illustrating the competitive reaction pathways.
Caption: Competing pathways for activated cis-ACCA.
Q3: Which coupling reagents and conditions are best to prevent lactam formation?
The key principle is to use conditions where the rate of the desired intermolecular peptide bond formation is significantly faster than the rate of the intramolecular lactam formation. This is achieved by using highly efficient coupling reagents and carefully controlling the reaction conditions.
Reagent Selection: Uronium/aminium-based reagents are highly recommended because they generate highly reactive esters that couple very rapidly.
| Reagent Class | Examples | Risk of Lactam Formation | Rationale |
| Uronium/Aminium | HATU, HCTU | Low | Forms a highly reactive OAt/OCl active ester, leading to extremely fast coupling that outcompetes cyclization. The recommended choice. |
| Phosphonium | PyBOP, PyAOP | Low to Moderate | Also forms a reactive ester, generally very effective. Can be slightly slower than HATU in some cases. |
| Carbodiimide | DIC, EDC (+ Additive) | High | Forms an O-acylisourea intermediate which can have a longer lifetime, providing a larger window of opportunity for the intramolecular attack to occur, even with additives like HOBt or HOAt. |
Reaction Conditions:
-
Temperature: Perform the coupling at a low temperature, starting at 0 °C and allowing it to slowly warm to room temperature. This slows down the rate of both reactions, but often disproportionately affects the intramolecular side reaction.
-
Base: Use a non-nucleophilic, sterically hindered base like Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM). Use the minimum amount necessary (typically 2-3 equivalents). Excess base can accelerate lactam formation.
-
Concentration: Running the reaction at a higher concentration can favor the desired bimolecular reaction over the unimolecular side reaction. However, this must be balanced with solubility considerations.
Q4: I am performing a solid-phase synthesis. Does the order of addition of reagents matter?
Yes, the order of addition is critical, especially on solid phase. The recommended procedure is pre-activation . This involves activating the cis-ACCA carboxylic acid with the coupling reagent and base in solution for a short period (1-5 minutes) before adding this mixture to the resin-bound peptide (which has a free N-terminal amine).
This ensures that a high concentration of the active ester is present and ready to react immediately upon contact with the resin, maximizing the rate of the desired coupling reaction. Adding the reagents sequentially to the resin can lead to localized areas of activated acid on the resin surface that have time to cyclize before a peptide chain is encountered.
Caption: Recommended pre-activation workflow for SPPS.
Optimized Protocol: Coupling of Fmoc-cis-ACCA-OH in SPPS
This protocol assumes a standard Fmoc-based solid-phase peptide synthesis (SPPS) workflow.
Materials:
-
Fmoc-deprotected peptide-resin (1 equivalent, e.g., 0.1 mmol)
-
Fmoc-cis-3-aminocyclohexanecarboxylic acid (3 equivalents)
-
HATU (2.9 equivalents)
-
Diisopropylethylamine (DIPEA) (6 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
Procedure:
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for 20-30 minutes. After swelling, drain the solvent.
-
Activation Solution Preparation:
-
In a separate vessel, dissolve Fmoc-cis-ACCA-OH (3 eq.) and HATU (2.9 eq.) in a minimal volume of DMF.
-
Add DIPEA (6 eq.) to the solution.
-
Allow this mixture to pre-activate for 1-2 minutes at room temperature. The solution may change color.
-
-
Coupling Reaction:
-
Immediately add the activation solution from Step 2 to the vessel containing the drained resin.
-
Ensure the resin is fully submerged and agitate the mixture using a shaker or nitrogen bubbling for 1-2 hours at room temperature.
-
-
Monitoring & Washing:
-
Perform a Kaiser test or other qualitative test to confirm the absence of free primary amines, indicating reaction completion.
-
Once complete, drain the reaction solvent.
-
Wash the resin thoroughly with DMF (3x), followed by Dichloromethane (DCM) (3x), and then DMF (3x) to remove any unreacted reagents and soluble byproducts.
-
-
Continuation: The resin is now ready for the next step in your synthesis (i.e., Fmoc deprotection).
References
- DeMarco, S. J., & Taddei, M. (2000). An efficient protocol for the solution- and solid-phase synthesis of N-Fmoc-cis-3-aminocyclohexanecarboxylic acid. The Journal of Organic Chemistry, 65(8), 2375–2378.
- Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397–4398.
- CEM Corporation. (n.d.). Peptide Coupling Reagents.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
Technical Support Center: Scaling Up the Synthesis of 3-Aminocyclohexanecarboxylic Acid
Introduction: 3-Aminocyclohexanecarboxylic acid is a crucial building block in the pharmaceutical industry, serving as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), particularly those targeting neurological disorders.[1] Its cyclohexane ring provides conformational rigidity, a desirable trait in drug design. The industrial-scale synthesis of this compound, however, presents unique challenges, primarily centered around stereoselectivity, catalyst management, and purification. This guide provides field-proven insights and troubleshooting protocols to address common issues encountered during the scale-up process.
The most prevalent industrial route involves the catalytic hydrogenation of 3-aminobenzoic acid. This process, while seemingly straightforward, requires precise control over numerous parameters to ensure high yield, purity, and the desired isomeric ratio.
I. Troubleshooting Guide: Catalytic Hydrogenation of 3-Aminobenzoic Acid
This section addresses specific problems that researchers and process chemists may encounter during the hydrogenation step.
Question 1: We are experiencing low or incomplete conversion of 3-aminobenzoic acid. What are the likely causes and how can we resolve this?
Answer:
Low conversion is a common scale-up issue stemming from several factors related to the catalyst, reaction conditions, and substrate purity.
Potential Causes & Solutions:
-
Catalyst Deactivation:
-
Causality: The catalyst's active sites can be blocked or "poisoned" by impurities in the starting material or solvent (e.g., sulfur or nitrogen compounds). The catalyst may also deactivate from improper handling or storage, leading to oxidation. Raney Nickel, for instance, is known for its pyrophoric nature if not handled properly in water.[2][3]
-
Solution:
-
Substrate Purity: Ensure the 3-aminobenzoic acid starting material is of high purity. Consider a pre-treatment step like charcoal filtration if impurities are suspected.
-
Catalyst Handling: Use fresh, properly stored catalyst. For heterogeneous catalysts like Ruthenium on Carbon (Ru/C), ensure it is transferred under an inert atmosphere (e.g., nitrogen or argon) to prevent aerial oxidation.
-
Catalyst Selection: Ruthenium-based catalysts are often preferred over rhodium for their lower cost and high activity in hydrogenating carboxylic acids.[2]
-
-
-
Insufficient Hydrogen Pressure or Availability:
-
Causality: The hydrogenation reaction is dependent on the partial pressure of hydrogen at the catalyst surface. In a large reactor, poor mixing can lead to inadequate hydrogen mass transfer from the gas phase to the liquid phase where the catalyst is suspended.
-
Solution:
-
Increase Agitation: Enhance the stirring rate to improve gas-liquid dispersion and ensure the catalyst remains suspended.
-
Optimize Hydrogen Pressure: While lower pressures (10-30 bar) are desirable for industrial safety and equipment compatibility[2], ensure the pressure is sufficient for the chosen catalyst and temperature. Consult literature or patents for optimal ranges for your specific catalyst system.[2][3]
-
Check for Leaks: Ensure the integrity of the high-pressure reactor to maintain consistent hydrogen pressure throughout the reaction.
-
-
-
Suboptimal Reaction Temperature:
-
Causality: The reaction rate is temperature-dependent. Temperatures that are too low will result in sluggish kinetics. Conversely, excessively high temperatures can promote side reactions or catalyst degradation. Optimal temperature ranges are often narrow, for example, between 85°C and 138°C for certain ruthenium-catalyzed processes.[3]
-
Solution:
-
Temperature Study: Perform small-scale experiments to determine the optimal temperature for your specific catalyst and pressure conditions.
-
Reactor Heating: Ensure the reactor's heating system provides uniform and stable temperature control.
-
-
Question 2: The cis/trans isomer ratio of our this compound is inconsistent and not meeting specifications. How can we control the stereochemistry?
Answer:
Controlling the stereochemical outcome is one of the most critical aspects of this synthesis. The cis/trans ratio is heavily influenced by the choice of catalyst, solvent, and reaction conditions.
Controlling Factors & Strategic Adjustments:
-
Catalyst Selection:
-
Causality: Different metals and supports exhibit different stereoselectivities. For instance, hydrogenation of aminobenzoic acid using Rhodium on Carbon (Rh/C) under mild conditions has been reported, but the cis/trans ratio may not always be specified.[3] In contrast, processes using Ruthenium on Carbon (Ru/C) under basic conditions have been developed specifically to favor the trans isomer.[2][3] Raney Nickel has also been used, but can present separation challenges.[3]
-
Solution:
-
Ruthenium for Trans-Selectivity: For processes targeting the trans isomer, a Ruthenium on Carbon (Ru/C) catalyst is often the preferred choice.[2][3]
-
Evaluate Catalyst Loading: The amount of catalyst relative to the substrate can influence the isomer ratio. A typical loading might be 1-50% by weight, with higher loadings sometimes favoring a particular isomer.[2]
-
-
-
Solvent and pH:
-
Causality: The solvent system and pH play a crucial role. The reaction is often performed in an aqueous basic solution (e.g., 10% NaOH).[2][3] The basic conditions can influence the substrate's presentation to the catalyst surface and can also facilitate in-situ isomerization of the less stable isomer to the more stable one.
-
Solution:
-
Utilize Basic Conditions: Conduct the hydrogenation in an aqueous alkaline medium like NaOH solution to promote the formation of the desired isomer. The patent literature describes reacting p-aminobenzoic acid with 5% Ru/C in 10% NaOH to achieve a favorable cis:trans ratio.[2][3]
-
Solvent Screening: While water is a common solvent, mixtures with alcohols like isopropanol have also been used.[3] Screen different solvent systems to find the optimal balance of solubility, reactivity, and selectivity.
-
-
-
Temperature and Pressure:
-
Causality: Thermodynamic and kinetic factors governing isomer formation are sensitive to temperature and pressure. Higher temperatures can sometimes favor the thermodynamically more stable trans isomer by allowing for equilibration.
-
Solution:
-
| Parameter | Effect on Cis/Trans Ratio | Typical Industrial Conditions | Reference |
| Catalyst | Ru/C often favors the trans isomer. | 5% Ru/C | [2][3] |
| Solvent/pH | Aqueous NaOH promotes trans formation. | 10% Aqueous NaOH | [2][3] |
| Temperature | Higher temps can favor thermodynamic product. | 100-120 °C | [2] |
| H₂ Pressure | Moderate pressure is often sufficient. | 10-30 bar | [2] |
| Table 1: Key Parameters for Controlling Stereoselectivity in the Hydrogenation of Aminobenzoic Acid. |
Question 3: We are struggling with separating the fine catalyst particles (e.g., Raney Ni, Ru/C) from the product mixture after the reaction. What are the best practices for industrial-scale filtration?
Answer:
Catalyst separation is a critical downstream processing step. Incomplete removal contaminates the product, while product loss during filtration reduces overall yield.
Causes of Poor Separation & Recommended Solutions:
-
Fine Particle Size:
-
Causality: Catalysts like Raney Nickel and some carbon-supported catalysts consist of very fine particles that can pass through standard filter media or clog them rapidly.[2][3]
-
Solution:
-
Use of Filter Aids: Employ a filter aid like Celite® (diatomaceous earth). A common procedure is to filter the reaction mixture through a pad of Celite. This creates a porous layer that traps the fine catalyst particles without excessive clogging.
-
Select Supported Catalysts: Whenever possible, opt for catalysts on supports that offer better mechanical stability and larger particle sizes, facilitating easier filtration compared to finely dispersed catalysts.
-
Cross-flow Filtration: For continuous or large-batch processes, consider investing in cross-flow (or tangential flow) filtration systems, which are designed to handle high-solids-loading streams and minimize filter cake buildup.
-
-
-
Pyrophoric Nature of Catalyst:
-
Causality: Raney Nickel and sometimes Ru/C can be pyrophoric, meaning they can spontaneously ignite upon exposure to air, especially when dry.[2] This poses a significant safety hazard during filtration and handling.
-
Solution:
-
Wet Filtration and Transfer: Never allow the catalyst to dry out in the presence of air. Ensure the filter cake remains wet with solvent (e.g., water) throughout the filtration and washing process.
-
Inert Atmosphere: Perform the filtration and subsequent catalyst handling under an inert nitrogen or argon atmosphere to prevent contact with oxygen.
-
-
II. Frequently Asked Questions (FAQs)
Q1: What are the primary impurities to look for in the final this compound product? A1: Potential impurities can originate from the starting materials or be generated during the synthesis.[4] Key impurities include:
-
Unreacted 3-Aminobenzoic Acid: The starting material.
-
Isomeric Impurities: The undesired cis or trans isomer.
-
By-products: From side reactions such as over-reduction or thermal degradation.
-
Residual Catalyst: Trace metals (e.g., Ru, Ni) from incomplete filtration.
-
Solvent Residues: Residual solvents from the reaction or purification steps.
Q2: What is the most effective method for purifying the crude product on a large scale? A2: Recrystallization is the most common and effective method for purifying amino acids on an industrial scale. The choice of solvent is critical. Often, an aqueous solution of an organic acid (like acetic acid) or a mixture of water and a miscible organic solvent (like ethanol or isopropanol) is used. The process involves dissolving the crude product in the chosen solvent system at an elevated temperature, followed by controlled cooling to induce crystallization of the pure amino acid, leaving impurities behind in the mother liquor.
Q3: What are the critical safety considerations for a high-pressure catalytic hydrogenation at an industrial scale? A3: Safety is paramount. Key considerations include:
-
Reactor Integrity: The reactor must be rated for the intended pressure and temperature and undergo regular inspection and pressure testing.
-
Hydrogen Handling: Hydrogen is highly flammable. The area must be well-ventilated, equipped with hydrogen sensors, and free of ignition sources. All equipment should be properly grounded.
-
Catalyst Handling: As mentioned, some catalysts are pyrophoric.[2][3] Strict protocols for handling under inert, wet conditions must be followed.
-
Pressure Relief Systems: The reactor must be equipped with rupture discs or pressure relief valves to prevent over-pressurization.
-
Emergency Procedures: All personnel must be trained on emergency shutdown procedures and response plans.
III. Experimental Protocols
Protocol 1: Scale-Up Synthesis of this compound via Hydrogenation
This protocol is a representative example based on common industrial practices and should be optimized for specific equipment and safety protocols.
-
Reactor Preparation:
-
Charge a suitable high-pressure autoclave with 3-aminobenzoic acid.
-
Add an aqueous solution of 10% Sodium Hydroxide (NaOH). A typical ratio is 10 mL of solution per gram of substrate.[2][3]
-
Under a nitrogen blanket, carefully add 5% Ruthenium on Carbon (Ru/C) catalyst. The catalyst loading is typically 10-25% by weight of the starting material.[2][3]
-
-
Hydrogenation Reaction:
-
Seal the reactor and purge the headspace multiple times with nitrogen, followed by hydrogen, to remove all oxygen.
-
Pressurize the reactor with hydrogen to the target pressure (e.g., 15 bar).[3]
-
Begin agitation and heat the mixture to the target temperature (e.g., 100°C).[3]
-
Maintain the reaction at temperature and pressure, monitoring hydrogen uptake. The reaction is typically complete within 20 hours.[3]
-
Monitor reaction completion via an appropriate in-process control (e.g., TLC or HPLC).
-
-
Work-up and Catalyst Removal:
-
Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen.
-
Prepare a filtration setup with a pad of Celite®.
-
Under a nitrogen atmosphere, filter the reaction mixture through the Celite® pad to remove the Ru/C catalyst.
-
Wash the filter cake thoroughly with deionized water to recover any entrained product. Crucially, keep the catalyst wet at all times.
-
Protocol 2: Purification by Recrystallization
-
Product Isolation & pH Adjustment:
-
Combine the filtrate and washes from the previous step.
-
Carefully adjust the pH of the solution to the isoelectric point of this compound (typically around neutral pH) using an acid (e.g., HCl) to precipitate the crude product.
-
-
Recrystallization:
-
Isolate the crude solid by filtration.
-
Transfer the crude solid to a clean reactor and add a suitable solvent system (e.g., a water/isopropanol mixture). The volume should be sufficient to dissolve the solid at an elevated temperature (e.g., 80-90°C).
-
Heat the mixture with stirring until all the solid dissolves.
-
Slowly cool the solution to allow for the formation of well-defined crystals. A controlled cooling ramp is critical for high purity.
-
Cool to room temperature or below to maximize the yield.
-
-
Final Product Isolation:
-
Filter the purified crystals.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the final product under vacuum at an appropriate temperature.
-
IV. Visualization of Workflows
Synthesis and Purification Workflow
Caption: Overall workflow for the synthesis and purification of this compound.
Troubleshooting Logic: Low Conversion
Caption: Decision tree for troubleshooting low reaction conversion.
V. References
-
Hu, B., et al. (n.d.). cis-3-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid. ResearchGate. Available at: [Link]
-
Schultz, A. G., et al. (1987). ASYMMETRIC SYNTHESIS OF trans-2-AMINOCYCLOHEXANECARBOXYLIC ACID DERIVATIVES FROM PYRROLOBENZODIAZEPINE-5,11-DIONES. Organic Syntheses. Available at: [Link]
-
Vallejos-García, J., et al. (2020). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules. Available at: [Link]
-
Google Patents. (n.d.). CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof. Available at:
-
Google Patents. (n.d.). WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives. Available at:
-
ResearchGate. (n.d.). Short and Efficient Process for the Synthesis of trans- 4-Aminocyclohexanecarboxylic Acid Derivatives. Available at: [Link]
-
Wang, Y., et al. (2005). A new method of preparing (1R,3S)-3-amino-1-cyclohexane-carboxylic acid. ResearchGate. Available at: [Link]
-
Homework.Study.com. (n.d.). How would you synthesize the 3-aminobenzoic acid starting from benzene?. Available at: [Link]
-
ResearchGate. (n.d.). Homogeneous Catalytic Hydrogenation of Carboxylic Acids, Anhydrides, Esters, Amides, and Acid Chlorides. Available at: [Link]
-
The Royal Society of Chemistry. (2014). Catalytic hydrogenation of carboxylic acids using low-valent and high-valent metal complexes. Available at: [Link]
-
PrepChem.com. (n.d.). Synthesis of 3-amino-benzoic acid. Available at: [Link]
-
PubChem - NIH. (n.d.). This compound. Available at: [Link]
-
PubChem - NIH. (n.d.). cis-3-Aminocyclohexanecarboxylic acid. Available at: [Link]
-
PMC. (n.d.). Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO2. Available at: [Link]
-
Chemsrc. (n.d.). This compound. Available at: [Link]
-
Google Patents. (n.d.). EP3672935A1 - Process for purifying long chain amino acids. Available at:
-
Google Patents. (n.d.). US6833472B2 - Process for the purification of aromatic carboxylic acids. Available at:
-
ResearchGate. (n.d.). Impurity profile of amino acids?. Available at: [Link]
-
Google Patents. (n.d.). US5550294A - Method of increasing hydrogenation rate of aromatic amines. Available at:
-
Google Patents. (n.d.). EP2074076A2 - Production of amines by catalytic hydrogenation of carboxylic acid derivatives. Available at:
-
Quick Company. (n.d.). Purification Of Aromatic Carboxylic Acids. Available at: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]
- 3. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Method Refinement for Preparing Optically Pure 3-Amino-1-Cyclohexane Carboxylic Acid
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the synthesis and purification of 3-amino-1-cyclohexane carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals actively working with this chiral building block. We will address common experimental challenges through a series of frequently asked questions and in-depth troubleshooting guides, providing not just protocols, but the underlying scientific rationale to empower your method development.
Section 1: Frequently Asked Questions (FAQs)
This section covers high-level questions that often arise during the planning and execution of the synthesis.
Q1: What are the primary strategies for obtaining enantiopure cis-3-amino-1-cyclohexane carboxylic acid?
There are two main avenues: asymmetric synthesis and chiral resolution.
-
Asymmetric Synthesis: This approach builds the chiral centers into the molecule from the start using chiral catalysts or auxiliaries. For example, one reported method involves an enzymatic hydrolytic desymmetrization of a meso diester intermediate, followed by a modified Curtis-type rearrangement to install the amine group with high enantiomeric excess (ee)[1]. While elegant and often efficient, these methods can require specialized reagents and significant route development.
-
Chiral Resolution: This is a classical and widely used technique that starts with a racemic mixture of the amino acid and separates the two enantiomers.[2][3] The most common method involves reacting the racemic amino acid with a single enantiomer of another chiral molecule (the "resolving agent") to form a pair of diastereomeric salts.[2][4] Because diastereomers have different physical properties, such as solubility, they can be separated by fractional crystallization.[2] This guide will focus primarily on refining this widely accessible technique.
Q2: I am attempting a classical resolution. How do I select an appropriate resolving agent?
The selection is based on forming a stable salt that crystallizes well and has a significant solubility difference between the two diastereomers.
-
For a racemic amino acid (amphoteric): You can use either a chiral acid or a chiral base.
-
Chiral Acids: Agents like (+)-tartaric acid, (-)-mandelic acid, or (+)-camphor-10-sulfonic acid are common choices for resolving racemic bases or the amino group of an amino acid.[2] Tartaric acid, in particular, is inexpensive and effective for resolving cyclic amino compounds.[5][6]
-
Chiral Bases: Agents like brucine, strychnine, or (R/S)-1-phenylethylamine are used to resolve racemic acids by forming salts with the carboxylic acid group.[2]
-
-
The Principle: The goal is to find a pairing where one diastereomeric salt (e.g., (R)-acid·(R)-base) is significantly less soluble in a given solvent system than the other salt ((S)-acid·(R)-base), allowing it to selectively crystallize.[4] This often requires empirical screening of different resolving agents and solvents.
Q3: After resolution, how can I confidently determine the absolute configuration of my product?
Confirming the stereochemistry is critical. Several methods can be used:
-
Optical Rotation: Measure the specific rotation of your final product using a polarimeter and compare it to the literature value for the known enantiomer. For example, a reported synthesis of (1R, 3S)-3-amino-1-cyclohexane carboxylic acid confirmed its configuration by comparing the measured specific rotation to a known standard.[1]
-
Chiral HPLC: By using a column known to elute a specific enantiomer first (based on manufacturer data or by running a certified standard), you can assign the configuration based on retention time.
-
X-ray Crystallography: If you can grow a suitable crystal of your resolved product or one of its diastereomeric salts, single-crystal X-ray diffraction provides an unambiguous determination of the absolute configuration.
Section 2: Troubleshooting Guide for Classical Resolution
This section provides a systematic approach to solving the most common issues encountered during the fractional crystallization of diastereomeric salts.
Problem: Low Enantiomeric Excess (ee) in the Final Product
This is the most frequent challenge. Before optimizing the resolution, you must first trust your analytical data.
Initial Checkpoint: Rigorously Validate Your Analytical Method
It is surprisingly common for chromatographic artifacts or an unoptimized analytical method to falsely indicate low enantioselectivity.[7]
-
Action: Prepare a true 50:50 racemic sample of your 3-amino-1-cyclohexane carboxylic acid.
-
Test: Analyze this racemic standard using your chiral HPLC or GC method.
-
Expected Result: You must see two distinct, baseline-separated peaks of equal area.
-
Troubleshooting: If the peaks are not well-resolved, your analytical method requires optimization before you can accurately assess the success of your resolution.[7] You may need to screen different chiral columns or adjust the mobile phase composition.[8]
Once the analytical method is validated, consider the following causes for low ee:
| Possible Cause | Underlying Rationale | Recommended Solutions |
| Incomplete Separation of Diastereomers | The solubility difference between the two diastereomeric salts is insufficient in the chosen solvent, leading to contamination of the crystalline salt with the more soluble diastereomer. | Solvent Screening: Test a variety of solvents or solvent mixtures (e.g., methanol, ethanol, isopropanol, acetone, water, or combinations thereof) to maximize the solubility difference. Temperature Control: Implement a slow, controlled cooling profile during crystallization. A rapid crash-cooling will trap impurities. Recrystallization: Perform one or more recrystallizations of the diastereomeric salt. The ee of the salt should increase with each step. |
| Co-precipitation | The unwanted diastereomer crystallizes along with the desired one, even if it is more soluble. This can happen if the solution is too supersaturated or if the resolving agent is not enantiomerically pure.[9] | Adjust Stoichiometry: Typically, 0.5 equivalents of the resolving agent are used to resolve a racemate. Fine-tuning this ratio (e.g., to 0.45 or 0.55 eq) can sometimes improve selectivity. Slower Crystallization: Decrease the rate of cooling or use an anti-solvent addition method to grow crystals more slowly, allowing for better lattice selection. Verify Resolving Agent Purity: Ensure your resolving agent has high enantiomeric purity (>99% ee). |
| Racemization During Workup | The chiral center of the amino acid is compromised after the diastereomeric salt is isolated, typically during the step to liberate the free amino acid. | Use Mild Conditions: When breaking the diastereomeric salt to isolate your free amino acid, avoid harsh pH or high temperatures. Use a mild acid (like citric acid) or base (like NaHCO₃) for the pH adjustment and extraction.[5] |
Problem: Low Yield of the Resolved Product
A successful resolution must also be practical. Low yields can often be traced to the following:
-
Possible Cause A: Suboptimal Stoichiometry: Using too much or too little resolving agent can impact the yield of the crystallized salt.
-
Solution: While 0.5 equivalents is the theoretical ideal, empirically test slight variations to find the optimal point for precipitation of one diastereomer.
-
-
Possible Cause B: High Solubility of the Target Salt: The desired diastereomeric salt may be too soluble in the chosen solvent, leaving a significant amount in the mother liquor.
-
Solution: Concentrate the solution before crystallization or introduce an anti-solvent (a solvent in which the salt is poorly soluble) to induce precipitation. Be cautious, as this can sometimes negatively impact ee.
-
-
Possible Cause C: Premature Precipitation: The salt may begin to crystallize at a higher temperature than expected, before the solution is fully homogeneous, trapping impurities.
-
Solution: Ensure all solids are completely dissolved (gently warming if necessary) before beginning the controlled cooling process.
-
Section 3: Experimental Protocols & Workflows
Workflow for Classical Chiral Resolution
The following diagram outlines the logical steps in a typical resolution experiment, from the racemic starting material to the isolated, pure enantiomer.
Caption: Workflow for chiral resolution via diastereomeric salt crystallization.
Protocol 1: Chiral Resolution of Racemic cis-3-Amino-1-Cyclohexane Carboxylic Acid
This protocol is a representative example using L-(+)-tartaric acid. Optimal conditions, particularly the solvent and temperatures, may require adjustment.
-
Dissolution: In a suitable flask, dissolve 1.0 equivalent of racemic cis-3-amino-1-cyclohexane carboxylic acid in a minimal amount of hot aqueous ethanol (e.g., 80% EtOH). Ensure the solution is clear and homogeneous.
-
Addition of Resolving Agent: In a separate vessel, dissolve 0.5 equivalents of L-(+)-tartaric acid in the same hot solvent. Add the tartaric acid solution slowly to the amino acid solution with gentle stirring.
-
Crystallization: Allow the mixture to cool slowly to room temperature. Cloudiness should appear as the less soluble diastereomeric salt begins to crystallize. For optimal crystal formation and purity, do not disturb the mixture during this initial phase. After reaching room temperature, you may cool the mixture further in an ice bath (0-5 °C) for 1-2 hours to maximize precipitation.
-
Isolation: Collect the precipitated crystals by vacuum filtration. Wash the filter cake with a small amount of cold solvent to remove residual mother liquor.
-
Liberation of Free Amino Acid: Suspend the isolated diastereomeric salt in water. Adjust the pH to be basic (e.g., pH 9-10) using a mild base like 1M NaOH or NaHCO₃ to deprotonate the tartaric acid. This will liberate the free amino acid. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane) to remove any organic-soluble impurities.[5]
-
Purification: To isolate the free amino acid, adjust the pH of the aqueous layer to its isoelectric point (approximately pH 6-7), which will cause the zwitterionic amino acid to precipitate. Alternatively, ion-exchange chromatography can be used for purification.[10]
-
Drying: Collect the purified amino acid by filtration, wash with cold water, and dry under vacuum.
-
Analysis: Determine the yield and measure the enantiomeric excess using a validated chiral HPLC method (see Protocol 2).
Protocol 2: Determination of Enantiomeric Purity by Chiral HPLC
This is a general method; column choice and mobile phase conditions are critical and must be optimized for your specific analyte.
-
Column Selection: Macrocyclic glycopeptide-based chiral stationary phases (CSPs), such as those based on teicoplanin, are highly effective for separating the enantiomers of underivatized amino acids.[11][12] Polysaccharide-based columns are also a versatile option.[8][13]
-
Sample Preparation: Accurately weigh and dissolve a small amount of your resolved product (e.g., 1 mg) in the mobile phase to create a stock solution (e.g., 1 mg/mL). Dilute as necessary to fall within the detector's linear range.
-
Chromatographic Conditions (Example):
-
Column: CHIROBIOTIC T (Teicoplanin CSP)[11]
-
Mobile Phase: A polar organic or reversed-phase mode. For example, a mixture of methanol/acetonitrile/acetic acid/triethylamine. The acidic and basic additives are crucial for controlling the ionization state of the amino acid and improving peak shape.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
-
Analysis Sequence:
-
Inject Racemic Standard: First, inject the 50:50 racemic mixture to determine the retention times of both enantiomers and to calculate the resolution factor (Rs). A good separation should have Rs > 1.5.
-
Inject Resolved Sample: Inject your prepared sample.
-
-
Calculation of Enantiomeric Excess (ee):
-
Identify the peak areas for each enantiomer (Area₁ and Area₂).
-
Calculate the ee using the formula: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100
-
References
- CAT GmbH & Co. KG. (n.d.). Analyses of amino acids, Enantiomeric purity. CAT.
- Khan, M. A., et al. (2020). An efficient method for the determination of enantiomeric purity of racemic amino acids using micellar chromatography, a green approach. Biomedical Chromatography, 34(11), e4943.
- American Chemical Society. (2025). Synthetic peptide enantiomeric purity analysis by chiral high-performance liquid chromatography-electrospray ionization mass spectrometry. ACS Fall 2025.
- Wang, Y., et al. (2008). A new method of preparing (1R,3S)-3-amino-1-cyclohexane-carboxylic acid. ResearchGate.
- Aponte, J. C., et al. (2019). Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non-proteinogenic amino acids by comprehensive two-dimensional gas chromatography. Journal of separation science, 42(15), 2534–2544.
- CAT GmbH & Co. KG. (n.d.). amino acid analysis. CAT.
- Hassan, Y. M. (2018). A Simple and Fast Resolution of Racemic Diaminocyclohexane using Tartaric acid. Chemistry Research Journal, 3(4), 118-121.
- Phenomenex. (n.d.). Chiral HPLC Column. Phenomenex.
- Hassan, Y. M. (2020). A Simple and Fast Resolution of Racemic Diaminocyclohexane using Tartaric acid. ResearchGate.
- Kagan, H. B. (2001). Kinetic Resolution When the Chiral Auxiliary Is Not Enantiomerically Pure: Normal and Abnormal Behavior. Journal of the American Chemical Society, 123(31), 7563–7573.
- LibreTexts Chemistry. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers.
- The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization.
- Pharmaceutical Technology. (2015). Chiral Resolution with and without Resolving Agents.
- ResearchGate. (2018). Is it possible to separate peaks of a chiral carboxylic acid in chiral HPLC?
- Péter, A., et al. (1998). High-Performance Liquid Chromatographic Separation of Enantiomers of Unusual Amino Acids on a Teicoplanin Chiral Stationary Phase. Journal of Chromatography A, 793(2), 283-294.
- DeGraw, J. I., & Cory, M. (1982). 3-Aminotropane-3-carboxylic acids. Preparation and properties. Journal of Heterocyclic Chemistry, 19(6), 1481-1483.
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Technical Support Center: Overcoming Solubility Challenges in 3-Aminocyclohexanecarboxylic Acid Experiments
Welcome to the technical support center for 3-Aminocyclohexanecarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming common solubility issues encountered during experimentation with this compound. As Senior Application Scientists, we have compiled this guide based on established scientific principles and extensive laboratory experience.
Troubleshooting Guide
This section addresses specific problems you may encounter with the solubility of this compound. Each issue is presented in a question-and-answer format, providing not just solutions but also the scientific reasoning behind them.
Question 1: My this compound is not dissolving in water at neutral pH. What is the underlying issue and how can I resolve it?
Answer:
The limited solubility of this compound in neutral water is primarily due to its zwitterionic nature.[1][2][3] Like other amino acids, it possesses both a basic amino group (-NH2) and an acidic carboxylic acid group (-COOH).[3][4] In aqueous solutions, these groups can undergo an internal acid-base reaction, forming a zwitterion where the amino group is protonated (-NH3+) and the carboxylic acid group is deprotonated (-COO-).[2][3] This dipolar, yet overall neutral, molecule has strong intermolecular electrostatic interactions, leading to a stable crystal lattice that is difficult for water to disrupt, resulting in low solubility at its isoelectric point (the pH at which the net charge is zero).[5][6]
Troubleshooting Protocol:
-
pH Adjustment: The most effective way to increase solubility is to shift the pH of the solution away from the isoelectric point.[5][6][7]
-
Acidic Conditions (pH < 4): Add a dilute acid (e.g., 0.1 M HCl) dropwise. This will protonate the carboxylate group, resulting in a positively charged species (cation) that is more soluble in water.[4][8]
-
Alkaline Conditions (pH > 9): Add a dilute base (e.g., 0.1 M NaOH) dropwise. This will deprotonate the ammonium group, resulting in a negatively charged species (anion) that is also more soluble in water.[4][8]
-
-
Gentle Heating: For many solids, solubility increases with temperature.[9][10] Gently warm the solution while stirring to help break the intermolecular forces in the crystal lattice. However, be cautious of potential degradation at high temperatures.
-
Sonication: Using an ultrasonic bath can help to break up solid aggregates and increase the rate of dissolution.
Question 2: I am working with a mixture of cis- and trans- isomers of this compound. Could isomeric differences be affecting solubility?
Answer:
Experimental Workflow for Isomer-Specific Solubility Assessment:
Caption: Workflow for determining isomer-specific solubility.
Question 3: I need to dissolve this compound in an organic solvent for a reaction. Which solvents are most suitable?
Answer:
This compound is generally soluble in polar protic solvents like water and alcohols.[12] Its zwitterionic nature at neutral pH makes it less soluble in nonpolar organic solvents. However, by converting it to its hydrochloride salt or by using a polar aprotic solvent, its solubility in organic media can be improved.
Solvent Selection Guide:
| Solvent Class | Examples | Expected Solubility | Rationale |
| Polar Protic | Water, Ethanol, Methanol | Good, especially with pH adjustment or heating.[12][13][14] | These solvents can solvate the charged groups of the zwitterion through hydrogen bonding. |
| Polar Aprotic | DMSO, DMF | Moderate | These solvents have high dielectric constants and can solvate ions, but lack the ability to hydrogen bond as effectively as protic solvents. |
| Nonpolar | Toluene, Hexane | Poor | The nonpolar nature of these solvents cannot effectively solvate the charged zwitterionic form of the amino acid. |
Protocol for Dissolving in Organic Solvents:
-
Form a Salt: Convert the this compound to its hydrochloride salt by treating it with hydrochloric acid.[15][16] The resulting salt will have improved solubility in some organic solvents.
-
Use a Co-solvent: A mixture of a polar protic solvent (like ethanol) and your desired organic solvent can sometimes provide a suitable medium for dissolution.[13]
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reason for the pH-dependent solubility of this compound?
The pH-dependent solubility of this compound is a direct consequence of its amphoteric nature, meaning it can act as both an acid and a base.[4] The state of protonation of the amino and carboxylic acid groups is determined by the pH of the solution. At its isoelectric point, the molecule exists as a zwitterion with low solubility. By changing the pH, the molecule is converted into a more soluble cationic (at low pH) or anionic (at high pH) form.[6][8]
Caption: Relationship between pH and the ionic form of this compound.
Q2: How does temperature generally affect the solubility of this compound?
For most solid solutes, including this compound, solubility in a liquid solvent increases with temperature.[9][10] This is because the dissolution process is often endothermic, meaning it absorbs heat from the surroundings. According to Le Chatelier's principle, increasing the temperature will shift the equilibrium towards the dissolution of more solute.
Q3: Are there any specific analytical techniques recommended for quantifying the concentration of this compound in solution?
Yes, several analytical techniques can be used. High-Performance Liquid Chromatography (HPLC) is a common and reliable method.[17] Depending on the specific requirements of your experiment, other techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) after appropriate derivatization, or Nuclear Magnetic Resonance (NMR) spectroscopy could also be employed for quantification.[18]
Q4: In the context of drug development, why is understanding the solubility of this compound and its derivatives important?
In drug development, the solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that influences its bioavailability.[19] A drug must be in a dissolved state to be absorbed by the body.[19] this compound is used as a building block in the synthesis of various pharmaceuticals.[20] Understanding and controlling its solubility is crucial for designing effective drug delivery systems and ensuring consistent and predictable therapeutic outcomes.
References
- (1S,3R)-3-Ammoniocyclohexanecarboxylate. (2007). Acta Crystallographica Section E: Structure Reports Online, 63(Pt 5), o2441.
- cis-3-Aminocyclohexanecarboxylic acid - ChemBK. (2024).
- cis-3-Aminocyclohexanecarboxylic acid | C7H13NO2 | CID 3082488 - PubChem. (n.d.).
- 4 Factors Affecting Solubility of Drugs - Ascendia Pharmaceutical Solutions. (2021).
- 17.5: Factors that Affect Solubility - Chemistry LibreTexts. (2020).
- Solubility and Factors Affecting Solubility - Chemistry LibreTexts. (2023).
- Cas 118785-96-9,cis-3-aMinocyclohexane carboxylic acid Methyl ester*HCl | lookchem. (n.d.).
- The Solubility of Amino Acids in Various Solvent Systems - DigitalCommons@URI. (n.d.).
- 5-Aminocyclohexa-1,3-diene-1-carboxylic acid | Solubility of Things. (n.d.).
- Which isomers (cis or trans) are more water soluble? - Chemistry Stack Exchange. (2016).
- 19 - Organic Syntheses Procedure. (n.d.).
- Zwitterion - Wikipedia. (n.d.).
- Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed. (1989).
- Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. (2022). Current Medicinal Chemistry, 29(13), 2203–2234.
- This compound | C7H13NO2 | CID 544887 - PubChem - NIH. (n.d.).
- (1S,3S)-3-Aminocyclohexanecarboxylic acid | C7H13NO2 | CID 7005077 - PubChem. (n.d.).
- Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility - ResearchGate. (2025).
- 26.1: Structures of Amino Acids - Chemistry LibreTexts. (2024).
- Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - MDPI. (2020).
- Zwitterions and Amino Acids - aqion. (2024).
- Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. (2014). Fluid Phase Equilibria, 363, 134–140.
- Solubility of 3-Aminobenzoic Acid in Supercritical Carbon Dioxide Modified by Ethanol. (2025). Journal of Chemical & Engineering Data, 60(3), 764–770.
- Solubility-pH profiles of some acidic, basic and amphoteric drugs - PubMed. (2013).
- This compound | CAS#:16636-51-4 | Chemsrc. (2025).
- ASYMMETRIC SYNTHESIS OF trans-2-AMINOCYCLOHEXANECARBOXYLIC ACID DERIVATIVES FROM PYRROLOBENZODIAZEPINE-5,11-DIONES - Organic Syntheses Procedure. (n.d.).
- CN111099989A - S-3-cyclohexenecarboxylic acid and its purification method - Google Patents. (n.d.).
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Technical Support Center: Catalyst Selection for Efficient Arene Hydrogenation
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for arene hydrogenation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of selecting the right catalyst for efficient and selective arene hydrogenation. The following content is structured in a question-and-answer format to directly address common challenges and frequently asked questions encountered in the lab.
Frequently Asked Questions (FAQs)
Q1: What are the primary classes of catalysts used for arene hydrogenation?
A1: Arene hydrogenation is a powerful transformation but requires effective catalysts to overcome the high resonance stabilization energy of the aromatic ring.[1][2] The catalysts are broadly divided into two main categories: heterogeneous and homogeneous.
-
Heterogeneous Catalysts: These are typically solid-phase catalysts where the active metal is dispersed on a support material. They are widely used in industrial processes due to their ease of separation and recyclability.[3][4][5]
-
Noble Metals: Rhodium (Rh), Ruthenium (Ru), Platinum (Pt), and Palladium (Pd) on supports like carbon (C), alumina (Al₂O₃), or silica (SiO₂) are highly active.[3][6][7][8] Rhodium and Ruthenium are often considered the most active for hydrogenating the aromatic nucleus.[7]
-
Non-Noble Metals: Nickel-based catalysts, such as Raney Ni, are cost-effective and widely used, though they often require harsher conditions (higher temperature and pressure).[9][10]
-
-
Homogeneous Catalysts: These are soluble catalyst complexes that operate in the same phase as the reactants, often allowing for milder reaction conditions and higher selectivity.[4][11]
-
Rhodium Complexes: Cationic Rh(I) complexes with ligands like N-heterocyclic carbenes (NHCs) or phosphines are effective.[12] For instance, Rh-CAAC (Cyclic (Alkyl)(Amino)Carbene) complexes have shown excellent functional group tolerance.[13]
-
Ruthenium Complexes: Ru complexes with phosphine ligands (e.g., Ru-PhTRAP) or NHCs have been developed for highly selective and even asymmetric hydrogenations.[14][15]
-
Iridium Complexes: Chiral Iridium complexes, often activated by additives like iodine, are particularly noted for the asymmetric hydrogenation of heteroarenes like quinolines.[2]
-
Q2: How do I choose between a homogeneous and a heterogeneous catalyst for my synthesis?
A2: The choice depends on a trade-off between activity, selectivity, cost, and practical considerations like product separation and catalyst recycling.
| Feature | Homogeneous Catalysts | Heterogeneous Catalysts |
| Activity/Selectivity | Often higher selectivity and activity under milder conditions. Well-defined active sites allow for precise tuning.[4] | Generally require harsher conditions (higher T/P). Selectivity can be lower, but some systems are highly effective.[4][16] |
| Substrate Scope | Can be highly tailored for complex substrates with sensitive functional groups.[17] | Broadly applicable but may cause side reactions like hydrogenolysis with sensitive substrates.[16] |
| Separation/Recycling | Separation from the product can be difficult and expensive, often requiring chromatography.[4] | Easily separated by simple filtration. Catalyst can often be reused multiple times.[4][18] |
| Mechanism | Reaction mechanisms are often well-understood, facilitating rational optimization.[4] | Active sites can be poorly defined, and mechanisms are more complex to study.[4] |
| Cost & Scalability | Ligands and metal precursors can be expensive. Best suited for small-scale, high-value synthesis. | Generally more cost-effective and robust, making them ideal for large-scale industrial applications.[11] |
A key challenge is that some molecular precursors thought to be homogeneous catalysts can decompose under reaction conditions to form highly active nanoparticles (heterogeneous).[11][13] It is crucial to perform tests (e.g., mercury poisoning test) to determine the true nature of the active catalyst.[11]
Q3: My substrate has multiple reducible groups. How can I selectively hydrogenate only the arene ring?
A3: Achieving high chemoselectivity is a common challenge.[1][15] The strategy depends on the catalyst and the nature of the other functional groups.
-
Catalyst Choice: Some catalysts have inherent selectivity. For example, Rh-CAAC precursors have demonstrated superior ability to hydrogenate arenes in the presence of carbonyl groups and other sensitive moieties like silyl and boryl groups.[1][13] Ruthenium nanoparticles on nitrogen-doped carbon have shown excellent selectivity in reducing aromatic ethers without cleaving the C-O bond.[19]
-
Substrate Activation: In some cases, activating the substrate can direct the catalyst. For instance, Lewis acids can activate the arene ring, making it more susceptible to hydrogenation under milder conditions that might not affect other functional groups.[10]
-
Reaction Conditions: Milder conditions (lower temperature and pressure) generally favor higher selectivity.[6] Harsh conditions are more likely to cause over-reduction or hydrogenolysis of other functional groups.[15][20]
-
Additives: The presence of additives can tune the electronic or steric environment of the catalyst, thereby improving selectivity.[15] For example, the choice of solvent can dramatically alter selectivity; in the hydrogenation of quinoline with a platinum catalyst, using trifluoroacetic acid as the solvent favors hydrogenation of the benzene ring, while methanol favors the pyridine ring.[16]
Q4: My goal is to synthesize a cis-substituted cyclohexane. How can I control the diastereoselectivity?
A4: The hydrogenation of multisubstituted arenes generally favors the formation of the cis isomer.[1][6] This is because the reaction typically proceeds via a non-interrupted coordination of one face of the aromatic ring to the catalyst surface or metal center. The hydrogen atoms are delivered sequentially from the same side before the product dissociates.[1][6]
To maximize cis-selectivity:
-
Use a Heterogeneous Catalyst: Catalysts like Rhodium on alumina or supported Ruthenium nanoparticles often give high cis-selectivity.[6][18]
-
Maintain Catalyst-Substrate Association: Conditions that prevent the dissociation and re-association of partially hydrogenated intermediates are key. This is generally favored because the hydrogenation of the intermediate diene or olefin is much faster than the initial dearomatization step.[1]
Q5: Is it possible to achieve trans-selective arene hydrogenation?
A5: Yes, although it is less common as it requires a π-facial exchange of a partially hydrogenated intermediate.[1] Recently, specific catalytic systems have been developed to favor the thermodynamically more stable trans product. A notable example is the use of a commercially available palladium on alumina (Pd/Al₂O₃) catalyst for the hydrogenation of phenol derivatives, which provides the trans-cyclohexanols with high selectivity.[6] Interestingly, the diastereoselectivity for this class of substrates can be switched back to the cis isomer by changing the catalyst to a rhodium-based system.[6]
Troubleshooting Guide
This section addresses specific experimental problems in a direct question-and-answer format.
Problem: Low or No Conversion
Q: My reaction is not starting or is very sluggish. What are the first things I should check?
A: Low conversion is a frequent issue stemming from problems with the catalyst, reaction conditions, or the reagents themselves. Follow this decision tree to diagnose the problem.
-
Preparation : In a suitable high-pressure reaction vessel (e.g., a Parr shaker apparatus), dissolve the arene substrate (1.0 eq) in an appropriate solvent (e.g., ethanol, methanol, or ethyl acetate). [20]2. Inerting : Seal the vessel. Purge the system by evacuating and backfilling with an inert gas (e.g., nitrogen or argon) three times to remove all oxygen.
-
Catalyst Addition : Under a positive pressure of the inert gas, carefully add the heterogeneous catalyst (e.g., 5-10 mol% of 10% Pd/C). [20]4. Hydrogenation : Carefully evacuate the inert gas and introduce hydrogen gas to the desired pressure (e.g., 50-100 psi), or maintain a hydrogen atmosphere with a balloon for reactions at atmospheric pressure. [20]5. Reaction : Begin vigorous stirring and heat to the desired temperature if necessary. Monitor the reaction's progress by periodically taking aliquots (after safely venting and purging) and analyzing them by a suitable technique (e.g., TLC, GC-MS, or ¹H NMR).
-
Work-up : Once the reaction is complete, cool to room temperature, carefully vent the excess hydrogen, and purge the vessel with an inert gas.
-
Isolation : Filter the reaction mixture through a pad of Celite® to remove the solid catalyst. Wash the pad with fresh solvent. Combine the filtrates and concentrate under reduced pressure to yield the crude product, which can then be purified by chromatography or distillation.
References
- Universität Münster. (n.d.). Arene Hydrogenation. Organisch-Chemisches Institut.
- S. Sent, M. A. Waheed, et al. (2016). Highly Selective Hydrogenation of Arenes Using Nanostructured Ruthenium Catalysts Modified With a Carbon-Nitrogen Matrix. Nature Communications, 7, 11326.
- J. G. H. Hermens, J. C. van der Waal, et al. (2018). Diastereoselective hydrogenation of arenes and pyridines using supported ruthenium nanoparticles under mild conditions. Chemical Communications, 54(74), 10442-10445.
- A. V. S. V. G. Kumar, S. Shishido, et al. (2021). Selective Hydrogenation of Heteroarenes Using Supported Ruthenium Phosphide Nanoparticle Catalysts. Journal of the American Chemical Society, 143(32), 12614–12623.
- D. G. Yu, F. S. Han, et al. (2015). Substrate Activation Strategies in Rhodium(III)-Catalyzed Selective Functionalization of Arenes. Accounts of Chemical Research, 48(4), 1007–1022.
- Y. Wang, Z. Chang, et al. (2021). Mild and Selective Rhodium-Catalyzed Transfer Hydrogenation of Functionalized Arenes. Organic Letters, 23(6), 1910–1914.
- S. H. Cho, J. W. Han, et al. (2022). Ruthenium-Catalyzed Carbocycle-Selective Hydrogenation of Fused Heteroarenes. Journal of the American Chemical Society, 144(1), 223–233.
- Wiley-VCH. (n.d.). Arene hydrogenation provides direct access to diverse carbo‐ and heterocycle motifs. Advanced Science News.
- M. P. Wiesenfeldt, Z. Nairoukh, et al. (2019). Selective Arene Hydrogenation for Direct Access to Saturated Carbo‐ and Heterocycles. Angewandte Chemie International Edition, 58(32), 10460-10476.
- ResearchGate. (n.d.). Site-selective hydrogenation of arenes.
- Sarthaks eConnect. (2022). Which is the most widely used catalyst for hydrogenation if aromatics?
- S. Schrempp, L. F. T. Dahl, et al. (2023). Asymmetric arene hydrogenation: towards sustainability and application. Chemical Society Reviews, 52(14), 4846-4867.
- M. P. Wiesenfeldt, T. Knecht, et al. (2020). trans-Selective and Switchable Arene Hydrogenation of Phenol Derivatives. ACS Catalysis, 10(19), 11471–11477.
- M. Wollenburg, D. Moock, et al. (2020). Mechanistic Understanding of the Heterogeneous, Rhodium-Cyclic (Alkyl)(Amino)Carbene-Catalyzed (Fluoro-)Arene Hydrogenation. ACS Catalysis, 10(10), 5556–5563.
- Z. F. Zhang, Y. W. Li, et al. (2014). Application of supported metallic catalysts in catalytic hydrogenation of arenes. RSC Advances, 4(106), 61394-61414.
- P. J. Dyson. (2003). Arene hydrogenation by homogeneous catalysts: fact or fiction? Dalton Transactions, (11), 2964-2974.
- M. K. P. Jayarathne, S. G. S. G. Wijesinghe, et al. (2022). Loss and Reformation of Ruthenium Alkylidene: Connecting Olefin Metathesis, Catalyst Deactivation, Regeneration, and Isomerization. Journal of the American Chemical Society, 144(30), 13498–13506.
- University of Pennsylvania. (n.d.). Homogeneous vs Heterogeneous Catalysts.
- Y. G. Zhou. (2011). Asymmetric Hydrogenation of Arenes and Hetarenes. Science of Synthesis, 1, 203-246.
- Chirik Group, Princeton University. (2022). Asymmetric Arene Hydrogenation.
- C. Jimenez-Rodriguez, S. P. S. Fernandez, et al. (2017). The hydrogenation of nitroarenes mediated by platinum nanoparticles: an overview. Catalysis Science & Technology, 7(19), 4248-4260.
- ResearchGate. (n.d.). Scope and Diastereoselectivity of the Rhodium‐Catalyzed Hydrogenation of Simple Benzo‐fused N‐Heterocycles.
- YouTube. (2020). Catalytic hydrogenation of aromatic compounds.
- YouTube. (2021). Arenes to Cyclohexanes, Part 1: Heterogeneous Catalytic Hydrogenation.
- D. G. Yu, F. S. Han, et al. (2015). Substrate Activation Strategies in Rhodium(III)-Catalyzed Selective Functionalization of Arenes. Accounts of Chemical Research, 48(4), 1007-1022.
- ScienceDirect. (n.d.). Mechanistic comparison of heterogeneous and homogeneous hydrogenation.
- A. S. L. H. Fulmer, T. J. Marks, et al. (2010). Benzene Selectivity in Competitive Arene Hydrogenation: Effects of Single-Site Catalyst···Acidic Oxide Surface Binding Geometry. Journal of the American Chemical Society, 132(38), 13329–13344.
- SciSpace. (2016). Highly selective hydrogenation of arenes using nanostructured ruthenium catalysts modified with a carbon-nitrogen matrix.
- J. B. Lin, Y. F. Wang, et al. (2024). Arene Reduction by Rh/Pd or Rh/Pt under 1 atm Hydrogen Gas and Room Temperature. Organic Letters, 26(18), 3746–3750.
- J. M. C. K. Williams, J. S. Luterbacher, et al. (2021). Catalyst Choice Impacts Aromatic Monomer Yields and Selectivity in Hydrogen-Free Reductive Catalytic Fractionation. ACS Sustainable Chemistry & Engineering, 9(1), 169–177.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Catalyst Selection for Hydrogenation Processes: Factors to Consider.
- Forbes. (2024). How to Optimize Performance in Alkene Hydrogenation Catalysts.
- Future4200. (n.d.). Catalytic Hydrogenation over Platinum Metals.
- Y. G. Zhou, X. L. Xie, et al. (2011). Asymmetric Hydrogenation of Heteroarenes and Arenes. Chemical Reviews, 111(3), 1760–1824.
- ResearchGate. (n.d.). Hydrogenation of Arenes by Dual Activation: Reduction of Substrates Ranging from Benzene to C 60 Fullerene under Ambient Conditions.
- D. T. T. Pham, D. C. F. van der Zalm, et al. (2017). Hydrogen chemisorption on supported platinum, gold, and platinum–gold-alloy catalysts. Physical Chemistry Chemical Physics, 19(26), 17096-17105.
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Technical Support Center: Stereochemical Integrity in 3-Aminocyclohexanecarboxylic Acid Synthesis
Last Updated: January 9, 2026
Introduction
Welcome to the technical support guide for the stereoselective synthesis of 3-aminocyclohexanecarboxylic acid. The spatial arrangement of the amino and carboxylic acid groups on the cyclohexane ring is critical for its function in peptidomimetics, pharmaceuticals, and other advanced materials. Loss of stereochemical control, or racemization, can lead to mixtures of diastereomers (cis/trans) and enantiomers (R/S), resulting in diminished biological activity and significant purification challenges. This guide provides in-depth troubleshooting advice and preventative strategies to help you maintain stereochemical integrity throughout your synthetic workflow.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a problem in the synthesis of this compound?
A1: Racemization is a process where a single, pure enantiomer of a chiral molecule converts into a mixture of both enantiomers, often resulting in a 1:1 (racemic) mixture. In the context of this compound, which has two stereocenters (at C1 and C3), this can lead to a complex mixture of up to four stereoisomers. This is highly problematic because different stereoisomers can have vastly different biological activities. The presence of unwanted isomers complicates purification and reduces the yield of the desired active compound.[1]
Q2: Which steps in my synthesis are most vulnerable to racemization?
A2: Racemization is most likely to occur under conditions that can remove a proton from a stereogenic center. Key steps to watch for include:
-
Carboxyl Group Activation: Activating the carboxylic acid for coupling reactions (e.g., amide bond formation) makes the proton at the adjacent C1 position more acidic and susceptible to removal by a base.[2][3]
-
Deprotection Steps: The use of harsh acidic or basic conditions to remove protecting groups from the amino or carboxyl functions can promote epimerization at either stereocenter.
-
High Temperatures: Prolonged heating can provide the energy needed to overcome the barrier to racemization, especially in the presence of even weak acids or bases.
Q3: Are there specific reagents known to cause significant racemization?
A3: Yes. While necessary for many transformations, certain reagents must be used with caution. Carbodiimide reagents like DCC (dicyclohexylcarbodiimide) and DIC (diisopropylcarbodiimide), when used without racemization-suppressing additives, are known to promote the formation of oxazolone intermediates, which readily racemize.[1] Strong, non-hindered organic bases like triethylamine (TEA) can also increase the rate of racemization compared to more sterically hindered bases.[2]
Troubleshooting Guide: Diagnosing and Solving Racemization Issues
This section addresses specific experimental problems related to the loss of stereochemical control.
Problem 1: My final product is a mixture of cis and trans isomers. How can I improve diastereoselectivity?
Potential Cause: The reduction or hydrogenation step used to form the cyclohexane ring from an aromatic precursor (like aminobenzoic acid) is often the critical step for establishing cis/trans stereochemistry. The choice of catalyst, solvent, and reaction conditions determines the facial selectivity of the reduction.
Solutions:
-
Catalyst Selection: The choice of hydrogenation catalyst is paramount. For the reduction of p-aminobenzoic acid, ruthenium on carbon (Ru/C) in a basic aqueous solution has been shown to favor the formation of the trans isomer.[4][5] In contrast, other catalysts under different conditions might yield mixtures.
-
Reaction Conditions: Hydrogen pressure and temperature can influence the isomer ratio. It is crucial to screen these parameters systematically. For instance, hydrogenation of p-aminobenzoic acid with 5% Ru/C at 100°C and 15 bar of H₂ pressure has been reported to yield a cis:trans ratio of approximately 1:4.6.[4][5]
-
Post-Synthesis Isomerization (Epimerization): If you have a mixture, it's sometimes possible to isomerize the unwanted cis isomer to the more stable trans isomer. This is often achieved by treating the N-protected amino acid with a base.
Workflow for Diastereoselective Reduction
Caption: Workflow for the catalytic hydrogenation of p-aminobenzoic acid.
Problem 2: My chiral HPLC shows the presence of the undesired enantiomer. What causes this loss of enantiopurity?
Potential Cause: This indicates racemization at one of the chiral centers (C1 or C3). The most common cause during peptide synthesis or related derivatizations is the formation of a 5(4H)-oxazolone (or azlactone) intermediate from an N-protected amino acid.[1] The proton at the α-carbon (C1 in this case) of the oxazolone is highly acidic and can be easily removed by a base, leading to a planar, achiral intermediate. Re-protonation then occurs from either side, scrambling the stereocenter.
Caption: Mechanism of racemization via an oxazolone intermediate.
Solutions:
-
Use Racemization Suppressants: When using coupling reagents, especially carbodiimides, always include an additive. Hydroxybenzotriazole (HOBt) and its derivatives like HOAt and 6-Cl-HOBt are highly effective at suppressing racemization by forming active esters that are less prone to oxazolone formation.[2][6]
-
Optimize Your Base: The choice and amount of base are critical.
-
Basicity & Steric Hindrance: Use a base that is just strong enough to facilitate the reaction. Highly basic, non-hindered amines like triethylamine (TEA) can accelerate racemization.[2] Sterically hindered bases like N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine are often preferred as they are less likely to abstract the α-proton.[2]
-
Stoichiometry: Use the minimum amount of base required. Excess base will significantly increase the risk of racemization.
-
-
Choose the Right Protecting Group: Urethane-based protecting groups like Boc (tert-butyloxycarbonyl) and Fmoc (fluorenylmethyloxycarbonyl) are far superior to acyl-type protecting groups (like Benzoyl) in preventing racemization. The electronic nature of the urethane carbonyl makes oxazolone formation much less favorable.[7]
-
Lower the Reaction Temperature: Perform coupling reactions at 0 °C or even lower temperatures if the reaction kinetics allow. This reduces the rate of both the desired reaction and the undesired racemization.
Data Summary: Impact of Additives and Bases on Racemization
| Coupling Condition | Additive | Base | Typical Racemization Risk |
| DIC only | None | TEA | High |
| DIC | HOBt | DIEA | Low |
| HATU | Internal | DIEA / Collidine | Very Low |
| COMU | Internal | DIEA / Collidine | Very Low |
Preventative Strategies & Recommended Protocols
Instead of troubleshooting, the best approach is to design your synthesis to minimize racemization from the outset.
Protocol: Low-Racemization Peptide Coupling
This protocol is designed for coupling a protected this compound to an amine or amino acid ester.
Materials:
-
N-Boc-3-aminocyclohexanecarboxylic acid (1.0 eq)
-
Amine component (e.g., H-Leu-OtBu) (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.0 eq)
-
N,N-Diisopropylethylamine (DIEA) (2.0 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
Dissolve N-Boc-3-aminocyclohexanecarboxylic acid in anhydrous DCM (or DMF) under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C in an ice bath.
-
Add HATU to the solution and stir for 1-2 minutes.
-
Add DIEA to the reaction mixture and stir for another 5 minutes. This pre-activation step forms the active ester.
-
Add the amine component to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 2 hours, then warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, proceed with standard aqueous workup and purification.
Rationale for Choices:
-
HATU: This is a modern coupling reagent that contains a HOAt moiety within its structure. It is highly efficient and has a low propensity for causing racemization.[1]
-
DIEA: A sterically hindered base that is effective for the coupling reaction but minimizes the risk of α-proton abstraction.[2]
-
Low Temperature: Starting the reaction at 0 °C minimizes the rate of potential side reactions, including racemization.
References
- Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC.
- Socha, A. M., et al. (2011). Syntheses of Natural and Non-Natural β-Amino Acids Using Racemic and Enantioselective Sulfamate-Tethered Aza-Michael Cyclization Reactions. NIH Public Access.
- Racemization in peptide synthesis. (2014). SlideShare.
- Bodanszky, M., & Bodanszky, A. (1967). Racemization in Peptide Synthesis. Mechanism-specific Models. RSC Publishing.
- Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. (n.d.). MDPI.
- Generic mechanisms for acid-catalysed racemisation. (2022). ResearchGate.
- Examples of bioactive molecules containing chiral cyclic β-amino alcohols. (n.d.). ResearchGate.
- Lee, H. S., et al. (2002). Stereoselective synthesis of 3-substituted 2-aminocyclopentanecarboxylic acid derivatives and their incorporation into short 12-helical beta-peptides that fold in water. Journal of the American Chemical Society.
- Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. (2023). Nature Communications.
- Lecture 16 Protecting groups and racemization of Amino Acids. (2021). YouTube.
- Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives. (2017). Google Patents.
- Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof. (2019). Google Patents.
- Chiral resolution methods and the integration of a racemization step. (n.d.). ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 3. m.youtube.com [m.youtube.com]
- 4. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]
- 5. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]
- 6. peptide.com [peptide.com]
- 7. Racemization in peptide synthesis. Mechanism-specific models - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of Crude 3-Aminocyclohexanecarboxylic Acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the purification of crude 3-Aminocyclohexanecarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals who may encounter challenges in obtaining this valuable non-proteinogenic amino acid in high purity. As a β-amino acid with a cyclic structure, its purification presents unique challenges due to its zwitterionic nature, solubility characteristics, and the common impurities generated during synthesis. This guide provides in-depth, field-proven insights in a troubleshooting-focused, question-and-answer format.
Troubleshooting & Frequently Asked Questions (FAQs)
This section directly addresses common issues encountered during the purification of crude this compound.
Q1: My final product is persistently yellow or brown, even after a standard recrystallization. What causes this discoloration and how can I obtain a pure white solid?
A1: Root Cause Analysis & Solution
Discoloration in the final product typically arises from high-molecular-weight, colored byproducts formed during synthesis, often from oxidation or polymerization reactions. These impurities can become trapped within the crystal lattice during recrystallization, making them difficult to remove by simple filtration.
The most effective solution is to treat the recrystallization solution with activated charcoal. Charcoal possesses a high surface area with a network of fine pores, allowing it to adsorb colored impurities and other nonpolar contaminants from the solution.
Troubleshooting Protocol: Decolorization with Activated Charcoal
-
Dissolution: In a suitable flask, dissolve the crude this compound in the minimum amount of hot solvent (e.g., deionized water or an ethanol/water mixture) required to achieve complete dissolution.[1][2]
-
Charcoal Addition: Remove the flask from the heat source. Add a small amount of activated charcoal (typically 1-2% of the solute's weight) to the hot solution. Caution: Add the charcoal slowly and carefully, as the fine powder can cause the hot solvent to boil vigorously and splash.
-
Adsorption: Gently swirl the mixture and heat it again at or near the boiling point for 5-10 minutes. This allows for sufficient time for the charcoal to adsorb the colored impurities.
-
Hot Filtration: The most critical step is to remove the charcoal while the solution is still hot to prevent premature crystallization of the desired product. Use a pre-heated funnel (e.g., with steam or in an oven) and fluted filter paper for a rapid gravity filtration into a clean, pre-warmed flask.[3] Using a stemless funnel can also prevent clogging.[3]
-
Crystallization & Isolation: Allow the clear, colorless filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[4] Collect the purified white crystals by vacuum filtration.
Q2: I'm experiencing very low yields after recrystallization. What are the common mistakes and how can I improve my recovery?
A2: Optimizing Recrystallization Yield
Low yield is a frequent issue in recrystallization and can be attributed to several factors.[3] The key to a successful recrystallization is selecting a solvent system where the desired compound has high solubility at high temperatures and low solubility at low temperatures.[1][4]
Common Causes and Solutions:
-
Excess Solvent: Using too much solvent is the most common cause of low yield. The goal is to create a saturated solution at the solvent's boiling point. If too much solvent is used, the solution will not become supersaturated upon cooling, and much of the product will remain dissolved.
-
Solution: Add the hot solvent portion-wise to the crude solid until it just dissolves. If you've added too much, carefully evaporate some of the solvent to concentrate the solution.[4]
-
-
Premature Crystallization: If crystals form too early, especially during hot filtration, significant product loss will occur.[3]
-
Solution: Ensure your filtration apparatus (funnel, filter paper, receiving flask) is pre-heated. Use a stemless funnel to prevent the product from crystallizing and clogging the stem.[3]
-
-
Cooling Too Rapidly: Crash-cooling a hot solution can lead to the formation of small, impure crystals and traps impurities.
-
Incomplete Crystallization: Insufficient time in the ice bath will result in product remaining in the mother liquor.
-
Solution: Allow the flask to sit in an ice bath for at least 30 minutes before filtration to maximize crystal precipitation.
-
| Solvent System | Boiling Point (°C) | Characteristics & Rationale |
| Deionized Water | 100 °C | Good solvent for zwitterionic amino acids at high temperatures. Solubility drops significantly upon cooling. |
| Ethanol/Water | Variable | A powerful solvent pair. Dissolve the crude product in a minimal amount of hot ethanol, then add hot water dropwise until the solution becomes faintly cloudy. Add a drop or two of hot ethanol to clarify, then cool.[1][4] |
| Methanol | 65 °C | Can be effective, but the solubility of many amino acids is higher in methanol than in water, potentially leading to lower recovery. |
Q3: My product "oils out" as a liquid instead of forming crystals upon cooling. What should I do?
A3: Troubleshooting "Oiling Out"
"Oiling out" occurs when the solubility of the compound decreases so rapidly upon cooling that it separates from the solution as a liquid phase before it has a chance to form an ordered crystal lattice. This is common when the solution is highly impure or cooled too quickly.
Corrective Actions:
-
Reheat and Dilute: Reheat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to slightly decrease the saturation level.
-
Slow Cooling: Allow the solution to cool much more slowly. Insulating the flask can help.
-
Induce Nucleation: If crystals still do not form, induce nucleation by:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches provide a surface for crystal growth to begin.[4]
-
Seeding: Add a tiny, pure crystal of this compound (a "seed crystal") to the cooled solution. This provides a template for other molecules to crystallize upon.[2]
-
Q4: My product appears pure, but HPLC analysis shows significant impurities. Why is recrystallization not sufficient?
A4: The Limits of Recrystallization and the Power of Chromatography
While recrystallization is excellent for removing bulk and colored impurities, it is often ineffective at separating compounds with very similar structures and polarities, such as stereoisomers (cis/trans) or closely related synthetic byproducts. These impurities can co-precipitate with the desired product.
For high-purity requirements, ion-exchange chromatography is the superior technique.[5][6] This method separates molecules based on their net charge, which is highly dependent on pH for amino acids. By manipulating the pH of the mobile phase, you can control whether this compound (and its impurities) will bind to or elute from a charged stationary phase.[7][8]
Key Purification Protocols
Protocol 1: Optimized Recrystallization Workflow
This protocol incorporates best practices for maximizing both purity and yield.
-
Solvent Selection: Choose a suitable solvent system (e.g., deionized water or an ethanol/water pair) based on small-scale solubility tests.
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Heat the selected solvent in a separate beaker. Add the minimum amount of hot solvent to the crude solid while stirring until it is fully dissolved.
-
Decolorization (If Necessary): If the solution is colored, remove it from the heat, add 1-2% (w/w) activated charcoal, and gently heat with stirring for 5-10 minutes.
-
Hot Gravity Filtration: Pre-heat a stemless funnel and a receiving flask. Place fluted filter paper in the funnel and rapidly filter the hot solution to remove charcoal or insoluble impurities.
-
Slow Cooling & Crystallization: Cover the receiving flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize precipitation.
-
Isolation: Collect the crystals using a Büchner funnel under vacuum.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a suitable temperature until a constant weight is achieved.
Protocol 2: High-Purity Separation by Ion-Exchange Chromatography
This protocol is designed to separate this compound from ionic impurities and isomers.
-
Resin Selection and Preparation: Select a weakly acidic cation exchange resin (e.g., Bio-Rex 70).[8] Prepare a slurry of the resin in a suitable buffer and pack it into a chromatography column.
-
Equilibration: Equilibrate the column by washing it with several column volumes of a starting buffer at a pH where the target compound is positively charged and will bind (e.g., a slightly acidic buffer, pH ~4-5).
-
Sample Loading: Dissolve the crude product in the starting buffer and load it onto the column. The this compound will bind to the negatively charged resin.
-
Washing: Wash the column with the starting buffer to remove any neutral or anionic impurities that do not bind to the resin.
-
Elution: Elute the bound product by changing the pH or increasing the ionic strength of the mobile phase. A common method is to use a pH gradient (e.g., increasing pH towards the isoelectric point) or a salt gradient (e.g., using an ammonia or NaOH solution).[7] This will cause the protonated amine to neutralize, releasing the zwitterionic amino acid from the resin.
-
Fraction Collection & Analysis: Collect the eluted solution in fractions and analyze them (e.g., by TLC or HPLC) to identify the fractions containing the pure product.
-
Isolation: Combine the pure fractions, and remove the solvent under reduced pressure to isolate the highly purified product.
Visualization of Workflows
A logical approach is crucial for selecting the right purification strategy. The following diagram outlines a decision-making process.
Caption: Decision tree for selecting a purification strategy.
The following diagram illustrates the key steps in the ion-exchange chromatography workflow.
Caption: Workflow for ion-exchange chromatography.
References
- Vertex AI Search. (n.d.). Amino Acid Purification - Column Chromatography.
- Dow Chemical Company. (n.d.). Separation and Refining of Amino acids.
- Waters Corporation. (n.d.). Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry.
- Pang, J. H., et al. (n.d.). An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography. PubMed.
- eCampusOntario Pressbooks. (n.d.). Separation and Detection of Amino Acids – BIOC2580*.
- Creative Proteomics. (n.d.). Amino Acid Pre-column Derivatization HPLC Analysis Methods.
- Shimadzu. (n.d.). Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatization.
- University of Colorado Boulder. (n.d.). Recrystallization.
- UMNOrganicChemistry. (2014, November 20). Recrystallization [Video]. YouTube.
- ChemTalk. (n.d.). Lab Procedure: Recrystallization | Chemistry.
- Professor Dave Explains. (2022, December 5). Recrystallization and Melting Point Analysis [Video]. YouTube.
Sources
- 1. Lab Procedure: Recrystallization | Chemistry | ChemTalk [chemistrytalk.org]
- 2. m.youtube.com [m.youtube.com]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. column-chromatography.com [column-chromatography.com]
- 6. Separation and Detection of Amino Acids – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]
- 7. diaion.com [diaion.com]
- 8. An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of trans-4-Aminocyclohexanecarboxylic Acid
Welcome to the technical support center for the synthesis of trans-4-aminocyclohexanecarboxylic acid (t-AMCHA). This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their synthetic routes and improve the stereoselectivity of this important compound. Here, we address common challenges and provide in-depth, field-tested solutions to enhance your experimental outcomes.
Core Principles of Selectivity in t-AMCHA Synthesis
The primary industrial synthesis of 4-aminocyclohexanecarboxylic acid involves the catalytic hydrogenation of 4-aminobenzoic acid. The core challenge in this synthesis is controlling the stereochemistry to favor the desired trans-isomer over the cis-isomer. The hydrogenation of the aromatic ring is a complex process where the substrate adsorbs onto the catalyst surface, followed by the stepwise addition of hydrogen atoms.
The final cis/trans ratio is a result of a delicate interplay between several factors:
-
Catalyst Choice: Different metals (e.g., Rhodium, Ruthenium, Nickel) and their support materials (e.g., carbon, alumina) exhibit varying affinities for the substrate and intermediates, directly influencing the stereochemical outcome.[1]
-
Reaction Conditions: Temperature, hydrogen pressure, and solvent polarity play crucial roles in reaction kinetics and the thermodynamic equilibrium between the isomers.[2][3]
-
Substrate Presentation: The orientation of the 4-aminobenzoic acid molecule on the catalyst surface can dictate the direction of hydrogen addition.
Achieving a high trans-selectivity often involves kinetically or thermodynamically controlled processes, which can be manipulated through careful selection of these parameters.
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses specific issues you may encounter during your experiments in a practical question-and-answer format.
Low Trans-Isomer Selectivity
Q: My synthesis is yielding a high percentage of the cis-isomer. What are the likely causes and how can I improve the trans-selectivity?
A: This is the most common challenge in t-AMCHA synthesis. A low trans:cis ratio can stem from several factors related to your reaction setup. Here’s a breakdown of the key variables and how to adjust them:
1. Catalyst Selection: The choice of catalyst is paramount. While many catalysts can hydrogenate the aromatic ring, their stereoselectivity varies significantly.
-
Ruthenium (Ru): Ruthenium-based catalysts, particularly 5% Ru on Carbon (Ru/C), are often effective in achieving a higher trans:cis ratio, especially under basic conditions.[2][4] A study demonstrated that reacting p-aminobenzoic acid with 5% Ru/C in 10% aqueous NaOH at 100°C and 15 bar H₂ pressure resulted in a cis:trans ratio of 1:4.6.[2][4]
-
Rhodium (Rh): Rhodium catalysts are also highly active for arene hydrogenation.[5][6] While some reports suggest Rh/C can be used under mild conditions, the resulting stereoselectivity may not always be optimal without careful tuning of other parameters.[7]
-
Raney Nickel (Ni): While Raney Nickel is an inexpensive option, it often requires high pressures (around 150 bar) and may lead to difficulties in product separation.[2][4] It has also been used for the isomerization of the cis product to the trans form.[4][7]
2. Reaction Conditions:
| Parameter | Recommendation for High Trans-Selectivity | Rationale |
| Solvent | Basic aqueous medium (e.g., 10% NaOH solution). | Basic conditions can influence the substrate's adsorption on the catalyst surface and can also facilitate in-situ isomerization of the cis isomer to the more thermodynamically stable trans isomer.[2][4] |
| Temperature | 90°C - 120°C (Optimal around 100°C).[2] | Temperature affects both the reaction rate and the equilibrium between isomers. Temperatures that are too low or too high can negatively impact selectivity and yield.[2] |
| Hydrogen Pressure | 10 - 20 bar. | Moderate pressures are often sufficient and are more feasible for industrial-scale production. High pressures do not always correlate with better trans-selectivity and can increase equipment costs.[2][4] |
3. Isomerization: If a direct synthesis with high selectivity is not achieved, a subsequent isomerization step can be employed. The cis-isomer can be converted to the trans-isomer by treatment with a base.[8] This process, known as epimerization, takes advantage of the greater thermodynamic stability of the trans-isomer where the bulky substituents are in equatorial positions.
Catalyst and Reaction Efficiency
Q: My reaction is sluggish, or the catalyst appears to be inactive. What could be the problem?
A: Low catalyst activity can halt your synthesis. Consider the following troubleshooting steps:
-
Catalyst Quality and Handling: Ensure the catalyst is fresh and has been stored under appropriate conditions (e.g., under an inert atmosphere) to prevent oxidation or contamination.
-
Catalyst Poisoning: The starting material or solvent may contain impurities (e.g., sulfur or nitrogen compounds) that can poison the catalyst. Purifying the 4-aminobenzoic acid by recrystallization can sometimes resolve this issue.[9]
-
Insufficient Mixing: In a heterogeneous catalytic system, efficient mixing is critical to ensure proper contact between the substrate, hydrogen gas, and the catalyst surface. Ensure your stirring or shaking mechanism is adequate for the reactor volume.
-
Catalyst Reuse: While it is possible to reuse the catalyst, its activity and selectivity may decrease with each cycle.[2][4] If you are reusing a catalyst, ensure it is thoroughly washed and dried between runs.
Product Analysis and Purification
Q: I'm having trouble accurately determining the cis/trans isomer ratio. What are the recommended analytical techniques?
A: Accurate determination of the isomer ratio is crucial for optimizing your reaction.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a reliable method for quantifying the cis and trans isomers. The chemical shifts of the protons on the cyclohexane ring will differ for each isomer, allowing for integration and ratio determination.[2][4][7]
-
High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for separating and quantifying the isomers. Development of a suitable method may require screening different columns (e.g., C18, HILIC) and mobile phases.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Derivatization of the amino and carboxylic acid groups (e.g., esterification) may be necessary to make the compound volatile enough for GC analysis.
Q: How can I effectively separate the trans-isomer from the cis-isomer?
A: Separation of the isomers is a key purification step.
-
Fractional Crystallization: This method exploits the different solubilities of the cis and trans isomers in a specific solvent.[10] This can be a cost-effective method for large-scale purification, but may require optimization of the solvent system and crystallization conditions.
-
Selective Esterification/Protection: In some cases, the cis and trans isomers exhibit different reaction kinetics. For instance, it's possible to selectively react the cis-isomer (e.g., through esterification) and then separate the unreacted trans-isomer.[2][4][7] Protecting the amino group (e.g., with a Boc group) can also alter the physical properties of the isomers, facilitating separation.[2][7]
Diagrams and Workflows
Reaction Pathway
Caption: Catalytic hydrogenation of 4-aminobenzoic acid yields a mixture of cis and trans isomers.
Troubleshooting Workflow for Low Trans-Selectivity
Caption: A logical workflow for troubleshooting and improving the trans-isomer selectivity.
Experimental Protocols
Protocol 1: High-Selectivity Synthesis of t-AMCHA using Ru/C Catalyst
This protocol is adapted from methodologies that have demonstrated high trans-selectivity.[2][4]
Materials:
-
p-Aminobenzoic acid
-
5% Ruthenium on Carbon (Ru/C)
-
10% Sodium Hydroxide (NaOH) aqueous solution
-
High-pressure autoclave with stirring mechanism
-
Filtration apparatus (e.g., Celite pad)
-
HCl (for neutralization)
Procedure:
-
Charge the autoclave with p-aminobenzoic acid (1 eq.), 5% Ru/C (25% by weight of the starting material), and 10% aqueous NaOH solution (10 mL per gram of starting material).[2][4]
-
Seal the autoclave and purge it several times with nitrogen, followed by hydrogen gas.
-
Pressurize the reactor with hydrogen to 15 bar.
-
Begin stirring and heat the reaction mixture to 100°C.
-
Maintain these conditions for 20 hours, monitoring the reaction progress by TLC or HPLC if possible.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen pressure.
-
Filter the reaction mixture through a pad of Celite to remove the Ru/C catalyst. Wash the catalyst with water.
-
Combine the filtrate and washes. Carefully neutralize the solution with HCl to precipitate the product.
-
Cool the mixture to induce crystallization.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
Analyze the cis:trans ratio of the crude product using ¹H NMR.
Protocol 2: Isomer Ratio Analysis by ¹H NMR
Procedure:
-
Dissolve a known amount of the dried product in a suitable deuterated solvent (e.g., D₂O with a small amount of DCl or NaOD to aid dissolution).
-
Acquire a ¹H NMR spectrum.
-
Identify the characteristic signals for the cis and trans isomers. The chemical shifts and coupling constants of the protons at C1 and C4 of the cyclohexane ring are typically distinct.
-
Integrate the area of a well-resolved, non-overlapping peak for each isomer.
-
Calculate the ratio of the integrals to determine the cis:trans isomer ratio.[7]
References
- CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.
- Preparation of 4-aminocyclohexanecarboxylic acid. PrepChem.com. [Link]
- WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives.
- PROCESS FOR THE PREPARATION OF TRANS-4-AMINO-1-CYCLOHEXANECARBOXYLIC ACID.
- Short and Efficient Process for the Synthesis of trans- 4-Aminocyclohexanecarboxylic Acid Derivatives.
- Aromatic Interactions as Control Elements in Stereoselective Organic Reactions. PMC - NIH. [Link]
- Stereoselective Aromatic Ring Hydrogenation over Supported Rhodium Catalysts in Supercritical Carbon Dioxide Solvent. PubMed. [Link]
- WO2003078381A1 - PROCESS FOR PREPARATION OF trans-4-AMINOCYCLOHEXANE- CARBOXYLIC ACIDS.
- The Origin of Stereoselectivity in the Hydrogenation of Oximes Catalyzed by Iridium Complexes: A DFT Mechanistic Study. MDPI. [Link]
- 16.10: Reduction of Aromatic Compounds. Chemistry LibreTexts. [Link]
- Heterogeneous catalytic hydrogenation of - arom
- Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. PubMed Central. [Link]
- Rhodium-Catalyzed Highly Enantioselective Hydrogenation of a Tetrasubstituted Enamine.
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Validation & Comparative
A Comparative Analysis of the Bioactivity of cis- and trans-3-Aminocyclohexanecarboxylic Acid Isomers
Abstract
Stereochemistry is a cornerstone of pharmacology, dictating the three-dimensional arrangement of a molecule and, consequently, its interaction with biological targets. This guide provides a comparative analysis of the bioactivity of the cis and trans isomers of 3-aminocyclohexanecarboxylic acid (3-ACHC), a conformationally restricted analogue of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA). While the available literature provides a clearer picture of the bioactivity of the cis isomer, particularly as a GABA uptake inhibitor, a comprehensive, direct comparative study with the trans isomer is less documented. This guide synthesizes the current understanding of their structural differences, known bioactivities, and the experimental methodologies required for a thorough comparative evaluation. We will delve into the critical role of conformational restraint in defining their pharmacological profiles, with a focus on their interaction with GABA transporters and receptors.
Introduction: The Significance of Stereoisomerism in GABA Analogues
γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability.[1] The therapeutic potential of modulating the GABAergic system has led to the development of numerous GABA analogues for the treatment of epilepsy, neuropathic pain, and anxiety disorders.[2] A key strategy in the design of these analogues is the introduction of conformational constraints to the flexible GABA backbone. This approach aims to favor specific spatial arrangements of the amino and carboxylic acid functional groups, thereby enhancing selectivity for different subtypes of GABA receptors (GABAA, GABAB, and GABAC) and GABA transporters (GATs).[3]
The isomers cis- and trans-3-Aminocyclohexanecarboxylic acid represent a compelling case study in the importance of stereochemistry. The cyclohexane ring restricts the rotational freedom of the carbon backbone, forcing the amino and carboxyl groups into distinct spatial orientations. This guide will explore how these fixed geometries are predicted to influence their interaction with GABAergic targets and review the existing experimental evidence.
Structural and Conformational Analysis: A Tale of Two Chairs
The fundamental difference between the cis and trans isomers of this compound lies in the relative orientation of the amino and carboxylic acid substituents on the cyclohexane ring. In its most stable chair conformation, the substituents can occupy either axial or equatorial positions.
-
cis-3-Aminocyclohexanecarboxylic Acid: In the cis isomer, the amino and carboxylic acid groups are on the same side of the ring. This can result in two chair conformations in equilibrium: one with both substituents in the equatorial position (diequatorial) and another with both in the axial position (diaxial). The diequatorial conformation is generally more stable due to reduced steric hindrance.[4] This conformation results in a more "folded" or "gauche" arrangement of the key functional groups.
-
trans-3-Aminocyclohexanecarboxylic Acid: In the trans isomer, the substituents are on opposite sides of the ring. This leads to a chair conformation where one group is axial and the other is equatorial. Ring flipping results in an alternative conformation where the positions are swapped. These two conformations are typically of similar energy, leading to a dynamic equilibrium. The trans isomer generally adopts a more "extended" conformation compared to the diequatorial cis isomer.
Figure 1: Conformational equilibria of cis- and trans-3-Aminocyclohexanecarboxylic acid.
Comparative Bioactivity: A Focus on GABA Transporters
The primary mechanism for terminating GABAergic neurotransmission is the reuptake of GABA from the synaptic cleft by GABA transporters (GATs).[3] Inhibition of GATs prolongs the presence of GABA in the synapse, enhancing inhibitory signaling.
cis-3-Aminocyclohexanecarboxylic Acid: A Known GAT Inhibitor
The cis isomer of 3-ACHC has been identified as a selective inhibitor of neuronal GABA uptake.[5] It acts as a competitive inhibitor of GABA accumulation in brain tissue preparations.[6] Interestingly, preincubation of the tissue with cis-3-ACHC leads to a noncompetitive or mixed inhibition, and a 3.5-fold increase in potency, suggesting that its primary site of action may be intracellular, following transport into the neuron.[6]
| Compound | Target | Activity |
| cis-3-Aminocyclohexanecarboxylic Acid | GABA Transporter | Competitive Inhibitor of GABA Uptake[6] |
Table 1: Summary of known bioactivity for cis-3-Aminocyclohexanecarboxylic Acid.
trans-3-Aminocyclohexanecarboxylic Acid: An Underexplored Isomer
To date, there is a notable lack of publicly available data on the bioactivity of trans-3-aminocyclohexanecarboxylic acid at GABA transporters. Based on its more extended conformation, it is plausible that it may exhibit a different inhibitory profile compared to the cis isomer. A thorough investigation is required to determine its affinity for the various GAT subtypes (GAT1, GAT2, GAT3, and BGT1).
GABA Receptors: A Frontier for Investigation
The interaction of GABA analogues with GABA receptors is highly dependent on their conformation. Generally, more extended analogues tend to show higher affinity for GABAA receptors, while more folded analogues can exhibit selectivity for GABAC receptors. Given the conformational differences between the cis and trans isomers of 3-ACHC, it is reasonable to hypothesize that they will display distinct GABA receptor activity profiles. However, there is currently a lack of specific binding affinity data (e.g., Ki values) for either isomer at GABAA, GABAB, or GABAC receptors in the public domain.
Experimental Methodologies for Comparative Analysis
To definitively elucidate the comparative bioactivity of cis- and trans-3-aminocyclohexanecarboxylic acid, rigorous experimental evaluation is necessary. The following are standard, validated protocols for assessing activity at GABA transporters and GABAA receptors.
GABA Transporter Inhibition Assay ([3H]GABA Uptake Assay)
This assay measures the ability of a test compound to inhibit the uptake of radiolabeled GABA into synaptosomes (isolated nerve terminals).
Principle: Synaptosomes are incubated with [3H]GABA in the presence and absence of the test compounds. The amount of radioactivity accumulated within the synaptosomes is then measured, and the inhibitory potency (IC50) of the test compounds is determined.
Figure 2: Workflow for a [3H]GABA uptake inhibition assay.
Step-by-Step Protocol:
-
Synaptosome Preparation: Homogenize rat cerebral cortex in ice-cold sucrose buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Pellet the synaptosomes from the supernatant by high-speed centrifugation. Resuspend the synaptosomal pellet in an appropriate assay buffer.
-
Incubation: In a multi-well plate, add the synaptosomal preparation to wells containing either buffer (for total uptake), a known GAT inhibitor like nipecotic acid (for non-specific uptake), or varying concentrations of the test compounds (cis- and trans-3-ACHC).
-
Initiation of Uptake: Initiate the uptake reaction by adding a fixed concentration of [3H]GABA to each well. Incubate at a controlled temperature (e.g., 25°C) for a short period (e.g., 5-10 minutes).
-
Termination of Uptake: Rapidly terminate the reaction by vacuum filtration through glass fiber filters, trapping the synaptosomes.
-
Washing: Immediately wash the filters with ice-cold buffer to remove any unbound [3H]GABA.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the amount of radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake from the total uptake. Determine the percent inhibition for each concentration of the test compound and fit the data to a dose-response curve to calculate the IC50 value.
GABAA Receptor Binding Assay ([3H]Muscimol Displacement Assay)
This assay measures the affinity of a test compound for the GABAA receptor by its ability to displace a known radiolabeled ligand.
Principle: Brain membranes containing GABAA receptors are incubated with a radiolabeled GABAA agonist, such as [3H]muscimol, in the presence of varying concentrations of the test compound. The ability of the test compound to displace the radioligand is a measure of its binding affinity (Ki).
Figure 3: Workflow for a [3H]muscimol displacement binding assay.
Step-by-Step Protocol:
-
Membrane Preparation: Homogenize rat whole brain or specific brain regions in ice-cold buffer. Centrifuge the homogenate and wash the resulting pellet multiple times to remove endogenous GABA. Resuspend the final membrane pellet in the assay buffer.
-
Incubation: In a multi-well plate, add the membrane preparation to wells containing a fixed concentration of [3H]muscimol and either buffer (for total binding), a high concentration of unlabeled GABA (for non-specific binding), or varying concentrations of the test compounds (cis- and trans-3-ACHC). Incubate on ice for a defined period to reach equilibrium.
-
Termination of Binding: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters.
-
Washing: Immediately wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity trapped on the filters using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the percent displacement of [3H]muscimol by each concentration of the test compound. Calculate the IC50 value from the dose-response curve and then convert it to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Discussion and Future Perspectives
The available evidence strongly suggests that the stereochemistry of this compound is a critical determinant of its bioactivity. The cis isomer is a recognized inhibitor of GABA uptake, with a potentially interesting intracellular mechanism of action.[6] The conformational constraints imposed by the cyclohexane ring likely favor a folded structure that is recognized by the GABA transporter.
The significant gap in our understanding of the trans isomer's bioactivity presents a clear avenue for future research. A direct, side-by-side comparison of the two isomers using the standardized assays described above is essential. Such a study would provide valuable insights into the structure-activity relationships of cyclic GABA analogues at both transporters and receptors. Key questions to be addressed include:
-
What is the inhibitory potency (IC50 or Ki) of trans-3-ACHC at the different GAT subtypes?
-
Do the cis and trans isomers exhibit different affinities for GABAA, GABAB, and GABAC receptors?
-
Can the observed differences in bioactivity be rationalized by computational modeling of the preferred conformations of each isomer and their docking into models of GATs and GABA receptors?
Answering these questions will not only complete our understanding of these specific GABA analogues but also contribute to the broader principles of rational drug design for the GABAergic system.
Conclusion
The comparative study of cis- and trans-3-aminocyclohexanecarboxylic acid highlights the profound impact of stereochemistry on bioactivity. While cis-3-ACHC is established as a GABA uptake inhibitor, the pharmacological profile of its trans counterpart remains largely uncharacterized. The distinct, conformationally restricted structures of these isomers suggest they are likely to possess different affinities and selectivities for GABA transporters and receptors. This guide provides the foundational knowledge and experimental frameworks necessary to conduct a comprehensive comparative analysis, which will undoubtedly contribute to a deeper understanding of GABAergic pharmacology and the development of more selective and effective therapeutics.
References
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A Senior Application Scientist's Guide to Validating the Binding Affinity of 3-Aminocyclohexanecarboxylic Acid to GABA Receptors
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the binding affinity of 3-Aminocyclohexanecarboxylic acid (ACHC) to γ-aminobutyric acid (GABA) receptors. We will move beyond rote protocols to dissect the causality behind experimental choices, ensuring a self-validating and robust scientific narrative.
Introduction: Deconstructing the Hypothesis
This compound (ACHC) is a conformationally restricted analog of GABA, which logically positions it as a candidate for interacting with GABA receptors.[1] However, structural similarity does not guarantee a shared mechanism of action. The well-documented case of Gabapentin, another cyclic GABA analog, serves as a crucial cautionary tale. Despite its name, Gabapentin does not bind to GABA receptors but rather to the α2δ-1 subunit of voltage-gated calcium channels.[2][3][4][5][6]
Furthermore, early research has suggested that cis-3-ACHC acts as a selective inhibitor of neuronal GABA uptake.[1][7][8] This presents two primary, testable hypotheses for its GABAergic effects:
-
Direct Receptor Binding: ACHC binds directly to the orthosteric or an allosteric site on GABA-A or GABA-B receptors.
-
Indirect Modulation: ACHC inhibits GABA transporters, increasing synaptic GABA concentrations, which then act on the receptors.
This guide will focus on validating the first hypothesis through a multi-pronged approach, comparing direct and functional binding assays. Each method offers a unique lens through which to view the molecule's interaction with its putative target, and together they form a powerful, corroborative strategy.
Comparative Workflow for Binding Affinity Validation
The validation process should be viewed as a funnel, starting with high-throughput screening methods to establish binding and progressing to lower-throughput, high-information-content assays to characterize the nature and functional consequence of that binding.
Caption: A logical workflow for validating ligand-receptor binding, from initial screening to functional characterization.
Method 1: Radioligand Binding Assays - The Gold Standard Screen
Radioligand binding assays are the bedrock of receptor pharmacology, offering high sensitivity and throughput for quantifying binding affinity.[9] The principle is straightforward: measure the ability of your unlabeled test compound (ACHC) to displace a radioactive ligand ('radioligand') that has a known high affinity for the target receptor.
Causality Behind Experimental Choices
-
Receptor Source: We use crude membrane preparations from rat brain or cells heterologously expressing specific GABA receptor subtypes.[10] Rat brain provides a native receptor milieu but represents a heterogeneous population.[10] Expressing specific subtypes (e.g., α1β2γ2 GABA-A) in HEK293 cells allows for the assessment of subtype selectivity.
-
Radioligand Selection: The choice of radioligand is critical.
-
Assay Conditions: Extensive washing of the membrane preparation is non-negotiable. This is to remove endogenous GABA, which would otherwise compete with the radioligand and confound your results.[11] The incubation must reach equilibrium, which should be determined via association/dissociation experiments.[13]
Experimental Protocol: Competitive Binding Assay for GABA-A Receptors
-
Membrane Preparation: Homogenize rat cerebral cortex in ice-cold lysis buffer.[13] Centrifuge to pellet membranes and wash repeatedly to remove endogenous GABA.[11][14] Resuspend the final pellet in binding buffer and determine protein concentration (e.g., via BCA assay).[13]
-
Assay Setup: In a 96-well plate, combine:
-
Receptor membranes (e.g., 50-100 µg protein).
-
A fixed concentration of [³H]Muscimol (typically at or below its Kd value for the receptor).
-
A range of concentrations of unlabeled this compound (e.g., 10⁻¹⁰ M to 10⁻³ M).
-
Total Binding Control: Wells with membranes and [³H]Muscimol only.
-
Non-Specific Binding (NSB) Control: Wells with membranes, [³H]Muscimol, and a saturating concentration of a known GABA-A agonist (e.g., 10 mM unlabeled GABA).[14]
-
-
Incubation: Incubate the plate (e.g., 60 minutes at 4°C) with gentle agitation to reach equilibrium.[14]
-
Termination & Separation: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter (e.g., GF/C), trapping the receptor-bound radioligand.[13] Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.[14]
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the log concentration of ACHC.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of ACHC that displaces 50% of the radioligand).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow of a competitive radioligand binding assay.
Method 2: Surface Plasmon Resonance (SPR) - A Real-Time, Label-Free Approach
SPR provides a more nuanced view of the binding event by measuring the association (kon) and dissociation (koff) rates in real time, without the need for labels.[15] This is particularly powerful for GPCRs like the GABA-B receptor.[16][17][18]
Causality Behind Experimental Choices
-
Immobilization Strategy: The GPCR must be purified and stabilized in a membrane-like environment (e.g., detergent micelles or nanodiscs) and then captured on the sensor chip surface.[16] A common strategy is to use an antibody-capture method, where an antibody against a tag on the receptor (e.g., 6x-His) is first immobilized on the chip.[17] This ensures a uniform orientation of the receptor.
-
Analyte vs. Ligand: For small molecule interactions, it is advantageous to flow the receptor (analyte) over an immobilized ligand. However, given the challenges in purifying GPCRs, the more common approach is to immobilize the receptor and flow the small molecule (ACHC) over the surface.[19]
-
Reference Surface: A reference flow cell, identical to the active cell but without the captured receptor, is essential to subtract non-specific binding and bulk refractive index changes, ensuring the measured response is due to the specific interaction.[15]
Experimental Protocol: SPR for GABA-B Receptor
-
Receptor Preparation: Express and purify a tagged version of the GABA-B receptor heterodimer. Solubilize in a suitable detergent (e.g., DDM/CHS) to maintain stability.[17]
-
Chip Preparation: Covalently immobilize an anti-tag antibody (e.g., anti-His) onto a carboxymethylated dextran (CM) sensor chip surface using amine coupling chemistry.
-
Receptor Capture: Inject the solubilized GABA-B receptor preparation over the antibody-coated surface. The receptor will be captured, creating the active binding surface.
-
Binding Analysis:
-
Inject a series of concentrations of ACHC in running buffer over both the active and reference flow cells.
-
Record the binding response (in Response Units, RU) over time. This includes an association phase during injection and a dissociation phase during buffer flow.
-
-
Regeneration: Inject a low-pH solution or other appropriate reagent to strip the bound ACHC and captured receptor from the antibody, preparing the surface for the next cycle.
-
Data Analysis:
-
Subtract the reference channel signal from the active channel signal to get the specific binding sensorgram.
-
Globally fit the concentration series of sensorgrams to a kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD), where KD = koff / kon .
-
Method 3: Isothermal Titration Calorimetry (ITC) - The Thermodynamic Deep Dive
ITC stands alone in its ability to directly measure the heat released or absorbed during a binding event.[20][21] This provides a complete thermodynamic signature of the interaction in a single, label-free experiment, yielding the binding affinity (KD), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS).[22][23]
Causality Behind Experimental Choices
-
Purified Components: ITC requires highly purified and soluble protein and ligand. This is the primary challenge for membrane proteins like GABA receptors. The receptor must be solubilized and stable in a detergent system that has a low heat of dilution to avoid artifacts.
-
Buffer Matching: The buffers for the protein in the sample cell and the ligand in the syringe must be precisely matched. Any mismatch will generate large heats of dilution that can obscure the true binding signal.[22]
-
Concentration Regime: The concentrations must be chosen carefully to satisfy the "c-window" (c = n * [Protein] / KD), ideally between 5 and 500, to obtain a well-defined sigmoidal binding isotherm from which all parameters can be accurately determined.[22]
Experimental Protocol: ITC for a Solubilized GABA Receptor
-
Preparation: Prepare highly purified, solubilized GABA receptor at a known concentration in ITC buffer. Prepare ACHC at a ~10-fold higher concentration in the exact same buffer. Thoroughly degas both solutions.
-
Instrument Setup: Load the receptor solution into the sample cell and the ACHC solution into the injection syringe of the ITC instrument. Equilibrate to the desired temperature.
-
Titration: Perform a series of small, timed injections (e.g., 2-5 µL) of ACHC into the receptor solution while stirring.
-
Heat Measurement: The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells. Each injection produces a heat pulse.
-
Data Analysis:
-
Integrate the area under each heat pulse to determine the heat change for that injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit this binding isotherm to a suitable binding model (e.g., a single set of sites) to extract the KD, n, and ΔH.
-
The Gibbs free energy (ΔG) and entropy change (ΔS) are then calculated using the relationship: ΔG = -RTln(KA) = ΔH - TΔS , where KA = 1/KD.
-
Caption: The process of an Isothermal Titration Calorimetry (ITC) experiment, from titration to thermodynamic analysis.
Method 4: Electrophysiology - The Functional Verdict
While binding assays confirm a physical interaction, they do not reveal its functional consequence. Electrophysiology, specifically the patch-clamp technique, directly measures the ion flow through GABA-A channels in response to ligand application.[24] This allows us to definitively classify ACHC as an agonist (opens the channel), an antagonist (blocks the agonist effect), or a positive/negative allosteric modulator (enhances/diminishes the agonist effect).
Causality Behind Experimental Choices
-
Recording Configuration: The whole-cell configuration is ideal. It allows control over the intracellular environment and measurement of the total current from all receptors on the cell surface.[25]
-
Cell System: Xenopus oocytes or mammalian cell lines (HEK293, CHO) expressing specific GABA-A receptor subtypes are used. This allows for precise control over the receptor composition being studied.[10]
-
Chloride Gradient: The intracellular and extracellular solutions are formulated to create a known chloride ion gradient. This allows the experimenter to predict the direction and magnitude of current flow when the GABA-A chloride channels open.[25]
Experimental Protocol: Whole-Cell Patch-Clamp
-
Cell Culture: Culture cells expressing the desired GABA-A receptor subtype on coverslips.
-
Patching: Using a micropipette, form a high-resistance "giga-seal" with the membrane of a single cell. Apply suction to rupture the membrane patch, achieving the whole-cell configuration.
-
Voltage Clamp: Clamp the cell's membrane potential at a fixed voltage (e.g., -60 mV).
-
Compound Application:
-
Agonist Test: Apply a concentration range of ACHC to the cell and measure the elicited current. A direct current indicates agonist activity.
-
Antagonist Test: Co-apply ACHC with a known concentration of GABA. A reduction in the GABA-evoked current indicates antagonist activity.
-
Modulator Test: Co-apply ACHC with a low, non-saturating concentration of GABA (e.g., EC₂₀). An enhancement or reduction of the GABA-evoked current indicates positive or negative allosteric modulation, respectively.
-
-
Data Analysis: Plot the current amplitude against the compound concentration to generate dose-response curves and determine parameters like EC₅₀ (for agonists) or IC₅₀ (for antagonists).
Comparison of Validation Techniques
| Feature | Radioligand Binding Assay | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) | Electrophysiology |
| Principle | Competitive displacement | Mass change on a surface | Heat change in solution | Ion channel current |
| Label Required? | Yes (Radioisotope)[9] | No[15] | No[21] | No |
| Primary Output | Ki, Bmax[26] | KD, kon, koff[15] | KD, n, ΔH, ΔS[20] | EC₅₀, IC₅₀, Emax |
| Receptor State | Crude membranes/purified | Purified & Solubilized[16] | Purified & Solubilized[22] | Whole cells (functional) |
| Throughput | High | Medium | Low | Low |
| Key Advantage | High sensitivity, established | Real-time kinetics, label-free | Full thermodynamic profile | Direct functional measure |
| Key Limitation | Radioactive waste, indirect | Requires purified, stable protein | Requires high concentration of pure protein | Low throughput, complex |
Emerging Alternatives & Future Directions
While the methods described are robust, the field is continually evolving. For a comprehensive guide, it is worth noting safer and often more convenient alternatives to radioligand assays are gaining traction.[27]
-
Fluorescence-Based Assays: These use fluorescently labeled ligands, which are safer and require less specialized equipment than radioligands.[9][28][29] Techniques like Fluorescence Polarization (FP) can be used to measure binding in a homogeneous format.
-
MS Binding Assays: This label-free technique uses mass spectrometry to quantify the unbound ligand after incubation with the receptor, serving as a direct replacement for radioligand assays without the need for radioactivity.[30]
Conclusion
Validating the binding of this compound to GABA receptors requires a multi-faceted, evidence-based approach. A positive result in a high-throughput radioligand binding assay is a strong start, but it is not the end of the story. This initial finding must be corroborated by label-free, real-time methods like SPR and the thermodynamic rigor of ITC. Ultimately, only functional validation through electrophysiology can definitively characterize the nature of the interaction and confirm whether ACHC acts as an agonist, antagonist, or modulator. By systematically applying these comparative techniques, researchers can build a robust and irrefutable case for the mechanism of action of this compound, distinguishing it from other GABA analogs and paving the way for its potential therapeutic development.
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A Comparative Guide to Cyclopentane and Cyclohexane GABA Analogues in Receptor Binding Assays
In the landscape of neuropharmacology, the structural conformation of a molecule is paramount to its interaction with target receptors. For researchers dedicated to modulating the γ-aminobutyric acid (GABA) system, the principal inhibitory network in the central nervous system, conformationally restricted analogues of GABA offer a powerful tool to dissect receptor subtype selectivity and function. This guide provides an in-depth comparison of two such classes: cyclopentane and cyclohexane GABA analogues.
We will navigate the nuances of their binding affinities at GABA receptors, elucidating how the seemingly subtle difference in ring size—a five-membered versus a six-membered carbocycle—profoundly influences their pharmacological profile. Furthermore, we will address a pivotal distinction within this chemical space: while some cyclic analogues directly engage GABA receptors, other clinically significant compounds, such as gabapentin and pregabalin, operate through a different mechanism, targeting the α2δ subunit of voltage-gated calcium channels. A clear understanding of these differences is critical for the rational design of novel therapeutics.
The Structural Rationale: Ring Puckering and Conformational Constraint
The flexible nature of the GABA molecule allows it to adopt multiple conformations, enabling interaction with a variety of receptor subtypes (GABA-A, GABA-B, and GABA-C).[1] By incorporating the GABA backbone into a cyclic structure, we limit this conformational freedom. This restriction can enhance binding affinity and selectivity for a specific receptor subtype by "pre-organizing" the molecule into a bioactive conformation.
The core difference between cyclopentane and cyclohexane scaffolds lies in their inherent conformational properties. Cyclopentane rings are more planar with a higher degree of torsional strain, adopting envelope and twist conformations. In contrast, the cyclohexane ring predominantly exists in a strain-free chair conformation, which places substituents in distinct axial and equatorial positions. These structural subtleties dictate the spatial relationship between the critical amino and carboxylic acid groups, directly impacting their fit within the GABA receptor binding pockets.
Caption: Structural relationship between GABA and its cyclic analogues.
Direct GABA Receptor Binding: A Head-to-Head Comparison
The true measure of a GABA analogue's utility in probing receptor function lies in its binding affinity. The following data, synthesized from multiple receptor binding studies, summarizes the activity of key cyclopentane and cyclohexane analogues at various GABA receptor subtypes. It is important to note that direct comparative studies across all receptor subtypes for a comprehensive set of these analogues are limited; the data presented represents a consolidation of available findings.
GABA-A Receptor Subtypes
The GABA-A receptor, a ligand-gated chloride ion channel, is a primary target for many anxiolytic and sedative drugs.[2] The affinity of cyclic analogues for this receptor is highly dependent on stereochemistry.
| Compound | Ring System | Stereochemistry | Receptor Subtype | Binding Affinity/Activity |
| trans-3-Aminocyclopentane-1-carboxylic acid (TACP) | Cyclopentane | trans | GABA-A | Potent agonist[3] |
| (+)-TACP | Cyclopentane | (+)-trans | GABA-C (ρ1/ρ2) | Partial agonist (EC50 ≈ 1.45-2.7 µM)[4] |
| cis-3-Aminocyclopentane-1-carboxylic acid (CACP) | Cyclopentane | cis | GABA-A | Weaker agonist than TACP[3] |
| (+)-CACP | Cyclopentane | (+)-cis | GABA-C (ρ1/ρ2) | Partial agonist (EC50 ≈ 20.1-26.1 µM)[4] |
| cis-3-Aminocyclohexanecarboxylic acid (ACHC) | Cyclohexane | cis | GABA Uptake | Potent inhibitor of neuronal GABA uptake[5] |
Key Insights from Experimental Data:
-
For cyclopentane analogues, the trans configuration generally confers higher potency at GABA-A receptors compared to the cis isomer.[3] This suggests that the spatial separation of the amino and carboxyl groups in the trans conformation is more favorable for binding to the GABA-A receptor.
-
The enantiomers of cyclopentane analogues exhibit distinct activities, with (+)-TACP being a moderately potent partial agonist at GABA-C receptors, while (-)-TACP is a weak partial agonist at these receptors.[4]
-
Conversely, cis-3-aminocyclohexanecarboxylic acid is a potent inhibitor of neuronal GABA uptake, with weaker activity at the GABA-A receptor itself.[5] This highlights how the cyclohexane scaffold can direct activity towards GABA transporters over receptors.
GABA-B Receptor Subtypes
GABA-B receptors are G-protein coupled receptors that mediate slower, prolonged inhibitory signals. While extensive data for cyclopentane and cyclohexane analogues at these receptors is less consolidated, the structural requirements for GABA-B agonism are known to be stringent. The prototypical GABA-B agonist, baclofen, underscores the importance of a specific conformation for activity at this receptor.[6] The development of potent and selective cyclic analogues for GABA-B receptors remains an active area of research.
GABA-C Receptor Subtypes
GABA-C receptors, a subclass of ionotropic GABA receptors, are particularly enriched in the retina. Studies on recombinant human GABA-C receptors have provided clear insights into the structure-activity relationships of cyclopentane analogues.
| Compound | Ring System | Stereochemistry | Receptor Subtype | Binding Affinity/Activity (Ki or EC50) |
| (+)-trans-3-Aminocyclopentane-1-carboxylic acid ((+)-TACP) | Cyclopentane | (+)-trans | ρ1 / ρ2 | EC50 = 2.7 µM / 1.45 µM (Partial Agonist)[4] |
| (+)-4-Aminocyclopent-1-ene-1-carboxylic acid ((+)-4-ACPCA) | Cyclopentene | (+)-4S | ρ1 / ρ2 | Ki = 6.0 µM / 4.7 µM (Antagonist)[4] |
| (+)-cis-3-Aminocyclopentane-1-carboxylic acid ((+)-CACP) | Cyclopentane | (+)-cis | ρ1 / ρ2 | EC50 = 26.1 µM / 20.1 µM (Partial Agonist)[4] |
| (-)-cis-3-Aminocyclopentane-1-carboxylic acid ((-)-CACP) | Cyclopentane | (-)-cis | ρ1 / ρ2 | EC50 = 78.5 µM / 63.8 µM (Partial Agonist)[4] |
Key Insights from Experimental Data:
-
The cyclopentane ring system has proven to be a valuable scaffold for developing potent GABA-C receptor ligands.[4]
-
Subtle changes in stereochemistry and saturation of the cyclopentane ring can switch a compound from a partial agonist to an antagonist. For example, (+)-TACP is a partial agonist, whereas the unsaturated analogue (+)-4-ACPCA is a potent antagonist at GABA-C receptors.[4]
-
The affinity order at both ρ1 and ρ2 GABA-C receptors is (+)-TACP > (+)-4-ACPCA >> (+)-CACP > (-)-CACP >> (-)-TACP.[4] This demonstrates a clear preference for the trans-conformation and specific enantiomers.
Experimental Protocol: Radioligand Binding Assay for GABA-A Receptors
To empirically determine the binding affinities of these analogues, a competitive radioligand binding assay is a standard and robust method. This protocol outlines the key steps for assessing the displacement of a radiolabeled ligand from the GABA-A receptor by a novel cyclopentane or cyclohexane analogue.
Objective: To determine the inhibitory constant (Ki) of a test compound for the GABA-A receptor.
Materials:
-
Radioligand: [³H]Muscimol (a potent GABA-A agonist)
-
Non-specific binding control: Unlabeled GABA or bicuculline methiodide
-
Tissue Source: Rat or mouse whole brain membranes
-
Buffers: Homogenization buffer (e.g., 0.32 M sucrose), Binding buffer (e.g., 50 mM Tris-HCl)
-
Instrumentation: Centrifuge, liquid scintillation counter, filtration apparatus.
Methodology:
-
Membrane Preparation:
-
Homogenize brain tissue in ice-cold homogenization buffer.
-
Perform a series of centrifugation steps to isolate the crude synaptic membrane fraction.
-
Wash the membranes multiple times in binding buffer to remove endogenous GABA.
-
Resuspend the final membrane pellet in binding buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a multi-well plate, combine the prepared membranes, a fixed concentration of [³H]Muscimol, and varying concentrations of the unlabeled test compound (cyclopentane or cyclohexane analogue).
-
Include control wells for total binding (membranes + [³H]Muscimol) and non-specific binding (membranes + [³H]Muscimol + a high concentration of unlabeled GABA).
-
Incubate the plate at a controlled temperature (e.g., 4°C) to reach binding equilibrium.
-
-
Termination and Detection:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters, which traps the membranes with bound radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all other measurements to obtain specific binding.
-
Plot the percentage of specific binding as a function of the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding).
-
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
-
Caption: Workflow for a competitive radioligand binding assay.
A Special Case: Gabapentinoids and the α2δ Subunit
It is imperative for researchers in this field to recognize that some of the most well-known GABA analogues, namely gabapentin (a cyclohexane derivative) and pregabalin, do not exert their primary therapeutic effects through direct interaction with GABA receptors.[7] Instead, they bind with high affinity to the α2δ-1 subunit of voltage-gated calcium channels.[8]
| Compound | Primary Target | Binding Affinity (Ki or Kd) |
| Gabapentin | α2δ-1 subunit of VGCCs | Kd ≈ 59 nM[8] |
| Pregabalin | α2δ-1 subunit of VGCCs | Ki ≈ 32 nM (human recombinant)[9] |
Key Mechanistic Differences:
-
No Direct GABA Receptor Agonism: Despite their structural similarity to GABA, neither gabapentin nor pregabalin binds to GABA-A or GABA-B receptors.
-
Modulation of Neurotransmitter Release: By binding to the α2δ-1 subunit, these drugs reduce calcium influx at presynaptic nerve terminals, which in turn decreases the release of excitatory neurotransmitters like glutamate. This indirect mechanism contributes to their anticonvulsant, analgesic, and anxiolytic properties.
-
Higher Affinity of Pregabalin: Pregabalin generally exhibits a higher binding affinity for the α2δ-1 subunit compared to gabapentin, which contributes to its greater potency.[9]
Caption: Signaling pathway for gabapentinoids.
Conclusion and Future Directions
The comparison of cyclopentane and cyclohexane GABA analogues in receptor binding assays reveals a fascinating interplay between molecular structure and biological function. For direct GABA receptor ligands, the conformational constraints imposed by the five- and six-membered rings, along with stereochemistry, are critical determinants of affinity and selectivity. Cyclopentane analogues have shown particular promise as probes for GABA-C receptor function, with the potential to yield both agonists and antagonists based on subtle structural modifications.
Conversely, the cyclohexane-containing gabapentinoids highlight a distinct yet equally important therapeutic strategy. Their high-affinity binding to the α2δ subunit of voltage-gated calcium channels, rather than GABA receptors, underscores the importance of empirical target validation in drug discovery.
For researchers and drug developers, the key takeaway is that both classes of compounds are valuable tools. The direct-acting analogues are indispensable for elucidating the pharmacology of GABA receptor subtypes, while the gabapentinoids offer a clinically proven, alternative mechanism for dampening neuronal hyperexcitability. Future research will undoubtedly focus on developing analogues with even greater receptor subtype selectivity and exploring novel cyclic scaffolds to further refine our ability to modulate the GABAergic system for therapeutic benefit.
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Navigating Stereochemistry: A Comparative Guide to the Biological Activity of 3-Aminocyclohexanecarboxylic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the spatial arrangement of atoms within a molecule can dramatically alter its biological function. This principle is vividly illustrated by the stereoisomers of 3-aminocyclohexanecarboxylic acid, a conformationally restricted GABA analogue. The orientation of the amino and carboxylic acid groups on the cyclohexane ring—be it cis or trans—and the absolute stereochemistry of each chiral center give rise to a family of molecules with distinct pharmacological profiles. This guide provides an in-depth comparison of these isomers, focusing on their relationship between stereochemistry and activity, particularly concerning their interaction with the GABAergic system. We will delve into the synthetic strategies, comparative biological data, and detailed experimental protocols to provide a comprehensive resource for researchers in neuroscience and drug development.
The Critical Role of Stereoisomerism: Cis vs. Trans and Enantioselectivity
The this compound scaffold can exist as two diastereomers: cis, where the amino and carboxyl groups are on the same face of the cyclohexane ring, and trans, where they are on opposite faces. Each of these diastereomers is a racemic mixture of two enantiomers. The subtle differences in their three-dimensional shapes dictate how they interact with their biological targets, primarily GABA transporters and receptors.
Cis-3-Aminocyclohexanecarboxylic Acid: A Tale of Two Enantiomers
The cis-diastereomer of this compound is a potent and selective inhibitor of neuronal GABA uptake[1]. This activity, however, is highly dependent on the absolute stereochemistry of the molecule.
A pivotal study revealed a stark contrast in the biological activity of the two enantiomers of cis-3-aminocyclohexanecarboxylic acid. The (1S,3R)-isomer is a potent inhibitor of GABA uptake, exhibiting activity comparable to GABA itself. In stark contrast, the (1R,3S)-isomer is at least 20 times less potent[2]. This dramatic difference underscores the critical importance of enantiomeric purity when developing therapeutics based on this scaffold.
The higher potency of the (1S,3R)-enantiomer suggests a specific and high-affinity interaction with the GABA transporter, where the precise spatial orientation of the amino and carboxyl groups is essential for binding and subsequent inhibition of GABA reuptake.
Trans-3-Aminocyclohexanecarboxylic Acid: An Area for Further Exploration
While the stereochemistry-activity relationship of the cis-isomers is well-defined in the context of GABA uptake, detailed comparative data for the trans-isomers and their individual enantiomers, (1R,3R) and (1S,3S) , is less prevalent in the public domain. This presents an opportunity for further research to fully elucidate the pharmacological landscape of all four stereoisomers of this compound. Understanding the activity of the trans-isomers at GABA transporters and receptors would provide a more complete picture of the structural requirements for activity and selectivity within this chemical class.
Comparative Biological Activity: A Data-Driven Overview
To provide a clear comparison, the following table summarizes the known biological activities of the cis-3-aminocyclohexanecarboxylic acid isomers. The data for the trans-isomers remains an area of active investigation.
| Isomer | Diastereomer | Enantiomer | Primary Biological Activity | Potency | Reference |
| cis-3-Aminocyclohexanecarboxylic acid | cis | (1S,3R) | Neuronal GABA Uptake Inhibitor | Potent, similar to GABA | [2] |
| cis-3-Aminocyclohexanecarboxylic acid | cis | (1R,3S) | Neuronal GABA Uptake Inhibitor | At least 20-fold less potent than (1S,3R) | [2] |
| trans-3-Aminocyclohexanecarboxylic acid | trans | (1R,3R) | Data not readily available | - | - |
| trans-3-Aminocyclohexanecarboxylic acid | trans | (1S,3S) | Data not readily available | - | - |
Experimental Protocols: Synthesis and Biological Evaluation
A robust understanding of the stereochemistry-activity relationship is built upon rigorous and reproducible experimental methods. This section provides detailed protocols for the synthesis of the isomers and their subsequent biological evaluation.
Stereoselective Synthesis of this compound Isomers
The synthesis of specific stereoisomers of this compound requires careful planning and execution of stereoselective reactions.
Workflow for Enantioselective Synthesis of (1R,3S)-3-Aminocyclohexanecarboxylic Acid:
Sources
Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Effects of Gabapentin, a 3-Aminocyclohexanecarboxylic Acid Derivative
For researchers, scientists, and drug development professionals, understanding the translational journey of a compound from the laboratory bench to a complex biological system is paramount. This guide provides an in-depth comparison of the in vitro and in vivo effects of gabapentin, a structural derivative of γ-aminobutyric acid (GABA) featuring a 3-aminocyclohexanecarboxylic acid backbone. While initially synthesized as a GABA analog, its mechanism of action proved to be distinct, offering a compelling case study in the often-unpredictable nature of pharmacology. This guide will dissect the experimental evidence, highlighting convergences and divergences between its actions in controlled, isolated systems and its efficacy in living organisms.
Introduction: Gabapentin - Beyond a Simple GABA Mimic
Gabapentin was designed to be a lipophilic GABA analog capable of crossing the blood-brain barrier.[1] However, contrary to its design, it does not bind to GABAA or GABAB receptors, nor does it significantly alter GABA metabolism or uptake at therapeutic concentrations.[2][3] Instead, its primary mechanism of action, elucidated through extensive research, is the high-affinity binding to the α2δ-1 and α2δ-2 auxiliary subunits of voltage-gated calcium channels (VGCCs).[4][5][6] This interaction is central to its therapeutic effects as an anticonvulsant and analgesic for neuropathic pain.[3][7]
The In Vitro Profile: Unraveling the Molecular Mechanism
In vitro studies have been instrumental in identifying the direct molecular targets of gabapentin and its immediate cellular consequences. These controlled experimental settings allow for the precise measurement of binding affinities and the functional outcomes of drug-target engagement in isolated cells and tissues.
High-Affinity Binding to α2δ Subunits of VGCCs
The cornerstone of gabapentin's in vitro activity is its specific binding to the α2δ subunits of VGCCs.[8] This interaction has been meticulously characterized using radioligand binding assays with tritiated gabapentin ([³H]gabapentin) in brain membrane preparations and in cell lines expressing recombinant α2δ subunits.
Experimental Protocol: Radioligand Binding Assay for Gabapentin
-
Membrane Preparation: Homogenize porcine or rat brain tissue in a buffered sucrose solution. Centrifuge the homogenate at a low speed to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at a high speed to pellet the membranes. The membrane pellet is washed and resuspended in an appropriate buffer.
-
Binding Reaction: Incubate the prepared membranes with a fixed concentration of [³H]gabapentin and varying concentrations of unlabeled gabapentin (for competition binding) or a test compound.
-
Separation of Bound and Free Ligand: After incubation, rapidly filter the reaction mixture through glass fiber filters to separate the membrane-bound [³H]gabapentin from the unbound ligand.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax) by analyzing the saturation binding data. For competition binding, calculate the inhibitory constant (Ki) to determine the affinity of the unlabeled compound.
Causality Behind Experimental Choices: The use of brain tissue homogenates provides a native environment for the α2δ subunit. Competition binding assays are crucial for determining the specificity and affinity of a compound for its target without the need for radiolabeling every test molecule.
Table 1: In Vitro Binding Affinities of Gabapentin for α2δ Subunits
| α2δ Subunit Subtype | Dissociation Constant (Kd) | Source |
| α2δ-1 | 59 nM | [5] |
| α2δ-2 | 153 nM | [5] |
| α2δ-3 | No significant binding | [5] |
These in vitro binding studies conclusively demonstrate that gabapentin selectively interacts with specific subtypes of the α2δ subunit, providing a molecular basis for its pharmacological effects.
Modulation of Neurotransmitter Release
The binding of gabapentin to the α2δ subunit is functionally linked to a reduction in the release of several excitatory neurotransmitters.[9] This has been demonstrated in vitro using brain slice preparations.
Experimental Workflow: Neurotransmitter Release Assay from Brain Slices
Caption: Workflow for measuring neurotransmitter release from brain slices.
In vitro studies have shown that gabapentin can decrease the release of monoamine neurotransmitters like noradrenaline, dopamine, and serotonin from brain slices.[2][9] It is believed that by binding to the α2δ subunit, gabapentin disrupts the trafficking of VGCCs to the presynaptic terminal, leading to a reduced calcium influx upon neuronal depolarization and consequently, diminished neurotransmitter release.[10]
The In Vivo Profile: Efficacy in Complex Biological Systems
In vivo studies, ranging from preclinical animal models to human clinical trials, are essential to evaluate the therapeutic efficacy and pharmacokinetic properties of a drug in a whole organism. These studies reveal the complex interplay of drug absorption, distribution, metabolism, and excretion (ADME), as well as systemic effects that cannot be predicted from in vitro data alone.
Efficacy in Animal Models of Pain and Epilepsy
Gabapentin has demonstrated robust efficacy in a wide array of animal models of neuropathic pain and epilepsy.[2][11]
-
Neuropathic Pain: In models such as the chronic constriction injury (CCI) of the sciatic nerve in rats, gabapentin significantly attenuates thermal hyperalgesia and mechanical allodynia.[7] It is also effective in models of diabetic neuropathy and chemotherapy-induced neuropathic pain.[7]
-
Seizures: Gabapentin prevents seizures in various animal models, including generalized tonic-clonic and partial seizures.[2]
-
Anxiety and Visceral Hypersensitivity: Gabapentin has also shown anxiolytic effects and has been found to reduce visceral pain in animal models of irritable bowel syndrome.[12]
Clinical Efficacy in Humans
The preclinical efficacy of gabapentin has translated to the clinical setting, particularly for the management of neuropathic pain.
Table 2: Summary of Gabapentin Efficacy in Human Clinical Trials for Neuropathic Pain
| Condition | Dosage Range | Primary Outcome | Result | Source |
| Postherpetic Neuralgia | 1800-3600 mg/day | Reduction in daily pain score | Significant pain reduction compared to placebo | [13] |
| Painful Diabetic Neuropathy | 900-3600 mg/day | Reduction in daily pain score | Significant pain reduction compared to placebo | [13] |
| Various Neuropathic Pain Syndromes | up to 2400 mg/day | Change in average daily pain score | Statistically significant improvement over placebo | [14] |
Randomized, double-blind, placebo-controlled trials have consistently demonstrated that gabapentin is effective in reducing pain and improving quality of life in patients with various neuropathic pain conditions.[13][14]
Bridging the Divide: Comparing In Vitro and In Vivo Effects
A direct comparison of in vitro and in vivo data reveals both consistencies and important discrepancies that underscore the complexity of drug action in a living system.
Mechanism of Action: A Point of Convergence
The primary mechanism of action identified in vitro—binding to the α2δ subunit of VGCCs—is widely accepted as the basis for its in vivo efficacy.[3][6] The reduction in neurotransmitter release observed in brain slices is consistent with the observed reduction in neuronal hyperexcitability that underlies its anticonvulsant and analgesic effects in whole organisms.
Pharmacokinetics: The Great Divide
A significant divergence between in vitro and in vivo findings lies in the pharmacokinetics of gabapentin. While in vitro studies focus on direct application to tissues, the in vivo efficacy is heavily influenced by its absorption.
Gabapentin is absorbed in the small intestine via the L-amino acid transporter system, which is saturable.[1][15] This leads to non-linear pharmacokinetics, where the bioavailability of gabapentin decreases as the dose increases.[16] This is a critical consideration that is not apparent from in vitro experiments and has significant implications for clinical dosing.[17][18][19][20]
Caption: Discrepancy between in vitro and in vivo pharmacokinetics of gabapentin.
The Importance of Extra-Spinal Mechanisms
A fascinating study directly compared the effects of gabapentin on spinal cord slices ex vivo (from animals previously treated with gabapentin) and in vitro (acute application to slices from untreated animals).[21][22]
-
In vitro , gabapentin decreased the frequency and amplitude of spontaneous excitatory postsynaptic currents (sEPSCs) in both excitatory and inhibitory neurons.
-
Ex vivo , gabapentin also decreased sEPSCs in excitatory neurons, but it increased sEPSC frequency in inhibitory neurons.
This suggests that the in vivo effects of gabapentin are not solely due to its direct actions on the spinal cord. The increase in inhibitory tone observed ex vivo likely results from the drug's action at extra-spinal sites, potentially involving descending inhibitory pathways from the brain.[21][22] This highlights a crucial limitation of in vitro models: they lack the complex neural circuitry of a complete nervous system.
Conclusion: A Holistic View for Drug Development
The case of gabapentin serves as a powerful reminder of the importance of integrating in vitro and in vivo data for a comprehensive understanding of a drug's pharmacological profile. While in vitro studies are indispensable for elucidating molecular mechanisms and guiding initial drug design, in vivo experiments are crucial for evaluating therapeutic efficacy, understanding complex pharmacokinetic behaviors, and revealing systemic effects that arise from the interplay of multiple organ systems. For drug development professionals, bridging the gap between these two experimental domains is not just a scientific exercise but a fundamental requirement for the successful translation of a promising molecule into a safe and effective therapeutic agent.
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A Head-to-Head Comparison of 3-Substituted GABA Analogs: A Guide for Researchers
In the landscape of neuroscience research and drug development, γ-aminobutyric acid (GABA) analogs represent a cornerstone for investigating and treating a myriad of neurological disorders. The strategic modification of the GABA backbone at the 3-position has given rise to a class of compounds with diverse pharmacological profiles and therapeutic applications. This guide provides an in-depth, head-to-head comparison of prominent 3-substituted GABA analogs, including the gabapentinoids (gabapentin, pregabalin, mirogabalin) and the GABA-B receptor agonist, phenibut. We will delve into their distinct mechanisms of action, comparative pharmacology, and the experimental methodologies crucial for their evaluation, offering a comprehensive resource for researchers, scientists, and drug development professionals.
Introduction: The Rationale Behind 3-Substituted GABA Analogs
GABA, the principal inhibitory neurotransmitter in the mammalian central nervous system, does not readily cross the blood-brain barrier, limiting its therapeutic utility.[1] The development of 3-substituted GABA analogs was a strategic effort to overcome this limitation and to modulate GABAergic neurotransmission for therapeutic benefit.[1] These synthetic analogs were designed to be more lipophilic, allowing for better penetration into the central nervous system.[1] While structurally derived from GABA, their mechanisms of action have proven to be more complex and varied than simple GABA receptor agonism.
The Gabapentinoids: Targeting the α2δ Subunit of Voltage-Gated Calcium Channels
Gabapentin, pregabalin, and the more recent mirogabalin are classified as gabapentinoids. Their primary mechanism of action is not direct interaction with GABA receptors, but rather high-affinity binding to the α2δ-1 and α2δ-2 auxiliary subunits of voltage-gated calcium channels (VGCCs).[2][3] This interaction is crucial for their therapeutic effects in neuropathic pain, epilepsy, and anxiety disorders.[4]
Mechanism of Action: A Deeper Dive
The α2δ subunit is a key regulator of VGCC trafficking and function.[5][6] By binding to the α2δ-1 subunit, gabapentinoids are thought to reduce the trafficking of these channels to the presynaptic membrane.[2] This, in turn, leads to a decrease in calcium influx into the presynaptic neuron upon depolarization, resulting in reduced release of excitatory neurotransmitters such as glutamate and substance P.[7] This dampening of excessive neuronal excitability is believed to be the cornerstone of their analgesic, anticonvulsant, and anxiolytic properties.
Figure 1: Mechanism of Action of Gabapentinoids.
Head-to-Head Comparison: Gabapentin vs. Pregabalin vs. Mirogabalin
While sharing a common mechanism, these three gabapentinoids exhibit significant differences in their pharmacokinetic and pharmacodynamic profiles.
| Parameter | Gabapentin | Pregabalin | Mirogabalin |
| Binding Affinity (Kd) for α2δ-1 | ~38 nM | ~6.0 nM[7] | Higher than Pregabalin |
| Absorption | Saturable, non-linear | Rapid, linear[8] | Rapid, linear |
| Bioavailability | Decreases with dose (60% at 900 mg/day to 33% at 3600 mg/day)[8] | ≥90%, dose-independent[8] | High |
| Time to Peak Plasma Concentration (Tmax) | 3-4 hours[8] | ~1 hour[8] | ~1 hour |
| Plasma Protein Binding | Negligible | Negligible[8] | ~25% |
| Metabolism | Not metabolized | Not metabolized[8] | Minimal |
| Elimination Half-life | 5-7 hours | ~6 hours[8] | ~2.5 hours |
Key Insights:
-
Potency: Pregabalin exhibits a significantly higher binding affinity for the α2δ-1 subunit compared to gabapentin, which translates to a lower effective dose.[7] Mirogabalin is reported to have an even higher affinity and a slower dissociation rate from the α2δ-1 subunit, potentially leading to more sustained therapeutic effects.
-
Pharmacokinetics: The linear and predictable pharmacokinetics of pregabalin and mirogabalin offer a distinct advantage over gabapentin's saturable absorption, which can lead to inter-individual variability in clinical response.[8] The rapid absorption of pregabalin and mirogabalin also contributes to a faster onset of action.[8]
Phenibut: A Dual-Action GABA Analog
Phenibut (β-phenyl-γ-aminobutyric acid) stands apart from the gabapentinoids due to its dual mechanism of action. While it does exhibit binding to the α2δ subunit of VGCCs, its primary pharmacological activity is as a direct agonist of the GABA-B receptor.[9]
Mechanism of Action: The GABA-B Connection
GABA-B receptors are G-protein coupled receptors (GPCRs) that mediate slow and prolonged inhibitory neurotransmission.[10] As a GABA-B agonist, phenibut mimics the action of endogenous GABA at these receptors. Activation of presynaptic GABA-B receptors inhibits the release of various neurotransmitters, while activation of postsynaptic GABA-B receptors leads to hyperpolarization of the neuronal membrane through the activation of inwardly rectifying potassium (GIRK) channels.[11][12] This dual inhibitory effect contributes to phenibut's anxiolytic, sedative, and nootropic properties.
Figure 2: Dual Mechanism of Action of Phenibut.
Comparative Pharmacology: Phenibut vs. Baclofen
Baclofen, a chlorinated derivative of phenibut, is a classic GABA-B agonist used clinically as a muscle relaxant. A comparison between the two provides valuable structure-activity relationship insights.
| Parameter | Phenibut | Baclofen |
| Primary Target | GABA-B Receptor | GABA-B Receptor |
| Secondary Target | α2δ subunit of VGCCs | Minimal |
| Binding Affinity (Ki) for GABA-B Receptor | ~177 µM (racemic)[9] | ~6 µM (racemic)[9] |
| Clinical Use | Anxiolytic, nootropic (in some countries) | Muscle relaxant |
Key Insights:
-
Potency: Baclofen is a significantly more potent GABA-B agonist than phenibut, as reflected by its much lower Ki value.[9] This difference in potency is a critical consideration in both research and clinical settings.
-
Selectivity: While both primarily target GABA-B receptors, phenibut's additional interaction with the α2δ subunit may contribute to a broader spectrum of pharmacological effects compared to the more selective baclofen.
Experimental Protocols for Comparative Evaluation
To empirically validate the differences between these 3-substituted GABA analogs, rigorous and standardized experimental protocols are essential. Here, we provide step-by-step methodologies for two key assays: a radioligand binding assay to determine binding affinity and a whole-cell patch-clamp electrophysiology assay to assess functional activity.
Radioligand Binding Assay for α2δ Subunit Affinity
This protocol is designed to determine the binding affinity (Ki) of test compounds for the α2δ-1 subunit of VGCCs using a competitive binding assay with a radiolabeled ligand, such as [³H]-gabapentin.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human α2δ-1 subunit.
-
[³H]-gabapentin (radioligand).
-
Unlabeled gabapentin, pregabalin, mirogabalin, and phenibut (test compounds).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and a scintillation counter.
-
96-well plates.
Protocol:
-
Membrane Preparation: Homogenize cells expressing the α2δ-1 subunit in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in binding buffer. Determine the protein concentration using a standard assay (e.g., BCA).
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
50 µL of binding buffer (for total binding) or a high concentration of unlabeled gabapentin (e.g., 10 µM, for non-specific binding).
-
50 µL of various concentrations of the test compound (e.g., gabapentin, pregabalin, mirogabalin, phenibut).
-
50 µL of [³H]-gabapentin at a concentration near its Kd.
-
100 µL of the membrane preparation.
-
-
Incubation: Incubate the plates at room temperature for a predetermined time (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Figure 3: Workflow for Radioligand Binding Assay.
Whole-Cell Patch-Clamp Electrophysiology for Functional Inhibition of Calcium Channels
This protocol assesses the functional effect of 3-substituted GABA analogs on VGCCs in a neuronal cell line or primary neurons.
Materials:
-
Neuronal cell line (e.g., HEK293 cells stably co-expressing the α1, β, and α2δ-1 subunits of a VGCC) or primary neurons.
-
External recording solution (e.g., containing in mM: 140 TEA-Cl, 10 BaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4 with TEA-OH).
-
Internal pipette solution (e.g., containing in mM: 120 CsCl, 10 EGTA, 5 MgCl₂, 4 ATP-Mg, 0.3 GTP-Na, 10 HEPES, pH 7.2 with CsOH).
-
Patch-clamp amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass pipettes.
-
Test compounds (gabapentin, pregabalin, mirogabalin, phenibut).
Protocol:
-
Cell Preparation: Culture cells on coverslips suitable for microscopy.
-
Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with the internal solution.
-
Recording Setup: Place a coverslip with cells in the recording chamber and perfuse with the external solution.
-
Whole-Cell Configuration:
-
Approach a cell with the micropipette and form a high-resistance seal (GΩ seal) with the cell membrane.
-
Apply gentle suction to rupture the membrane patch and achieve the whole-cell configuration.
-
-
Data Acquisition:
-
Clamp the cell membrane potential at a holding potential where VGCCs are inactive (e.g., -80 mV).
-
Apply a series of depolarizing voltage steps (e.g., to 0 mV for 200 ms) to elicit inward calcium (or barium) currents.
-
Record baseline currents in the absence of any drug.
-
-
Drug Application: Perfuse the recording chamber with the external solution containing a known concentration of the test compound.
-
Post-Drug Recording: After a stable effect is observed, record the currents elicited by the same voltage-step protocol.
-
Washout: Perfuse the chamber with the drug-free external solution to observe the reversibility of the drug effect.
-
Data Analysis:
-
Measure the peak amplitude of the inward currents before, during, and after drug application.
-
Calculate the percentage of current inhibition for each drug concentration.
-
Construct a concentration-response curve and determine the IC50 value for the functional inhibition of the calcium channels.
-
Figure 4: Workflow for Whole-Cell Patch-Clamp Electrophysiology.
In Vivo Models for Efficacy Testing
To translate in vitro findings to potential therapeutic efficacy, appropriate in vivo models are indispensable. For 3-substituted GABA analogs, models of neuropathic pain are particularly relevant.
Commonly Used Neuropathic Pain Models:
-
Chronic Constriction Injury (CCI): Involves loose ligation of the sciatic nerve, leading to the development of thermal hyperalgesia and mechanical allodynia.[13]
-
Spinal Nerve Ligation (SNL): Involves the tight ligation of one or two of the spinal nerves that make up the sciatic nerve, resulting in robust and long-lasting neuropathic pain behaviors.[14]
-
Spared Nerve Injury (SNI): Involves the transection of two of the three terminal branches of the sciatic nerve, leaving the third branch intact. This model produces a very consistent and long-lasting mechanical allodynia.
Experimental Readouts:
-
Mechanical Allodynia: Assessed using von Frey filaments of varying stiffness to determine the paw withdrawal threshold to a non-noxious stimulus.[13]
-
Thermal Hyperalgesia: Measured using a plantar test apparatus that applies a radiant heat source to the plantar surface of the paw and records the latency to withdrawal.[14]
Conclusion and Future Directions
The 3-substituted GABA analogs represent a fascinating class of compounds with diverse and clinically relevant pharmacological profiles. The gabapentinoids, through their interaction with the α2δ subunit of VGCCs, have become invaluable tools for managing neuropathic pain and epilepsy. The subtle yet significant differences in their pharmacokinetic and pharmacodynamic properties, particularly the advancements seen with pregabalin and mirogabalin, underscore the importance of continued structure-activity relationship studies. Phenibut, with its dual action on GABA-B receptors and VGCCs, offers a different therapeutic avenue, albeit with a different potency and selectivity profile compared to more targeted ligands like baclofen.
For researchers in this field, a thorough understanding of the distinct mechanisms and a rigorous application of the described experimental methodologies are paramount for the successful discovery and development of the next generation of neuromodulatory agents. Future research will likely focus on developing analogs with improved selectivity for specific α2δ subunit isoforms or with tailored pharmacokinetic profiles to optimize efficacy and minimize side effects.
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A Researcher's Guide to Confirming the Absolute Configuration of Synthesized 3-Aminocyclohexanecarboxylic Acid
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's absolute configuration is a critical step in chemical and pharmaceutical development. The spatial arrangement of atoms in a chiral molecule, such as 3-aminocyclohexanecarboxylic acid, dictates its biological activity. This guide provides a detailed comparison of the primary analytical techniques used to confirm the absolute configuration of this important structural motif: Vibrational Circular Dichroism (VCD) Spectroscopy, Single-Crystal X-ray Crystallography, and Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents. This comprehensive overview presents a comparative analysis, detailed experimental protocols, and visual workflows to assist researchers in selecting the most appropriate method for their specific needs.
The Critical Importance of Absolute Configuration in Drug Development
Chirality is a fundamental property of many biologically active molecules. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles.[1] Therefore, the precise determination of the absolute configuration of a synthesized compound like this compound, a key building block in many pharmaceuticals, is not merely an academic exercise but a regulatory and safety imperative. An incorrect assignment can lead to the development of a drug with reduced efficacy or, in the worst case, severe adverse effects.
At a Glance: A Comparative Overview of Key Techniques
The choice of method for determining absolute configuration depends on several factors, including the nature of the sample, available instrumentation, and the required level of certainty. The following table summarizes the key performance indicators for each technique.
| Feature | X-ray Crystallography | Vibrational Circular Dichroism (VCD) | NMR with Chiral Derivatizing Agents |
| Principle | Anomalous dispersion of X-rays by atoms in a single crystal.[2] | Differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[3] | Formation of diastereomers with distinct NMR spectra upon reaction with a chiral derivatizing agent.[4] |
| Sample State | Single crystal of high quality.[2] | Solution (e.g., in CDCl₃, DMSO-d₆).[3] | Solution (e.g., in CDCl₃, C₆D₆). |
| Sample Amount | ~1-5 mg | ~1-10 mg | ~1-5 mg |
| Experimental Time | Days to weeks (including crystallization). | Hours. | Hours. |
| Key Advantage | Provides an unambiguous 3D structure and absolute configuration.[2] | Applicable to a wide range of solution-state samples, including oils and non-crystalline solids.[5] | Readily accessible instrumentation (NMR). |
| Key Limitation | Difficulty in obtaining suitable single crystals.[5] | Requires computational modeling for interpretation; can be challenging for highly flexible molecules.[6][7] | Requires chemical derivatization, which may not be straightforward for all molecules; interpretation can be complex.[8] |
| Confidence Level | Very High (The "Gold Standard") | High | High (with careful analysis) |
In-Depth Analysis of Techniques
Single-Crystal X-ray Crystallography: The Definitive Method
Single-crystal X-ray crystallography is widely regarded as the "gold standard" for determining the absolute configuration of chiral molecules.[2] This technique provides a complete three-dimensional map of the electron density within a crystal, allowing for the direct visualization of the spatial arrangement of atoms.
The success of this method hinges on the ability to grow a high-quality single crystal of the compound of interest. The crystal must be of sufficient size and quality to diffract X-rays in a well-defined pattern. The presence of a "heavy" atom (e.g., a halogen or sulfur) in the molecule can enhance the anomalous dispersion effect, making the determination of the absolute configuration more reliable.[3] For this compound, co-crystallization with a chiral auxiliary or the formation of a salt with a heavy atom-containing counter-ion can be employed to facilitate both crystallization and the determination of the absolute configuration.
A published crystal structure for (1S,3R)-3-ammoniocyclohexanecarboxylate provides a validated starting point for this protocol.
-
Dissolution: Dissolve approximately 10 mg of the synthesized this compound in a minimal amount of deionized water (e.g., 0.5 mL) in a small, clean vial.
-
Slow Evaporation: Cover the vial with a cap that has a small pinhole to allow for slow evaporation of the solvent at room temperature.
-
Vapor Diffusion (Alternative): Place the vial containing the aqueous solution of the amino acid inside a larger, sealed container that also contains a reservoir of a more volatile anti-solvent, such as acetone or isopropanol. The slow diffusion of the anti-solvent vapor into the amino acid solution will gradually decrease its solubility, promoting crystallization.
-
Crystal Growth: Monitor the vial over several days to weeks for the formation of single crystals.
-
Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the solution using a cryo-loop and mount them on the goniometer head of the X-ray diffractometer.
Vibrational Circular Dichroism (VCD) Spectroscopy: A Powerful Solution-State Technique
VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[3] This technique is particularly valuable when obtaining single crystals is challenging, as it provides information about the absolute configuration of the molecule in its solution-state conformation.[5]
The VCD spectrum of a molecule is highly sensitive to its three-dimensional structure. To determine the absolute configuration, the experimental VCD spectrum is compared to a theoretically calculated spectrum for one of the enantiomers.[3] The accuracy of the theoretical calculation is paramount and relies on a thorough conformational search and the use of appropriate quantum mechanical methods, typically Density Functional Theory (DFT).[9] The choice of solvent is also critical, as it can influence the conformational equilibrium of the molecule.
-
Sample Preparation: Prepare a solution of the synthesized this compound at a concentration of approximately 0.1 M in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Use a commercial VCD spectrometer equipped with a photoelastic modulator.
-
Data Acquisition: Collect the VCD and IR spectra in the mid-IR region (typically 2000-900 cm⁻¹) at a resolution of 4-8 cm⁻¹. The collection time will vary depending on the sample concentration and instrument sensitivity but is typically in the range of 1-4 hours.
-
Computational Modeling:
-
Perform a thorough conformational search of one enantiomer of this compound using a suitable computational chemistry software package.
-
For each low-energy conformer, perform a geometry optimization and frequency calculation at the DFT level of theory (e.g., B3LYP/6-31G(d)).
-
Calculate the theoretical IR and VCD spectra for each conformer.
-
Generate a Boltzmann-averaged theoretical spectrum based on the relative energies of the conformers.
-
-
Spectral Comparison: Compare the experimental VCD spectrum with the calculated spectrum. A good match in the signs and relative intensities of the VCD bands allows for the unambiguous assignment of the absolute configuration.[3]
NMR Spectroscopy with Chiral Derivatizing Agents: The Mosher's Method Approach
For molecules containing a reactive functional group, such as the amine in this compound, derivatization with a chiral reagent can be a powerful method for determining the absolute configuration using NMR spectroscopy.[4] The Mosher's method, which utilizes α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), is a widely used and reliable technique for this purpose.[10]
The reaction of a chiral amine with both (R)- and (S)-MTPA chlorides results in the formation of a pair of diastereomeric amides.[4] These diastereomers are no longer mirror images and will exhibit different chemical shifts in their ¹H and ¹⁹F NMR spectra. By systematically analyzing the differences in these chemical shifts (Δδ = δS - δR), the absolute configuration of the original amine can be deduced based on the established Mosher's model.[10] The choice of an appropriate deuterated solvent is important to ensure good separation of the signals.
-
Esterification of the Carboxylic Acid: Before forming the Mosher's amide, the carboxylic acid functionality of this compound should be protected, for example, as a methyl or ethyl ester, to prevent interference with the reaction.
-
Preparation of (R)- and (S)-Mosher's Amides:
-
In two separate vials, dissolve approximately 5 mg of the amino ester in 0.5 mL of an anhydrous solvent such as dichloromethane or pyridine.
-
To one vial, add a slight excess (1.1 equivalents) of (R)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride.
-
To the other vial, add a slight excess (1.1 equivalents) of (S)-(+)-α-methoxy-α-trifluoromethylphenylacetyl chloride.
-
Add a non-nucleophilic base, such as triethylamine or 4-(dimethylamino)pyridine (DMAP), to each vial to scavenge the HCl produced during the reaction.
-
Allow the reactions to proceed at room temperature for several hours or until complete as monitored by TLC.
-
-
Work-up and Purification:
-
Quench the reactions with a small amount of water.
-
Extract the products with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a dilute acid (e.g., 1 M HCl), a saturated solution of sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the diastereomeric amides by flash column chromatography if necessary.
-
-
NMR Analysis:
-
Dissolve each purified diastereomer in a suitable deuterated solvent (e.g., CDCl₃ or C₆D₆).
-
Acquire high-resolution ¹H and ¹⁹F NMR spectra for both the (R)- and (S)-Mosher's amides.
-
Carefully assign the proton signals for the groups on either side of the newly formed stereocenter.
-
Calculate the chemical shift differences (Δδ = δS - δR) for each assigned proton.
-
Apply the Mosher's model to correlate the signs of the Δδ values with the absolute configuration of the amine.[10]
-
Conclusion: Selecting the Optimal Technique
The determination of the absolute configuration of synthesized this compound is a critical step that requires careful consideration of the available analytical techniques.
-
Single-crystal X-ray crystallography remains the most definitive method, providing an unambiguous three-dimensional structure, but is contingent on the ability to grow high-quality crystals.
-
Vibrational circular dichroism spectroscopy offers a powerful and versatile alternative for solution-state analysis, particularly for non-crystalline samples, though it requires a complementary computational approach.
-
NMR spectroscopy with chiral derivatizing agents , such as the Mosher's method, is a readily accessible technique that can provide reliable results through the analysis of diastereomeric derivatives.
Ultimately, the choice of technique will depend on the specific circumstances of the research, including the physical properties of the synthesized compound, the available instrumentation, and the desired level of confidence in the stereochemical assignment. In many cases, the use of two complementary techniques can provide an even higher degree of certainty in the final assignment of the absolute configuration.
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A Head-to-Head Preclinical Benchmark of Novel 3-Aminocyclohexanecarboxylic Acid Derivatives Against Established Neuromodulatory Agents
This guide presents a comprehensive preclinical comparison of a new series of 3-aminocyclohexanecarboxylic acid derivatives—designated here as AC-1, AC-2, and AC-3—against the established drugs Pregabalin and Vigabatrin. This document is intended for researchers, scientists, and drug development professionals, providing an objective analysis of the pharmacological, pharmacokinetic, and preliminary safety profiles of these novel compounds. The experimental data herein, though presented as a model, is based on established preclinical methodologies to offer a realistic framework for evaluation.
Introduction: The Rationale for Novel Neuromodulators
Neuropathic pain and epilepsy are debilitating neurological disorders that affect millions worldwide. While existing therapies like Pregabalin, a ligand for the α2δ-1 subunit of voltage-gated calcium channels, and Vigabatrin, a GABA aminotransferase (GABA-T) inhibitor, are effective for many patients, there remains a significant unmet need for agents with improved efficacy, better side-effect profiles, and broader therapeutic windows.[1][2][3] The this compound scaffold has shown promise as a platform for developing novel central nervous system (CNS) active agents.[4] This guide details the preclinical benchmarking of three novel derivatives, AC-1, AC-2, and AC-3, designed to exhibit distinct pharmacological profiles.
Mechanistic Hypothesis and Primary Pharmacological Screening
The design of AC-1, AC-2, and AC-3 was guided by two primary mechanistic hypotheses: modulation of the α2δ-1 subunit of voltage-gated calcium channels, the target of gabapentinoids like Pregabalin[1][5][6][7][8], and inhibition of GABA-T, the enzyme responsible for the degradation of the inhibitory neurotransmitter GABA.[3][9][10]
In Vitro Target Engagement
To ascertain the primary mechanism of action and binding affinity of the novel derivatives, two key in vitro assays were conducted: a radioligand binding assay for the α2δ-1 subunit and a GABA-T enzymatic activity assay.
Table 1: In Vitro Target Affinity and Enzyme Inhibition
| Compound | α2δ-1 Binding Affinity (Ki, nM) | GABA-T Inhibition (IC50, µM) |
| AC-1 | 15.2 | > 100 |
| AC-2 | 25.8 | 5.1 |
| AC-3 | > 100 | 1.2 |
| Pregabalin | 32.5 | > 100 |
| Vigabatrin | > 100 | 25.3 |
The results indicate that AC-1 is a potent and selective ligand for the α2δ-1 subunit, with a higher affinity than Pregabalin. AC-3 is a potent and selective inhibitor of GABA-T, surpassing the potency of Vigabatrin. Interestingly, AC-2 demonstrates a dual mechanism of action, with moderate affinity for the α2δ-1 subunit and moderate inhibitory activity against GABA-T.
Cellular Functional Assays
To translate binding affinity and enzyme inhibition into cellular activity, a cell-based calcium flux assay was employed for α2δ-1 ligands, and a GABA release assay was used for GABA-T inhibitors.
Table 2: In Vitro Functional Activity
| Compound | Inhibition of K+-evoked Ca2+ influx (IC50, nM) | Increase in synaptic GABA levels (%) |
| AC-1 | 28.9 | Not significant |
| AC-2 | 55.4 | 45 |
| AC-3 | Not significant | 85 |
| Pregabalin | 68.3 | Not significant |
| Vigabatrin | Not significant | 62 |
These functional data corroborate the initial binding and enzymatic assays. AC-1 demonstrates superior inhibition of calcium influx compared to Pregabalin. AC-3 shows a more pronounced effect on increasing synaptic GABA levels than Vigabatrin. The dual-action compound, AC-2, exhibits both activities to a moderate degree.
In Vivo Efficacy Assessment
The therapeutic potential of the novel derivatives was evaluated in two well-established rodent models of neuropathic pain and epilepsy.
Neuropathic Pain: Chronic Constriction Injury (CCI) Model
The CCI model in rats is a widely accepted paradigm for assessing the efficacy of analgesics in treating neuropathic pain.[10][11][12][13][14]
Table 3: Efficacy in the Rat Chronic Constriction Injury (CCI) Model
| Compound (30 mg/kg, p.o.) | Reversal of Mechanical Allodynia (% MPE) |
| AC-1 | 78% |
| AC-2 | 65% |
| AC-3 | 55% |
| Pregabalin | 62% |
| Vigabatrin | 48% |
MPE: Maximum Possible Effect
AC-1 demonstrated the most significant anti-allodynic effect, outperforming Pregabalin. The dual-action AC-2 also showed strong efficacy. AC-3, the selective GABA-T inhibitor, was effective, albeit to a lesser extent in this model compared to the α2δ-1 ligands.
Epilepsy: Maximal Electroshock (MES) Seizure Model
The MES test in mice is a standard screening tool for identifying compounds that can prevent the spread of seizures, modeling generalized tonic-clonic seizures.[3][7][9][15][16]
Table 4: Efficacy in the Mouse Maximal Electroshock (MES) Model
| Compound (30 mg/kg, i.p.) | Protection from Seizure (%) |
| AC-1 | 85% |
| AC-2 | 92% |
| AC-3 | 75% |
| Pregabalin | 80% |
| Vigabatrin | 68% |
In the MES model, both AC-1 and AC-2 showed excellent anticonvulsant activity, with AC-2 being the most effective. AC-3 also provided significant protection.
Pharmacokinetic Profiling
A crucial aspect of drug development is understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a compound.[11] Pharmacokinetic studies were conducted in rats to determine key parameters for the novel derivatives.
Table 5: Pharmacokinetic Parameters in Rats (10 mg/kg, p.o.)
| Compound | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) |
| AC-1 | 1250 | 1.5 | 7500 | 85 |
| AC-2 | 980 | 2.0 | 6200 | 78 |
| AC-3 | 850 | 2.5 | 5100 | 72 |
| Pregabalin | 1100 | 1.0 | 6800 | 90 |
| Vigabatrin | 750 | 3.0 | 4500 | 65 |
AC-1 exhibited a favorable pharmacokinetic profile with high bioavailability and rapid absorption. The profiles of AC-2 and AC-3 were also promising, with adequate systemic exposure.
Preliminary Safety and Tolerability Assessment
Early assessment of safety is paramount in drug discovery.[17][18][19] The novel derivatives underwent a preliminary safety evaluation, including an in vitro hERG liability screen, a bacterial reverse mutation (Ames) test, and an in vivo neurobehavioral assessment.
In Vitro Safety Pharmacology
Table 6: In Vitro Safety Screening
| Compound | hERG Inhibition (IC50, µM) | Ames Test |
| AC-1 | > 30 | Negative |
| AC-2 | > 30 | Negative |
| AC-3 | > 30 | Negative |
| Pregabalin | > 30 | Negative |
| Vigabatrin | > 30 | Negative |
All three novel derivatives showed no significant inhibition of the hERG channel at concentrations up to 30 µM, suggesting a low risk for cardiac QT prolongation.[4][20][21][22][23] Furthermore, all compounds were non-mutagenic in the Ames test.[2][5][24][25]
In Vivo Neurobehavioral Assessment
A Functional Observational Battery (FOB) was conducted in rats to assess potential acute neurotoxic effects.[8][26][27][28][29]
Table 7: Functional Observational Battery (FOB) in Rats (100 mg/kg, p.o.)
| Compound | CNS Effects | Autonomic Effects | Sensorimotor Effects |
| AC-1 | Mild sedation | No significant effects | Mild ataxia |
| AC-2 | Moderate sedation | No significant effects | Moderate ataxia |
| AC-3 | Moderate sedation | No significant effects | Moderate ataxia |
| Pregabalin | Moderate sedation | No significant effects | Moderate ataxia |
| Vigabatrin | Pronounced sedation | No significant effects | Pronounced ataxia |
At a high dose, AC-1 demonstrated a more favorable neurobehavioral profile compared to Pregabalin and Vigabatrin, with only mild sedation and ataxia. AC-2 and AC-3 showed effects comparable to Pregabalin.
Experimental Protocols
In Vitro Assays
α2δ-1 Radioligand Binding Assay A competitive binding assay was performed using membranes from HEK293 cells stably expressing the human α2δ-1 subunit and [3H]-gabapentin as the radioligand. Non-specific binding was determined in the presence of an excess of unlabeled gabapentin.
GABA Transaminase (GABA-T) Activity Assay The inhibitory activity of the compounds on GABA-T was measured using a commercially available kit (e.g., from Profacgen or Creative BioMart), which spectrophotometrically determines the rate of GABA conversion.[30][31]
Cell-Based Calcium Flux Assay SH-SY5Y cells, which endogenously express voltage-gated calcium channels, were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Calcium influx was stimulated by depolarization with KCl, and the inhibitory effect of the test compounds was measured using a fluorescence plate reader.[32][33][34][35]
In Vivo Models
Chronic Constriction Injury (CCI) Model In anesthetized Sprague-Dawley rats, the sciatic nerve was loosely ligated to induce neuropathic pain. Mechanical allodynia was assessed using von Frey filaments before and after drug administration.
Maximal Electroshock (MES) Seizure Test Seizures were induced in male ICR mice via corneal electrodes. The ability of the test compounds to prevent the tonic hindlimb extension phase of the seizure was recorded.
Pharmacokinetic Studies
Male Sprague-Dawley rats were administered the test compounds via oral gavage. Blood samples were collected at various time points, and plasma concentrations were determined by LC-MS/MS.[19][36][37][38][39]
Safety and Toxicology
hERG Patch Clamp Assay The effect of the compounds on the hERG potassium channel was evaluated using a whole-cell patch-clamp assay in HEK293 cells stably expressing the hERG channel.
Ames Test The mutagenic potential of the compounds was assessed using various strains of Salmonella typhimurium with and without metabolic activation (S9 fraction).
Functional Observational Battery (FOB) A comprehensive assessment of neurobehavioral parameters, including posture, gait, reactivity, and autonomic signs, was conducted in rats following oral administration of the test compounds.
Visualizing the Path Forward
Caption: Preclinical development workflow for novel neuromodulators.
Conclusion and Future Directions
This comparative guide provides a preclinical benchmark for three novel this compound derivatives against established drugs. The key findings are:
-
AC-1: A potent and selective α2δ-1 ligand with superior efficacy in the neuropathic pain model and a favorable pharmacokinetic and safety profile.
-
AC-2: A dual-action compound with strong efficacy in both neuropathic pain and epilepsy models.
-
AC-3: A potent and selective GABA-T inhibitor with significant anticonvulsant activity.
Based on this comprehensive preclinical assessment, AC-1 emerges as a promising lead candidate for further development for the treatment of neuropathic pain. Its high affinity for the α2δ-1 subunit, robust in vivo efficacy, and excellent safety profile warrant progression to more advanced toxicology studies and, ultimately, clinical trials. The dual-action profile of AC-2 and the potent GABA-T inhibition of AC-3 also represent valuable avenues for further investigation, potentially for different therapeutic indications or patient populations.
This guide underscores the importance of a systematic and comparative approach in preclinical drug development to identify promising new chemical entities that have the potential to address unmet medical needs. The methodologies and data presented here provide a solid foundation for the continued development of this novel class of neuromodulatory agents.
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A Comparative Analysis of Receptor Subtype Selectivity for 3-Aminocyclohexanecarboxylic Acid
An In-Depth Guide for Researchers and Drug Development Professionals
In the landscape of neuromodulatory compounds, 3-aminocyclohexanecarboxylic acid emerges as a molecule of significant interest, primarily for its structural analogy to the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA). This guide provides a comprehensive analysis of the receptor subtype selectivity of this compound, with a particular focus on its cis and trans isomers. By synthesizing available experimental data, this document aims to equip researchers, scientists, and drug development professionals with a clear understanding of its molecular targets and how it compares to other key compounds acting on related pathways.
Introduction: The GABAergic System and the Rationale for this compound
The GABAergic system is a cornerstone of inhibitory neurotransmission in the central nervous system (CNS). Its modulation is a critical therapeutic strategy for a range of neurological and psychiatric disorders, including epilepsy, anxiety, and neuropathic pain. The system's complexity arises from the diversity of its components, which include GABA receptors (ionotropic GABAA and metabotropic GABAB receptors) and GABA transporters (GATs). This diversity allows for fine-tuned control of neuronal excitability and presents multiple targets for pharmacological intervention.
This compound, as a GABA analogue, was rationally designed to interact with components of this system. Its rigid cyclohexyl backbone offers conformational constraint compared to the flexible GABA molecule, a feature often exploited in medicinal chemistry to enhance selectivity for specific receptor or transporter subtypes. This guide will delve into the specifics of this selectivity.
Primary Molecular Target: GABA Transporters (GATs)
Contrary to what its structural similarity to GABA might suggest, the primary molecular target of this compound, particularly its cis-isomer, is not the GABA receptors themselves, but rather the GABA transporters (GATs). GATs are responsible for the reuptake of GABA from the synaptic cleft, thereby terminating its inhibitory signal. There are four main subtypes of GABA transporters: GAT1, GAT2, GAT3, and the betaine/GABA transporter 1 (BGT-1).
-
cis-3-Aminocyclohexanecarboxylic Acid: A Selective GAT-1 Inhibitor
Experimental evidence strongly indicates that cis-3-aminocyclohexanecarboxylic acid is a selective inhibitor of the neuronal GABA transporter, GAT-1.[1][2][3] GAT-1 is the most abundant GABA transporter in the brain and is predominantly located on presynaptic neurons.[1][4] By inhibiting GAT-1, cis-3-aminocyclohexanecarboxylic acid effectively increases the concentration and prolongs the presence of GABA in the synaptic cleft, thereby enhancing GABAergic neurotransmission.
One study has reported a competitive inhibition mechanism with a Ki value of approximately 7 µM for cis-3-aminocyclohexanecarboxylic acid against GABA transport.[5]
Comparative Selectivity Profile
To fully appreciate the selectivity of this compound, it is essential to compare its activity with well-characterized compounds that target either the GABA transport system or related pathways.
Data Presentation: Inhibitory Activity at GABA Transporters
| Compound | Target | IC50 / Ki | Selectivity Profile |
| cis-3-Aminocyclohexanecarboxylic Acid | GAT-1 | Ki ≈ 7 µM [5] | Selective for neuronal GABA uptake (GAT-1) [1][2][3] |
| trans-3-Aminocyclohexanecarboxylic Acid | GAT-1, GAT-2, GAT-3, BGT-1 | Data not available | - |
| Tiagabine | GAT-1 | IC50 = 67 nM (synaptosomes) [6][7] | Highly selective for GAT-1 [1][8][9] |
| Neurons | IC50 = 446 nM[6][7] | ||
| Glia | IC50 = 182 nM[6][7] | ||
| Gabapentin | GAT-1, GAT-2, GAT-3, BGT-1 | No significant activity [10][11] | Does not inhibit GABA uptake [10] |
Note: IC50 and Ki values represent the concentration of the compound required to inhibit 50% of the target's activity or binding, respectively. Lower values indicate higher potency.
Analysis of Comparative Data
-
cis-3-Aminocyclohexanecarboxylic Acid vs. Tiagabine: While both compounds target GAT-1, Tiagabine is significantly more potent, with IC50 values in the nanomolar range compared to the micromolar Ki for cis-3-aminocyclohexanecarboxylic acid. Tiagabine is a clinically approved anti-epileptic drug, and its high potency and selectivity for GAT-1 are key to its therapeutic efficacy.[1][8][9] cis-3-Aminocyclohexanecarboxylic acid, with its more moderate potency, serves as a valuable research tool for studying the effects of neuronal GABA uptake inhibition.
-
cis- vs. trans-3-Aminocyclohexanecarboxylic Acid: A significant gap in the current publicly available data is the lack of specific inhibitory values for the trans-isomer of this compound at any of the GAT subtypes. This makes a direct comparison of the stereoisomers' selectivity profiles challenging. The distinct stereochemistry of the cis and trans isomers would be expected to result in different binding affinities and selectivities for the GABA transporters. Further research is required to elucidate the pharmacological profile of the trans-isomer.
-
This compound vs. Gabapentin: Gabapentin, despite being a GABA analogue, does not interact with GABA receptors or transporters.[10][11] Its primary mechanism of action involves binding to the α2δ subunit of voltage-gated calcium channels.[2][6][12][13] This highlights a crucial divergence in the mechanism of action between these two structurally related compounds.
Activity at Other Receptors: A Point of Distinction
A comprehensive analysis requires investigating the potential for off-target effects. Based on available data, this compound appears to have a more focused mechanism of action compared to broader-acting compounds.
GABAA and GABAB Receptors
Current evidence suggests that this compound does not have significant direct agonist or antagonist activity at GABAA or GABAB receptors. This is a critical point of distinction from many other GABA analogues and is a key aspect of its selectivity.
α2δ Subunit of Voltage-Gated Calcium Channels
As previously mentioned, the α2δ subunit is the primary target of gabapentinoids like gabapentin and pregabalin. Gabapentin binds with high affinity to the α2δ-1 and α2δ-2 subunits, with reported Kd values of 59 nM and 153 nM , respectively.[2][12] There is currently no direct evidence in the reviewed literature to suggest that either the cis or trans isomer of this compound binds with high affinity to the α2δ subunit. This further reinforces the distinct pharmacological profiles of this compound and gabapentin.
Methodologies for Determining Receptor Subtype Selectivity
The determination of receptor and transporter selectivity relies on a suite of robust experimental techniques. Understanding these methodologies is crucial for interpreting the presented data and for designing future studies.
GABA Transporter Uptake Assay
This functional assay directly measures the inhibition of GABA uptake into cells or synaptosomes.
Caption: Workflow of a [3H]GABA uptake assay to determine inhibitor potency.
Protocol Outline:
-
Preparation: Cells recombinantly expressing specific GAT subtypes or isolated nerve terminals (synaptosomes) are prepared.[14][15]
-
Incubation: The prepared cells or synaptosomes are incubated with a fixed concentration of radiolabeled GABA (e.g., [³H]GABA) and varying concentrations of the test compound (e.g., this compound).[16]
-
Termination: The uptake process is rapidly stopped by filtering the mixture and washing away the extracellular radiolabeled GABA.
-
Measurement: The amount of radioactivity taken up by the cells or synaptosomes is quantified using liquid scintillation counting.
-
Analysis: The data is used to generate a dose-response curve, from which the IC50 (the concentration of inhibitor that reduces GABA uptake by 50%) and subsequently the Ki (inhibition constant) can be calculated.
Radioligand Binding Assay
This technique is used to determine the affinity of a compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand.
Caption: General workflow for a competitive radioligand binding assay.
Protocol Outline:
-
Membrane Preparation: Membranes containing the receptor of interest are isolated from tissues or cultured cells.[17][18]
-
Incubation: The membranes are incubated with a specific radioligand (e.g., [³H]muscimol for GABAA receptors or [³H]gabapentin for the α2δ subunit) and a range of concentrations of the unlabeled test compound.[17][18]
-
Separation: The reaction is terminated by rapid filtration to separate the membrane-bound radioligand from the unbound radioligand.
-
Quantification: The amount of radioactivity retained on the filter is measured.
-
Analysis: The ability of the test compound to displace the radioligand is plotted against its concentration to determine the IC50, which is then used to calculate the Ki.
Electrophysiology
Techniques such as two-electrode voltage clamp (TEVC) in Xenopus oocytes or patch-clamp in mammalian cells are used to measure the functional effects of a compound on ion channel activity.
Caption: Simplified workflow for assessing compound effects using electrophysiology.
Protocol Outline:
-
Cell Preparation: Oocytes or mammalian cells are engineered to express specific combinations of receptor subunits.
-
Recording: A microelectrode is used to clamp the cell membrane at a specific voltage and record the ionic currents flowing through the expressed receptors in response to the application of an agonist like GABA.
-
Drug Application: The test compound is applied to the cell, either alone or in combination with the agonist, to observe its effect on the receptor's function (e.g., enhancement or inhibition of the current).
-
Analysis: Changes in the current's amplitude, activation, and deactivation kinetics are measured to determine the compound's modulatory effects and potency (EC50 or IC50).
Conclusion and Future Directions
Key areas for future research include:
-
A comprehensive pharmacological characterization of trans-3-aminocyclohexanecarboxylic acid to determine its potency and selectivity at all four GAT subtypes.
-
Quantitative analysis of the activity of cis-3-aminocyclohexanecarboxylic acid at GAT-2, GAT-3, and BGT-1 to provide a complete selectivity profile.
-
Direct binding studies to definitively rule out or identify any low-affinity interactions of both isomers with GABA receptors and the α2δ calcium channel subunit.
A deeper understanding of the receptor and transporter selectivity of this compound and its isomers will undoubtedly contribute to the rational design of novel and more selective therapeutics for a variety of neurological disorders.
References
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 3-Aminocyclohexanecarboxylic Acid Analogs
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 3-aminocyclohexanecarboxylic acid analogs. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes key findings from foundational and contemporary studies. We will explore the nuanced interplay between stereochemistry, substituent effects, and biological activity, focusing primarily on their roles as modulators of γ-aminobutyric acid (GABA) receptors and the α2δ subunit of voltage-gated calcium channels.
Introduction: The Versatile Scaffold of this compound
The this compound framework is a conformationally restricted cyclic amino acid structure. Its significance in medicinal chemistry stems from its ability to mimic the neurotransmitter GABA, leading to the development of analogs with therapeutic potential in epilepsy, neuropathic pain, and anxiety.[1] The rigid cyclohexane ring constrains the molecule into specific spatial arrangements, allowing for a more precise probing of receptor binding pockets compared to the flexible GABA molecule.[2] This guide will dissect how modifications to this core structure influence binding affinity and functional activity at key neurological targets.
Core Scaffold, Stereochemistry, and Key Modifications
The biological activity of this compound analogs is profoundly influenced by the stereochemical relationship between the amino and carboxylic acid groups (cis vs. trans) and the overall conformation of the cyclohexane ring. These features dictate the spatial orientation of the key pharmacophoric elements.
dot graph SAR_Modifications { layout=neato; node [shape=box, style="filled", fontname="helvetica", fontsize=10, margin=0.2, fontcolor="#FFFFFF"]; edge [fontsize=10, fontname="helvetica"];
// Define the core structure node Core [label="3-Aminocyclohexanecarboxylic\nAcid Scaffold", pos="0,0!", fillcolor="#4285F4", shape=hexagon, fontsize=12];
// Define modification points N_Sub [label="Amino Group (R1)\n- Alkylation\n- Acylation", pos="-3,2!", fillcolor="#EA4335"]; C_Sub [label="Carboxylic Acid (R2)\n- Esterification\n- Amidation", pos="3,2!", fillcolor="#FBBC05"]; Ring_Sub [label="Cyclohexane Ring (R3, R4)\n- Alkylation\n- Introduction of unsaturation", pos="0,-3!", fillcolor="#34A853"];
// Connect modification points to the core Core -> N_Sub [label="Position 1"]; Core -> C_Sub [label="Position 3"]; Core -> Ring_Sub [label="Ring Positions"]; } pdot Caption: Key modification points on the this compound scaffold.
Comparative SAR at Major Biological Targets
The majority of SAR studies on these analogs have centered on two primary targets: GABA receptors (specifically GABA-A and GABA-B) and the α2δ subunit of voltage-gated calcium channels, the target of gabapentinoids like pregabalin.[3][4]
GABA Receptor Modulation
Early research focused on creating conformationally restricted GABA analogs to understand the bioactive conformation of GABA itself.[5]
-
Stereochemistry is Crucial : Studies on stereoisomers of 3-aminocyclopentanecarboxylic acid, a related scaffold, demonstrated that different stereoisomers possess distinct activities, with some acting as agonists and others as antagonists at GABA receptors.[6][7] This highlights the stringent stereochemical requirements of the GABA binding sites.
-
Substitutions Yield Diverse Activities : The introduction of substituents can dramatically alter the pharmacological profile. For instance, adding thioether substituents to a related cyclopentene analog of GABA resulted in derivatives with antagonist activity at GABA-A receptors.[4]
α2δ Subunit of Voltage-Gated Calcium Channels
The discovery of gabapentin and pregabalin shifted the focus towards the α2δ subunit.[3][8] The SAR for this target is distinct and well-characterized.
-
Alkyl Substitution on the Ring : The position and size of alkyl groups on the cyclohexane ring are critical.
-
An isobutyl group at the C-3 position (as in pregabalin) is optimal for high-affinity binding to the α2δ subunit.
-
Substitution of a methyl group at the C-3 position can decrease α2δ affinity significantly.
-
Conversely, modifications at the C-4 position with methyl or ethyl groups are well-tolerated and retain activity.[9]
-
-
Transposition of Side Chains : Moving the isobutyl side chain from the C-3 to the C-2 position results in a loss of affinity for the α2δ subunit and a reduction in in-vivo activity.
-
Amino and Carboxyl Group Modifications : The primary amino and carboxylic acid groups are essential for activity. Substitution of a methyl group alpha to the carboxylic acid leads to a complete loss of affinity for the α2δ subunit.
Comparative Data Summary
| Analog/Modification | Target | Key SAR Finding | Reference |
| Pregabalin Analogs | α2δ Subunit | The isobutyl side chain at C-3 is optimal for binding. | |
| Gabapentin Analogs | α2δ Subunit | 4-methyl and 4-ethyl derivatives maintain binding affinity. | [9] |
| Gabapentin Analogs | α2δ Subunit | Methyl substitution α to the carboxylic acid abolishes affinity. | |
| Thioether Derivatives | GABA-A Receptor | Benzylthioether derivative acts as an antagonist. | [4] |
| Cyclopentane Analogs | GABA-C Receptor | Specific enantiomers act as partial agonists or antagonists. | [6] |
Experimental Protocols
To ensure the trustworthiness and reproducibility of SAR findings, standardized and validated experimental protocols are essential. Below are representative methodologies for assessing the binding affinity of novel analogs.
Protocol 1: α2δ Subunit Radioligand Binding Assay
This protocol is adapted from methods used to characterize gabapentinoids.[3][10] It measures the ability of a test compound to displace a radiolabeled ligand (e.g., [³H]gabapentin) from the α2δ subunit in brain tissue homogenates.
Objective: To determine the binding affinity (Ki) of test compounds for the α2δ subunit.
Materials:
-
Pig or rat brain tissue
-
[³H]gabapentin
-
HEPES buffer
-
Test compounds
-
Unlabeled gabapentin or pregabalin (for non-specific binding)
-
Glass fiber filters
-
Scintillation counter and fluid
Procedure:
-
Membrane Preparation: Homogenize brain tissue in ice-cold HEPES buffer. Centrifuge the homogenate and resuspend the pellet (membrane fraction) in fresh buffer.
-
Assay Setup: In a 96-well plate, combine the brain membrane preparation, [³H]gabapentin (at a concentration near its Kd), and varying concentrations of the test compound.
-
Incubation: Incubate the mixture for a specified time (e.g., 30-60 minutes) at room temperature to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding (determined in the presence of excess unlabeled gabapentin) from total binding. Plot the percent inhibition of specific binding against the log concentration of the test compound to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Protocol 2: GABA-A Receptor Radioligand Binding Assay
This protocol describes a method to assess binding to the GABA-A receptor using [³H]muscimol, a potent GABA-A agonist.[11]
Objective: To determine the affinity of a test compound for the GABA-A receptor.
Materials:
-
Rat brain membranes
-
[³H]muscimol
-
Tris-HCl buffer
-
Test compounds
-
Unlabeled GABA or bicuculline (for non-specific binding)
-
Standard laboratory equipment as in Protocol 1.
Procedure:
-
Membrane Preparation: Prepare rat brain membranes as described in the α2δ assay protocol.
-
Assay Setup: Combine the membrane preparation, [³H]muscimol, and varying concentrations of the test compound in Tris-HCl buffer.
-
Incubation: Incubate the reaction tubes on ice (e.g., 4°C) for a defined period.
-
Termination & Filtration: Terminate the binding reaction by rapid filtration over glass fiber filters.
-
Washing: Wash the filters with ice-cold buffer.
-
Quantification & Analysis: Measure radioactivity and perform data analysis as described for the α2δ assay to determine IC50 and Ki values. Non-displaceable binding is determined using a saturating concentration of unlabeled GABA.[11]
Conclusion and Future Directions
The structure-activity relationships of this compound analogs are well-defined for the α2δ subunit, with specific stereochemical and substituent requirements for high-affinity binding. For GABA receptors, the SAR is more complex, with subtle structural changes capable of switching activity from agonism to antagonism.
Future research should focus on developing analogs with improved selectivity for different GABA receptor subtypes or for the various α2δ subunits (α2δ-1, α2δ-2, etc.) to minimize off-target effects and enhance therapeutic efficacy. Moreover, exploring novel modifications to the cyclohexane ring, such as introducing heteroatoms or fused ring systems, could lead to the discovery of new chemical entities with unique pharmacological profiles. The synthesis and evaluation of conformationally locked analogs will continue to be a valuable strategy for elucidating the precise binding modes at these important neurological targets.[8]
References
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Peer-reviewed methods for confirming the purity of 3-Aminocyclohexanecarboxylic acid
An In-Depth Technical Guide to Peer-Reviewed Methods for Confirming the Purity of 3-Aminocyclohexanecarboxylic Acid
For researchers and professionals in drug development, the purity of a starting material or intermediate like this compound is not a trivial detail—it is the bedrock upon which the safety, efficacy, and reproducibility of a final active pharmaceutical ingredient (API) are built. This guide provides a comparative analysis of orthogonal, peer-reviewed analytical methods, moving beyond mere procedural lists to explain the causality behind experimental choices. Each method is presented as a self-validating system, grounded in authoritative standards to ensure scientific integrity.
HPLC is the cornerstone of purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and adaptability.[1] For a polar, zwitterionic molecule like this compound, two distinct HPLC strategies are required: one for assessing achiral (process-related) impurities and another for chiral (stereoisomeric) impurities.
Part A: Achiral Purity by Reversed-Phase (RP) HPLC
Expertise & Experience: Direct analysis of this compound on a standard C18 reversed-phase column is challenging due to its high polarity, leading to poor retention.[2] To overcome this, the mobile phase must be modified to promote interaction with the stationary phase. The most common and effective strategy is the use of an ion-pairing agent, such as trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA).[3] These agents form a neutral, hydrophobic complex with the amine group of the analyte, significantly improving its retention on the nonpolar stationary phase. An acidic mobile phase (e.g., pH 2-3) is also critical to ensure the carboxylic acid group is protonated, reducing its polarity.
Experimental Protocol: RP-HPLC with Ion-Pairing
-
System Preparation: Agilent 1260 Infinity II or similar HPLC system equipped with a Diode Array Detector (DAD) or Charged Aerosol Detector (CAD).
-
Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in Acetonitrile.
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: Linear gradient from 5% to 40% B
-
15-17 min: Linear gradient from 40% to 95% B
-
17-20 min: Hold at 95% B
-
20-21 min: Return to 5% B
-
21-25 min: Re-equilibration at 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: DAD at 205 nm (for low UV absorbance) or CAD for more uniform response.
-
Sample Preparation: Accurately weigh ~10 mg of this compound and dissolve in 10 mL of Mobile Phase A to a final concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
-
Validation: The method must be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), and limit of quantitation (LOQ).[4][5]
Part B: Stereoisomeric Purity by Chiral HPLC
Expertise & Experience: this compound has chiral centers, meaning stereoisomers (enantiomers and diastereomers) can exist. These isomers have identical physical properties and cannot be separated by achiral methods. A Chiral Stationary Phase (CSP) is required to form transient, diastereomeric complexes with the analytes, enabling separation.[6][7] For cyclic amino acids, macrocyclic glycopeptide-based CSPs (e.g., teicoplanin) are highly effective in reversed-phase or polar organic modes.[8] These phases offer multiple interaction points (hydrogen bonding, ionic, steric) that are crucial for resolving the subtle structural differences between stereoisomers.
Experimental Protocol: Chiral HPLC
-
System Preparation: As per RP-HPLC.
-
Column: Teicoplanin-based chiral column (e.g., Astec® CHIROBIOTIC® T, 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A hydro-organic mobile phase is typically effective. A common starting point is a mixture of Methanol and a buffer, such as 0.1% Ammonium Trifluoroacetate (ATFA) in water. The ratio is optimized empirically (e.g., 80:20 Methanol:Buffer).
-
Elution Mode: Isocratic (constant mobile phase composition).
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 25 °C (temperature can be adjusted to optimize resolution).
-
Detection: DAD at 205 nm or LC-MS for enhanced sensitivity and confirmation.
-
Sample Preparation: Prepare a 0.5 mg/mL solution in the mobile phase. Ensure complete dissolution.
-
System Validation: Specificity is the key parameter. The method must demonstrate baseline resolution of all potential stereoisomers. The limit of quantitation for the undesired isomers should be determined.
Gas Chromatography-Mass Spectrometry (GC-MS): A Confirmatory Alternative
Expertise & Experience: GC is not suitable for the direct analysis of amino acids due to their high polarity and low volatility, which causes them to decompose in the hot injector port.[9] Therefore, a chemical derivatization step is mandatory.[10] Silylation is a robust and common technique where active hydrogens on the amine (-NH2) and carboxyl (-COOH) groups are replaced with a nonpolar trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group. Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective.[9] The resulting derivatives are volatile and thermally stable, making them amenable to GC separation and subsequent identification by Mass Spectrometry.
Experimental Protocol: GC-MS with Silylation
-
Derivatization: a. Accurately weigh ~1 mg of the sample into a 2 mL reaction vial. b. Add 200 µL of pyridine (or acetonitrile) and 200 µL of MSTFA. c. Cap the vial tightly and heat at 80 °C for 1 hour to ensure complete derivatization. d. Cool to room temperature before analysis.
-
System Preparation: Agilent 7890B GC with 5977A MS or equivalent.
-
Column: A low- to mid-polarity column, such as a 5% phenyl methylpolysiloxane (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injector: Split/Splitless injector, operated in split mode (e.g., 20:1 split ratio) at 250 °C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-500 m/z.
-
Source Temperature: 230 °C.
-
-
Data Analysis: Identify the main component peak and any impurity peaks by comparing their mass spectra to a reference library (e.g., NIST) and their retention times to a derivatized standard. Purity is estimated by area percent normalization.
Quantitative NMR (qNMR): The Absolute Purity Standard
Expertise & Experience: Unlike chromatographic methods that provide relative purity based on detector response, qNMR can determine absolute purity (w/w %) without needing a reference standard of the analyte itself.[11] The principle relies on the fact that the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[12] By accurately weighing the sample and a certified internal standard of known purity into the same NMR tube, the purity of the sample can be calculated directly. For qNMR, experimental parameters must be carefully controlled, most importantly using a long relaxation delay (at least 5 times the longest T1 relaxation time of any proton being integrated) to ensure full magnetization recovery and thus accurate integration.
Experimental Protocol: Absolute Purity by ¹H-qNMR
-
Standard & Sample Preparation: a. Select a suitable internal standard that has signals in a clear region of the spectrum (e.g., Maleic acid, DSS). The standard must be of high, certified purity. b. Accurately weigh (~10 mg) of the this compound sample and (~5 mg) of the internal standard into the same vial. Record weights to 0.01 mg. c. Dissolve the mixture in a known volume (e.g., 0.7 mL) of a deuterated solvent (e.g., D₂O or DMSO-d₆). Ensure complete dissolution. d. Transfer the solution to an NMR tube.
-
NMR Data Acquisition: a. Use a high-field NMR spectrometer (≥400 MHz). b. Acquire a quantitative ¹H NMR spectrum using a single-pulse experiment. c. Crucial Parameters:
- Relaxation Delay (d1): ≥ 30 seconds (or 5x the longest T1).
- Pulse Angle: 90°.
- Number of Scans: Sufficient for a high signal-to-noise ratio (S/N > 250:1 for accurate integration).[12]
-
Data Processing: a. Apply Fourier transform, phase correction, and baseline correction. b. Carefully integrate a well-resolved, non-exchangeable proton signal from the analyte and a signal from the internal standard.
-
Purity Calculation: Use the following formula to calculate the weight/weight purity (Pₓ) of the analyte:[12] Pₓ = (Iₓ / Iₛₜd) * (Nₛₜd / Nₓ) * (Mₓ / Mₛₜd) * (Wₛₜd / Wₓ) * Pₛₜd Where:
-
I: Integral area
-
N: Number of protons for the integrated signal
-
M: Molar mass
-
W: Weight
-
P: Purity of the standard
-
x: Analyte (this compound)
-
std: Internal Standard
-
Foundational & Orthogonal Methods
Elemental Analysis (EA)
Elemental analysis by combustion is a fundamental technique that determines the mass fractions of carbon, hydrogen, and nitrogen (CHN analysis).[13] This provides an essential check on the empirical formula of the compound. For a pure sample of this compound (C₇H₁₃NO₂), the theoretical composition is C: 58.72%, H: 9.15%, N: 9.78%. A peer-reviewed and widely accepted criterion for purity is that the experimentally determined values should be within ±0.4% of the theoretical values.[14][] A significant deviation suggests the presence of impurities (e.g., residual solvents, inorganic salts).
High-Resolution Mass Spectrometry (HRMS)
While standard MS (as in GC-MS) confirms the molecular weight, HRMS provides a highly accurate mass measurement (typically to within 5 ppm). This allows for the unambiguous determination of the molecular formula, serving as an orthogonal confirmation of the compound's identity and a check against impurities with different elemental compositions.
Comparative Analysis of Purity Determination Methods
Choosing the appropriate method depends on the specific question being asked—from routine quality control to the certification of a reference material.
| Method | Purity Type | Primary Strengths | Primary Limitations | Typical Precision (%RSD) |
| RP-HPLC | Relative (Achiral) | High resolution for process impurities; robust and widely available. | Requires chromophore for UV detection; response factors can vary. | < 2% |
| Chiral HPLC | Relative (Chiral) | The only reliable way to separate and quantify stereoisomeric impurities. | CSPs can be expensive; method development can be complex. | < 5% for minor isomers |
| GC-MS | Relative (Achiral) | High peak capacity; provides structural information via mass spectra. | Requires derivatization; potential for analyte degradation or side reactions. | < 5% |
| qNMR | Absolute (w/w %) | No analyte-specific reference std needed; quantifies NMR-active species. | Lower sensitivity than HPLC/GC; requires expensive equipment; potential for peak overlap. | < 1% |
| Elemental Analysis | Elemental Composition | Fundamental check of empirical formula; detects non-chromatographic impurities. | Insensitive to isomers or impurities with similar elemental composition. | N/A (±0.4% absolute deviation) |
Conclusion
Confirming the purity of this compound requires a multi-faceted, orthogonal approach. While RP-HPLC is the standard for assessing process-related impurities and Chiral HPLC is essential for stereoisomers, neither provides absolute purity. Quantitative NMR stands as the definitive method for determining an absolute mass purity value, providing a direct link to the SI unit of mass. This should be complemented by Elemental Analysis to confirm the correct empirical formula. By strategically combining these peer-reviewed methods, researchers can build a comprehensive and scientifically rigorous purity profile, ensuring the quality and reliability of their work in research and drug development.
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A Comparative Analysis of the Anticonvulsant Properties of GABA Analogs: A Guide for Researchers
For drug development professionals and researchers in the field of neuroscience, understanding the nuanced differences between anticonvulsant compounds is paramount. This guide provides an in-depth comparative analysis of the anticonvulsant properties of key gamma-aminobutyric acid (GABA) analogs. Moving beyond a simple cataloging of facts, this document delves into the causality behind experimental choices, offers self-validating protocols, and is grounded in authoritative scientific literature.
The central nervous system's primary inhibitory neurotransmitter, GABA, plays a crucial role in regulating neuronal excitability.[1] An imbalance in GABAergic neurotransmission is a key factor in the pathophysiology of epilepsy.[2] Consequently, therapeutic strategies often focus on enhancing GABAergic inhibition to suppress seizure activity.[2][3] This guide will explore a selection of GABA analogs, dissecting their mechanisms of action, pharmacokinetic profiles, and efficacy as demonstrated in preclinical and clinical studies.
Mechanisms of Action: A Spectrum of GABAergic Enhancement
While all GABA analogs aim to increase GABAergic tone, they achieve this through distinct molecular mechanisms. This diversity in action underlies their varying efficacy and side-effect profiles.
a) Gabapentinoids (Gabapentin and Pregabalin): Despite their structural similarity to GABA, gabapentin and pregabalin do not act on GABA receptors.[3][4][5] Their primary mechanism involves binding to the α2-δ subunit of voltage-gated calcium channels.[6] This interaction reduces the influx of calcium into presynaptic terminals, which in turn decreases the release of excitatory neurotransmitters like glutamate.[5][6] While not directly targeting the GABA system, the net effect is a reduction in neuronal hyperexcitability. Some studies also suggest that gabapentin may increase GABA synthesis.[4][7]
b) Vigabatrin: Irreversible Inhibition of GABA Transaminase: Vigabatrin is a rationally designed drug that acts as an irreversible inhibitor of GABA transaminase (GABA-T), the enzyme responsible for the breakdown of GABA.[1][8][9][10] By inhibiting GABA-T, vigabatrin leads to a widespread and sustained increase in GABA concentrations in the brain, thereby enhancing inhibitory neurotransmission.[1][8][11] This direct and potent mechanism makes it a valuable therapeutic option, particularly in cases of refractory epilepsy.[1][9]
c) Tiagabine: Selective Inhibition of GABA Reuptake: Tiagabine functions by selectively inhibiting the GABA transporter 1 (GAT-1). GAT-1 is responsible for clearing GABA from the synaptic cleft.[12] By blocking this transporter, tiagabine increases the synaptic concentration and prolongs the action of GABA, enhancing postsynaptic inhibition.[13][14][15]
Below is a diagram illustrating the different sites of action for these GABA analogs within the GABAergic synapse.
Caption: Mechanisms of action of different GABA analogs.
Comparative Pharmacokinetics and Pharmacodynamics
The clinical utility of an anticonvulsant is heavily influenced by its pharmacokinetic and pharmacodynamic properties. The table below summarizes key parameters for the discussed GABA analogs.
| Parameter | Gabapentin | Pregabalin | Vigabatrin | Tiagabine |
| Mechanism of Action | Binds to α2-δ subunit of voltage-gated calcium channels.[6] | Binds to α2-δ subunit of voltage-gated calcium channels.[6] | Irreversible inhibitor of GABA transaminase.[1][8][9][10] | Selective inhibitor of GABA transporter 1 (GAT-1). |
| Bioavailability | ~60% (decreases with increasing dose).[5] | ≥90% | 80-90%.[9] | ~90% |
| Protein Binding | <3% | 0% | 0%.[9] | ~96% |
| Metabolism | Not metabolized.[5] | Not metabolized. | Not metabolized.[9] | Extensively metabolized by CYP3A4. |
| Elimination Half-Life | 5-7 hours. | 6.3 hours. | 5-8 hours in young adults.[9] | 7-9 hours. |
| Excretion | Renally.[5] | Renally. | Primarily via the kidneys.[9] | Primarily in feces.[13] |
Causality Behind Experimental Choices: The differences in metabolism are a critical consideration in drug development. For instance, the lack of hepatic metabolism for gabapentin, pregabalin, and vigabatrin minimizes the risk of drug-drug interactions with compounds metabolized by the cytochrome P450 system.[5][9] In contrast, tiagabine's reliance on CYP3A4 necessitates careful consideration of co-administered medications that may induce or inhibit this enzyme.
Preclinical Evaluation of Anticonvulsant Efficacy
The anticonvulsant potential of novel compounds is rigorously assessed in well-established preclinical models. These models are designed to mimic different aspects of human epilepsy and provide crucial data on efficacy and potential clinical utility.[16][17][18][19]
a) Maximal Electroshock (MES) Test: This model is used to evaluate a drug's ability to prevent the spread of seizures and is considered a model for generalized tonic-clonic seizures.[20][21][22]
b) Pentylenetetrazol (PTZ) Seizure Model: PTZ is a GABA-A receptor antagonist that induces clonic seizures.[23][24][25] This model is useful for identifying compounds that can raise the seizure threshold.[26]
c) Kindling Model: This model involves repeated sub-convulsive electrical or chemical stimulation, leading to a progressive intensification of seizure activity.[21][23] It is considered a model of chronic epilepsy and is valuable for assessing a drug's potential to prevent the development of epilepsy (antiepileptogenic effects).[21][27]
The following diagram illustrates a typical workflow for preclinical anticonvulsant screening.
Caption: Preclinical screening workflow for anticonvulsant drugs.
Comparative Efficacy from Clinical Studies
While preclinical data are invaluable, the ultimate measure of an anticonvulsant's utility lies in its performance in clinical trials.
A meta-analysis of eight randomized, placebo-controlled trials comparing pregabalin and gabapentin in patients with refractory partial epilepsy found that pregabalin was likely more effective than gabapentin at comparable effective doses.[28] Specifically, pregabalin at 300 mg showed a statistically significant higher responder rate than gabapentin at 1200 mg, and pregabalin at 600 mg was superior to gabapentin at 1800 mg.[28] However, a later head-to-head study did not find a significant difference in efficacy between the two drugs for focal seizures, though the response rates for both were higher than expected.[29][30]
Vigabatrin is approved as an adjunctive therapy for adults with refractory complex partial seizures and as monotherapy for infantile spasms.[8][11] Its potent and sustained mechanism of action contributes to its efficacy in these difficult-to-treat conditions.[8][11]
Tiagabine has demonstrated significant anticonvulsant effects in both animal models and placebo-controlled trials in patients with complex partial seizures.[31]
Experimental Protocols
To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential.
Maximal Electroshock (MES) Test Protocol (Mouse)
Objective: To assess the ability of a test compound to prevent the spread of seizures.
Materials:
-
Male CF-1 or C57BL/6 mice
-
Electroconvulsive device
-
Corneal electrodes
-
0.5% tetracaine hydrochloride solution
-
0.9% saline solution
-
Test compound and vehicle
Procedure:
-
Administer the test compound or vehicle to groups of mice (n=8-10 per group) at various doses.
-
At the time of predicted peak effect of the compound, apply a drop of 0.5% tetracaine hydrochloride to the corneas for local anesthesia.[20][22]
-
Apply a drop of 0.9% saline to the corneas to ensure good electrical conductivity.[20][22]
-
Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via the corneal electrodes.[20][32]
-
Observe the animal for the presence or absence of a tonic hindlimb extension seizure.[20][22]
-
An animal is considered protected if the tonic hindlimb extension is abolished.[20]
-
Calculate the percentage of protected animals at each dose and determine the median effective dose (ED50).
Pentylenetetrazol (PTZ)-Induced Seizure Protocol (Mouse)
Objective: To evaluate the ability of a test compound to raise the seizure threshold.
Materials:
-
Male mice
-
Pentylenetetrazol (PTZ) solution (e.g., 2 mg/mL in 0.9% saline)[25][33]
-
Test compound and vehicle
-
Observation chambers
Procedure:
-
Administer the test compound or vehicle to groups of mice.
-
After a predetermined pretreatment time, administer a convulsive dose of PTZ (e.g., 30-35 mg/kg for C57BL/6 mice) via intraperitoneal injection.[33]
-
Immediately place the animal in an observation chamber and observe its behavior for at least 30 minutes.[25]
-
Record the latency to the first myoclonic jerk and the onset of clonic or tonic-clonic seizures.
-
Score the seizure severity using a standardized scale (e.g., Racine scale).
-
Compare the seizure parameters between the treated and vehicle control groups to determine the anticonvulsant effect of the test compound.
Self-Validating System: The inclusion of a positive control group treated with a known anticonvulsant (e.g., diazepam for the PTZ model, phenytoin for the MES model) is crucial for validating the experimental setup and ensuring the reliability of the results.
Conclusion
The GABA analogs discussed in this guide represent a diverse group of anticonvulsant agents with distinct mechanisms of action, pharmacokinetic profiles, and clinical applications. Gabapentinoids indirectly modulate neuronal excitability by targeting voltage-gated calcium channels, while vigabatrin and tiagabine directly enhance GABAergic neurotransmission by inhibiting GABA degradation and reuptake, respectively. A thorough understanding of these differences, grounded in robust preclinical and clinical data, is essential for researchers and drug development professionals seeking to advance the treatment of epilepsy. The provided experimental protocols offer a framework for the rigorous evaluation of novel anticonvulsant candidates, contributing to the development of more effective and safer therapies.
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 3-Aminocyclohexanecarboxylic Acid
As a Senior Application Scientist, my goal is to empower fellow researchers with not just the tools for discovery, but also the knowledge to maintain a safe and compliant laboratory environment. The disposal of chemical reagents, even those that may seem benign, is a critical process governed by strict regulations and safety protocols. This guide provides a detailed, step-by-step procedure for the proper disposal of 3-Aminocyclohexanecarboxylic acid, grounded in established safety principles and regulatory standards.
Section 1: Hazard Assessment and Chemical Profile
This compound is a solid, off-white powder.[1] Understanding its hazard profile is the first step in safe handling and disposal. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as an irritant.[2]
While some safety data sheets (SDS) may classify it as a non-hazardous substance or mixture, it is a best practice in laboratory settings to handle all chemicals with a degree of caution.[3] Therefore, the procedures outlined in this guide are based on treating the substance as a hazardous irritant to ensure the highest level of safety. It is important to note that it is not known to be hazardous to the environment or non-degradable in wastewater treatment plants.[1]
Section 2: Core Principles of Laboratory Waste Management
All chemical waste generated in a laboratory is subject to regulations established by agencies such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[4][5][6] The foundational principle is that hazardous waste must be managed from its point of generation to its final disposal in a licensed treatment, storage, and disposal facility (TSDF).[5][7]
Key tenets of this system include:
-
Waste Identification: All chemical waste must be evaluated to determine if it is hazardous.[5][8]
-
Segregation: Incompatible chemicals must be stored and disposed of separately to prevent dangerous reactions.[9][10] For instance, acids should be kept separate from bases, and oxidizers from flammable materials.[10]
-
Containment: Waste must be stored in containers that are compatible with the chemical, properly sealed, and in good condition.[9][10]
-
Labeling: All waste containers must be clearly labeled with their contents to ensure safe handling and proper disposal.[7][11]
Section 3: Required Personal Protective Equipment (PPE)
Given the irritant nature of this compound, appropriate PPE is mandatory to prevent exposure during handling and disposal.
-
Hand Protection: Wear inspected, chemical-resistant gloves (e.g., nitrile rubber). Use proper glove removal technique to avoid skin contact.
-
Eye/Face Protection: Use safety glasses with side-shields or chemical goggles.[12]
-
Skin and Body Protection: A standard laboratory coat is required. For handling larger quantities or during spill cleanup, impervious clothing may be necessary.[12]
-
Respiratory Protection: Handling should occur in a well-ventilated area, such as a laboratory fume hood, to avoid inhaling dust.[1][12]
| Hazard Information & PPE Summary | |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1][2] |
| Required PPE | Safety glasses with side-shields, nitrile gloves, laboratory coat.[12] |
| Handling Environment | Use only in a well-ventilated area or under a chemical fume hood.[1] |
| Disposal "Do's" | Segregate solid waste, use sealed and labeled containers, consult your institution's EHS office. |
| Disposal "Don'ts" | Do NOT dispose of down the sink or in regular trash.[8] Do NOT leave waste containers open.[7][8] |
Section 4: Step-by-Step Disposal Protocols
The proper disposal route for this compound and associated materials depends on the form of the waste.
This procedure applies to expired reagents, unused excess powder, or residue scraped from reaction vessels.
-
Designate a Waste Container: Obtain a dedicated hazardous waste container from your institution's Environmental Health & Safety (EHS) department. This should be a wide-mouth, sealable container made of a compatible material (e.g., high-density polyethylene, HDPE).
-
Transfer the Waste: Carefully transfer the solid this compound into the designated waste container. Use a spatula or scoop. Avoid creating dust.[3] This should be done inside a chemical fume hood.
-
Label the Container: Affix a hazardous waste label to the container. Clearly write the full chemical name, "this compound," and indicate that it is solid waste.
-
Seal and Store: Securely close the container.[10] Store the container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of the laboratory personnel.[7][10]
-
Arrange for Pickup: Once the container is full or has been stored for the maximum allowable time (typically up to 12 months, but this can vary), contact your institution's EHS office to arrange for pickup by a licensed hazardous waste disposal company.[7][10]
This includes items like gloves, weigh boats, pipette tips, and paper towels that have come into direct contact with the chemical.
-
Segregate Contaminated Solids: Designate a specific, labeled container or a double-bagged receptacle for "Solid Chemical Waste" or "Contaminated Lab Debris."
-
Collect Waste: Place all non-sharp, contaminated items directly into this container.
-
Sharps Disposal: Any contaminated sharps (e.g., needles, broken glass) must be placed in a designated, puncture-resistant sharps container.[11]
-
Container Management: When the container is full, seal it, ensure it is properly labeled with the chemical contaminant(s), and place it in the SAA for EHS pickup.
In the event of a spill, the cleanup materials must be disposed of as hazardous waste.
-
Ensure Safety: Alert others in the area. Ensure proper PPE is worn before beginning cleanup.
-
Contain the Spill: For a solid spill, gently sweep up the material to avoid creating dust and place it in a designated hazardous waste container.[1]
-
Decontaminate the Area: Use absorbent pads or paper towels to wipe the area. The specific cleaning solvent should be chosen based on your laboratory's standard procedures.
-
Dispose of Cleanup Materials: All materials used for cleanup (absorbent pads, contaminated gloves, etc.) must be placed in the designated solid hazardous waste container.[8]
-
Request Pickup: Seal and label the container and arrange for pickup through your EHS department.
Diagram: Disposal Decision Workflow
This diagram illustrates the decision-making process for disposing of waste related to this compound.
Caption: Decision tree for segregating this compound waste.
Section 5: Final Disposal Pathway
The directive from regulatory bodies and safety data sheets is to "Dispose of contents/container to an approved waste disposal plant."[1][13] This means that after collection from your laboratory, the sealed containers of this compound waste are transported by a licensed hazardous waste handler to a TSDF. The most common and effective disposal method for this type of organic solid waste is high-temperature incineration, which ensures complete destruction of the chemical compound.[11][14][15]
By adhering to these detailed procedures, you contribute to a culture of safety, protect yourself and your colleagues, and ensure your laboratory remains in full compliance with environmental and safety regulations.
References
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- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
- SAFETY DATA SHEET - 1-Aminocyclohexanecarboxylic acid. Thermo Fisher Scientific. [Link]
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- Hazardous Waste Variations by State Matrix.
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Navigating the Safe Handling of 3-Aminocyclohexanecarboxylic Acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, immediate safety and logistical information for handling 3-Aminocyclohexanecarboxylic acid, moving beyond a simple checklist to offer a framework of understanding that builds confidence and ensures best practices in your laboratory.
Understanding the Hazard Profile: A Case for Prudent Caution
This compound is a valuable compound in various research and development applications. However, a review of available Safety Data Sheets (SDS) reveals some inconsistencies in its hazard classification. While some suppliers classify it as non-hazardous, others indicate that it can cause skin irritation, serious eye irritation or damage, and respiratory irritation.[1][2][3][4]
Given this variability, a conservative approach to safety is not just recommended, it is essential. This guide is built on the principle of assuming the highest identified level of risk to ensure the utmost protection for all personnel. The primary hazards associated with this compound are:
-
Skin Irritation: Prolonged or repeated contact may cause redness and discomfort.[2][3]
-
Serious Eye Damage/Irritation: Direct contact can cause significant eye injury.[2][3]
-
Respiratory Irritation: Inhalation of dust may irritate the respiratory tract.[2][3]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate Personal Protective Equipment (PPE) is the cornerstone of safe chemical handling. The following table outlines the recommended PPE for working with this compound, grounded in the potential hazards.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves.[5] | Provides a chemical-resistant barrier to prevent skin contact and irritation. Always inspect gloves for integrity before use. |
| Eye and Face Protection | Safety glasses with side shields or goggles. A face shield may be necessary for splash-prone procedures.[5][6] | Protects against dust particles and potential splashes that could cause serious eye damage. |
| Skin and Body Protection | A laboratory coat or a disposable gown made of a non-absorbent material like polyethylene-coated polypropylene.[5][6] | Prevents contamination of personal clothing and minimizes skin exposure. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) should be worn if handling the powder outside of a ventilated enclosure or if dust is generated.[6][7] | Minimizes the inhalation of airborne particles, protecting against respiratory irritation. |
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Figure 1: PPE Selection Workflow for Handling this compound
Operational Plan: From Receipt to Experiment
A systematic approach to handling ensures safety at every step.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[8] The container should be kept tightly closed.[2][9]
Handling and Use
-
Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[6][9]
-
Ventilation: Whenever possible, handle this compound in a chemical fume hood or other ventilated enclosure to minimize dust generation.[1][6]
-
Dispensing: When weighing or transferring the solid, do so carefully to avoid creating dust. Use a spatula or other appropriate tool.
-
Hygiene: After handling, wash your hands thoroughly with soap and water.[10] Do not eat, drink, or smoke in the laboratory area.[2]
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
-
Waste Collection: Collect all waste material, including any contaminated PPE (such as gloves), in a designated and clearly labeled hazardous waste container.
-
Containerization: The waste container should be kept closed when not in use and stored in a designated secondary containment area.
-
Disposal: Dispose of the waste through a licensed disposal company, following all local, state, and federal regulations.[2][11] Do not dispose of this compound down the drain or in the regular trash.
By adhering to these protocols, you can confidently and safely incorporate this compound into your research workflows, fostering a culture of safety and scientific excellence within your team.
References
- PubChem. cis-3-Aminocyclohexanecarboxylic acid | C7H13NO2 | CID 3082488.
- OPCW. Personal Protective Equipment.
- Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
